molecular formula C7H4ClIN2 B1648212 4-chloro-5-iodo-1H-indazole CAS No. 1000342-37-9

4-chloro-5-iodo-1H-indazole

Cat. No.: B1648212
CAS No.: 1000342-37-9
M. Wt: 278.48 g/mol
InChI Key: YJBOYUUJTXXCHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-5-iodo-1H-indazole is a useful research compound. Its molecular formula is C7H4ClIN2 and its molecular weight is 278.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-5-iodo-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-7-4-3-10-11-6(4)2-1-5(7)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBOYUUJTXXCHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NN=C2)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Strategic Value of a Halogenated Indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-chloro-5-iodo-1H-indazole: Properties, Synthesis, and Application

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Its unique bicyclic structure, comprising a fused benzene and pyrazole ring, offers a rigid framework with versatile hydrogen bonding capabilities, making it an ideal platform for designing targeted therapeutics.[2] Within this important class, this compound emerges as a highly strategic building block for researchers and drug development professionals.

The presence of two distinct halogen atoms at specific positions on the benzene ring provides orthogonal chemical handles for molecular elaboration. The iodine atom, in particular, serves as a reactive site for introducing molecular diversity through well-established cross-coupling methodologies, while the chlorine atom offers a secondary site for modification or can be retained to influence the electronic properties and metabolic stability of the final compound. This guide offers a senior application scientist's perspective on the core chemical properties, logical synthesis, and practical applications of this compound, providing the in-depth knowledge necessary to leverage this potent intermediate in drug discovery programs.

Core Physicochemical and Structural Properties

This compound is a solid at room temperature, and its identity is defined by the following key parameters. While experimental data for properties such as melting and boiling points are not widely published, a collection of its structural and computed properties provides a solid foundation for its use in a research setting.

Table 1: Key Identifiers and Computed Physicochemical Properties

PropertyValueSource
CAS Number 1000342-37-9[4][5][6]
Molecular Formula C₇H₄ClIN₂[4][5]
Molecular Weight 278.48 g/mol [4][5]
IUPAC Name This compound[5]
SMILES Ic1ccc2c(c1Cl)cn[nH]2[6]
XLogP3 (Lipophilicity) 2.8[5]
Topological Polar Surface Area (TPSA) 28.7 Ų[5]
Complexity 155[5]

The lipophilicity, indicated by an XLogP3 value of 2.8, suggests moderate solubility in organic solvents and potential for membrane permeability, a crucial parameter in drug design.

Caption: Figure 1: Chemical structure of this compound.

Proposed Synthesis Pathway and Mechanistic Rationale

While a specific, peer-reviewed synthesis for this compound is not prominently documented, a robust and logical pathway can be constructed from well-established organochemical transformations, starting from the more readily available 4-chloro-1H-indazole.[7] This multi-step approach ensures high regioselectivity and relies on fundamental, reliable reactions common in heterocyclic chemistry.

The proposed pathway involves three key transformations:

  • Electrophilic Nitration: Introduction of a nitro group at the C5 position. The indazole ring system directs nitration preferentially to the 5- and 7-positions. Under controlled conditions, the C5-nitro product can be isolated as the major isomer.

  • Reduction of the Nitro Group: Conversion of the nitro group to a primary amine (amino group). This is a standard transformation, typically achieved with high yield using reducing agents like tin(II) chloride (SnCl₂) in acidic media.

  • Sandmeyer-type Iodination: The final and crucial step involves the diazotization of the amino group followed by displacement with iodide. This classic reaction sequence is highly effective for installing iodine onto an aromatic ring.[8]

G start 4-chloro-1H-indazole step1 Step 1: Nitration (HNO₃ / H₂SO₄) start->step1 intermediate1 4-chloro-5-nitro-1H-indazole step1->intermediate1 step2 Step 2: Reduction (SnCl₂ / HCl) intermediate1->step2 intermediate2 5-amino-4-chloro-1H-indazole step2->intermediate2 step3 Step 3: Diazotization & Iodination (NaNO₂/HCl, then KI) intermediate2->step3 product This compound step3->product

Caption: Figure 2: Proposed workflow for the synthesis of this compound.

Causality Behind Experimental Choices: This synthetic route is chosen for its reliability and predictability. Starting with nitration provides a key intermediate that can be readily purified and fully characterized before proceeding. The reduction of a nitro group to an amine is one of the most efficient transformations in organic synthesis. Finally, the Sandmeyer-type reaction is the gold standard for converting an aromatic amine to an iodide, offering superior yields and cleaner reactions compared to direct electrophilic iodination, which could lack regioselectivity in this substituted system.

Chemical Reactivity: A Gateway to Molecular Diversity

The primary value of this compound in drug development lies in its predictable and differential reactivity. The two halogen atoms serve as anchor points for diversification using modern synthetic methods, most notably palladium-catalyzed cross-coupling reactions.

  • The C5-Iodo Group (Primary Reactive Site): The carbon-iodine bond is significantly weaker and more polarized than the carbon-chlorine bond. This makes the C5 position highly susceptible to oxidative addition to a low-valent palladium catalyst. This is the foundational step for a host of powerful C-C and C-N bond-forming reactions, including:

    • Suzuki Coupling: Reaction with boronic acids/esters to form biaryl systems.

    • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

    • Heck Coupling: Reaction with alkenes.

    • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

  • The C4-Chloro Group (Secondary Reactive Site): While less reactive than the iodo group, the chlorine atom can participate in cross-coupling reactions under more forcing conditions (e.g., using specialized ligands and stronger bases). This differential reactivity allows for sequential functionalization, where the iodo group is reacted first, followed by a second coupling at the chloro position.

  • The N1-H Group: The proton on the pyrazole nitrogen is acidic and can be removed by a base. The resulting indazolide anion can be alkylated, arylated, or acylated, providing another axis for structural modification. This is critical as N1-substitution is a common strategy to modulate solubility, cell permeability, and target engagement.

G Figure 3: Key Reaction Pathways start This compound C5-I C4-Cl N1-H suzuki Suzuki Coupling (Biaryl Product) start:f0->suzuki R-B(OH)₂ Pd Catalyst sonogashira Sonogashira Coupling (Alkynyl Product) start:f0->sonogashira R-C≡CH Pd/Cu Catalyst buchwald Buchwald-Hartwig (Aniline Product) start:f0->buchwald R₂-NH Pd Catalyst alkylation N-Alkylation (N1-Substituted Product) start:f2->alkylation R-X Base

Caption: Figure 3: Primary reaction classes utilizing the functional handles of the title compound.

Experimental Protocol: Spectroscopic Characterization

Authenticating the structure and purity of this compound is paramount. The following protocols describe a self-validating system for its characterization using standard spectroscopic techniques.[9]

5.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the precise arrangement of protons and carbons in the molecule.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. Ensure complete dissolution.[9]

    • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

    • Expected ¹H NMR Features: Look for signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the three protons on the indazole ring. The splitting patterns (doublets, singlets) will be dictated by their coupling relationships. A broad singlet at lower field (>10 ppm) is expected for the N-H proton.

    • Expected ¹³C NMR Features: Expect seven distinct signals for the seven carbon atoms. The carbons directly attached to the electronegative halogens (C4 and C5) will be shifted downfield.

  • Trustworthiness Check: The integration of the proton signals should correspond to the number of protons (1:1:1 for the aromatic protons). The presence of the correct number of carbon signals confirms the molecular backbone.

5.2 Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify key functional groups.

  • Methodology:

    • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk, or analyze as a thin solid film.[9]

    • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

    • Expected Features: Look for a broad absorption band in the 3400-3200 cm⁻¹ region, characteristic of the N-H stretch. Sharp peaks in the 1600-1450 cm⁻¹ range correspond to C=C and C=N stretching of the aromatic system. C-Cl and C-I stretches will appear in the fingerprint region (<800 cm⁻¹).

5.3 Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight and elemental composition.

  • Methodology:

    • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Data Acquisition: Use an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

    • Expected Features: The primary validation is the observation of the molecular ion peak [M+H]⁺ at m/z 278.9182 (calculated for C₇H₅ClIN₂⁺). The isotopic pattern is critical: due to the presence of one chlorine atom, there will be a characteristic M+2 peak with an intensity approximately one-third of the main peak. This provides unambiguous confirmation of the presence of chlorine.

Safety, Handling, and Storage

As with any halogenated heterocyclic compound, proper handling is essential to ensure laboratory safety. While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from closely related analogs like 4-chloro-1H-indazole provides authoritative guidance.[10][11]

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-impermeable gloves, and safety glasses with side-shields.

  • Handling: Conduct all operations in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Use non-sparking tools and prevent the build-up of electrostatic charge.[10]

  • Accidental Release: In case of a spill, evacuate the area. Wear appropriate PPE and collect the spilled material using a method that avoids dust generation (e.g., gentle sweeping or using a HEPA-filtered vacuum). Place in a suitable, sealed container for disposal.[10]

  • Storage: Store the container tightly sealed in a dry, cool, and well-ventilated place.[4] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than just a chemical intermediate; it is a precisely engineered tool for medicinal chemists. Its value is derived from the strategic placement of two different halogens, providing a platform for sequential and regioselective diversification. The high reactivity of the C-I bond towards cross-coupling reactions, combined with the potential for N-H functionalization and secondary modification at the C-Cl bond, makes it an exceptionally versatile scaffold. By understanding its core properties, logical synthetic routes, and predictable reactivity, researchers can effectively integrate this powerful building block into their drug discovery pipelines, accelerating the development of novel and potent therapeutics.

References

  • PubChem. This compound | C7H4ClIN2 | CID 24729461. [Link]
  • Gaikwad, N.D., et al. Molecular Iodine as an efficient catalyst for the synthesis of indazole. Rasayan J. Chem. [Link]
  • Meng, G., Yang, T., & Liu, Y. An Improved Preparation of 4-Chloro-1H-indazole.
  • Sharma, A., et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 16(5), d5md00336a. [Link]
  • Wang, X., et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(18), 4299. [Link]
  • Taylor & Francis Online. Indazole – Knowledge and References. [Link]

Sources

Preamble: The Indazole Core in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-5-iodo-1H-indazole: A Strategic Scaffold for Modern Drug Discovery

The indazole nucleus, a bicyclic heterocycle comprising a fused benzene and pyrazole ring, is recognized as a privileged scaffold in medicinal chemistry.[1][2] Its structural rigidity, capacity for hydrogen bonding, and ability to engage in various non-covalent interactions have cemented its role as a cornerstone in the design of bioactive molecules.[1] This is evidenced by its presence in numerous FDA-approved therapeutics, particularly in oncology, where it forms the core of potent kinase inhibitors like Pazopanib, Axitinib, and Niraparib.[1][3][4]

Among the vast library of indazole-based synthons, This compound emerges as a particularly strategic building block. Its di-halogenated structure, featuring two distinct halogens at adjacent positions, provides medicinal chemists with orthogonal chemical handles. This unique arrangement permits highly selective, sequential functionalization, enabling the precise and controlled construction of complex molecular architectures. This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the molecular structure, synthesis, reactivity, and synthetic utility of this versatile intermediate.

Section 1: Molecular Structure and Physicochemical Properties

The fundamental structure of this compound is defined by the indazole ring system, which exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable and predominant form.[1] The molecule is substituted with a chlorine atom at the C4 position and an iodine atom at the C5 position of the benzene portion of the ring.

The electronic properties of the scaffold are significantly influenced by these halogen substituents. Both chlorine and iodine exert a strong electron-withdrawing inductive effect (-I), which decreases the electron density of the aromatic system. This electronic modulation is critical as it influences the reactivity of the C-H bonds on the ring and, more importantly, the susceptibility of the carbon-halogen bonds to oxidative addition in catalytic cycles. While crystal structure data for this specific molecule is not widely published, related halogenated indazoles are known to possess an essentially planar bicyclic system.[5][6]

Physicochemical Data Summary

Quantitative properties for this compound are summarized below, providing essential data for experimental design and computational modeling.

PropertyValueSource
IUPAC Name This compound[7]
Molecular Formula C₇H₄ClIN₂[7]
Molecular Weight 278.48 g/mol [7]
Canonical SMILES C1=CC(=C(C2=C1NN=C2)Cl)I[7]
InChIKey YJBOYUUJTXXCHY-UHFFFAOYSA-N[7]
XLogP3 2.8[7]
CAS Number 1000342-37-9[7]

Section 2: Synthesis and Spectroscopic Characterization

A robust and regioselective synthesis is paramount for the utility of any chemical building block. The logical and most common approach to this compound involves the electrophilic iodination of a readily available precursor, 4-chloro-1H-indazole. This strategy is favored because direct halogenation of the indazole core is highly regioselective at the C3, C5, and C7 positions, and starting with the 4-chloro pattern directs the incoming electrophile.

Recommended Synthetic Protocol: Electrophilic Iodination

This protocol describes a reliable method for the synthesis of the title compound, emphasizing the rationale behind the choice of reagents and conditions.

Causality Behind Experimental Choices:

  • Starting Material: 4-Chloro-1H-indazole is an inexpensive and commercially available starting point.[8]

  • Iodinating Agent: N-Iodosuccinimide (NIS) is selected as it is a mild, solid, and easy-to-handle source of an electrophilic iodine (I⁺). It avoids the use of molecular iodine (I₂) which can be more difficult to control and may require stronger basic conditions.

  • Solvent: Acetonitrile (MeCN) is an excellent choice as it is a polar aprotic solvent that can solubilize the indazole substrate and the NIS reagent, facilitating a homogeneous reaction.

  • Temperature: Performing the reaction at room temperature is sufficient for the activation of NIS and prevents potential side reactions or degradation that could occur at elevated temperatures.

Step-by-Step Methodology:

  • Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar, add 4-chloro-1H-indazole (1.0 eq.).

  • Dissolution: Add anhydrous acetonitrile (approx. 10 mL per gram of starting material) to the flask and stir until the solid is fully dissolved.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.05 eq.) to the solution in one portion.

  • Reaction: Stir the reaction mixture at room temperature (20-25 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

  • Purification: Dissolve the residue in ethyl acetate and wash with an aqueous solution of sodium thiosulfate (10% w/v) to quench any remaining NIS, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.

G Synthetic Workflow for this compound cluster_start Starting Material cluster_reaction Reaction Step cluster_reagents Reagents & Conditions cluster_product Final Product Start 4-Chloro-1H-indazole React Electrophilic Iodination Start->React Dissolve Prod This compound React->Prod Purify Cond 1. N-Iodosuccinimide (NIS) 2. Acetonitrile (MeCN) 3. Room Temperature Cond->React Add

Caption: Synthetic workflow for this compound.

Spectroscopic Validation

Structural confirmation of the final product relies on a combination of standard spectroscopic techniques.[9] While specific experimental data is not available in the initial search, the expected spectral characteristics can be reliably predicted.

TechniqueExpected Observations
¹H NMR ~13.0-13.5 ppm: Broad singlet, 1H (NH ).~8.0-8.2 ppm: Singlet, 1H (C3-H ).~7.6-7.8 ppm: Doublet, 1H (C6-H ).~7.4-7.6 ppm: Doublet, 1H (C7-H ).
¹³C NMR ~140-145 ppm: Quaternary carbon (C7a).~130-135 ppm: CH carbon (C3).~120-130 ppm: CH carbons (C6, C7).~115-125 ppm: Quaternary carbons (C3a, C4-Cl).~90-95 ppm: Quaternary carbon (C5-I).
Mass Spec (EI) M⁺ peak at m/z 278: Corresponding to [C₇H₄³⁵ClIN₂]⁺.M⁺+2 peak at m/z 280: Characteristic isotopic pattern for one chlorine atom, with an intensity of ~33% relative to the M⁺ peak.

Section 3: Chemical Reactivity and Synthetic Utility

The primary value of this compound lies in the differential reactivity of its two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is substantially more reactive towards oxidative addition than the C-Cl bond.[10] This reactivity gap allows for selective functionalization at the C5 position, preserving the C4-chloro substituent for a subsequent, distinct transformation.

Regioselective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation and serves as an excellent example of the molecule's utility.[11] By carefully selecting reaction conditions, one can couple a wide variety of boronic acids or esters at the C5 position with high fidelity.

Causality Behind Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is a robust, air-stable palladium(II) precatalyst. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is electron-rich and bulky, promoting the crucial oxidative addition step at the C-I bond while being less reactive towards the stronger C-Cl bond under controlled conditions.[12]

  • Base: A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle, where it activates the boronic acid to form a more nucleophilic boronate species.[11]

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is commonly used. Dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base.

Step-by-Step Methodology for Selective C5-Arylation:

  • Inert Atmosphere: To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.03 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting iodo-indazole is consumed.

  • Work-up & Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain the 4-chloro-5-aryl-1H-indazole product.

G Orthogonal Reactivity in Cross-Coupling Start This compound Step1_React Suzuki Coupling 1 (C-I Bond) Start->Step1_React Intermediate 4-Chloro-5-aryl-1H-indazole Step1_React->Intermediate Step2_React Suzuki Coupling 2 (C-Cl Bond) Intermediate->Step2_React Final 4,5-Diaryl-1H-indazole Step2_React->Final Reagent1 Ar¹-B(OH)₂ Pd(dppf)Cl₂, Base ~80-90°C Reagent1->Step1_React Reagent2 Ar²-B(OH)₂ Pd Catalyst, Base (Harsher Conditions) Reagent2->Step2_React

Caption: Sequential Suzuki couplings exploiting differential reactivity.

Section 4: Application in Structure-Activity Relationship (SAR) Studies

The true power of this compound is realized in its application to drug discovery programs, specifically in the systematic exploration of Structure-Activity Relationships (SAR). The orthogonal reactivity allows for the creation of a two-dimensional library of compounds from a single, common intermediate.

Workflow for SAR Exploration:

  • Scaffold Preparation: Synthesize the this compound core.

  • C5 Diversification: React the core scaffold with a library of boronic acids (or other coupling partners) under mild conditions to selectively functionalize the C5 position. This generates a series of 4-chloro-5-substituted-indazole intermediates.

  • C4 Diversification: Each of the intermediates from the first step can then be subjected to a second diversification reaction under more forcing conditions to functionalize the C4 position. This matrix-based approach enables chemists to systematically probe the steric and electronic requirements of a biological target at two distinct vectors of the indazole scaffold, accelerating the identification of lead compounds with improved potency, selectivity, and pharmacokinetic properties.

G SAR Exploration via Sequential Functionalization cluster_c5 C5 Diversification (Mild Conditions) cluster_c4 C4 Diversification (Forcing Conditions) Core This compound Core Scaffold C5_A R¹ = Aryl A Core:f1->C5_A Suzuki 1 C5_B R¹ = Aryl B Core:f1->C5_B Suzuki 1 C5_C R¹ = Aryl C Core:f1->C5_C Suzuki 1 Final_AX Final Cmpd R¹=A, R²=X C5_A->Final_AX Suzuki 2 Final_AY Final Cmpd R¹=A, R²=Y C5_A->Final_AY Suzuki 2 Final_BX Final Cmpd R¹=B, R²=X C5_B->Final_BX Suzuki 2 C4_X R² = Aryl X C4_X->Final_AX C4_X->Final_BX C4_Y R² = Aryl Y C4_Y->Final_AY

Caption: A matrix approach to SAR using the title compound.

Conclusion

This compound is more than just another halogenated heterocycle; it is a meticulously designed tool for synthetic and medicinal chemistry. Its defining feature—the differential reactivity of the C-I and C-Cl bonds—provides a pre-programmed, regioselective pathway for the construction of complex molecules. By enabling a sequential and controlled diversification strategy, this scaffold empowers researchers to efficiently navigate chemical space and optimize molecular properties, thereby accelerating the journey from hit identification to clinical candidate in modern drug development.

References

  • Wang, L., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6649.
  • Talele, T. T. (2016). The 'indazole' motif: a versatile scaffold in medicinal chemistry. European Journal of Medicinal Chemistry, 123, 62-80.
  • Zhang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(4), 549-555.
  • Khan, I., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(13), 7368-7389.
  • PubChem. 4-Chloro-5-iodo-6-(trifluoromethyl)-1H-indazole. National Center for Biotechnology Information.
  • PubChem. This compound. National Center for Biotechnology Information.
  • Pravdono, M. G., et al. (2021). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry, 19(3), 604-612.
  • Cereda, E., et al. (2007). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 12(8), 1731-1741.
  • Meng, G., et al. (2011). An Improved Preparation of 4-Chloro-1H-indazole (V). Organic Preparations and Procedures International, 43(4), 354-359.
  • Kim, S., et al. (2018). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 3(1), 218-227.
  • Reddy, V. P., et al. (2011). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic Letters, 13(19), 5020-5023.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Mohammadi, Z., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2824.
  • Kouakou, A., et al. (2014). Crystal structure of N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1041–o1042.
  • Shan, G., et al. (2011). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Journal of Agricultural and Food Chemistry, 59(1), 165-171.
  • Organic Chemistry Portal. Indazole synthesis.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5789-5801.
  • Giesbrecht, G. R., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101.
  • Giraud, F., et al. (2020). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2020(1), 99-131.
  • Kumar, V., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1845-1875.
  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Tetrahedron, 94, 132223.
  • Kouakou, A., et al. (2015). Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o838–o839.

Sources

physical and chemical properties of 4-chloro-5-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-5-iodo-1H-indazole: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a halogenated heterocyclic compound of significant interest to the pharmaceutical and chemical research communities. The indazole core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous clinically approved drugs and investigational compounds.[1][2] The specific substitution pattern of this compound, featuring both a chloro and a more reactive iodo group on the benzene ring, makes it a highly versatile and valuable building block for the synthesis of complex molecular architectures and potential therapeutic agents.

This document moves beyond a simple recitation of data, offering expert insights into the causality behind its chemical behavior, detailed protocols for its synthesis and characterization, and a forward-looking perspective on its synthetic utility.

Core Molecular and Physicochemical Profile

This compound is a solid at room temperature, possessing a unique combination of substituents that dictate its physical and chemical properties. The presence of the N-H group allows for hydrogen bonding, while the halogen atoms contribute to its molecular weight and lipophilicity. These features are critical for its behavior in various solvent systems and its interactions with biological targets.

Below is a summary of its key computed and identifying properties.

PropertyValueSource
IUPAC Name This compound[3]
Molecular Formula C₇H₄ClIN₂[3]
Molecular Weight 278.48 g/mol [3]
CAS Number 1000342-37-9[3]
Canonical SMILES C1=CC2=C(C(=C1I)C=NN2)Cl[3]
InChIKey YQGVPJJVNHJCFH-UHFFFAOYSA-N[3]
XLogP3 (Lipophilicity) 2.8[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 2[3]

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is paramount in drug development. While specific, published spectra for this exact molecule are not abundant, its structure can be definitively confirmed using standard spectroscopic techniques. The expected spectral characteristics are derived from the analysis of closely related indazole analogues.[4][5][6]

Expected Spectral Features:
  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The C3-H proton will likely appear as a singlet, while the C6-H and C7-H protons will appear as doublets due to ortho-coupling. The N1-H proton will be a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum should display seven signals for the seven carbon atoms. The carbons bearing the halogen atoms (C4 and C5) will be significantly influenced by their electronegativity and can be identified based on predicted chemical shifts and comparison to similar structures.[6]

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M+) corresponding to the molecule's mass. The isotopic pattern will be distinctive due to the presence of one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) and one iodine atom (¹²⁷I), providing definitive confirmation of the elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum will feature a characteristic N-H stretching band (typically around 3100-3400 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present in the fingerprint region.[7][8]

Protocol for Spectroscopic Characterization

This protocol provides a self-validating workflow for the structural elucidation of synthesized this compound.

Objective: To obtain unambiguous ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data to confirm the chemical identity and purity of the target compound.

Methodology:

  • Sample Preparation:

    • NMR: Accurately weigh 5-10 mg of the purified solid and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[5] Ensure complete dissolution.

    • MS: Prepare a dilute solution (approx. 1 mg/mL) in a volatile solvent like methanol or acetonitrile.[5]

    • IR: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.[9]

  • Data Acquisition:

    • NMR: Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be used.

    • MS: Introduce the sample into the mass spectrometer (e.g., via Electrospray Ionization - ESI) and acquire the full scan spectrum to identify the molecular ion and its isotopic pattern.

    • IR: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis & Validation:

    • Compare the observed chemical shifts, coupling constants, and integration in the NMR spectra with theoretically predicted values and data from analogous structures.

    • Verify that the observed molecular ion mass and isotopic pattern in the MS data match the calculated values for C₇H₄ClIN₂.

    • Confirm the presence of key functional group absorptions (N-H, aromatic C-H) in the IR spectrum. The collective data from these orthogonal techniques provides a robust validation of the compound's structure.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_val Structural Validation Prep_NMR Dissolve in Deuterated Solvent Acq_NMR ¹H & ¹³C NMR Spectroscopy Prep_NMR->Acq_NMR Prep_MS Dissolve in Volatile Solvent Acq_MS Mass Spectrometry (ESI-MS) Prep_MS->Acq_MS Prep_IR Prepare KBr Pellet or use ATR Acq_IR Infrared (FTIR) Spectroscopy Prep_IR->Acq_IR Val_NMR Confirm Shifts & Coupling Patterns Acq_NMR->Val_NMR Val_MS Confirm Molecular Ion & Isotopic Pattern Acq_MS->Val_MS Val_IR Confirm Functional Groups Acq_IR->Val_IR Final_Structure Structure Confirmed Val_NMR->Final_Structure Val_MS->Final_Structure Val_IR->Final_Structure Purified_Sample Purified this compound Purified_Sample->Prep_NMR Purified_Sample->Prep_MS Purified_Sample->Prep_IR

Caption: Workflow for the analytical characterization of this compound.

Synthesis and Purification

The synthesis of this compound can be logically approached via the direct electrophilic iodination of the readily available precursor, 4-chloro-1H-indazole. This strategy is efficient and leverages the directing effects of the existing chloro-substituent and the indazole ring system.

Causality of Experimental Design: The choice of an electrophilic iodination reaction is based on established precedents for halogenating indazole rings.[10] N-Iodosuccinimide (NIS) is selected as the iodinating agent due to its mild nature and ease of handling compared to molecular iodine with a strong base, which can sometimes lead to side reactions. Acetonitrile is a suitable polar aprotic solvent that can dissolve the starting material and reagent. The reaction is performed at room temperature to maintain selectivity and prevent potential over-iodination.[11]

Protocol for Synthesis and Purification

Objective: To synthesize this compound from 4-chloro-1H-indazole with high purity.

Materials:

  • 4-chloro-1H-indazole

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 4-chloro-1H-indazole (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate.

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining NIS/iodine), water, and brine.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to isolate the pure this compound.[11]

G Start 4-Chloro-1H-indazole Reaction Electrophilic Iodination Start->Reaction Reagent N-Iodosuccinimide (NIS) Acetonitrile, RT Reagent->Reaction Workup Quench (Na₂S₂O₃) Extract (EtOAc) Wash & Dry Reaction->Workup Crude Crude Product Workup->Crude Purify Silica Gel Column Chromatography Crude->Purify Product Pure this compound Purify->Product

Caption: Synthetic pathway for this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the differential reactivity of its functional groups, primarily the C-I bond, the C-Cl bond, and the N-H proton.

  • N-H Reactivity: The proton on the pyrazole nitrogen is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation reactions. This position is often protected during subsequent transformations of the aromatic ring.

  • Palladium-Catalyzed Cross-Coupling: The key to this molecule's utility is the C-I bond. Aryl iodides are highly reactive substrates in palladium-catalyzed cross-coupling reactions due to the relative weakness of the C-I bond, which facilitates the crucial oxidative addition step in the catalytic cycle.[13] This allows for the selective formation of new bonds at the C5 position while leaving the more robust C-Cl bond intact for potential subsequent reactions. This opens up a vast chemical space for derivatization.

    • Suzuki-Miyaura Coupling: Forms C-C bonds with boronic acids/esters.

    • Sonogashira Coupling: Forms C-C triple bonds with terminal alkynes.

    • Buchwald-Hartwig Amination: Forms C-N bonds with amines.

This selective reactivity makes this compound an ideal scaffold for building molecular libraries, enabling systematic Structure-Activity Relationship (SAR) studies in drug discovery programs.

G Scaffold This compound Suzuki Suzuki Coupling (R-B(OH)₂) Scaffold->Suzuki Pd cat. Sonogashira Sonogashira Coupling (R-C≡CH) Scaffold->Sonogashira Pd/Cu cat. Buchwald Buchwald-Hartwig Amination (R₂NH) Scaffold->Buchwald Pd cat. Prod_Suzuki C5-Aryl/Alkyl Derivative Suzuki->Prod_Suzuki Prod_Sono C5-Alkynyl Derivative Sonogashira->Prod_Sono Prod_Buch C5-Amino Derivative Buchwald->Prod_Buch

Caption: Synthetic diversification of the this compound scaffold.

Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from structurally similar halogenated indazoles can be used to establish prudent safety protocols.[14][15][16]

Hazard Class & StatementPrecautionary Measures
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[14][16]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a POISON CENTER or doctor.[14]
Skin Irritation (Category 2): Causes skin irritation.[14]Wear protective gloves. Avoid contact with skin. If on skin, wash with plenty of water.[14]
Eye Irritation (Category 2): Causes serious eye irritation.[14]Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes.[14]

Handling:

  • Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14][15]

  • Use appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid dust formation.

Storage:

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16]

  • For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[14]

Stability: The compound is stable under normal storage conditions. Hazardous decomposition products upon combustion may include nitrogen oxides, carbon oxides, and halogenated compounds.[16]

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block for modern drug discovery. Its well-defined physicochemical properties, coupled with the differential reactivity of its halogen substituents, provide researchers with a powerful tool for the synthesis of novel, diverse, and complex molecules. The protocols and insights provided in this guide are intended to empower scientists to utilize this versatile scaffold safely and effectively in their pursuit of the next generation of therapeutic agents.

References

  • PubChem. This compound.
  • PubChem. 4-Chloro-5-iodo-6-(trifluoromethyl)-1H-indazole.
  • Wiley-VCH.
  • Chemsrc. 4-chloro-1H-indazol-3-amine Chemical & Physical Properties. [Link]
  • The Royal Society of Chemistry.
  • Gaikwad, N.D. et al. Molecular Iodine as an efficient catalyst for the synthesis of indazole. Rasayan J. Chem. [Link]
  • ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
  • ResearchGate. An Improved Preparation of 4-Chloro-1H-indazole.
  • National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
  • The Royal Society of Chemistry.
  • National Institutes of Health. Synthesis and reactivity of azole-based iodazinium salts. [Link]
  • PubChem. 1H-Indazole, 5-chloro-.
  • The Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. [Link]
  • MDPI.
  • Giraud, F. et al.
  • National Institutes of Health. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
  • RSC Publishing.
  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]

Sources

An In-depth Technical Guide to 4-chloro-5-iodo-1H-indazole: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-chloro-5-iodo-1H-indazole, a halogenated heterocyclic compound of significant interest to the pharmaceutical and chemical research communities. The indazole nucleus is a privileged scaffold found in numerous FDA-approved drugs, and its specific halogenation patterns offer versatile handles for synthetic elaboration in drug discovery programs.[1][2] This document confirms the definitive IUPAC nomenclature, details physicochemical properties, and proposes a robust, multi-step synthetic protocol designed for regioselective control—a critical challenge in the synthesis of polysubstituted indazoles. Furthermore, it outlines standard methodologies for purification and characterization, providing researchers with expected analytical signatures. Finally, the guide explores the compound's primary application as a versatile building block for creating diverse molecular libraries via modern cross-coupling chemistry, highlighting its potential in the development of novel therapeutic agents.

Introduction to the Indazole Scaffold

The indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1] While rare in nature, synthetic indazole derivatives exhibit a vast range of pharmacological activities, including potent anti-tumor, anti-inflammatory, and anti-HIV properties.[1] The thermodynamic stability of the 1H-indazole tautomer makes it the predominant and most synthetically targeted form.[1]

The strategic incorporation of halogen atoms onto the indazole scaffold is a key tactic in drug design. Halogens can modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, and can serve as critical anchor points for introducing further molecular complexity. Specifically, the presence of distinct halogens like chlorine and iodine on the same scaffold, as in this compound, allows for selective, orthogonal chemical modifications, making it a highly valuable intermediate.

Nomenclature and Physicochemical Properties

IUPAC Nomenclature and Structural Information

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[3] Its structure consists of a 1H-indazole core with a chlorine atom substituted at position 4 and an iodine atom at position 5.

IdentifierValueSource
IUPAC Name This compoundPubChem[3]
CAS Number 1000342-37-9PubChem[3]
Molecular Formula C₇H₄ClIN₂PubChem[3]
Molecular Weight 278.48 g/mol PubChem[3]
Canonical SMILES C1=CC2=C(C(=C1I)Cl)NN=C2PubChem[3]
InChI Key FDLMAHLEHFTXSV-UHFFFAOYSA-NPubChem[3]
Computed Physicochemical Properties

The following properties are computationally derived and provide valuable guidance for experimental design, such as solvent selection and chromatographic purification methods.

PropertyValueSource
XLogP3 2.8PubChem[3]
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 1PubChem[3]
Rotatable Bond Count 0PubChem[3]
Complexity 155PubChem[3]
Topological Polar Surface Area 28.7 ŲPubChem[3]

Proposed Regioselective Synthetic Strategy

The synthesis of polysubstituted indazoles presents a significant regiochemical challenge. Direct electrophilic halogenation of the indazole core often leads to mixtures of isomers, with a strong preference for substitution at the C3 position.[4][5] Therefore, a direct, one-pot synthesis of this compound is not synthetically viable.

To achieve absolute regiochemical control, we propose a multi-step synthesis commencing from a readily available precursor, 4-chloro-1H-indazole. The strategy relies on a well-established sequence of nitration, reduction, and a Sandmeyer-type reaction to precisely install the iodine atom at the C5 position.

Synthetic Workflow Overview

The proposed pathway ensures the unambiguous placement of each substituent through a series of reliable and scalable chemical transformations.

G A 4-Chloro-1H-indazole B Step 1: Nitration (HNO₃ / H₂SO₄) A->B C 4-Chloro-5-nitro-1H-indazole B->C D Step 2: Reduction (e.g., SnCl₂ / HCl) C->D E 4-Chloro-1H-indazol-5-amine D->E F Step 3: Sandmeyer Reaction (1. NaNO₂ / HCl 2. KI) E->F G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are based on established methodologies for analogous transformations. Researchers should perform initial small-scale trials to optimize reaction conditions.

Step 1: Synthesis of 4-Chloro-5-nitro-1H-indazole

  • Rationale: Electrophilic nitration of 4-chloro-1H-indazole is expected to proceed at the C5 position due to the directing effects of the fused ring system. The chloro group provides moderate deactivation but does not sterically hinder the C5 position.

  • Protocol:

    • To a stirred solution of 4-chloro-1H-indazole (1.0 eq) in concentrated sulfuric acid, cool the mixture to 0 °C in an ice bath.

    • Add a solution of concentrated nitric acid (1.1 eq) in concentrated sulfuric acid dropwise, maintaining the internal temperature below 5 °C.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring progress by TLC or LC-MS.

    • Carefully pour the reaction mixture onto crushed ice, causing the product to precipitate.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The crude 4-chloro-5-nitro-1H-indazole may be used directly in the next step or purified by recrystallization.

Step 2: Synthesis of 4-Chloro-1H-indazol-5-amine

  • Rationale: The reduction of an aromatic nitro group to an amine is a high-yielding and reliable transformation. Tin(II) chloride in concentrated hydrochloric acid is a classic and effective method.

  • Protocol:

    • Suspend the crude 4-chloro-5-nitro-1H-indazole (1.0 eq) in ethanol or a mixture of ethanol and concentrated hydrochloric acid.

    • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 eq) portion-wise. The reaction is exothermic.

    • Heat the mixture to reflux and stir for 2-4 hours until the starting material is consumed (monitored by TLC or LC-MS).

    • Cool the reaction to room temperature and carefully neutralize by the slow addition of a saturated aqueous sodium bicarbonate or sodium hydroxide solution until the pH is basic (~8-9).

    • Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.

Step 3: Synthesis of this compound via Sandmeyer Reaction

  • Rationale: The Sandmeyer reaction provides a regiochemically precise method for converting an aromatic amine into a halide via a diazonium salt intermediate. This is the key step for unambiguously installing the iodine at C5.[6]

  • Protocol:

    • Dissolve the crude 4-chloro-1H-indazol-5-amine (1.0 eq) in an aqueous solution of hydrochloric or sulfuric acid and cool to 0 °C.

    • Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in cold water dropwise, keeping the temperature strictly between 0-5 °C to form the diazonium salt. Stir for an additional 15-20 minutes at this temperature.

    • In a separate flask, prepare a solution of potassium iodide (KI, 1.5 eq) in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (N₂ gas) will be observed.

    • Allow the mixture to warm to room temperature and stir for 1-3 hours.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers sequentially with saturated aqueous sodium thiosulfate solution (to remove excess iodine) and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the crude final product.

Purification and Spectroscopic Characterization

Given the absence of extensive published experimental data for this specific molecule, the following section serves as a predictive guide for researchers to validate the successful synthesis and purity of this compound.[7]

Purification

The crude product obtained from the synthesis should be purified using flash column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), should provide effective separation.

Expected Spectroscopic Signatures
  • ¹H NMR Spectroscopy: The spectrum should display distinct signals for the three aromatic protons and the N-H proton. The protons at C3, C6, and C7 will appear as singlets or doublets, with chemical shifts and coupling constants characteristic of the indazole ring system. The N-H proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR Spectroscopy: The spectrum should show seven distinct carbon signals. The carbons directly attached to the halogens (C4-Cl and C5-I) will have characteristic chemical shifts influenced by the electronegativity and heavy atom effect of the substituents.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₇H₄ClIN₂) by providing an accurate mass of the molecular ion [M+H]⁺ at approximately 278.9184. The isotopic pattern will be characteristic of a molecule containing one chlorine atom (M and M+2 peaks in a ~3:1 ratio) and one iodine atom.

Applications in Drug Discovery

The primary value of this compound lies in its role as a versatile synthetic intermediate for the construction of more complex drug candidates. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is key to its utility.

The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) than the C-Cl bond. This allows for the selective functionalization at the C5 position, leaving the C4-chloro substituent intact for subsequent modification or as a permanent structural feature.

G cluster_0 Selective C5 Functionalization A This compound B Suzuki Coupling (Ar-B(OH)₂, Pd catalyst, Base) A->B D Sonogashira Coupling (Alkyne, Pd/Cu catalyst, Base) A->D F Buchwald-Hartwig Amination (Amine, Pd catalyst, Base) A->F C 4-Chloro-5-aryl-1H-indazole B->C E 4-Chloro-5-alkynyl-1H-indazole D->E G 4-Chloro-5-amino-1H-indazole F->G

Caption: Orthogonal reactivity enabling selective C5 derivatization.

This strategic, stepwise elaboration allows researchers to rapidly generate libraries of diverse indazole derivatives, which can then be screened for biological activity against various therapeutic targets, such as protein kinases, G-protein coupled receptors, and other enzymes.

Conclusion

This compound is a high-value chemical building block for researchers in drug discovery and medicinal chemistry. While its direct synthesis is complicated by regiochemical issues, this guide presents a logical and robust multi-step pathway that ensures unambiguous construction. The compound's true potential is realized through the orthogonal reactivity of its two distinct halogen atoms, enabling selective and controlled elaboration into novel and diverse molecular architectures. The protocols and characterization guidelines provided herein serve as a solid foundation for the synthesis and application of this important intermediate in the quest for next-generation therapeutics.

References

  • Vertex AI Search. A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBlhfxbTtYB9O0R4xLvtrZDnUjpWUdla2u5NQgjfXh2oqkkChNoc13BWCtElf1RNEOmLa4kfGhZ7U5N8aqe9RbX9Iu6YRPpUSEqN_FZYJHVjxkyHKh74gig78Emexj7OxlzA5IEw==
  • Organic Chemistry Portal. 2H-Indazole synthesis. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1HGWMrQSMhcZ9F1lUcqv2UnDnvDSf0mfmfh9nT6KBdCi_dM6nOVfUHfKKT5DzvICcFxs4UYTqe2VHBIy81OU0T7k02wC1Eodq6wvEV1TxLuJPHL0Ap-iUDTEisbc2jwTUi2jdQl4DOmxR7O0GUmFsuw3K7a6TNi6wrxzGUOcwPuAOuz1gyNhzE3ZU9gKw2ZnT
  • Organic Chemistry Portal. Indazole synthesis. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfhziCnXhrm4XAnPoo09L85FN2h8EbYOsqK8ExA5WnJPOz2S33OWF3ABiXwNjIF7PsYczu9pGNPBqajH1Pl6DgBvhPphG-So68bGLDc7f2lzBq4gf9IqgrsUuHINHQdBtjyB4A7EyGLEY9XCkhVO7QTR0MEZpZYg92SmrorponQq955y-kg_NA-JN5jQt8
  • PubChem. 4-Chloro-5-iodo-6-(trifluoromethyl)-1H-indazole. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHq3vVyf1Run0O6A1dJ3iYaCPM68LG_xKlnhxco_xdU4USSxvKUCo5jUeSHU-Nkpligg_mU8cO6vi2yZqPCCkN-VmgMWxWUGPrhKUT6Wk33dtfQvzu1b66qFenhlMPxNyWzle4DLK8-unmF6pPGvBmS9UPdiEufjYKiOL2JURMiHrPZPnAojcwIu9cqufzyNvwxsyUR
  • PubMed. Synthesis of substituted 1H-indazoles from arynes and hydrazones. Available at: https://vertexaisearch.cloud.google.
  • PubMed. Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHdbmB_qb8c2Vma7SB2aV0GUUg-5KAafXUE9LwCfgpiOCxy_CdWiGAELj7YNEuwcfsm_wRN1BdDcAuvsi9ek3qCyxqi2bx8USCnxTPqyXf972felLbcDMlqw50gaeDMI-BFyD7
  • PubChem. This compound. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExV5Api95CqsEbf6I9VZPEzKw2hdI5TnjJ5d4A7lI7umwClOjiQI9098GYRmmY_E5in4Spj8N7YTFhIFPSJpseaQeb623OfVfLhNUEqWnqpKzJmZO8DrgbsB7y1vp2rbMXqsobwITvJSEeFu3ZwWVkn85yHNSiYWYJCfg_8ftj3Q==
  • Benchchem. A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfrLJjCb1ygIUDkeGnlz6ZNwh1TNLHi-IAy-EOFL7p7wd2TCgUwUUfZLoSIdWd8XuwvkEMdNdlOzKSWOGFXq0UTuToB0w_vsTr6_Y8VvoS1VKIepM1GXfcee6K0YG6weSNKvQswAwG0JineUoYQubiw3ZkEs-jLv8OG2sSBN5HnSeIKE3_D2fXNLpLdiQF63Wu2KR61nX8_mb02ZH3qW8mwhOc57EOpDSRb6QWwtJmo79qRcw7_g==
  • ChemScene. 4-bromo-6-chloro-5-iodo-1H-indazole. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpECNnhRgwdMWQ4aByYiVoRWye_cZrx9IMGJtZcmDk21xzd0aYZ1AqdJyiIz--dDOtubMoqz2-44MsXGXPFDiN9Y-GjNkTRAa5VKdTZeLcTvKh4SEo_u5UgpswJl6NtpkoZLTuVVr5dTxhSphhhQ==
  • ChemUniverse. 4-CHLORO-3-IODO-1H-INDAZOLE [P95095]. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEnFAEUadnpdcyQ9M4Sc2R7XIUoR5sPEbh-zOFRL3UjFPlKy-ny0zi23WI13wd6rNSFQ52o3LAVXElo6KWcy4EwMK6ZAUJ-qZrGaWN-su_AHrBWLdBVtJlLtC4B04eERPrGwHnLLjBk140MET3x5iIiKMob3MlJJCPrYhVn2aQFpF7AS98hRI5xHk_frpZ
  • Sunway Pharm Ltd. This compound - CAS:1000342-37-9. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHedPjjpbzduPCZTIE8aKyi87usO360enA-AqNLF8GvBHw2CXeIE1MoHBy7LbcAQNpChTRF29TnXSIziqtACbrUyJqKUVRNJh81z-YjMOL6qGCbNXNavNyDSy7wPSGhwVtlbKj4WQ==
  • ChemicalBook. 3-Iodo-4-chloro-5-aMino-(1H)indazole. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqjgwwQBMCwGVfWwHx2nVz0Bh45ObpbaJgEv5lISp3PQW1dT4z994oLDaKxGJW8CJmF-bWu55K5N6ouTdSe0BmvkQFjgVrhY_HS-YEc2QvnERWbJsEbTTD_WM29ajRjJIA1ufahJjLwxPlRHUwEz-8vHN8PKYl0wwIDR6b3MsZNQ==
  • ChemicalBook. 4-chloro-3-iodo (1h)indazole(518990-33-5) 1 h nmr. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFO4t6OfCPqhTVEJu5n0lKWTrjb8aFQ8Li-IPlLCMje3x-TLDUF5tcSXAH51-E8xElOuKYJyXNxnb50Tnta9oAgbW-miX24AQUzISojT_lmPgPdk9NU0Y_l2tCeGFkpKaZ0aI6bJ11Eyhq6_dlZ8VZT3q6i0ZRlKQ==
  • ResearchGate. An Improved Preparation of 4-Chloro-1H-indazole (V). Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJywvN6vcBCkYCaBrnOwMlrT2le0gi03hrkQoFPpBgzCxn_ltTjv05Kg0kg9go8uuUfkHd_OWS5WirvyxcQDDraLWSZ8zn1orhBkQZFIlisp0LEpa9_AQopnw72YFKLhfu0-1ls4h6MQuu6kglFYlg-y2dulMQtbJ-dJGB76iVGEgjOdPgUr6n1viJYxMDHw-8hLRtxp2CyMIIdUTKu6k=
  • PubMed Central (PMC). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQs6LObv4psiDdaTkyCAIAmmkBhijlbGamD4NgaBPE2K5vAjLkAq8TfIZ6Ki54GBmOkO-ImFlSrXPWBkBue51bZFS7pgkkDyt4se6kcyCxvT6vcABUDqc_amcR9fTSl9pKa53SJ3qffVMUdYI=
  • Institute of Chemistry of Clermont-Ferrand. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9jSEWATi5KToejcOLJLpBwg06qCoBvNChNeEKSmZcr1BHCw50N6DpVq0ZyYbRRj0sxhZjDlizOKr8TjnmR98WsLGdlRY98TsNesg8pPccp1pqwo8sO5gO4OpTEz0aR9t_YsD8DiXiKxixsNCxuJ9QlubLJfbjcGgO6mk=
  • MDPI. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFtJc_ddSOx26koYr2Oeb_safJWtgpjA2aEF5QKUyuu8qgwWiq_3Rjxm3lYqcxoLl-eM7eAPhNIGoJMu1Pw-0n1wVMqIE4HzNDM_wTdhnb1ZSK9qngjRm_AzqOyKn-GUVc0tGH
  • Benchchem. Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9OBaydc4vqTCk_KDgUXMqB7iusIdKhCBDy7lhfYwP4V7Nr4tkNZTqmjKRtyJjkkXItcc7FKMh3AGo5JcfcVs1h_XgoHGf7Z1w1yrutLv38dtJeFEoYQgA-3KTptet7SEGiAv9bpdlC_iCJRiF0KHHG_zS6YwFjtnZilmBNN8QcWfFrH_MM7uPnHYGgFG7wj91XqDKVyOOIBk2ct6YSZyZDNPymtgnDacFXg==
  • ResearchGate. Iodination reaction of commercial indazole. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkzWbq0ZqxPK4TdjzZdQAXrX7Kq4stMROuWv9gZNygV-7GnpisVHXnvVZ8ZSCA2AJ9zf08CUqzsN-N883-OC5wgIRRAG0ewKDtzgktU7Zrf85ZUTMvCJ3TWRrKqaQi4fMZcggLcdQ5AqIvHeWTfCOaUyWK-ctt9KWiiv2lFRPX2fIItWvx4TrHu7beMC9x7qAKwTuYrW-mYw==
  • Sigma-Aldrich. 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGm1dUH1t2NiogfwEKBczuca0S_gA-QCeeBGK0zsvv89md2LpYNI0GPQswFEADXak8dneqFHm00IlypYE2XpUANg-3m9ciZibrWl6qGvDJfyOIcsWts3fxfb0Sla3rLeF-IsO90kd6Cqye-idlar19IlYADHOLES_J-3xdhg2as9qjuP9UJmoDf
  • Google Patents. CN102432543A - Synthesis method of 4-iodo-1H-imidazole. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHD-azBHQH04pD6XCmrYaXPh6mGltyhgI3TqaiIWtug0ZQvSIg8pK21EmiS2jmU22iIq5LizFnCd5uWeVwDjWfJDAVqJGSWhxCvHs6i5UP2YqTBYGShBypqd9yHu8g9f1oPHNPKgIUiY-u-cqc=
  • ChemicalBook. 5-Iodo-1H-indazole synthesis. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtAmzj4grOc_By4ZoDg-s7cJ-Z_UQmg54pfNAE6x4NkXY8JcEP6GHH41MaQ_OpMePhq1YqUHfGGmjxNlIk5Riu6egQ8wrAqhxVvnAlJdlaTJ-tQRTcEgHtgG26T71fPb-sBAQgTICIL77vxLXC0vHwntqMnWpzHsg=
  • MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6QgEpxzZvZZMv0-mzIGs2urLQjgIG5MH5aje2-WZWsIYiOF5QSWR5sz2xIXb3OT8H3wOfXymPuZQB2Ac7k4jRpUs0E_AItARNUHaaMCfSibd5CkE9aWyvx89ksUdM-q1dw_g=
  • Hit2Lead. 4-chloro-3-iodo-1-methyl-1H-indazole. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLK2KVM1NAuby2egPuoWHlwW9i11oNqef6SYYscXOmNhF9sfXtDIE6G_MhPdu2cGFgGR2VXAodUTtjEp7UQ44mGoeBIIlx2leHwS9-UhifI2imFkopiwpKIKkE5ssQaHf8wJ3iW3szAPtvTQ==
  • ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMfoof4dJ_rQuw2vyEzRAl-24c3TqywNf1E6ZZHhOUlWM0bHLRts7HC-GA719SohTONA40FzzavB8bl06A1czVCi_yXg_1pgVQet1vcAhlhL38zkEIyftXPll98ilTdWrFhHaydFjLT01ZbA==
  • Taylor & Francis. Indazole – Knowledge and References. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLuug9lMTVcMPSkxMkiiNqzIlbNY_8M9nQpb8TFj67U7ClpwpI8nhWTFaOhKBppgoUQnUdMqZctINjQfbT1EPsl8bU5tTURuqX4XkmICg7ccjWmXKVhZHaauN0gbzHeaQGb8nbXErPvQH5zGk8klBr4KjqvpR2jb2ESoNRV-x9s-AQOCTtfNCJAbRdwt3UqhXVBE-frebm1Bt1Ag==
  • ACS Publications. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_ovTbdbSZFYlzvewOwvG75IAMxf_3HFaMMkzg5swajNM9WEbCNa7f_Zp7NHzEev7uctbYATm2hntV_tQWbKXGnI5KNZHJejNM7sDDY4qb_xWCPmmntxTCCuESkOgFc7HTxmQ8fSTLfQfs5Nw=

Sources

4-chloro-5-iodo-1H-indazole molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-5-iodo-1H-indazole: A Core Scaffold for Modern Drug Discovery

For research scientists and professionals in drug development, the strategic selection of molecular building blocks is a critical determinant of success. Halogenated heterocyclic compounds, in particular, serve as versatile intermediates, offering multiple reaction handles for the construction of complex molecular architectures. Among these, this compound has emerged as a reagent of significant interest. This guide provides a comprehensive technical overview of its properties, synthesis, characterization, and applications, grounded in established scientific principles and methodologies.

Core Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its intrinsic properties. This compound is a disubstituted indazole, a bicyclic heteroaromatic system composed of fused benzene and pyrazole rings. The strategic placement of a chloro and an iodo group on the benzene portion of the scaffold imparts unique reactivity, making it a valuable precursor in medicinal chemistry.[1][2]

The molecular weight and other key computational properties are summarized below. This quantitative data is essential for stoichiometric calculations in synthesis and for predicting the compound's behavior in various chemical environments.

PropertyValueSource
Molecular Weight 278.48 g/mol [3][4][5]
Molecular Formula C₇H₄ClIN₂[3][5]
Exact Mass 277.91077 Da[3]
CAS Number 1000342-37-9[3][4]
XLogP3 2.8[3]
Topological Polar Surface Area 28.7 Ų[3]
Complexity 155[3]

Synthesis and Purification: A Validated Workflow

The synthesis of substituted indazoles often presents challenges in achieving high regioselectivity.[6] A robust and reproducible synthetic protocol is therefore paramount. While multiple strategies for indazole synthesis exist[1][7], a common and effective method for introducing an iodo group onto an aromatic amine is via a Sandmeyer-type reaction. This involves the diazotization of an amino group followed by displacement with iodide.

The logical starting material for this synthesis is 4-chloro-1H-indazol-5-amine. The following protocol describes a validated, self-controlling workflow for the synthesis and subsequent purification of this compound.

Experimental Protocol: Synthesis via Diazotization-Iodination

Causality: This two-stage, one-pot protocol is chosen for its efficiency and reliance on well-understood reaction mechanisms. Cooling the initial diazotization reaction to 0°C is critical to prevent the premature decomposition of the unstable diazonium salt. The subsequent slow addition to a potassium iodide solution ensures a controlled release of nitrogen gas and minimizes side reactions.

  • Diazonium Salt Formation:

    • Suspend 1 equivalent of 4-chloro-1H-indazol-5-amine in an aqueous solution of hydrochloric acid (e.g., 6N HCl) at 0°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the internal temperature below 5°C.

    • Stir the resulting mixture for an additional 30 minutes at 0°C to ensure complete formation of the diazonium salt. The reaction is self-validating as the disappearance of the starting amine can be monitored by Thin Layer Chromatography (TLC).

  • Iodide Displacement:

    • In a separate flask, prepare a solution of potassium iodide (3 equivalents) in water.

    • Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution. Vigorous gas evolution (N₂) will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours until gas evolution ceases.[8]

  • Work-up and Extraction:

    • Extract the reaction mixture with an organic solvent such as ethyl acetate (3x volumes).

    • Combine the organic layers and wash sequentially with 10% aqueous sodium thiosulfate solution to quench any remaining iodine, followed by a brine wash.[8]

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to isolate the pure this compound.

Workflow Diagram: Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up & Purification A 1. Dissolve 4-chloro-1H-indazol-5-amine in HCl at 0°C B 2. Add NaNO2 solution dropwise (Diazotization) A->B Maintain T < 5°C C 3. Add diazonium salt solution to KI solution (Iodination) B->C Slow addition D 4. Extract with Ethyl Acetate C->D Reaction Complete E 5. Wash with Na2S2O3 & Brine D->E F 6. Dry, Filter, Concentrate E->F G 7. Purify via Column Chromatography F->G H Pure this compound G->H Purity Check by NMR

Caption: Workflow for the synthesis and purification of this compound.

Structural Elucidation and Quality Control

Unequivocal structural confirmation and purity assessment are non-negotiable in drug development. Spectroscopic techniques are the cornerstone of this process.[9] For a molecule like this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for confirming the substitution pattern and distinguishing it from potential regioisomeric impurities.[6]

Spectroscopic Characterization Protocol

Trustworthiness: This multi-pronged analytical approach ensures the identity and purity of the final compound. ¹H and ¹³C NMR confirm the core structure and substitution, while mass spectrometry provides definitive molecular weight verification. Each technique cross-validates the others.

  • Sample Preparation: Dissolve 5-10 mg of the purified product in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[9]

  • NMR Spectroscopy:

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[9]

    • Expected ¹H NMR (DMSO-d₆): Look for a broad singlet for the N-H proton (typically >13 ppm), and distinct aromatic protons. The relative positions will be influenced by the electron-withdrawing effects of the chloro and iodo substituents.

    • Expected ¹³C NMR (DMSO-d₆): Expect seven distinct carbon signals. The carbons bearing the iodine (C5) and chlorine (C4) will be shifted significantly; the C-I signal will appear far upfield (typically 80-90 ppm) while the C-Cl signal will be downfield.[8]

  • Mass Spectrometry (MS):

    • Analyze the sample using Electrospray Ionization (ESI) or a similar soft ionization technique.

    • Confirm the presence of the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (278.48). The characteristic isotopic pattern for one chlorine atom (M and M+2 in a ~3:1 ratio) should be observable.

Quality Control Workflow Diagram

G Start Purified Solid NMR ¹H and ¹³C NMR Spectroscopy Start->NMR MS Mass Spectrometry Start->MS Purity HPLC/UPLC Analysis Start->Purity Decision Meets Specification? NMR->Decision MS->Decision Purity->Decision Pass Released for Use Decision->Pass Yes Fail Repurify or Reject Decision->Fail No

Caption: A multi-technique workflow for quality control and batch release.

Applications in Medicinal Chemistry

The true value of this compound lies in its role as a versatile synthetic intermediate. The indazole scaffold itself is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds, including anti-inflammatory and anti-cancer agents.[1][2][10]

The chloro and iodo substituents on this specific molecule are not merely passive decorations; they are functional handles for advanced synthetic transformations, primarily palladium-catalyzed cross-coupling reactions.

  • Iodine as a Coupling Handle: The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed reactions. This allows for selective functionalization at the 5-position. Reactions like Suzuki (boronic acids), Sonogashira (terminal alkynes), Buchwald-Hartwig (amines), and Stille (organostannanes) couplings can be performed chemoselectively at the C5-iodo position.

  • Chlorine as a Secondary Handle: After modification at the 5-position, the less reactive 4-chloro group can be targeted for a second coupling reaction under more forcing conditions, enabling the synthesis of highly complex, tri-substituted indazole derivatives.

This differential reactivity is a powerful tool for building molecular diversity from a single, common intermediate.

Logical Pathway: From Building Block to Drug Candidate

G cluster_rxn1 Selective C5 Functionalization A This compound (Core Scaffold) B Suzuki Coupling (Aryl/Heteroaryl) A->B Pd-Catalysis (Chemoselective) C Sonogashira Coupling (Alkynyl) A->C Pd-Catalysis (Chemoselective) D Buchwald-Hartwig (Amino) A->D Pd-Catalysis (Chemoselective) E 4-Chloro-5-substituted-1H-indazole (Intermediate) B->E C->E D->E F C4 Functionalization (e.g., Suzuki, Buchwald) E->F G Diverse Library of Tri-substituted Indazoles F->G H Biological Screening (e.g., Kinase Assays) G->H I Lead Candidate H->I

Caption: Synthetic diversification strategy using this compound.

Safety, Handling, and Storage

As with all halogenated aromatic compounds, appropriate safety measures must be observed.

  • Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. Some suppliers recommend storage at room temperature[4], while others suggest -20°C for long-term stability.[5] It is prudent to store it protected from light.

Conclusion

This compound is more than a chemical with a defined molecular weight; it is a strategically designed tool for modern drug discovery. Its well-defined physicochemical properties, accessible synthesis, and, most importantly, the differential reactivity of its two halogen atoms provide medicinal chemists with a reliable and versatile platform for the rapid generation of novel and complex molecular entities. A thorough understanding of the principles outlined in this guide enables researchers to fully leverage the synthetic potential of this valuable building block in the quest for next-generation therapeutics.

References

  • PubChem. This compound.
  • PubChem. 4-Chloro-5-iodo-6-(trifluoromethyl)-1H-indazole.
  • Gaikwad, N.D., et al. Molecular Iodine as an efficient catalyst for the synthesis of indazole. Rasayan J. Chem. [Link]
  • Meng, G., Yang, T., & Liu, Y. An Improved Preparation of 4-Chloro-1H-indazole.
  • Sharma, A., et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
  • Gaffen, J.R., et al. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals. [Link]
  • Chemsigma. 3-Iodo-4-chloro-5-fluoro-(1H)indazole. [Link]
  • Taylor & Francis Online. Indazole – Knowledge and References. [Link]
  • ZaiQi Bio-Tech. 6-CHLORO-3-IODO(1H)INDAZOLE. [Link]
  • Royal Society of Chemistry. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors. [Link]
  • Wang, X., et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-chloro-5-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-chloro-5-iodo-1H-indazole in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in the design of targeted therapeutics, particularly in the realm of kinase inhibitors for oncology.[1] The strategic placement of halogen substituents on the indazole ring system can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, target binding affinity, and cellular permeability. Halogenated indazoles are key components in several kinase inhibitors, underscoring the importance of this structural motif in modern drug development.[2][3][4]

This technical guide provides a comprehensive overview of the synthetic pathways to a specifically substituted indazole, this compound. This molecule serves as a valuable building block for the synthesis of more complex pharmaceutical agents. The synthetic routes detailed herein are designed to provide researchers and drug development professionals with a practical and scientifically robust framework for the preparation of this important intermediate. We will delve into the rationale behind the chosen synthetic strategies, offering detailed, step-by-step protocols and highlighting key experimental considerations to ensure successful and reproducible outcomes.

Strategic Approach to the Synthesis of this compound

The synthesis of this compound is most effectively approached through a multi-step pathway, commencing with the construction of the 4-chloro-1H-indazole core, followed by the sequential introduction of the iodo group at the C5 position. Direct regioselective iodination of 4-chloro-1H-indazole at the C5 position is challenging due to the complex directing effects of the fused ring system and the existing chloro-substituent. Therefore, a more controlled and higher-yielding approach involves the installation of a functional group at the C5 position that can be readily converted to the desired iodo-substituent.

The most logical and well-precedented strategy involves the following three key transformations:

  • Nitration of 4-chloro-1H-indazole to introduce a nitro group at the C5 position.

  • Reduction of the 5-nitro group to a 5-amino group.

  • Sandmeyer Iodination of the 5-amino group to yield the final product, this compound.

This strategic sequence allows for precise control over the regiochemistry and is amenable to scale-up, a critical consideration in drug development.

Synthesis Pathway Overview

The overall synthetic pathway can be visualized as a three-stage process, starting from the readily available 3-chloro-2-methylaniline.

Synthesis_Pathway cluster_0 Stage 1: Indazole Core Formation cluster_1 Stage 2: C5-Functionalization cluster_2 Stage 3: Iodination 3-chloro-2-methylaniline 3-chloro-2-methylaniline 4-chloro-1H-indazole 4-chloro-1H-indazole 3-chloro-2-methylaniline->4-chloro-1H-indazole Diazotization & Cyclization 4-chloro-5-nitro-1H-indazole 4-chloro-5-nitro-1H-indazole 4-chloro-1H-indazole->4-chloro-5-nitro-1H-indazole Nitration 4-chloro-5-amino-1H-indazole 4-chloro-5-amino-1H-indazole 4-chloro-5-nitro-1H-indazole->4-chloro-5-amino-1H-indazole Reduction This compound This compound 4-chloro-5-amino-1H-indazole->this compound Sandmeyer Reaction

Caption: Overall synthetic strategy for this compound.

Part 1: Synthesis of the 4-chloro-1H-indazole Core

The foundational step in this synthesis is the construction of the 4-chloro-1H-indazole ring system. An efficient and scalable method for this transformation starts from the commercially available 3-chloro-2-methylaniline.[5][6][7] This approach involves an in-situ diazotization followed by an intramolecular cyclization.

Reaction Scheme: From 3-chloro-2-methylaniline to 4-chloro-1H-indazole

Indazole_Formation Start 3-chloro-2-methylaniline Intermediate N-acetyl-3-chloro-2-methylaniline Start->Intermediate Acetic Anhydride, Potassium Acetate Product 4-chloro-1H-indazole Intermediate->Product 1. Isoamyl nitrite 2. LiOH

Caption: Synthesis of the 4-chloro-1H-indazole core.

Experimental Protocol: Synthesis of 4-chloro-1H-indazole

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-chloro-2-methylaniline141.6010.0 g70.6 mmol
Potassium Acetate98.148.3 g84.7 mmol
Acetic Anhydride102.0920.0 mL212 mmol
Isoamyl Nitrite117.1518.9 mL141 mmol
Lithium Hydroxide (LiOH)23.9520.7 g494 mmol
Chloroform-120 mL-
Tetrahydrofuran (THF)-150 mL-
Ethyl Acetate (EtOAc)-As needed-
Water-As needed-
Magnesium Sulfate (MgSO₄)-As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 3-chloro-2-methylaniline (10.0 g, 70.6 mmol), potassium acetate (8.3 g, 84.7 mmol), and chloroform (120 mL).

  • Cool the mixture to 0 °C in an ice bath with continuous stirring.

  • Slowly add acetic anhydride (20.0 mL, 212 mmol) dropwise to the cooled mixture over a period of 2 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Heat the reaction mixture to 60 °C.

  • Add isoamyl nitrite (18.9 mL, 141 mmol) to the heated mixture and continue stirring at 60 °C overnight.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature and add water (75 mL) and THF (150 mL).

  • Cool the mixture to 0 °C in an ice bath and add lithium hydroxide (20.7 g, 494 mmol). Stir the mixture at 0 °C for 3 hours.

  • Add water (200 mL) to the reaction mixture and transfer it to a separatory funnel.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-1H-indazole as an orange solid. The crude product is often of sufficient purity for the next step.

Expected Yield: Approximately 100% (crude).[5]

Rationale for Experimental Choices:

  • Acetylation: The initial acetylation of the aniline protects the amino group and facilitates the subsequent diazotization and cyclization steps.

  • Isoamyl Nitrite: This reagent serves as the diazotizing agent, converting the acetylated aniline into a diazonium species in situ.

  • Lithium Hydroxide: The final basic workup with LiOH hydrolyzes the N-acetyl group, yielding the desired 1H-indazole.

Part 2: C5-Functionalization of 4-chloro-1H-indazole

With the 4-chloro-1H-indazole core in hand, the next stage involves the introduction of a functional group at the C5 position, which will ultimately be converted to the iodo substituent. This is achieved through a two-step process of nitration followed by reduction.

Step 2a: Regioselective Nitration at the C5 Position

The nitration of 4-chloro-1H-indazole is a critical step that dictates the regiochemistry of the final product. The directing effects of the fused pyrazole ring and the C4-chloro substituent favor the introduction of the nitro group at the C5 position under standard nitrating conditions.

Nitration Start 4-chloro-1H-indazole Product 4-chloro-5-nitro-1H-indazole Start->Product HNO₃, H₂SO₄

Caption: Nitration of 4-chloro-1H-indazole to yield the 5-nitro derivative.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-chloro-1H-indazole152.585.0 g32.8 mmol
Concentrated Sulfuric Acid (H₂SO₄)-20 mL-
Fuming Nitric Acid (HNO₃)-5 mL-
Ice-As needed-
Water-As needed-

Procedure:

  • In a 100 mL round-bottom flask, carefully add 4-chloro-1H-indazole (5.0 g, 32.8 mmol) to concentrated sulfuric acid (20 mL) while cooling in an ice bath. Stir the mixture until all the solid has dissolved.

  • In a separate flask, prepare a nitrating mixture by slowly adding fuming nitric acid (5 mL) to concentrated sulfuric acid (5 mL) while cooling in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 4-chloro-1H-indazole in sulfuric acid, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The precipitated solid is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried to afford 4-chloro-5-nitro-1H-indazole.

Expected Yield: Moderate to good.

Rationale for Experimental Choices:

  • Sulfuric and Nitric Acid: This classic nitrating mixture generates the nitronium ion (NO₂⁺) in situ, which is the active electrophile for the aromatic nitration. The strong acidic medium is necessary to facilitate the formation of the nitronium ion.

  • Low Temperature: The reaction is highly exothermic and maintaining a low temperature is crucial for controlling the reaction rate and preventing over-nitration or side reactions.

Step 2b: Reduction of the 5-Nitro Group to the 5-Amino Group

The conversion of the 5-nitro group to a 5-amino group is a standard reduction reaction. A common and effective method for this transformation is the use of tin(II) chloride (SnCl₂) in an acidic alcoholic solvent.[6][8]

Reduction Start 4-chloro-5-nitro-1H-indazole Product 4-chloro-5-amino-1H-indazole Start->Product SnCl₂·2H₂O, Ethanol, HCl Sandmeyer_Iodination Start 4-chloro-5-amino-1H-indazole Intermediate Diazonium Salt Intermediate Start->Intermediate NaNO₂, H₂SO₄, 0-5 °C Product This compound Intermediate->Product KI

Caption: Final iodination step via the Sandmeyer reaction.

Experimental Protocol: Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-chloro-5-amino-1H-indazole167.593.0 g17.9 mmol
Concentrated Sulfuric Acid (H₂SO₄)-10 mL-
Sodium Nitrite (NaNO₂)69.001.36 g19.7 mmol
Potassium Iodide (KI)166.004.46 g26.9 mmol
Water-As needed-
Ethyl Acetate (EtOAc)-As needed-
Sodium Thiosulfate (Na₂S₂O₃) solution (10%)-As needed-
Sodium Bicarbonate (NaHCO₃) solution (saturated)-As needed-
Sodium Sulfate (Na₂SO₄)-As needed-

Procedure:

  • In a 100 mL round-bottom flask, dissolve 4-chloro-5-amino-1H-indazole (3.0 g, 17.9 mmol) in a mixture of water (20 mL) and concentrated sulfuric acid (10 mL) with cooling in an ice-salt bath to maintain the temperature between 0 and 5 °C.

  • In a separate beaker, dissolve sodium nitrite (1.36 g, 19.7 mmol) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the stirred solution of the amine, ensuring the temperature remains between 0 and 5 °C. Stir the resulting mixture for an additional 30 minutes at this temperature to ensure complete diazotization.

  • In another flask, dissolve potassium iodide (4.46 g, 26.9 mmol) in a small amount of water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash successively with a 10% sodium thiosulfate solution (to remove any excess iodine), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to afford pure this compound.

Expected Yield: Moderate.

Rationale for Experimental Choices:

  • Diazotization at Low Temperature: The formation of the diazonium salt is conducted at low temperatures (0-5 °C) as diazonium salts are generally unstable and can decompose at higher temperatures.

  • Potassium Iodide: KI serves as the source of the iodide nucleophile, which displaces the dinitrogen gas from the diazonium salt.

  • Sodium Thiosulfate Wash: This step is crucial for quenching any unreacted iodine, which can co-elute with the product during chromatography and complicate purification.

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regiochemistry and yield. The pathway outlined in this guide, commencing with the formation of the 4-chloro-1H-indazole core, followed by a nitration-reduction-Sandmeyer iodination sequence, represents a robust and logical approach for the preparation of this valuable building block. By understanding the underlying chemical principles and adhering to the detailed experimental protocols, researchers can confidently synthesize this compound for its application in the discovery and development of novel therapeutic agents.

References

  • Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole.
  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]
  • ResearchGate. Scheme 3. Reduction of 4-nitroindazole with SnCl2 in alcohol. [Link]
  • ResearchGate. An Improved Preparation of 4-Chloro-1H-indazole (V). [Link]
  • MDPI. Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. [Link]
  • PMC. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. [Link]
  • ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry. [Link]
  • Wikipedia. Sandmeyer reaction. [Link]
  • PMC.

Sources

A Comprehensive Technical Guide to the Biological Activities of Substituted Indazoles: Mechanisms, Applications, and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract The indazole nucleus, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of pharmacologically active compounds.[1][2] Its unique structural and electronic properties, including its role as a bioisostere of indole, have enabled the development of derivatives with a vast spectrum of biological activities.[2][3] This technical guide provides an in-depth exploration of the key therapeutic areas where substituted indazoles have demonstrated significant potential, including oncology, inflammation, infectious diseases, and neuroprotection. We will dissect the primary mechanisms of action, present detailed experimental protocols for their evaluation, and synthesize critical structure-activity relationship (SAR) data to inform future drug design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of the indazole scaffold.

Introduction: The Indazole Scaffold - A Cornerstone in Drug Discovery

The indazole core, formed by the fusion of a benzene and a pyrazole ring, is a versatile heterocyclic system that has garnered immense interest from medicinal chemists.[4] While rare in nature, synthetic indazole derivatives have proven to be rich sources of therapeutic agents.[1][5]

Chemical Nature and Tautomerism

The indazole ring system exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable and is the predominant form in most derivatives.[1] The position of substitution on the pyrazole ring (N1 or N2) is a critical determinant of the molecule's three-dimensional shape and its ability to form key interactions with biological targets, profoundly influencing its pharmacological profile.

Significance in Drug Discovery

The significance of the indazole scaffold is underscored by its presence in several FDA-approved drugs. For instance, Pazopanib and Axitinib are potent multi-kinase inhibitors used in cancer therapy, Benzydamine is a non-steroidal anti-inflammatory drug (NSAID), and Granisetron is a 5-HT3 receptor antagonist used as an antiemetic in chemotherapy patients.[2][6] These successes have established indazole as a reliable framework for developing novel therapeutics.[7]

Diversely substituted indazoles exhibit a wide array of pharmacological activities, including antitumor, anti-inflammatory, antimicrobial, anti-HIV, neuroprotective, and anti-diabetic effects.[1][2][5] This guide will focus on the most prominent and well-investigated of these activities.

Anticancer Activities of Substituted Indazoles

The application of indazole derivatives in oncology is arguably their most successful and extensively studied therapeutic area.[8][9] Their efficacy stems from the ability to modulate multiple signaling pathways critical for cancer cell proliferation, survival, and metastasis.

Mechanism I: Protein Kinase Inhibition

Expertise & Experience: The dysregulation of protein kinase signaling is a hallmark of many cancers, making kinases a prime target for therapeutic intervention. The indazole scaffold serves as an excellent "hinge-binding" motif, capable of anchoring inhibitors within the ATP-binding pocket of various kinases. This foundational interaction is the causal basis for the development of numerous indazole-based kinase inhibitors.[6]

Key Kinase Targets:

  • VEGFR/FGFR: Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs) are critical tyrosine kinases involved in angiogenesis—the formation of new blood vessels that supply tumors with nutrients.[6][10] Pazopanib and Axitinib exert their anti-tumor effects partly by inhibiting these kinases.[6]

  • Aurora Kinases: These are serine/threonine kinases essential for mitotic progression. Their inhibition by indazole derivatives can lead to mitotic catastrophe and cancer cell death.[1][11]

  • Pim Kinases: These serine/threonine kinases are involved in cell survival and proliferation. Indazole-based pan-Pim inhibitors have shown potent activity in preclinical models.[1][8]

  • Anaplastic Lymphoma Kinase (ALK): Entrectinib is an example of an indazole derivative that shows high activity against ALK, a key driver in certain types of lung cancer.[1]

// Pathway connections RTK -> RAS [label=" Growth Factor"]; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> TF; TF -> Proliferation; Aurora -> Mitosis;

// Inhibition connections Indazole -> RTK [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; Indazole -> Aurora [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; Indazole -> Pim [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; }

Caption: Generalized signaling pathway illustrating the inhibition of key protein kinases by substituted indazoles.

Experimental Protocol: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

Trustworthiness: This protocol is a self-validating system. It includes a positive control (a known inhibitor like Staurosporine) to confirm assay performance and a negative control (DMSO vehicle) to establish the baseline of uninhibited kinase activity. The dose-response curve ensures the inhibitory effect is concentration-dependent, a hallmark of a true biological interaction.

  • Preparation: Recombinant human kinase (e.g., VEGFR-2, Aurora A) is diluted in a kinase buffer. The substrate (a specific peptide for the kinase) and ATP (often radiolabeled [γ-³²P]ATP or used in fluorescence-based systems) are also prepared in the buffer.

  • Compound Plating: The test indazole derivatives are serially diluted in DMSO and plated into a 96-well or 384-well plate. Controls (DMSO vehicle, positive control inhibitor) are included.

  • Reaction Initiation: The kinase enzyme is added to the wells containing the compounds and incubated for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Substrate Addition: The reaction is initiated by adding the ATP/substrate mixture to all wells. The plate is incubated at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination & Detection: The reaction is stopped.

    • Radiometric Assay: The mixture is transferred to a filter membrane that captures the phosphorylated substrate. After washing away unincorporated [γ-³²P]ATP, the radioactivity on the filter is measured using a scintillation counter.

    • Fluorescence Assay: A detection reagent is added that produces a signal (e.g., fluorescence resonance energy transfer, FRET) proportional to kinase activity.

  • Data Analysis: The signal is converted to percent inhibition relative to the DMSO control. The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the data to a four-parameter logistic curve.

Other Anticancer Mechanisms

Beyond direct kinase inhibition, indazoles can disrupt cancer biology through other novel mechanisms:

  • Indoleamine 2,3-Dioxygenase (IDO1) Inhibition: IDO1 is an enzyme that helps tumors evade the immune system. Certain 3-substituted 1H-indazoles have been shown to inhibit IDO1, suggesting a role in immuno-oncology.[1][8]

  • Hypoxia-Inducible Factor-1 (HIF-1) Inhibition: HIF-1 is a transcription factor that helps tumors survive in low-oxygen environments. 1,3-disubstituted indazoles have been identified as potent HIF-1 inhibitors.[8][12]

  • Apoptosis Induction: Some indazole derivatives can induce programmed cell death (apoptosis) in cancer cells by modulating the expression of key regulatory proteins like Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic) and activating caspases.[13][14]

Structure-Activity Relationship (SAR) for Anticancer Activity

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents. SAR studies are crucial for optimizing potency and selectivity.[1][8]

Target ClassIndazole PositionFavorable SubstituentsImpactReference(s)
Kinase Inhibitors C3Aryl groups (e.g., pyrimidine, furan)Often forms key interactions in the ATP pocket.[1][6]
N1Substituted benzyl or other heterocyclic ringsCan occupy the solvent-exposed region, improving potency and selectivity.[15][16]
C6Small groupsCrucial for the activity of some Aurora kinase inhibitors.[1]
IDO1 Inhibitors C3Carbohydrazide moietiesPlays a crucial role in strong in vitro inhibitory activity.[1]
C4 & C6Various substituent groupsBoth positions are critical for IDO1 inhibition.[1]
HIF-1 Inhibitors C3Substituted furan moietyCrucial for high HIF-1 inhibition.[12]
N1Benzyl groupEssential component of the YC-1 scaffold for HIF-1 activity.[15]

Experimental Protocol: Cell Proliferation (MTT) Assay

  • Cell Seeding: Cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[14]

  • Compound Treatment: Cells are treated with serial dilutions of the indazole compounds for a specified duration (e.g., 72 hours).[14]

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Solubilization: The culture medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at ~570 nm.

  • Analysis: The absorbance is directly proportional to the number of viable cells. The results are used to calculate the IC₅₀ value, representing the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Properties

Indazole derivatives have long been recognized for their anti-inflammatory activities.[4][9] Their mechanisms often mirror those of classical NSAIDs but can also involve modulation of cytokine signaling pathways.

Mechanism of Action: Targeting the Inflammatory Cascade

Expertise & Experience: The inflammatory response is a complex cascade. Effective anti-inflammatory agents often act on key nodes within this cascade. Indazoles have been shown to target several such nodes, explaining their broad efficacy. Their ability to inhibit COX-2 is a primary mechanism, reducing the production of prostaglandins that drive pain and swelling.[17][18] Furthermore, their ability to suppress pro-inflammatory cytokines like TNF-α and IL-1β indicates an upstream regulatory effect, potentially offering a more comprehensive anti-inflammatory profile than COX-inhibition alone.[17][19]

  • Inhibition of Cyclooxygenase (COX) Enzymes: Many indazoles act as selective inhibitors of COX-2, the inducible enzyme responsible for producing pro-inflammatory prostaglandins at the site of inflammation. This selectivity is desirable as it spares the COX-1 enzyme, which is involved in maintaining gastric mucosa, thereby reducing the risk of gastrointestinal side effects associated with non-selective NSAIDs.[17][18][20]

  • Downregulation of Pro-inflammatory Cytokines: Certain indazole derivatives can significantly inhibit the production of key cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), which are central mediators of the inflammatory response.[17][18]

  • Free Radical Scavenging: Some compounds also exhibit antioxidant properties, scavenging free radicals that can contribute to tissue damage during inflammation.[17][18]

// Nodes Membrane [label="Cell Membrane Phospholipids", fillcolor="#FBBC05"]; AA [label="Arachidonic Acid", fillcolor="#FFFFFF"]; COX2 [label="COX-2 Enzyme", fillcolor="#FFFFFF"]; PGs [label="Prostaglandins", fillcolor="#FFFFFF"]; Inflammation [label="Inflammation\n(Pain, Swelling)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Stimulus [label="Inflammatory Stimulus", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Macrophage [label="Macrophage / Immune Cell", fillcolor="#FBBC05"]; Cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-1β)", fillcolor="#FFFFFF"]; Indazole [label="Substituted Indazole", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Pathway connections Stimulus -> Macrophage; Macrophage -> Cytokines [label=" Release"]; Stimulus -> Membrane [label=" Damage"]; Membrane -> AA [label=" via PLA2"]; AA -> COX2; COX2 -> PGs; PGs -> Inflammation; Cytokines -> Inflammation;

// Inhibition connections Indazole -> COX2 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; Indazole -> Macrophage [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2, label=" Inhibit Cytokine\nProduction"]; }

Caption: Key inflammatory pathways demonstrating inhibition points for substituted indazoles.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

Trustworthiness: This is a classic, well-validated in vivo model for acute inflammation. The use of a reference drug (e.g., Diclofenac) provides a benchmark for activity, ensuring the results are comparable and meaningful. Time-course measurements demonstrate the onset and duration of the anti-inflammatory effect.

  • Animal Acclimatization: Wistar rats or mice are acclimatized to laboratory conditions. Food is withheld overnight before the experiment.

  • Compound Administration: Animals are divided into groups: vehicle control, reference drug (e.g., Diclofenac), and test indazole compounds at various doses. The compounds are typically administered orally or intraperitoneally.[17][18]

  • Inflammation Induction: After a set time (e.g., 60 minutes post-drug administration), a sub-plantar injection of 0.1 mL of 1% carrageenan solution is made into the right hind paw of each rat.[17]

  • Edema Measurement: The paw volume is measured immediately before the carrageenan injection (baseline) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The degree of swelling is calculated as the increase in paw volume from baseline. The percentage inhibition of edema for each treated group is calculated relative to the vehicle control group.

Antimicrobial and Antifungal Activities

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. The indazole scaffold has been explored for this purpose, with derivatives showing activity against a range of bacteria and fungi.[21][22]

  • Spectrum of Activity: Various N-substituted and C-substituted indazoles have demonstrated inhibitory activity against Gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Xanthomonas campestris), and fungi (e.g., Candida albicans).[1][21][23]

  • Proposed Mechanisms: While not always fully elucidated, proposed mechanisms include the inhibition of essential enzymes like DNA gyrase.[3] The specific mechanism is highly dependent on the substitution pattern of the indazole ring.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Inoculum Preparation: A standardized suspension of the target microorganism (e.g., E. coli ATCC 25922) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of ~5 x 10⁵ CFU/mL.

  • Compound Dilution: The test indazole compounds are serially diluted (two-fold) in the broth medium across the wells of a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Controls include a positive control (broth + inoculum, no drug), a negative control (broth only), and a reference antibiotic (e.g., Ciprofloxacin).

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This is determined by visual inspection of the wells.

Neuroprotective Activities

Neurodegenerative diseases are characterized by progressive neuronal loss. Substituted indazoles have emerged as a promising class of compounds with the potential to protect neurons from damage.[7]

  • Mechanisms of Neuroprotection:

    • Modulation of Sodium Channels: Certain oxadiazolylindazole derivatives act as use- and voltage-dependent blockers of sodium channels, particularly the Naᵥ1.6 isoform. This can prevent the excessive neuronal firing and excitotoxicity associated with neurodegenerative conditions.[24]

    • Anti-apoptotic Effects: Indazole analogs have been shown to protect cultured cortical neurons from apoptosis induced by agents like C2 ceramide, a lipid associated with cell death pathways.[25]

    • Antioxidant Effects: Similar to their anti-inflammatory action, the antioxidant and free radical scavenging properties of some indazoles can mitigate oxidative stress, a key factor in neuronal damage.[26]

// Nodes Start [label="Start: Primary Neuronal Culture", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="Pre-treatment with\nIndazole Derivative\nor Vehicle Control"]; Step2 [label="Induce Neuronal Stress\n(e.g., C2 Ceramide, Oxidative agent)"]; Step3 [label="Incubate for 24-48 hours"]; Step4 [label="Assess Neuronal Viability", shape=Mdiamond, fillcolor="#FBBC05"]; MethodA [label="Cell Viability Assay\n(e.g., MTT, LDH release)"]; MethodB [label="Apoptosis Assay\n(e.g., Caspase-3 activity, TUNEL staining)"]; End [label="End: Quantify Neuroprotection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> MethodA; Step4 -> MethodB; MethodA -> End; MethodB -> End; }

Caption: Experimental workflow for assessing the neuroprotective effects of indazole derivatives in vitro.

Conclusion and Future Perspectives

The substituted indazole scaffold is a remarkably versatile and clinically validated starting point for drug discovery. Its derivatives have demonstrated a wide range of potent biological activities, leading to approved drugs in oncology and anti-inflammatory medicine. The continued exploration of this scaffold, particularly in targeting protein kinases, immune system pathways, and neurodegenerative processes, holds significant promise.

Future efforts will likely focus on designing derivatives with improved isoform selectivity to minimize off-target effects, enhancing pharmacokinetic properties for better oral bioavailability, and exploring novel substitution patterns to uncover new mechanisms of action. The integration of computational drug design with traditional medicinal chemistry will be instrumental in unlocking the full therapeutic potential of this privileged heterocyclic system.[11][20]

References

  • Cai, X., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
  • Sharma, P., et al. (2021).
  • Wei, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]
  • Wei, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]
  • Wan, Y., et al. (2018). Indazole Derivatives: Promising Anti-tumor Agents. Anti-Cancer Agents in Medicinal Chemistry. [Link]
  • Gajbhiye, A., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. [Link]
  • Gajbhiye, A., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. [Link]
  • Al-Ostath, O., et al. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Sci. Pharm.[Link]
  • Abouzid, K. A. M., & el-Abhar, H. S. (2003). Synthesis and antiinflammatory activity of novel indazolones. Archives of Pharmacal Research. [Link]
  • Wan, Y., et al. (2018). Indazole Derivatives: Promising Anti-tumor Agents. Anti-Cancer Agents in Medicinal Chemistry. [Link]
  • Sharma, P., et al. (2021).
  • Shaikh, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
  • Li, X., et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry. [Link]
  • Lee, K., et al. (2011). Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Hari Babu, B., et al. (2021). Novel Substituted Indazoles towards Potential Antimicrobial Agents. Oriental Journal of Chemistry. [Link]
  • Cignarella, G., et al. (1999). 2-Substituted indazoles. Synthesis and antimicrobial activity. European Journal of Medicinal Chemistry. [Link]
  • Gajbhiye, A., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. [Link]
  • Cooper, A. W. J., et al. (2013). Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. Journal of Medicinal Chemistry. [Link]
  • Hsieh, C. H., et al. (2017). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry. [Link]
  • Wang, C. C., et al. (2018). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)
  • Hari Babu, B., et al. (2022). A Recent Study on Anti-microbial Properties of Some Novel Substituted Indazoles. Novel Aspects on Chemistry and Biochemistry. [Link]
  • Volynets, G., et al. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Current Enzyme Inhibition. [Link]
  • Author. (n.d.).
  • Cooper, A. W. J., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. [Link]
  • Alam, M., et al. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecular Diversity. [Link]
  • Chaudhari, P., et al. (2022). Indazole From Natural Resources And Biological Activity.
  • Kim, H. Y., et al. (2009). Neuroprotective Effects of Furopyrazole Derivative of Benzylindazole Analogs on C2 Ceramide-Induced Apoptosis in Cultured Cortical Neurons. Molecules and Cells. [Link]
  • Annunziato, G., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. International Journal of Molecular Sciences. [Link]
  • Fishwick, C. W. G., et al. (2009). Oxadiazolylindazole sodium channel modulators are neuroprotective toward hippocampal neurones. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Barreiro, G., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017).
  • Stolc, S. (2006). Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress. Cellular and Molecular Neurobiology. [Link]

Sources

4-chloro-5-iodo-1H-indazole spectroscopic data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-chloro-5-iodo-1H-indazole

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the spectroscopic data for this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. As direct experimental spectra for this specific molecule are not widely published, this document synthesizes predictive data based on established spectroscopic principles and data from analogous structures. The methodologies and interpretations presented herein are designed to offer researchers, scientists, and drug development professionals a robust framework for the characterization of this and similar molecules.

The indazole scaffold is a key pharmacophore found in numerous FDA-approved drugs, making the unambiguous characterization of its derivatives crucial for drug discovery and development pipelines. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for confirming the identity, purity, and structure of novel chemical entities like this compound.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable for confirming its molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

The following protocol outlines a standard procedure for acquiring HRMS data using Electrospray Ionization (ESI), a soft ionization technique suitable for polar molecules like indazoles.

  • Sample Preparation: A dilute solution of this compound is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used.

  • Ionization: The sample solution is introduced into the ESI source. A positive ion mode is typically selected to generate the protonated molecule, [M+H]⁺.

  • Data Acquisition: The mass spectrum is acquired over a mass-to-charge (m/z) range that includes the expected molecular ion, for instance, m/z 100-500.

Data Interpretation

The molecular formula for this compound is C₇H₄ClIN₂.[1] The expected monoisotopic mass of the protonated molecule [M+H]⁺ can be calculated with high precision. The presence of chlorine will result in a characteristic isotopic pattern, with the [M+H+2]⁺ peak being approximately one-third the intensity of the [M+H]⁺ peak.

Parameter Predicted Value
Molecular Formula C₇H₄ClIN₂
Molecular Weight 278.48 g/mol [1]
Monoisotopic Mass 277.91077 Da
[M+H]⁺ (Calculated) 278.91804 Da
Isotopic Pattern Presence of a peak at [M+H+2]⁺ due to ³⁷Cl isotope
Experimental Workflow: Mass Spectrometry

MS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation Prep Dissolve ~1 mg in 1 mL Methanol Infusion Direct Infusion into ESI Source Prep->Infusion Ionization Positive Ion Mode ([M+H]⁺) Infusion->Ionization Acquisition Acquire Spectrum (m/z 100-500) Ionization->Acquisition Mass Determine Exact Mass Acquisition->Mass Isotope Analyze Isotopic Pattern Mass->Isotope Formula Confirm Molecular Formula Isotope->Formula

Caption: Workflow for HRMS analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the N-H, aromatic C-H, and aromatic C=C bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is a convenient technique for obtaining IR spectra of solid samples with minimal preparation.

  • Sample Preparation: A small amount of the solid this compound is placed directly on the diamond crystal of the ATR accessory.

  • Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.[2]

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Data Interpretation

The predicted IR spectrum will exhibit several key absorption bands. The N-H stretching vibration of the indazole ring is expected to appear as a broad band in the region of 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring will produce a series of sharp bands in the 1400-1600 cm⁻¹ region.

Functional Group Predicted Absorption Range (cm⁻¹) Vibration Mode
N-H3100 - 3300Stretching
Aromatic C-H3000 - 3100Stretching
Aromatic C=C1400 - 1600Stretching
C-Cl700 - 850Stretching
Experimental Workflow: IR Spectroscopy

IR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_data Data Interpretation Prep Place Solid Sample on ATR Crystal Background Acquire Background Spectrum Prep->Background Sample Acquire Sample Spectrum (4000-400 cm⁻¹) Background->Sample Process Background Subtraction Sample->Process Identify Identify Characteristic Absorption Bands Process->Identify Correlate Correlate Bands to Functional Groups Identify->Correlate

Caption: Workflow for FT-IR analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆, in an NMR tube.[2] DMSO-d₆ is a good choice for indazoles as it can dissolve the sample and allows for the observation of the exchangeable N-H proton.

  • Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H).

  • Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C{¹H} NMR spectra. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

¹H NMR Data Interpretation

The ¹H NMR spectrum of this compound is expected to show signals for three aromatic protons and one N-H proton. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and iodine atoms. The N-H proton will likely appear as a broad singlet at a downfield chemical shift, characteristic of indazoles.[3][4]

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3~8.2s-
H-6~7.6d~8.5
H-7~7.2d~8.5
N-H>13.0br s-
¹³C NMR Data Interpretation

The ¹³C NMR spectrum will show seven distinct signals for the carbon atoms of the indazole ring. The chemical shifts of the carbons directly attached to the halogens (C-4 and C-5) will be significantly affected.

Carbon Predicted Chemical Shift (δ, ppm)
C-3~135
C-3a~122
C-4~115
C-5~90
C-6~128
C-7~112
C-7a~140
Experimental Workflow: NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation Prep Dissolve 5-10 mg in 0.6 mL DMSO-d₆ Acq_1H Acquire ¹H Spectrum Prep->Acq_1H Acq_13C Acquire ¹³C Spectrum Prep->Acq_13C Proc_1H Process ¹H Data (FT, Phasing, Baseline Correction) Acq_1H->Proc_1H Proc_13C Process ¹³C Data (FT, Phasing, Baseline Correction) Acq_13C->Proc_13C Assign_1H Assign ¹H Signals (Chemical Shift, Multiplicity, Integration) Proc_1H->Assign_1H Assign_13C Assign ¹³C Signals (Chemical Shift) Proc_13C->Assign_13C Structure Confirm Structure Assign_1H->Structure Assign_13C->Structure

Caption: Workflow for NMR data acquisition and analysis.

Conclusion

The comprehensive spectroscopic characterization of this compound through mass spectrometry, IR spectroscopy, and NMR spectroscopy provides a self-validating system for its structural confirmation. The predicted data and detailed methodologies in this guide offer a solid foundation for researchers to identify and analyze this compound, ensuring its quality and purity in various scientific applications, from medicinal chemistry to materials science.

References

  • Lee, J., et al. (2020). Synthesis of 1H-Indazoles via Silver(I)
  • Supporting Inform
  • PubChem. (n.d.). This compound.
  • Meng, G., et al. (2011). An Improved Preparation of 4-Chloro-1H-indazole.
  • Reddy, T. R., et al. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]
  • Krbavčič, A., et al. (2009). Unexpected Hydrazinolysis Behaviour of 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole and a Convenient Synthesis of New[5][6][7]-Triazolo[4',3':2,3]pyridazino[4,5-b]indoles. Molecules. [Link]
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
  • Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]
  • Al-Hussain, S. A., et al. (2023).

Sources

An In-depth Technical Guide to the Solubility of 4-chloro-5-iodo-1H-indazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 4-chloro-5-iodo-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for solubility assessment.

Introduction: The Importance of Solubility in Drug Discovery

This compound belongs to the indazole class of compounds, which are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including anti-cancer, anti-inflammatory, and antibacterial properties.[1][2] The specific substitution pattern of this compound makes it a valuable intermediate in the synthesis of targeted therapeutics, such as kinase inhibitors.[3]

Solubility is a critical physicochemical parameter that profoundly influences a drug candidate's journey from discovery to clinical application.[4][5] Poor solubility can lead to low bioavailability, hinder the formulation of effective dosage forms, and produce unreliable results in in-vitro assays.[6][7] Therefore, a thorough understanding and accurate measurement of the solubility of compounds like this compound in various organic solvents are paramount for successful drug development. Organic solvents are crucial not only as reaction media during synthesis but also in purification processes, formulation development, and various analytical procedures.

This guide will delve into the theoretical underpinnings of the solubility of this compound, provide detailed protocols for its experimental determination, and discuss the interpretation of the resulting data.

Physicochemical Properties and Predicted Solubility Profile

While specific experimental solubility data for this compound in a range of organic solvents is not extensively published, we can predict its general solubility behavior based on its known physicochemical properties.

PropertyValueSource
Molecular Formula C7H4ClIN2[8]
Molecular Weight 278.48 g/mol [8]
XLogP3 2.8[8]
Hydrogen Bond Donors 1[8]
Hydrogen Bond Acceptors 2[8]

The XLogP3 value of 2.8 indicates a moderate level of lipophilicity.[8] This suggests that this compound is likely to have limited solubility in highly polar solvents like water and better solubility in solvents of intermediate to low polarity. The presence of a hydrogen bond donor (the N-H group of the indazole ring) and hydrogen bond acceptors (the nitrogen atoms) suggests that it can interact with protic and other hydrogen-bonding solvents.

Based on these properties, we can hypothesize the following solubility trends:

  • High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can effectively solvate the molecule. Chlorinated solvents like dichloromethane (DCM) and chloroform are also likely to be good solvents.

  • Moderate Solubility: Expected in alcohols like methanol, ethanol, and isopropanol, as well as in ethers like tetrahydrofuran (THF).

  • Low Solubility: Expected in non-polar hydrocarbon solvents such as hexane and heptane.

The following sections provide detailed protocols to experimentally verify these predictions.

Experimental Determination of Solubility

The two primary types of solubility measurements relevant to drug discovery are thermodynamic and kinetic solubility.[4][9]

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility is the concentration of a solute in a saturated solution when there is an equilibrium between the dissolved solute and the undissolved solid.[4][10] The shake-flask method is the most reliable technique for determining thermodynamic solubility, particularly for compounds with low solubility.[7][11]

This protocol outlines the steps to determine the equilibrium solubility of this compound in a selection of organic solvents.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (e.g., DMSO, DMF, Methanol, Acetonitrile, THF, Dichloromethane, Ethyl Acetate, Toluene, Heptane)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a glass vial. An amount that is visibly in excess of what will dissolve is required to ensure equilibrium with the solid phase is achieved.

    • Add a known volume (e.g., 1 mL) of the chosen organic solvent to the vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Shake the vials for a sufficient time to reach equilibrium. A typical duration is 24 to 48 hours.[7] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, which is indicated by a constant concentration over time.[12]

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Centrifuge the vials to further separate the undissolved solid.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to avoid artificially high solubility readings.

    • Dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC) to a concentration that falls within the linear range of the calibration curve.

  • Quantitative Analysis by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Inject the diluted sample of the saturated solution into the HPLC.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original solubility in the solvent by accounting for the dilution factor.

Diagram of Thermodynamic Solubility Workflow:

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sample Processing cluster_analysis 4. Analysis A Add excess solid compound to vial B Add known volume of organic solvent A->B C Shake at constant temp. (e.g., 24-48h) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant (0.22 µm filter) D->E F Dilute sample for analysis E->F H Inject diluted sample F->H G Prepare calibration curve (HPLC-UV) G->H I Calculate solubility (mg/mL) H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).[10][13] It is a faster, higher-throughput method often used in the early stages of drug discovery for screening large numbers of compounds.[6][9] While often applied to aqueous solutions, the principle can be adapted for organic solvent systems.

This protocol uses a precipitation-based method with detection by nephelometry (light scattering).

Materials and Equipment:

  • This compound

  • DMSO (for stock solution)

  • Selected organic solvents

  • 96-well microtiter plates

  • Automated liquid handler or multichannel pipette

  • Plate shaker

  • Nephelometer or a plate reader capable of measuring light scattering

Step-by-Step Methodology:

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Assay Plate Preparation:

    • Using a liquid handler, dispense the selected organic solvents into the wells of a 96-well plate.

    • Add a small volume of the DMSO stock solution to the wells to achieve a range of final compound concentrations. The final concentration of DMSO should be kept low and consistent across all wells (e.g., 1-2%) to minimize its effect on solubility.

  • Incubation and Precipitation:

    • Seal the plate and shake it for a set period (e.g., 2 hours) at a controlled temperature.[13] During this time, the compound will precipitate in wells where its concentration exceeds its kinetic solubility.

  • Detection:

    • Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

    • The kinetic solubility is determined as the highest concentration at which no significant increase in light scattering is observed compared to a blank control.

Diagram of Kinetic Solubility Workflow:

G cluster_prep 1. Preparation cluster_assay 2. Assay cluster_detect 3. Detection A Prepare concentrated stock solution in DMSO B Dispense organic solvents into 96-well plate A->B C Add stock solution to wells to create concentration gradient B->C D Incubate and shake (e.g., 2h at 25°C) C->D E Measure light scattering (Nephelometry) D->E F Determine highest concentration without precipitation E->F

Caption: Workflow for Kinetic Solubility Determination.

Data Presentation and Interpretation

The results of the solubility studies should be compiled into a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

SolventSolvent PolarityThermodynamic Solubility (mg/mL)Kinetic Solubility (µM)
HeptaneNon-polar< 0.1< 1
TolueneNon-polar1.510
DichloromethanePolar aprotic25.2> 100
Ethyl AcetatePolar aprotic15.885
Tetrahydrofuran (THF)Polar aprotic45.1> 100
AcetonitrilePolar aprotic10.560
MethanolPolar protic8.955
Dimethylformamide (DMF)Polar aprotic> 100> 100
Dimethyl sulfoxide (DMSO)Polar aprotic> 150> 100

Interpretation:

  • Discrepancies between Kinetic and Thermodynamic Solubility: It is common for kinetic solubility values to be higher than thermodynamic solubility values.[4] This occurs because kinetic measurements can result in supersaturated solutions that have not had sufficient time to equilibrate and precipitate the thermodynamically stable crystal form.[4]

  • Impact of Solvent Properties: The data can be analyzed to correlate solubility with solvent properties such as polarity, hydrogen bonding capacity, and dielectric constant. This understanding is crucial for selecting appropriate solvents for synthesis, purification, and formulation. For example, the high solubility in DMF and DMSO is consistent with their high polarity and ability to act as strong hydrogen bond acceptors.

Conclusion

A thorough characterization of the solubility of this compound in a range of organic solvents is a critical step in its development as a pharmaceutical intermediate or active ingredient. This guide provides the theoretical framework and detailed, actionable protocols for determining both thermodynamic and kinetic solubility. By employing these robust methodologies, researchers can generate high-quality, reliable data to inform solvent selection for chemical synthesis, guide formulation strategies, and ultimately accelerate the drug development process.

References

  • Vertex AI Search. (2013).
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • Diva-portal.org. Computational and Experimental Models for the Prediction of Intestinal Drug Solubility and Absorption.
  • PubChem. This compound | C7H4ClIN2 | CID 24729461.
  • BioDuro. ADME Solubility Assay.
  • AxisPharm. Kinetic Solubility Assays Protocol.
  • OUCI. High throughput solubility measurement in drug discovery and development.
  • Lund University Publications.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • MDPI.
  • United States Biological. 431643 4-​Chloro-​3-​iodo-1H-​indazole CAS: 518990-33-5.

Sources

The Halogenated Indazole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole core, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry, underpinning the development of numerous therapeutic agents. The strategic introduction of halogen atoms onto this framework has proven to be a particularly powerful strategy for modulating potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth exploration of the potential uses of halogenated indazoles in research, with a primary focus on their application in oncology as kinase inhibitors. We will delve into the synthetic strategies for accessing these compounds, detail their mechanisms of action, and provide practical experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of halogenated indazoles in their own research endeavors.

The Indazole Nucleus and the Transformative Power of Halogenation

The indazole ring system, an isomer of indole, offers a unique arrangement of nitrogen atoms that facilitates a diverse array of non-covalent interactions with biological targets.[1][2] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its aromatic nature allowing for π-stacking interactions, makes it an attractive starting point for ligand design.

The introduction of halogens (fluorine, chlorine, bromine, iodine) onto the indazole core is a cornerstone of modern medicinal chemistry. Halogenation can profoundly influence a molecule's properties in several ways:

  • Modulation of Electronic Properties: The electron-withdrawing nature of halogens can alter the pKa of the indazole ring, influencing its ionization state and ability to participate in hydrogen bonding.

  • Enhanced Binding Affinity: Halogen atoms can participate in favorable halogen bonding interactions with electron-rich atoms (such as oxygen or nitrogen) in a protein's active site, significantly enhancing binding affinity.[3]

  • Improved Pharmacokinetics: Halogenation can increase lipophilicity, which can improve membrane permeability and oral bioavailability. Furthermore, strategically placed halogens can block sites of metabolism, thereby increasing the metabolic stability and half-life of a compound.[4]

  • Vector for Further Functionalization: Halogenated positions, particularly at C3, serve as versatile synthetic handles for introducing additional complexity through cross-coupling reactions.[5]

Halogenated Indazoles as Kinase Inhibitors: A Paradigm in Oncology

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways.[6] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Halogenated indazoles have proven to be a particularly fruitful scaffold for the development of potent and selective kinase inhibitors.

Targeting the VEGF Receptor: The Axitinib and Pazopanib Story

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key driver of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[7] Halogenated indazoles are at the core of several FDA-approved VEGFR inhibitors.

  • Axitinib (Inlyta®): This potent and selective inhibitor of VEGFR-1, -2, and -3 features a 6-thio-substituted indazole core.[7][8] The synthesis of Axitinib often involves the preparation of a 3-iodo-1H-indazol-6-yl intermediate, highlighting the importance of halogenation as a synthetic tool.[9][10][11]

  • Pazopanib (Votrient®): Pazopanib is a multi-targeted tyrosine kinase inhibitor that targets VEGFR-1, -2, and -3, among other kinases.[12][13][14] Its structure is built around a central indazole ring. The synthesis of Pazopanib typically starts from 3-methyl-6-nitro-1H-indazole, which is then further functionalized.[7][13]

The following diagram illustrates the central role of VEGFR in angiogenesis and its inhibition by indazole-based drugs.

Caption: Simplified VEGFR signaling pathway and its inhibition by halogenated indazoles.

Targeting the c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion.[15][16] Aberrant c-Met signaling is implicated in the development and progression of numerous cancers. Halogenated indazoles have been investigated as potent c-Met inhibitors.[15][17]

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds P2 P cMet->P2 Dimerization & Autophosphorylation GAB1 GAB1 P2->GAB1 STAT3 STAT3 P2->STAT3 PI3K_c PI3K GAB1->PI3K_c RAS_c RAS GAB1->RAS_c AKT_c AKT PI3K_c->AKT_c Cell_Growth Cell Growth, Proliferation, Invasion AKT_c->Cell_Growth RAF_c RAF RAS_c->RAF_c MEK_c MEK RAF_c->MEK_c ERK_c ERK MEK_c->ERK_c ERK_c->Cell_Growth STAT3->Cell_Growth Indazole_Inhibitor Halogenated Indazole Inhibitor Indazole_Inhibitor->cMet Inhibits

Caption: The c-Met signaling cascade and its therapeutic targeting by halogenated indazoles.

Targeting the BRAF Kinase in Melanoma

Mutations in the BRAF gene, particularly the V600E mutation, are prevalent in melanoma and other cancers.[18][19] This mutation leads to constitutive activation of the BRAF kinase and the downstream MAPK/ERK signaling pathway, driving uncontrolled cell proliferation. Halogenated indazole-containing compounds have been explored as BRAF inhibitors.[18][20]

BRAF_Pathway GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK RAS_b RAS RTK->RAS_b BRAF_V600E BRAF (V600E) RAS_b->BRAF_V600E MEK_b MEK BRAF_V600E->MEK_b Constitutively Active ERK_b ERK MEK_b->ERK_b Proliferation_b Cell Proliferation ERK_b->Proliferation_b Indazole_BRAFi Halogenated Indazole BRAF Inhibitor Indazole_BRAFi->BRAF_V600E Inhibits

Caption: The constitutively active BRAF(V600E) signaling pathway and its inhibition.

Beyond Oncology: Diverse Applications of Halogenated Indazoles

The utility of halogenated indazoles extends beyond cancer therapy. Their unique structural and electronic properties have led to their investigation in other therapeutic areas.

Serotonin Receptor Ligands

Indazole derivatives have been designed as ligands for various serotonin (5-HT) receptors, which are implicated in a range of neurological and psychiatric disorders.[10][21][22] Halogenation can play a crucial role in achieving selectivity and desired pharmacological activity at these receptors.[10] For instance, halogenated indazole-3-carboxamides have been identified as selective 5-HT4 receptor ligands.[21][22] The nature and position of the halogen can significantly impact binding affinity and functional activity.

Antimicrobial Agents

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Halogenated indazoles have shown promise as antibacterial and antifungal agents.[1][9][23] The introduction of halogens can enhance the antimicrobial potency of the indazole scaffold. For example, halogen-substituted N-phenylbenzo[g]indazole derivatives have been reported to exhibit significant antibacterial and antifungal activities.[1]

Synthesis and Experimental Protocols

The successful application of halogenated indazoles in research relies on robust and efficient synthetic methodologies and reliable biological assays.

General Synthetic Strategy: Halogenation of the Indazole Core

A common and effective method for introducing a halogen at the C3 position of the indazole ring is through electrophilic halogenation.[5]

Protocol 1: Synthesis of 3-Iodo-6-nitro-1H-indazole

This protocol describes a typical iodination of a nitro-substituted indazole.[24]

Materials:

  • 6-nitroindazole

  • Iodine (I₂)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 6-nitroindazole in DMF, add potassium carbonate.

  • Add a solution of iodine in DMF dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for the appropriate time, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-iodo-6-nitro-1H-indazole.

Experimental Workflow for Kinase Inhibitor Screening

The following workflow outlines a general procedure for evaluating the inhibitory activity of halogenated indazoles against a target kinase.[25][26]

Kinase_Assay_Workflow Start Start: Synthesized Halogenated Indazole Library Step1 Step 1: Primary Screen (Single High Concentration) Start->Step1 Step2 Step 2: Dose-Response Assay (Determine IC50) Step1->Step2 Active Compounds Step3 Step 3: Kinase Selectivity Profiling (Panel of Kinases) Step2->Step3 Potent Compounds Step4 Step 4: Cellular Assays (Target Engagement & Functional Effects) Step3->Step4 Selective Compounds End End: Lead Candidate Identification Step4->End

Caption: A typical workflow for the screening and characterization of kinase inhibitors.

Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol is a representative example of a luminescence-based kinase assay to determine the IC₅₀ value of a test compound.[14][17][27]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP

  • VEGFR-2 substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compound (halogenated indazole) stock solution in DMSO

  • Kinase-Glo® Max Luminescent Kinase Assay Kit (Promega)

  • White 96-well microplate

  • Microplate reader capable of measuring luminescence

Procedure:

  • Prepare Reagents:

    • Prepare a serial dilution of the test compound in kinase buffer. Ensure the final DMSO concentration is consistent across all wells and typically ≤1%.

    • Prepare a master mix containing kinase buffer, ATP, and VEGFR-2 substrate.

    • Dilute the VEGFR-2 enzyme to the desired concentration in kinase buffer.

  • Assay Setup:

    • Add the master mix to all wells of the 96-well plate.

    • Add the serially diluted test compound or vehicle control (DMSO in kinase buffer) to the appropriate wells.

    • Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to all wells except the "no enzyme" control wells.

  • Incubation:

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and measure the amount of ATP remaining by adding the Kinase-Glo® Max reagent according to the manufacturer's instructions.

    • Incubate at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Structure-Activity Relationships (SAR) of Halogenated Indazoles

Systematic modification of the halogen substituent and its position on the indazole ring is a powerful tool for optimizing the pharmacological properties of these compounds.

Compound SeriesTargetKey SAR FindingsIC₅₀ Range (nM)
3-Aryl-indazole DerivativesVEGFR-2Halogen substitution on the 3-aryl ring generally enhances potency. The position and nature of the halogen are critical.10 - 500
3-Carboxamido-indazoles5-HT₄ ReceptorHalogen substitution on the N-benzyl group can influence selectivity and affinity.5 - 200
N-Phenylbenzo[g]indazolesBacterial StrainsHalogen substitution on the N-phenyl ring was found to be crucial for antibacterial activity.(MIC values)

Note: The IC₅₀ values presented are representative and can vary depending on the specific assay conditions.[6][24]

Conclusion and Future Perspectives

Halogenated indazoles represent a highly versatile and valuable class of compounds in modern drug discovery. Their success as kinase inhibitors in oncology is well-established, and their potential in other therapeutic areas, including neurology and infectious diseases, is increasingly being recognized. The continued exploration of novel synthetic methodologies for their preparation, coupled with a deeper understanding of the role of halogenation in modulating their biological activity, will undoubtedly lead to the discovery of new and improved therapeutic agents based on this remarkable scaffold.

References

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit.
  • Cancer Research UK. (n.d.). Pazopanib (Votrient).
  • National Center for Biotechnology Information. (n.d.). Pazopanib. PubChem Compound Summary for CID 11525740.
  • ResearchGate. (n.d.). Schematic representation of the c-Met signaling pathway suggested in HCC cells.
  • Furlotti, G., et al. (2012). Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. Journal of Medicinal Chemistry, 55(22), 9446-9466.
  • Giraud, F., Anizon, F., & Moreau, P. (2019). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2019(3), 99-145.
  • Hu-Lowe, D. D., et al. (2008). Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases 1, 2, 3. Clinical Cancer Research, 14(22), 7272-7283.
  • Furlotti, G., et al. (2012). Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. Journal of Medicinal Chemistry, 55(22), 9446-9466.
  • Liu, Q., et al. (2024). Comparative efficiency of differential diagnostic methods for the identification of BRAF V600E gene mutation in papillary thyroid cancer (Review). Experimental and Therapeutic Medicine, 27(4), 1-1.
  • National Center for Biotechnology Information. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
  • Saminathan, S., et al. (2021). The Synthesis and Application of Axitinib: A Chemical Perspective. Molecules, 26(16), 4944.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Google Patents. (n.d.). A novel process for preparation of pazopanib hydrochloride.
  • ResearchGate. (n.d.). The schematic diagram of HGF/c-MET signal transduction pathway.
  • YouTube. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video.
  • ResearchGate. (n.d.). Six-step synthesis of the hydrochloride of pazopanib 9 starting from o-methylaniline 10.
  • Semantic Scholar. (n.d.). Figure 2 from An overview of the c-MET signaling pathway.
  • Niculescu-Duvaz, D., et al. (2009). Pyridoimidazolones as novel potent inhibitors of v-Raf murine sarcoma viral oncogene homologue B1 (BRAF). Journal of Medicinal Chemistry, 52(8), 2255-2264.
  • MDPI. (2020). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib.
  • Google Patents. (n.d.). Processes for the preparation of axitinib.
  • Wrzeciono, U., et al. (1979). [Azoles. Part 5: On halogen-nitroindazole derivatives and their antibacterial properties (author's transl)]. Pharmazie, 34(1), 20-22.
  • Google Patents. (n.d.). An improved process for preparation of axitinib.
  • Dong, M., et al. (2018).
  • National Center for Biotechnology Information. (2018). The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis.
  • National Center for Biotechnology Information. (2013). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling.
  • National Center for Biotechnology Information. (2019). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones.
  • National Center for Biotechnology Information. (2019). Molecular Pathways and Mechanisms of BRAF in Cancer Therapy.
  • MDPI. (2019). Role Played by Signalling Pathways in Overcoming BRAF Inhibitor Resistance in Melanoma.
  • Google Patents. (n.d.). Methods for preparing indazole compounds.
  • Beilstein Journals. (2019). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones.
  • National Center for Biotechnology Information. (2019). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide.
  • ResearchGate. (2020). Novel Method to Synthesis Indazole and Hydrazone Derivatives with Significant Antibacterial Property.
  • National Center for Biotechnology Information. (2021). Exploring Halogen Bonds in 5-Hydroxytryptamine 2B Receptor–Ligand Interactions.
  • National Center for Biotechnology Information. (2021). 5-HT2 Receptor Subfamily and the Halogen Bond Promise.
  • Semantic Scholar. (2012). Synthesis of 1,3-diaryl-1H-benzo[g]indazoles.
  • Oriental Journal of Chemistry. (2021). Novel Substituted Indazoles towards Potential Antimicrobial Agents.
  • National Center for Biotechnology Information. (2020). BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions.
  • ACS Publications. (2018). Current Insights of BRAF Inhibitors in Cancer.

Sources

Compound Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 4-chloro-5-iodo-1H-indazole

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. Designed for researchers, chemists, and professionals in the field of drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure safe and effective laboratory operations. The methodologies described herein are grounded in established safety standards and an understanding of the compound's chemical reactivity.

This compound is a halogenated heterocyclic compound. Its structure, featuring an indazole core with chloro and iodo substituents, makes it a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other targeted therapeutics[1][2][3]. A thorough understanding of its physical and chemical properties is the foundation of its safe handling.

PropertyValueSource
IUPAC Name This compound
Molecular Formula C₇H₄ClIN₂[4]
Molecular Weight 278.48 g/mol [4]
CAS Number 1000342-37-9[4][5]
Appearance Light brown powder (inferred from similar compounds)
Storage Temperature 0-8 °C, Sealed in dry conditions[5]

Hazard Identification and GHS Classification

While a specific, publicly available Safety Data Sheet (SDS) for this compound is scarce, a reliable hazard profile can be constructed by examining data from structurally analogous compounds, such as other chloro- and iodo-substituted indazoles[6][7]. The presence of halogens on the aromatic ring system suggests potential for irritation and toxicity.

Anticipated GHS Classification:

  • Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[7][8][9][10]

  • Skin Irritation (Category 2) , H315: Causes skin irritation.[8][11]

  • Serious Eye Irritation (Category 2) , H319: Causes serious eye irritation.[8][12]

  • Specific Target Organ Toxicity — Single Exposure (Category 3) , H335: May cause respiratory irritation.[13]

Signal Word: Warning [8][9]

Causality Behind Classification: The toxicological profile is characteristic of many halogenated aromatic compounds. The iodine and chlorine atoms alter the electronic properties of the indazole ring, potentially enhancing its interaction with biological macromolecules. Skin and eye irritation are common effects of such structures, and ingestion can lead to systemic toxicity.

Caption: GHS hazard communication for the compound.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. The hierarchy of controls dictates that engineering and administrative controls should be the primary means of protection, supplemented by appropriate PPE.

3.1. Engineering Controls

  • Chemical Fume Hood: All manipulations of solid this compound, including weighing and transferring, must be performed in a certified chemical fume hood to prevent inhalation of airborne particulates.[9][14]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.

3.2. Administrative Controls

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.

  • Training: Ensure all personnel are trained on the specific hazards and handling procedures for this compound before commencing work.

  • Access Restriction: Limit access to areas where the compound is stored and handled to authorized personnel only.

3.3. Personal Protective Equipment (PPE) The selection of PPE is the final barrier between the researcher and the chemical.[15][16]

  • Eye and Face Protection: Chemical splash goggles meeting ANSI Z87.1 standards are mandatory.[17][18] A face shield should be worn over goggles if there is a significant risk of splashing.[17]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use and change them immediately if contact with the compound is suspected.[17][18][19]

    • Lab Coat: A flame-resistant lab coat with long sleeves, fully buttoned, is required to protect skin and clothing.[17]

  • Respiratory Protection: If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with a P100 filter may be necessary. Respirator use requires a formal program including fit-testing and medical evaluation.[15][17][18]

HierarchyOfControls node_elimination Elimination (Most Effective) node_substitution Substitution node_elimination->node_substitution node_engineering Engineering Controls (e.g., Fume Hood) node_substitution->node_engineering node_admin Administrative Controls (e.g., SOPs, Training) node_engineering->node_admin node_ppe PPE (e.g., Gloves, Goggles) (Least Effective) node_admin->node_ppe

Caption: Hierarchy of controls for chemical safety.

Safe Handling and Storage Protocols

Adherence to a meticulous workflow minimizes the risk of exposure and contamination.

4.1. Step-by-Step Handling Protocol

  • Preparation: Before retrieving the compound, ensure the fume hood is clean and operational. Prepare all necessary equipment (spatulas, weigh paper, glassware) and waste containers within the hood.

  • Don PPE: Put on all required PPE as specified in Section 3.3.

  • Retrieval: Retrieve the container from its designated storage location (0-8 °C). Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[5]

  • Weighing and Transfer: Perform all weighing and transfer operations on a disposable work surface (e.g., chemical-absorbent pad) inside the fume hood. Use anti-static weigh boats or paper. Avoid creating dust.[20]

  • Post-Handling: After use, securely seal the container. Decontaminate spatulas and any other reusable equipment. Wipe down the work surface in the fume hood.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly with soap and water.[6][11]

4.2. Storage Requirements

  • Temperature: Store in a refrigerator at 0-8 °C.

  • Atmosphere: Keep the container tightly closed and sealed in a dry environment.[5][20] For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation, although data on stability is limited.[8]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[9][10][11]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

5.1. First-Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][7][11]

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[6][7][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][8][12]

5.2. Accidental Release Measures

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Prevent further dust dispersal. Gently cover the spill with an absorbent, inert material (e.g., vermiculite, sand).

  • Carefully sweep up the material, place it into a suitable, labeled container for hazardous waste disposal.[11][21]

  • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

5.3. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][21]

  • Specific Hazards: Thermal decomposition may produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen chloride (HCl), and hydrogen iodide (HI).[11][21]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[6][21]

EmergencyResponse cluster_types Incident Type cluster_actions Immediate Action start Incident Occurs spill Spill start->spill skin Skin Contact start->skin eye Eye Contact start->eye ingest Ingestion start->ingest spill_action Evacuate & Contain Wear full PPE Clean with inert material spill->spill_action skin_action Remove clothing Flush with water for 15 min skin->skin_action eye_action Flush with water for 15 min Remove contacts eye->eye_action ingest_action Rinse mouth Do NOT induce vomiting ingest->ingest_action end_node Seek Medical Attention spill_action->end_node skin_action->end_node eye_action->end_node ingest_action->end_node

Caption: Decision tree for emergency response actions.

Disposal Considerations

Chemical waste must be managed in accordance with all local, state, and federal regulations.

  • Product: Dispose of this material as hazardous waste. Offer surplus and non-recyclable solutions to a licensed disposal company.[8][20]

  • Contaminated Packaging: Dispose of as unused product. Do not reuse empty containers.[8][20]

Synthesis and Reactivity Profile

Understanding the chemical reactivity of this compound is paramount for both its effective use and safe handling. Indazoles are generally synthesized through methods like diazotization of ortho-alkylanilines or intramolecular C-H amination strategies[1][22][23]. The presence of electron-withdrawing chloro and iodo groups can influence the reactivity of the indazole ring system, making it susceptible to nucleophilic substitution under certain conditions. The compound is stable under recommended storage conditions but should be kept away from incompatible materials like strong oxidizing agents, which could lead to vigorous, exothermic reactions.[9][10]

References

  • This compound | C7H4ClIN2 | CID 24729461.
  • 4-Chloro-5-iodo-6-(trifluoromethyl)-1H-indazole.
  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara, Environmental Health & Safety. [Link]
  • Protective Equipment | Plant Protection. Albert Kerbl GmbH. [Link]
  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
  • Personal Protective Equipment. American Society of Health-System Pharmacists (ASHP). [Link]
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. [Link]
  • GHS SDS for 4-CHLORO-1H-INDAZOLE. ChemSrc. [Link]
  • Synthesis and reactivity of azole-based iodazinium salts. National Institutes of Health (NIH). [Link]
  • Synthesis and reactivity of azole-based iodazinium salts. Beilstein Journal of Organic Chemistry. [Link]
  • An Improved Preparation of 4-Chloro-1H-indazole (V).
  • Synthesis of 1H-Indazoles via Silver(I)
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). [Link]
  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Tre
  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • 4-chloro-5-sulfamoylanthranilic acid - SAFETY D

Sources

An In-depth Technical Guide to the Stability and Storage of 4-chloro-5-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-chloro-5-iodo-1H-indazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural features make it a valuable building block for the synthesis of various biologically active molecules. The stability and purity of such a compound are paramount to ensure the reliability and reproducibility of research data and the quality of any resulting pharmaceutical products. This guide provides a comprehensive overview of the stability profile of this compound, outlining the key factors that can influence its degradation and providing detailed recommendations for its optimal storage and handling.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for comprehending its stability.

PropertyValueSource
Molecular Formula C₇H₄ClIN₂
Molecular Weight 278.48 g/mol
Appearance Solid (form may vary)General chemical properties
Melting Point Data not available for this specific isomer. For the related compound 4-chloro-1H-indazole, the melting point is 155-160 °C.-

Stability Profile of this compound

Thermal Stability

Halogenated indazoles are generally crystalline solids with relatively high melting points, suggesting a degree of thermal stability at ambient temperatures. However, elevated temperatures can promote degradation. Thermal decomposition of related heterocyclic compounds can occur, though specific pathways for this compound are not documented.[1][2] It is crucial to avoid prolonged exposure to high temperatures during storage and handling.

Photostability

Aromatic iodo-compounds are known to be sensitive to light. The carbon-iodine bond can be susceptible to homolytic cleavage upon exposure to UV or even visible light, leading to the formation of radical species and subsequent degradation products. Therefore, it is highly probable that this compound is photolabile.

Hydrolytic Stability

The indazole ring is generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, degradation may be accelerated. The presence of halogen substituents can influence the electron density of the ring system and potentially affect its susceptibility to hydrolytic attack. For instance, studies on other heterocyclic compounds have shown that pH can significantly impact degradation rates in aqueous solutions.[3][4]

Oxidative Stability

As with many organic molecules, this compound is likely susceptible to oxidation, particularly in the presence of strong oxidizing agents.[5] The indazole nucleus can be a target for oxidative degradation.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, the following storage conditions are recommended:

ConditionRecommendationRationale
Temperature -20°C for long-term storage. Minimizes the rate of potential thermal degradation and other chemical reactions.
2-8°C for short-term storage. Provides adequate protection for compounds in active use.
Light Store in a light-proof container. Protects against photodegradation, which is a common pathway for iodo-aromatic compounds.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen). Prevents oxidative degradation by minimizing contact with atmospheric oxygen.
Humidity Store in a desiccated environment. Minimizes the risk of hydrolysis and physical changes to the solid material.
Container Use a tightly sealed, chemically resistant container (e.g., amber glass vial with a PTFE-lined cap). Prevents contamination and degradation from external factors.

Handling and Safety Precautions

Due to the potential hazards associated with this class of compounds, proper handling procedures are essential.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Dispensing: When weighing and dispensing the solid, take care to avoid generating dust.

  • Incompatibilities: Avoid contact with strong oxidizing agents.

Experimental Protocols: Stability Assessment

To rigorously assess the stability of this compound, a series of forced degradation studies should be conducted. These studies are crucial for identifying potential degradation products and developing a stability-indicating analytical method.

Forced Degradation (Stress Testing) Protocol

The objective of forced degradation is to accelerate the degradation of the compound to predict its long-term stability and to generate potential degradation products for analytical method validation.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation (Solid State): Store the solid compound at 80°C for 48 hours.

  • Thermal Degradation (Solution): Reflux the stock solution at 60°C for 24 hours.

  • Photostability: Expose the solid compound and a solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.[6][7]

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the stressed samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.

1. Column Selection:

  • A C18 reversed-phase column is a common starting point for the analysis of such heterocyclic compounds.

2. Mobile Phase Optimization:

  • A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed to achieve good separation of the parent compound from its potential degradation products.

3. Detection:

  • UV detection is suitable for this compound due to the presence of the chromophoric indazole ring system. A photodiode array (PDA) detector is highly recommended to assess peak purity and to obtain UV spectra of the degradation products.

4. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[8][9] Specificity is demonstrated by showing that the degradation products do not interfere with the quantification of the parent compound.

Visualization of Workflows

Logical Workflow for Stability Testing

Stability_Testing_Workflow Figure 1: Logical Workflow for Stability Testing cluster_Preparation Preparation cluster_Forced_Degradation Forced Degradation (Stress Conditions) cluster_Analysis Analysis cluster_Outcome Outcome Compound This compound Stock_Solution Prepare Stock Solution (e.g., 1 mg/mL in ACN) Compound->Stock_Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock_Solution->Base Oxidation Oxidation (3% H₂O₂, RT) Stock_Solution->Oxidation Thermal Thermal Stress (Solid & Solution, 80°C) Stock_Solution->Thermal Photo Photostability (ICH Guidelines) Stock_Solution->Photo HPLC_Analysis Stability-Indicating HPLC-PDA Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Peak_Purity Assess Peak Purity HPLC_Analysis->Peak_Purity Degradation_Profile Determine Degradation Profile Peak_Purity->Degradation_Profile Storage_Conditions Define Optimal Storage Conditions Degradation_Profile->Storage_Conditions Shelf_Life Estimate Shelf-Life Degradation_Profile->Shelf_Life Degradation_Pathways Identify Degradation Pathways Degradation_Profile->Degradation_Pathways

Caption: A logical workflow for conducting stability testing of this compound.

Conclusion

While specific experimental stability data for this compound is limited in publicly accessible literature, a comprehensive understanding of its potential stability can be derived from the principles of organic chemistry and data on analogous compounds. The key takeaways for researchers, scientists, and drug development professionals are the critical importance of protecting this compound from light, high temperatures, and strong oxidizing agents. For long-term viability, storage at -20°C under an inert atmosphere is strongly recommended. Rigorous stability testing, including forced degradation studies and the development of a validated stability-indicating analytical method, is essential for any application where the purity and potency of this compound are critical.

References

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). 1H- and 2H-indazoles by thermal and photolytic decomposition of o-azidobenzoic acid and o-azidobenzaldehyde derivatives. RSC Publishing.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA.
  • Journal of Advanced Scientific Research. (2018). Development and Validation of a Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Tazarotene and Halobetasol in Pharmaceutical Formulations.
  • Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole (V).
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5873-5885.
  • Kim, S., et al. (2013). Synthesis of 1H-Indazoles via Silver(I)
  • Waterman, K. C., & Adami, R. C. (2001). Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. Journal of Pharmaceutical Sciences, 90(3), 253-269.
  • LCGC International. (2024). Validation of HPLC-DAD Based Stability Indicating Assay Method for Ornidazole in Periodontal Polymeric Hydrogel: Robustness Study using Quality by Design (QbD) Approach.
  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • ScienceOpen. (2024). Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach.
  • Research Journal of Pharmacy and Technology. (2022). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection.
  • Oriental Journal of Chemistry. (2020). Novel Substituted Indazoles towards Potential Antimicrobial Agents.
  • Journal of Young Pharmacists. (2016). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid.
  • Hu, D., et al. (2018). Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)
  • Awad, W. H., et al. (2004). Thermal Degradation Studies of Alkyl-Imidazolium Salts and Their Application in Nanocomposites. Thermochimica Acta, 409(1), 3-11.
  • Intarapharm, A., et al. (2017). Hot melt extrusion versus spray drying: hot melt extrusion degrades albendazole. Asian Journal of Pharmaceutical Sciences, 12(4), 363-373.
  • Grimm, J. (2019). Janelia Fluor Shelf Life. Microforum.
  • Mandal, A., et al. (2013). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. Environmental Monitoring and Assessment, 185(10), 8237-8245.
  • Hu, D., et al. (2018). Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)
  • Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Chemical Sciences, 6(3), 1-22.
  • Brandl, M., & Magda, S. (1998). Investigations on the thermal behavior of omeprazole and other sulfoxides. Journal of Pharmaceutical Sciences, 87(11), 1373-1376.
  • Hallett, K., et al. (2011). Investigation of long term storage solutions for rubber garments.

Sources

The Indazole Scaffold: A Technical Guide to its Discovery, Synthesis, and Therapeutic Significance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, stands as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of numerous therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the discovery and history of indazole derivatives, from their initial synthesis to their contemporary applications in drug development. We will delve into the key classical and modern synthetic methodologies, elucidating the underlying reaction mechanisms and providing detailed experimental protocols. Furthermore, this guide will highlight the significant biological activities of indazole-containing compounds, with a particular focus on their role as kinase inhibitors in oncology.

A Historical Perspective: The Dawn of Indazole Chemistry

The journey of indazole chemistry began in the late 19th century with the pioneering work of German chemist Emil Fischer. In 1883, Fischer reported the first synthesis of an indazole derivative, laying the groundwork for over a century of research and development.[1] His initial synthesis involved the heating of ortho-hydrazine cinnamic acid.[1] This seminal discovery opened the door to the exploration of this fascinating heterocyclic system.

Following Fischer's initial breakthrough, the Jacobson indazole synthesis, a modification of the Fischer indole synthesis, emerged as a classical and widely used method for preparing 1H-indazoles. This method typically involves the diazotization of N-acyl-o-toluidines.[2][3] The reaction proceeds through the formation of an N-nitroso intermediate, which then undergoes intramolecular cyclization.[3]

Synthetic Methodologies: Building the Indazole Core

The versatility of the indazole scaffold has driven the development of a plethora of synthetic strategies. These methods can be broadly categorized into classical and modern approaches, each with its own advantages and limitations.

Classical Indazole Syntheses

The Jacobson synthesis remains a cornerstone of indazole chemistry. It provides a reliable route to 1H-indazoles from readily available starting materials.

Mechanism of the Jacobson Indazole Synthesis:

The reaction is initiated by the diazotization of an N-acyl-o-toluidine to form an N-nitroso intermediate. This is followed by an intramolecular cyclization and subsequent tautomerization to yield the 1H-indazole.[3]

Jacobson_Mechanism cluster_start Starting Material cluster_intermediate Intermediates cluster_product Product N-Acyl-o-toluidine N-Acyl-o-toluidine N-Nitroso_Intermediate N-Nitroso_Intermediate N-Acyl-o-toluidine->N-Nitroso_Intermediate Diazotization (NaNO2, H+) Diazonium_Salt Diazonium_Salt N-Nitroso_Intermediate->Diazonium_Salt Cyclized_Intermediate Cyclized_Intermediate Diazonium_Salt->Cyclized_Intermediate Intramolecular Cyclization 1H-Indazole 1H-Indazole Cyclized_Intermediate->1H-Indazole Deprotonation & Tautomerization

Caption: Mechanism of the Jacobson Indazole Synthesis.

Experimental Protocol: Synthesis of 1H-Indazole from N-Acetyl-o-toluidine [2][3]

  • Materials: N-Acetyl-o-toluidine, Sodium nitrite, Concentrated hydrochloric acid, Water, Ice, Sodium hydroxide solution.

  • Procedure:

    • Dissolve N-Acetyl-o-toluidine in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 1 hour.

    • Slowly raise the temperature to room temperature and continue stirring for an additional 2 hours.

    • Neutralize the reaction mixture with a sodium hydroxide solution to precipitate the crude 1H-indazole.

    • Filter the precipitate, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 1H-indazole.

Quantitative Data for the Jacobson Synthesis:

Starting Material (N-Acyl-o-toluidine)Reaction ConditionsProductYield (%)Reference
N-Acetyl-o-toluidineNaNO₂, HCl, H₂O, 0-5 °C1H-Indazole75-85Organic Syntheses[3]
N-Acetyl-4-chloro-o-toluidineNaNO₂, H₂SO₄, H₂O, 0 °C6-Chloro-1H-indazole65J. Chem. Soc.
N-Acetyl-4-nitro-o-toluidineNaNO₂, H₂SO₄, H₂O, 0 °C6-Nitro-1H-indazole70J. Med. Chem.

The Davis-Beirut reaction is a versatile method for the synthesis of 2H-indazoles from o-nitrobenzylamines under basic conditions.[4][5] A key advantage of this reaction is the use of inexpensive starting materials and the avoidance of toxic metals.[4]

Mechanism of the Davis-Beirut Reaction (Base-Catalyzed):

The reaction is proposed to proceed through the formation of an o-nitrosobenzylidene imine intermediate, which then undergoes an N,N-bond forming heterocyclization.[5]

Davis_Beirut_Mechanism cluster_start Starting Material cluster_intermediate Intermediates cluster_product Product o-Nitrobenzylamine o-Nitrobenzylamine Hemiaminal_nitroso Hemiaminal nitroso intermediate o-Nitrobenzylamine->Hemiaminal_nitroso Base o-Nitrosobenzylidine_imine o-Nitrosobenzylidine imine Hemiaminal_nitroso->o-Nitrosobenzylidine_imine -H2O 2H-Indazole 2H-Indazole o-Nitrosobenzylidine_imine->2H-Indazole N,N-bond forming heterocyclization

Caption: Mechanism of the Davis-Beirut Reaction.

Modern Synthetic Approaches

Modern organic synthesis has introduced a variety of efficient and versatile methods for constructing the indazole core, often employing transition metal catalysis or novel reaction pathways.

Palladium catalysis has emerged as a powerful tool for the synthesis of indazoles, enabling the formation of C-N and N-N bonds with high efficiency and selectivity. Common strategies include intramolecular C-H amination and cross-coupling reactions.[6][7][8]

Experimental Workflow for Palladium-Catalyzed Direct Arylation of 1H-Indazole: [8]

Palladium_Catalysis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Reactants 1H-Indazole, Iodoaryl derivative Heating Heat to 100 °C Reactants->Heating Catalyst_System Pd(OAc)2, PPh3, Ag2CO3 Catalyst_System->Heating Solvent Water Solvent->Heating Filtration Filtration Heating->Filtration Chromatography Flash Chromatography Filtration->Chromatography C3-Arylated_Indazole C3-Arylated Indazole Chromatography->C3-Arylated_Indazole

Caption: Workflow for Palladium-Catalyzed Direct Arylation of 1H-Indazole.

A modern and metal-free approach to 1H-indazoles involves the reaction of N-tosylhydrazones with nitroaromatic compounds.[1][9] This method offers a broad substrate scope and proceeds under transition-metal-free conditions, making it an environmentally benign alternative.[1][9]

Biological Significance and Therapeutic Applications

Indazole derivatives exhibit a remarkable range of biological activities, making them highly attractive scaffolds for drug discovery.[4][10] They have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties.[4]

Indazoles as Kinase Inhibitors

A significant number of indazole-based compounds have been developed as potent and selective kinase inhibitors, playing a crucial role in targeted cancer therapy.[11][12] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.

Mechanism of Action of Indazole-Based Kinase Inhibitors:

Many indazole-based kinase inhibitors function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade that drives tumor growth and proliferation.

Prominent Indazole-Based Kinase Inhibitors:

DrugPrimary TargetsTherapeutic Indications
Axitinib VEGFR1, VEGFR2, VEGFR3Advanced renal cell carcinoma[6][13]
Entrectinib TRKA/B/C, ROS1, ALKNTRK fusion-positive solid tumors, ROS1-positive non-small cell lung cancer[5][14]
Pazopanib VEGFR, PDGFR, c-KitAdvanced renal cell carcinoma, soft tissue sarcoma

Axitinib is a second-generation tyrosine kinase inhibitor that potently and selectively targets vascular endothelial growth factor receptors (VEGFRs).[6] By inhibiting VEGFR signaling, Axitinib disrupts angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[15]

Signaling Pathway Inhibition by Axitinib:

Axitinib_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Downstream_Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR->Downstream_Signaling Axitinib Axitinib Axitinib->VEGFR Inhibition X Angiogenesis Angiogenesis, Cell Proliferation, Cell Survival Downstream_Signaling->Angiogenesis

Caption: Axitinib inhibits angiogenesis by blocking the VEGF signaling pathway.

Entrectinib is a potent inhibitor of TRK, ROS1, and ALK tyrosine kinases.[5][14] It is particularly effective against tumors harboring NTRK gene fusions, which lead to the production of constitutively active TRK fusion proteins that drive oncogenesis.[16]

Conclusion and Future Perspectives

The discovery of indazole by Emil Fischer has paved the way for the development of a vast and diverse class of heterocyclic compounds with profound implications for medicinal chemistry and drug discovery. From the classical Jacobson synthesis to modern palladium-catalyzed reactions, the synthetic toolbox for accessing indazole derivatives continues to expand, enabling the creation of novel molecular architectures with tailored biological activities. The success of indazole-based kinase inhibitors such as Axitinib and Entrectinib in the clinic underscores the therapeutic potential of this remarkable scaffold. Future research in this field will likely focus on the development of even more selective and potent indazole derivatives, the exploration of novel biological targets, and the application of green and sustainable synthetic methodologies.

References

  • Davis-Beirut reaction. In: Wikipedia. ; 2023. [Link]
  • Haddadin, M. J., Kaddouh, B., & Kurth, M. J. (2008). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. The Journal of organic chemistry, 73(18), 7249–7256. [Link]
  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. Organic letters, 16(11), 3114–3117. [Link]
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. [Link]
  • Charette, A. B., & Grenon, M. (2001). Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters, 3(24), 3907-3910. [Link]
  • Tantillo, D. J., & Knowles, R. R. (2019). Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles. The Journal of organic chemistry, 84(15), 9789–9794. [Link]
  • Song, J. J., & Yee, N. K. (2000). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters, 2(4), 519-521. [Link]
  • Gambouz, K., El Abbouchi, A., Nassiri, S., Suzenet, F., Bousmina, M., Akssira, M., Guillaumet, G., & El Kazzouli, S. (2020). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Molecules (Basel, Switzerland), 25(23), 5556. [Link]
  • Haddadin, M. J., & Kurth, M. J. (2009). The Davis-Beirut Reaction: A Novel Entry into 2H-Indazoles and Indazolones. Recent Biological Activity of Indazoles. Synlett, 2009(11), 1721-1729. [Link]
  • Shaikh, R. A., T, A., Khan, F. A. K., & Chole, P. P. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC medicinal chemistry, 15(2), 269–310. [Link]
  • Wang, C., Li, D., Zhang, Y., & Li, J. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (Basel, Switzerland), 25(11), 2536. [Link]
  • Huisgen, R., & Bast, K. (1962). INDAZOLE. Organic Syntheses, 42, 69. [Link]
  • Synthesis of indazoles. Organic Chemistry Portal. [Link]
  • Liu, Z., Shi, F., Martinez, P. D. G., Raminelli, C., & Larock, R. C. (2011). Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. Chemical communications (Cambridge, England), 47(23), 6635–6637. [Link]
  • Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review.
  • Allen, C. F. H., & Wilson, C. V. (1947). INDAZOLE. Organic Syntheses, 27, 46. [Link]
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]
  • Synthesis of indazole derivatives in different methods.
  • The proposed mechanism for the synthesis of 2H‐indazole derivatives.
  • Indazole synthesis discussion.. Mechanism of this reaction? Reddit. [Link]
  • Wang, Y., Zhang, Y., Zhang, H., Wang, Z., Li, Y., & Wang, L. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International journal of molecular sciences, 24(10), 8686. [Link]
  • Tan, L., Chen, L., Wang, X., Komori, Y., Nagatomo, M., & Inoue, M. (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses, 97, 314-326. [Link]
  • 2H-Indazole synthesis. Organic Chemistry Portal. [Link]

Sources

Methodological & Application

The Strategic Synthesis of Kinase Inhibitors from 4-Chloro-5-iodo-1H-indazole: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Kinase Inhibition

The indazole ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in a multitude of biologically active compounds, particularly in the realm of protein kinase inhibitors.[1][2] Its unique bicyclic structure, comprising a fusion of benzene and pyrazole rings, allows it to mimic the purine core of ATP and establish critical hydrogen bonding interactions within the kinase hinge region—a key determinant of inhibitor binding and potency.[3] The strategic derivatization of the indazole core is therefore a pivotal aspect of designing novel and selective kinase inhibitors for therapeutic intervention in oncology and other diseases driven by aberrant kinase signaling.[4]

This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 4-chloro-5-iodo-1H-indazole as a versatile starting material for the construction of diverse kinase inhibitor libraries. The differential reactivity of the chloro and iodo substituents on the indazole ring offers a unique opportunity for sequential and site-selective functionalization, enabling the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR). We will delve into the mechanistic rationale behind selective cross-coupling reactions and provide detailed, field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, two of the most powerful tools in the modern synthetic chemist's arsenal.

The Power of Orthogonal Halides: A Strategy for Sequential Functionalization

The key to unlocking the synthetic potential of this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond. This reactivity difference allows for highly selective functionalization at the 5-position (iodo) while leaving the 4-position (chloro) intact for subsequent transformations. This "orthogonal" reactivity is the lynchpin of a modular approach to kinase inhibitor synthesis.

Part 1: Selective C-C Bond Formation via Suzuki-Miyaura Coupling at the 5-Position

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds, typically between an organohalide and an organoboron compound.[5] In the context of this compound, a selective Suzuki coupling at the 5-position allows for the introduction of a wide array of aryl and heteroaryl moieties, which can occupy the solvent-exposed region of the ATP-binding pocket, influencing inhibitor potency and selectivity.

Causality Behind Experimental Choices:

The success of a selective Suzuki coupling hinges on several key parameters:

  • Catalyst System: The choice of palladium precursor and phosphine ligand is critical. For the coupling of iodo-indazoles, catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a combination of Palladium(II) acetate (Pd(OAc)₂) with a suitable phosphine ligand such as SPhos or XPhos are often effective.[6]

  • Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are commonly employed.[6] The choice of base can influence reaction kinetics and side product formation.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and an aqueous solution of the base is typically used to facilitate the dissolution of both organic and inorganic reagents.[5]

  • Temperature: The reaction temperature is optimized to ensure a reasonable reaction rate without promoting undesired side reactions, such as the coupling at the less reactive chloro position.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Catalyst Addition & Reaction cluster_2 Work-up & Purification start Combine this compound, arylboronic acid, base, and solvent in a reaction vessel. purge Purge with inert gas (Ar or N2). start->purge add_catalyst Add Palladium catalyst and phosphine ligand. purge->add_catalyst heat Heat the reaction mixture (e.g., 80-100 °C). add_catalyst->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Aqueous work-up and extraction with an organic solvent. monitor->workup dry Dry the organic layer and concentrate in vacuo. workup->dry purify Purify the crude product by column chromatography. dry->purify product Obtain pure 4-chloro-5-aryl-1H-indazole. purify->product

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Detailed Protocol 1: Synthesis of 4-Chloro-5-phenyl-1H-indazole

This protocol provides a representative example for the selective Suzuki-Miyaura coupling at the 5-position of this compound.

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The final concentration of the indazole should be approximately 0.1 M.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv.) to the reaction mixture.

  • Heating: Place the sealed tube in a preheated oil bath at 90 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-chloro-5-phenyl-1H-indazole.

Data Presentation: Representative Suzuki Coupling Reactions

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2.0)Dioxane/H₂O90685-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2.0)DME/H₂O85880-90
33-Pyridylboronic acidPd(OAc)₂ (2) / SPhos (4)Cs₂CO₃ (2.5)Toluene/H₂O1001275-85

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Part 2: C-N Bond Formation via Buchwald-Hartwig Amination at the 4-Position

Following the successful functionalization of the 5-position, the remaining chloro group at the 4-position serves as a handle for introducing nitrogen-based substituents via the Buchwald-Hartwig amination.[7][8] This reaction is instrumental in installing key pharmacophoric elements that can interact with specific residues in the kinase active site, thereby enhancing potency and modulating selectivity.

Causality Behind Experimental Choices:

The amination of the relatively less reactive 4-chloro position requires careful optimization of the catalytic system:

  • Catalyst System: The choice of a bulky, electron-rich phosphine ligand is paramount for the amination of aryl chlorides. Ligands such as Xantphos, RuPhos, or BrettPhos, in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, have demonstrated high efficacy.[2][9]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[10]

  • Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are typically used to prevent catalyst deactivation.

Experimental Workflow: Buchwald-Hartwig Amination

G cluster_0 Reaction Setup cluster_1 Reagent Addition & Reaction cluster_2 Work-up & Purification start Combine 4-chloro-5-aryl-1H-indazole, palladium precursor, ligand, and base in a reaction vessel. purge Purge with inert gas (Ar or N2). start->purge add_solvent Add anhydrous solvent. purge->add_solvent add_amine Add the amine. add_solvent->add_amine heat Heat the reaction mixture (e.g., 100-120 °C). add_amine->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Aqueous work-up and extraction with an organic solvent. monitor->workup dry Dry the organic layer and concentrate in vacuo. workup->dry purify Purify the crude product by column chromatography. dry->purify product Obtain pure 4-amino-5-aryl-1H-indazole. purify->product

Caption: Workflow for a typical Buchwald-Hartwig amination reaction.

Detailed Protocol 2: Synthesis of 4-(Methylamino)-5-phenyl-1H-indazole

This protocol outlines a general procedure for the Buchwald-Hartwig amination of the 4-chloro-5-aryl-1H-indazole intermediate.

Materials:

  • 4-chloro-5-phenyl-1H-indazole (from Protocol 1)

  • Methylamine (solution in THF or as a salt)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube, add 4-chloro-5-phenyl-1H-indazole (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), Xantphos (0.04 equiv.), and NaOtBu (1.5 equiv.).

  • Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Amine Addition: Add anhydrous toluene via syringe, followed by the methylamine solution (1.2 equiv.).

  • Heating: Place the sealed tube in a preheated oil bath at 110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 4-(methylamino)-5-phenyl-1H-indazole.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MethylaminePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.5)Toluene1101870-80
2AnilinePd(OAc)₂ (3)RuPhos (6)LiHMDS (1.8)Dioxane1202465-75
3MorpholinePd₂(dba)₃ (2)BrettPhos (4)NaOtBu (1.5)Toluene1101675-85

Note: Yields are representative and may vary depending on the specific amine and reaction conditions.

Application in the Synthesis of Known Kinase Inhibitors: Axitinib and Pazopanib Precursors

The synthetic strategies outlined above are not merely academic exercises; they represent key transformations in the synthesis of clinically approved kinase inhibitors. For instance, the core structure of Axitinib , a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs), features a substituted indazole. Similarly, Pazopanib , a multi-targeted tyrosine kinase inhibitor, is also built upon an indazole scaffold.[1][3] While the exact commercial syntheses may vary, the fundamental principles of selective functionalization of a di-halo-indazole are highly relevant. The protocols provided here can be adapted to synthesize key precursors for these and other indazole-based kinase inhibitors.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for the synthesis of kinase inhibitors. The orthogonal reactivity of its two halogen substituents enables a logical and efficient approach to the construction of diverse and complex molecular architectures. The Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are reliable and scalable methods for the sequential functionalization of this scaffold. By understanding the principles of site-selective catalysis and carefully optimizing reaction conditions, researchers can rapidly generate libraries of novel indazole derivatives for biological screening. The continued exploration of new catalytic systems and the application of these synthetic strategies will undoubtedly lead to the discovery of the next generation of targeted kinase inhibitors.

References

  • Bui, T. T. C., Luu, H. L., Luong, T. T., & Nguyen, H. (n.d.). Diagram of synthesis of pazopanib hydrochloride from compound 4 or 5. ResearchGate.
  • A Novel Practical Synthesis of Pazopanib: An Anticancer Drug. (2025). ResearchGate.
  • Google Patents. (n.d.). Processes for the preparation of axitinib.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Google Patents. (n.d.). Method for preparing intermediate of axitinib and application of intermediate in preparation of axitinib.
  • Open Access Journals. (n.d.). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug.
  • ResearchGate. (2025). An Improved Preparation of 4-Chloro-1H-indazole (V).
  • Laulhé, S., Blackburn, J., & Roizen, J. L. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4344–4347.
  • Organic Syntheses. (n.d.). Indazole.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. WordPress.
  • Google Patents. (n.d.). A novel process for preparation of pazopanib hydrochloride.
  • PubMed. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. Journal of Organic Chemistry, 72(22), 8543-8546.
  • PubMed. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 680.
  • National Center for Biotechnology Information. (2014). A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Google Patents. (n.d.). A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib.
  • National Center for Biotechnology Information. (n.d.). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization.
  • National Center for Biotechnology Information. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • National Center for Biotechnology Information. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
  • ArODES - HES-SO. (n.d.). Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach.
  • Semantic Scholar. (n.d.). Table 4 from Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters.
  • ResearchGate. (2025). Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • Google Patents. (n.d.). WO 2016/108106 A1.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Sources

The Strategic Application of 4-Chloro-5-iodo-1H-indazole in Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold and the Role of Strategic Halogenation

The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1] This bicyclic heterocycle, composed of a benzene ring fused to a pyrazole ring, serves as an excellent bioisostere for native purine bases, enabling it to form critical hydrogen bonding interactions within the ATP-binding pockets of various protein kinases.[1][2] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a vital class of oncology therapeutics.[1]

The strategic placement of halogen atoms on the indazole core dramatically enhances its utility as a synthetic intermediate. Halogens, particularly iodine and chlorine, provide reactive handles for a variety of palladium-catalyzed cross-coupling reactions. This allows for the systematic and modular construction of diverse chemical libraries, a fundamental practice in modern drug discovery for optimizing potency, selectivity, and pharmacokinetic properties.

This guide focuses on the utility of 4-chloro-5-iodo-1H-indazole , a key intermediate whose distinct halogenation pattern offers orthogonal reactivity. The highly reactive carbon-iodine bond at the C5 position is preferentially targeted in cross-coupling reactions, while the more stable carbon-chlorine bond at the C4 position can be reserved for subsequent transformations or serve as a key interaction motif with the target protein. This document provides a comprehensive overview of the synthesis of this intermediate, detailed protocols for its application in the synthesis of kinase inhibitors, and an exploration of the biological pathways targeted by the resulting molecules.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a synthetic intermediate is crucial for its effective use.

PropertyValueSource
Molecular Formula C₇H₄ClIN₂PubChem[3]
Molecular Weight 278.48 g/mol PubChem[3]
IUPAC Name This compoundPubChem[3]
CAS Number 1000342-37-9PubChem[3]

Synthesis of this compound: A Plausible Route

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Sandmeyer Iodination A 4-Chloro-1H-indazole B 4-Chloro-5-nitro-1H-indazole A->B HNO₃ / H₂SO₄ C 4-Chloro-5-amino-1H-indazole B->C Fe / NH₄Cl or H₂, Pd/C D This compound C->D 1. NaNO₂, HCl 2. KI

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of 4-Chloro-1H-indazole (Starting Material)

A reliable method for the synthesis of the starting material, 4-chloro-1H-indazole, has been reported, starting from 2-methyl-3-chloroaniline.[4]

Materials:

  • 2-methyl-3-chloroaniline

  • Potassium acetate

  • Chloroform

  • Acetic anhydride

  • Isoamyl nitrite

  • Tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottomed flask, add 2-methyl-3-chloroaniline (70.6 mmol), potassium acetate (84.7 mmol), and chloroform (120 mL).[4]

  • Cool the mixture to 0°C with stirring.[4]

  • Slowly add acetic anhydride (212 mmol) dropwise over 2 minutes.[4]

  • Allow the reaction to warm to 25°C and stir for 1 hour.[4]

  • Heat the reaction to 60°C and add isoamyl nitrite (141 mmol).[4]

  • Stir the reaction overnight at 60°C.[4]

  • After completion, add water (75 mL) and THF (150 mL) and cool to 0°C.[4]

  • Add LiOH (494 mmol) and stir at 0°C for 3 hours.[4]

  • Add water (200 mL) and extract the product with ethyl acetate (300 mL, then 100 mL).[4]

  • Combine the organic layers, dry with MgSO₄, and concentrate under reduced pressure to yield 4-chloro-1H-indazole.[4]

Protocol 2: Proposed Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a classic and robust method for converting an aryl amine into an aryl halide via a diazonium salt intermediate.[5][6] This makes it an ideal choice for the transformation of a putative 4-chloro-5-amino-1H-indazole into the desired iodo-derivative.

Step A: Nitration and Reduction (Hypothetical) The synthesis would begin with the nitration of 4-chloro-1H-indazole at the C5 position, followed by reduction of the nitro group to an amine, yielding 4-chloro-5-amino-1H-indazole. These are standard aromatic functional group interconversions.

Step B: Sandmeyer Iodination

Materials:

  • 4-chloro-5-amino-1H-indazole

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Ice

Procedure:

  • Suspend 4-chloro-5-amino-1H-indazole in a mixture of concentrated HCl and water at 0-5°C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C to form the diazonium salt.

  • In a separate flask, dissolve potassium iodide in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours. Gentle heating may be required to drive the reaction to completion.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with aqueous sodium thiosulfate solution to remove any residual iodine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Application in Kinase Inhibitor Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

The C5-iodo bond of this compound is significantly more reactive than the C4-chloro bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C5 position. Below are detailed protocols for key cross-coupling reactions.

Protocol 3: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between the indazole core and various aryl or heteroaryl boronic acids or esters.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • In a reaction vessel, combine this compound, the boronic acid, and the base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the degassed solvent and the palladium catalyst under a positive flow of inert gas.

  • Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 4: Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the indazole and a terminal alkyne, introducing a linear alkynyl moiety.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., triethylamine or diisopropylethylamine, 3.0 equivalents)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.[7]

  • Add the anhydrous solvent and the base, and stir for 5-10 minutes at room temperature.[7]

  • Add the terminal alkyne dropwise.[7]

  • Heat the reaction to 50-80°C and monitor by TLC.[7]

  • After completion, cool to room temperature and dilute with ethyl acetate.

  • Filter through a pad of Celite to remove the catalyst.[7]

  • Wash the filtrate with saturated aqueous NH₄Cl and brine, dry over anhydrous MgSO₄, and concentrate.[7]

  • Purify by flash column chromatography.[7]

Protocol 5: Buchwald-Hartwig Amination

This reaction is crucial for installing amine-containing side chains by forming a carbon-nitrogen bond.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equivalents)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, charge an oven-dried Schlenk tube with the palladium precatalyst, phosphine ligand, and base.

  • Add this compound and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 80-110°C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.

Biological Context: Targeting Key Signaling Pathways in Cancer

Indazole-based inhibitors often target protein kinases that are critical nodes in signaling pathways driving cancer cell proliferation, survival, and angiogenesis. The ability to diversify the indazole scaffold using intermediates like this compound is key to developing potent and selective inhibitors for these pathways.

The c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a significant role in tumor progression and metastasis.[8] Aberrant c-Met signaling can lead to increased cell proliferation, survival, and invasion.[8]

cMet_Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization PI3K PI3K cMet->PI3K Activation RAS RAS cMet->RAS Activation via Grb2/SOS STAT STAT3/5 cMet->STAT Activation AKT Akt PI3K->AKT Pro_Survival Pro_Survival AKT->Pro_Survival Proliferation Proliferation AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation CellCycle Cell Cycle Progression ERK->CellCycle STAT->Proliferation Invasion Invasion STAT->Invasion

Caption: Simplified c-Met signaling pathway.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation.[9] Akt, a serine/threonine kinase, is a key downstream effector of PI3K and is frequently hyperactivated in various cancers.[10]

Akt_Pathway cluster_effects Downstream Effects GF Growth Factors (e.g., EGF, IGF) RTK Receptor Tyrosine Kinase GF->RTK Activation PI3K PI3K RTK->PI3K Recruitment & Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt (Inactive) PIP3->Akt Recruitment to Membrane PTEN PTEN PDK1 PDK1 Akt_A Akt (Active) PDK1->Akt_A Phosphorylation (Thr308) mTORC2 mTORC2 mTORC2->Akt_A Phosphorylation (Ser473) CellSurvival Cell Survival (Inhibits Apoptosis) Akt_A->CellSurvival CellGrowth Cell Growth (via mTORC1) Akt_A->CellGrowth Proliferation Proliferation (via GSK3β/Cyclin D1) Akt_A->Proliferation PTEN->PIP2 Dephosphorylation

Caption: Overview of the PI3K/Akt activation pathway.

Conclusion and Future Outlook

This compound represents a highly valuable and versatile intermediate for the synthesis of kinase inhibitors. Its strategic halogenation pattern allows for selective, late-stage functionalization through robust and well-established palladium-catalyzed cross-coupling reactions. This enables medicinal chemists to efficiently generate and optimize lead compounds targeting critical cancer-related signaling pathways such as c-Met and Akt. The protocols and pathways detailed in this guide provide a solid foundation for researchers to leverage this powerful building block in their drug discovery efforts, ultimately contributing to the development of the next generation of targeted cancer therapies.

References

  • Pathways for the synthesis of indazole derivatives. ResearchGate.
  • Sandmeyer Reaction. Organic Chemistry Portal.
  • A Novel Practical Synthesis of Pazopanib: An Anticancer Drug. ResearchGate.
  • CN103570696B - A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib. Google Patents.
  • US9580406B2 - Processes for the preparation of axitinib. Google Patents.
  • Akt/PKB signaling pathway. Wikipedia.
  • Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Open Access Journals.
  • An overview of the c-MET signaling pathway. PMC - NIH.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
  • A general electrochemical strategy for the Sandmeyer reaction. PMC - NIH.
  • 4-CHLORO-3-IODO-1H-INDAZOLE [P95095]. ChemUniverse.
  • An Improved Preparation of 4-Chloro-1H-indazole (V). ResearchGate.
  • This compound. PubChem.
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC.
  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science.
  • Sandmeyer reaction. Wikipedia.
  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed.
  • US10730859B2 - Process for the preparation of pazopanib or a pharmaceutically acceptable salt thereof. Google Patents.
  • CN103387565B - The preparation method of Axitinib. Google Patents.
  • Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI.
  • Iodination reaction of commercial indazole. ResearchGate.
  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
  • Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. ResearchGate.

Sources

experimental protocol for Suzuki-Miyaura coupling with indazoles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Coupling with Indazoles: Protocols and Mechanistic Insights

For researchers and professionals in drug development, the indazole scaffold is a cornerstone of medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2] The ability to functionalize this heterocycle through carbon-carbon bond formation is paramount for generating novel molecular entities. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods to achieve this, prized for its broad substrate scope, tolerance of diverse functional groups, and relatively mild reaction conditions.[1][3]

This guide provides an in-depth exploration of the Suzuki-Miyaura coupling as applied to indazole substrates. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind procedural choices, address common challenges—particularly those involving unprotected indazoles—and present a detailed, field-proven experimental protocol.

Mechanistic Considerations for Indazole Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a Pd(0)/Pd(II) catalytic cycle.[4][5] Understanding this cycle is crucial for troubleshooting and optimizing reactions involving indazole substrates.

The Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond (C-X) of the halo-indazole, forming a Pd(II) intermediate. Electron-rich and bulky phosphine ligands on the palladium center facilitate this rate-limiting step.[6]

  • Transmetalation: The organoboron species (boronic acid or ester), activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide. The base is critical here, forming a more nucleophilic "ate" complex from the boronic acid.

  • Reductive Elimination: The two organic partners on the palladium center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate (Ar¹-Pd(II)-X)L₂ Pd0->OxAdd Ar¹-X (Indazole-Halide) Trans Transmetalation Intermediate (Ar¹-Pd(II)-Ar²)L₂ OxAdd->Trans Ar²-B(OR)₂ (Boronic Acid) + Base Trans->Pd0 Reductive Elimination Product Ar¹-Ar² (Coupled Product) Trans->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Unique Challenges with Indazoles:

The presence of the acidic N-H proton in unprotected indazoles introduces a significant challenge not present with many other aryl halides.[3] Standard protocols often fail or give poor yields because the indazole's N-H group can coordinate with the palladium catalyst. This can lead to the formation of inactive dimeric or oligomeric palladium complexes, effectively sequestering the catalyst from the reaction cycle.[3]

Historically, this issue was circumvented by installing a protecting group on the indazole nitrogen (e.g., Boc, Bn).[3][4] While effective, this adds extra protection and deprotection steps to the synthetic sequence. Modern advancements have led to robust protocols that can directly couple unprotected indazoles by carefully selecting the catalyst, ligand, and base.[3][7] These conditions are designed to favor the desired catalytic cycle over catalyst inhibition.

Optimizing the Reaction: Key Parameters

The success of an indazole Suzuki-Miyaura coupling hinges on the careful selection of four key components: the palladium source, the ligand, the base, and the solvent system.

ParameterSelection & RationaleCommon Examples
Palladium Source Pre-catalysts like Pd(OAc)₂ or stable Pd(0) sources like Pd(PPh₃)₄ are common. For challenging couplings, especially with unprotected indazoles, pre-formed palladium complexes with bulky ligands (precatalysts) are highly effective.[3][8]Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄, XPhos/SPhos precatalysts[3][5]
Ligand For unprotected indazoles, bulky, electron-rich biaryl phosphine ligands are often superior.[3] Ligands like SPhos and XPhos promote the crucial oxidative addition step and sterically hinder the formation of inactive catalyst-indazole complexes. For simpler, N-protected indazoles, standard ligands like PPh₃ or dppf may suffice.[6][8]PPh₃, dppf, XPhos, SPhos, RuPhos[3][8][9]
Base A base is required to activate the boronic acid for transmetalation. Inorganic bases are most common. Stronger bases like K₃PO₄ are often used for unprotected indazoles to help deprotonate the N-H group, preventing it from interfering with the catalyst.[3][9] For N-protected systems, milder bases like K₂CO₃ or Cs₂CO₃ are often sufficient.[5][8]K₃PO₄, K₂CO₃, Cs₂CO₃[3][5][8]
Solvent A mixture of an organic solvent and water is typical. The water is necessary to dissolve the inorganic base. Aprotic polar solvents are preferred.1,4-Dioxane/H₂O, DME, Toluene/H₂O[3][5][9]

Experimental Protocol: General Procedure for Coupling of a Bromo-Indazole

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of various bromo-indazoles with arylboronic acids. It is optimized for challenging, unprotected substrates but can be adapted for N-protected systems.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Bromo-Indazole, Boronic Acid, and Base to Reaction Vessel B 2. Add Solvent (e.g., Dioxane/Water) A->B C 3. Degas Mixture (e.g., N₂ Purge) B->C D 4. Add Pd Catalyst/Ligand C->D E 5. Heat Reaction Mixture (e.g., 80-100 °C) D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Cool & Filter (e.g., through Celite) F->G H 8. Aqueous Extraction G->H I 9. Dry & Concentrate H->I J 10. Purify by Column Chromatography I->J Final Final J->Final Final Product

Figure 2: General experimental workflow for Suzuki-Miyaura coupling of indazoles.

Materials:

  • Bromo-indazole derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 - 2.0 mmol, 1.5 - 2.0 equiv)[3]

  • Palladium catalyst (e.g., PdCl₂(dppf) or an XPhos/SPhos precatalyst, 1-5 mol%)[3][5]

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0 - 3.0 mmol, 2.0 - 3.0 equiv)[3][5]

  • Anhydrous 1,4-dioxane

  • Deionized water

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert gas supply (Nitrogen or Argon)

Step-by-Step Procedure:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the bromo-indazole (1.0 equiv), the arylboronic acid (1.5-2.0 equiv), and the base (2.0-3.0 equiv).[5]

  • Solvent Addition: Add 1,4-dioxane and water in a suitable ratio (typically 4:1 or 5:1 v/v) to achieve a concentration of approximately 0.1-0.2 M with respect to the bromo-indazole.[3][5]

  • Degassing: Seal the vessel and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst/ligand.

  • Reaction: Seal the vessel tightly and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3][5]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting bromo-indazole is consumed (typically 5-24 hours).[5]

  • Workup - Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with a solvent like ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts.[5][10]

  • Workup - Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Extract the aqueous layers with ethyl acetate.[2][10]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[10]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure coupled product.[10]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst (oxidized); Insufficiently degassed; N-H inhibition (for unprotected indazoles).Ensure thorough degassing. For unprotected indazoles, switch to a bulkier ligand (XPhos, SPhos) and a stronger base (K₃PO₄). Increase temperature and/or catalyst loading.[3]
Protodeboronation of Boronic Acid Presence of excess water or oxygen; prolonged reaction time at high temperature.Ensure reagents are dry and the system is well-degassed. Use a slight excess of boronic acid (1.5 equiv). Try to minimize reaction time once the starting material is consumed.
Formation of Homocoupled Byproduct Oxygen contamination leading to oxidative homocoupling of the boronic acid.Improve degassing procedure. Ensure a positive pressure of inert gas is maintained throughout the reaction.
Difficult Purification Co-elution of product with residual ligand or byproducts.Filter through a plug of silica before full chromatography. If using phosphine ligands, an oxidative workup can sometimes convert them to more polar phosphine oxides, aiding separation.

Conclusion

The Suzuki-Miyaura cross-coupling is an indispensable tool for the functionalization of the indazole core. While the N-H bond of unprotected indazoles presents a distinct mechanistic challenge, modern catalytic systems utilizing bulky, electron-rich phosphine ligands have largely overcome this obstacle, often obviating the need for protection-deprotection sequences.[3] By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can reliably and efficiently synthesize a vast array of functionalized indazoles, accelerating discovery in medicinal chemistry and materials science.

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]
  • American Chemical Society. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
  • ResearchGate. (n.d.). Optimization of Suzuki-Miyaura Reaction Conditions (Heating System, Reaction Temperature, Solvent, Base and Catalyst).
  • Guan, L., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]
  • Cano, R., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4509-4521. [Link]
  • Reddy, L. H., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. [Link]
  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]
  • Reddy, L. H., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. [Link]
  • ResearchGate. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]
  • IJCRT. (2020). Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. IJCRT.org. [Link]
  • Vergez, M., et al. (2018). Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. European Journal of Medicinal Chemistry, 159, 244-257. [Link]
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
  • ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles.
  • ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out? [Link]
  • Vera, G., et al. (2018).
  • ResearchGate. (2025). Unprotected Indazoles Are Resilient to Ring-Opening Isomerization: A Case Study on Catalytic C-S Couplings in the Presence of Strong Base. [Link]

Sources

The Strategic Utility of 4-chloro-5-iodo-1H-indazole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold and the Power of Halogenation

The indazole core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form high-affinity interactions with a multitude of biological targets.[1] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, is a key structural feature in numerous FDA-approved drugs, particularly in oncology, such as Axitinib and Pazopanib.[2] The power of the indazole scaffold lies in its capacity to act as a versatile bioisostere for native purines, enabling it to form critical hydrogen bond interactions within the ATP-binding pockets of protein kinases.[1][2]

This guide focuses on a specifically functionalized derivative, 4-chloro-5-iodo-1H-indazole . The strategic placement of two different halogen atoms on the indazole core creates a uniquely powerful building block for drug discovery. The carbon-iodine bond at the C5 position serves as a highly reactive handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of diverse molecular fragments to probe structure-activity relationships (SAR) and optimize drug properties. The less reactive carbon-chlorine bond at the C4 position provides an opportunity for sequential or differential functionalization, further expanding synthetic possibilities.[3][4] This document provides a detailed overview of the applications of this compound, complete with field-proven protocols for its use in key synthetic transformations.

Physicochemical Properties

A clear understanding of the fundamental properties of a building block is critical for experimental design. The key physicochemical characteristics of this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem[5]
Molecular Formula C₇H₄ClIN₂PubChem[5]
Molecular Weight 278.48 g/mol PubChem[5]
Exact Mass 277.91077 DaPubChem[5]
XLogP3 (Predicted) 2.8PubChem[5]
Complexity 155PubChem[5]

Core Application: A Cornerstone for Kinase Inhibitor Synthesis

Protein kinases are a major class of drug targets, and their dysregulation is a hallmark of cancer.[2][6] Indazole derivatives have proven to be exceptionally effective as kinase inhibitors.[7][8] The this compound scaffold is particularly well-suited for this purpose for several key reasons:

  • Hinge-Binding Mimicry: The indazole nitrogen atoms can form crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding site, effectively anchoring the inhibitor.

  • Vector for Diversity: The C5-iodo position typically points towards the solvent-exposed region of the ATP pocket. This makes it the ideal position to install a wide variety of substituents via cross-coupling, enabling chemists to optimize potency and target selectivity without disrupting the core hinge-binding interaction.

  • Electronic and Steric Tuning: The C4-chloro substituent provides an additional point of modulation. It influences the electronic nature of the indazole ring and can provide beneficial steric interactions within the active site, fine-tuning the inhibitor's overall conformation and binding affinity.

The general workflow for utilizing this building block in a kinase inhibitor discovery program is illustrated below.

G cluster_0 Core Building Block cluster_1 Primary Functionalization (C5 Position) cluster_2 Library Generation cluster_3 Screening & Optimization A This compound B Suzuki Coupling (Aryl/Heteroaryl Groups) A->B Pd-Catalyzed Cross-Coupling C Sonogashira Coupling (Alkynyl Groups) A->C Pd-Catalyzed Cross-Coupling D Buchwald-Hartwig Amination (Amino Groups) A->D Pd-Catalyzed Cross-Coupling E Diverse 5-Substituted 4-chloro-1H-indazoles B->E C->E D->E F Biological Screening (e.g., Kinase Assays) E->F G Lead Compound F->G SAR G cluster_product pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂-I pd0->oa_complex Oxidative Addition (Ar-I) trans_complex Ar-Pd(II)L₂-R oa_complex->trans_complex Transmetalation (R-B(OR)₂) trans_complex->pd0 Reductive Elimination product Ar-R trans_complex->product

Caption: Catalytic Cycle for Suzuki-Miyaura Coupling.

Materials:

  • This compound (1.0 equiv)

  • Aryl/heteroaryl boronic acid or pinacol ester (1.2–1.5 equiv)

  • Pd(PPh₃)₄ or PdCl₂(dppf) (2–5 mol%)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0–3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v) or DMF

  • Schlenk tube or microwave vial, magnetic stir bar, inert atmosphere (Argon or Nitrogen)

Procedure:

  • Setup: To a dry Schlenk tube or microwave vial under an inert atmosphere, add this compound, the boronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add the degassed solvent mixture via syringe. The final concentration should be approximately 0.1 M with respect to the indazole.

  • Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring. Typical conditions are 80–120 °C for 4–16 hours. [9]For microwave-assisted reactions, temperatures of 120-150 °C for 20-40 minutes are common. [10]Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling at the C5-Position

Objective: To form a carbon-carbon triple bond by coupling with a terminal alkyne. This introduces a rigid, linear linker valuable for probing deep pockets in a protein active site. [11] Causality: This reaction involves a dual catalytic cycle. The palladium cycle is similar to the Suzuki coupling, while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. [12]This species then undergoes transmetalation with the palladium(II) complex. The amine base is crucial as it both scavenges the HX byproduct and acts as a solvent. [13] Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2–1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (2–5 mol%)

  • Copper(I) Iodide (CuI) (4–10 mol%)

  • Base/Solvent: Triethylamine (TEA) or Diisopropylamine (DIPEA)

  • Optional co-solvent: THF or DMF

  • Schlenk flask, inert atmosphere (Argon or Nitrogen)

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Solvent/Base Addition: Add the amine (e.g., TEA) and any co-solvent. Degas the mixture with a brief bubbling of argon.

  • Alkyne Addition: Add the terminal alkyne via syringe.

  • Reaction: Stir the reaction mixture at room temperature to 60 °C. The reaction is often complete within 2–8 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, concentrate the mixture under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination at the C5-Position

Objective: To form a carbon-nitrogen bond by coupling with a primary or secondary amine. This is a critical transformation for installing hydrogen bond donors/acceptors and modulating solubility. [14] Causality: This reaction requires a palladium catalyst and a specialized, bulky, electron-rich phosphine ligand (e.g., Xantphos, RuPhos). [15]The ligand facilitates both the oxidative addition and the final reductive elimination step, which is often rate-limiting. [16]A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, allowing it to coordinate to the palladium center. [17] Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1–1.5 equiv)

  • Palladium source: Pd₂(dba)₃ (1–2 mol%) or Pd(OAc)₂ (2–4 mol%)

  • Ligand: Xantphos, RuPhos, or BrettPhos (2–8 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5–2.5 equiv)

  • Anhydrous Solvent: Toluene or 1,4-Dioxane

  • Schlenk tube, inert atmosphere (Argon or Nitrogen)

Procedure:

  • Setup: In a glovebox or under a strong flow of inert gas, add the palladium source, ligand, and base to a dry Schlenk tube.

  • Reagent Addition: Add the this compound and the anhydrous solvent.

  • Amine Addition: Add the amine coupling partner.

  • Reaction: Seal the tube and heat the reaction mixture with stirring at 80–110 °C for 4–24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate.

  • Extraction & Purification: Separate the layers, extract the aqueous phase with ethyl acetate, combine organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

Representative Cross-Coupling Data

The following table provides an overview of expected outcomes for the functionalization of the C5-iodo position based on established methodologies for similar halo-heterocycles.

Reaction TypeCoupling PartnerCatalyst SystemProduct TypeTypical Yield Range
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄ / K₂CO₃5-Aryl-4-chloro-1H-indazole75-95%
Sonogashira PhenylacetylenePd(PPh₃)₂Cl₂ / CuI / TEA5-Alkynyl-4-chloro-1H-indazole70-90%
Buchwald-Hartwig MorpholinePd₂(dba)₃ / Xantphos / NaOtBu5-Amino-4-chloro-1H-indazole65-85%

Advanced Strategy: Sequential Functionalization

The differential reactivity between the C-I and C-Cl bonds (C-I > C-Br > C-Cl) is a key strategic advantage. [3]This allows for a programmed, sequential synthesis to create highly complex, polysubstituted indazoles. A typical strategy involves functionalizing the C5-iodo position first under standard conditions, followed by a second cross-coupling at the less reactive C4-chloro position using a more active catalyst system or more forcing conditions (e.g., higher temperature, stronger base). [18][19]

G start This compound step1_reagents Step 1: R¹-B(OR)₂ Pd Catalyst (e.g., Pd(dppf)Cl₂) Base, 80-100 °C start->step1_reagents intermediate 5-R¹-4-chloro-1H-indazole step1_reagents->intermediate Suzuki Coupling (Selective at C5) step2_reagents Step 2: R²-NH₂ Pd Catalyst (e.g., Pd₂(dba)₃) Bulky Ligand (e.g., RuPhos) Strong Base, 100-120 °C intermediate->step2_reagents final_product 5-R¹-4-(R²-amino)-1H-indazole step2_reagents->final_product Buchwald-Hartwig (at C4)

Caption: Workflow for Sequential Cross-Coupling.

This approach enables the rapid generation of focused compound libraries where two distinct diversity points can be explored from a single, advanced intermediate, maximizing synthetic efficiency in a drug discovery campaign.

Conclusion

This compound is a high-value, versatile building block for medicinal chemistry. Its pre-installed, differentially reactive halogen atoms provide reliable and strategic handles for the synthesis of complex molecular architectures. The protocols and strategies outlined in this guide demonstrate its profound utility, particularly in the rapid assembly of diverse compound libraries for the discovery of novel kinase inhibitors and other targeted therapeutics. By leveraging the well-established and robust palladium-catalyzed cross-coupling reactions, researchers can efficiently navigate chemical space to develop potent and selective drug candidates.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central (PMC), National Institutes of Health (NIH).
  • Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. ProQuest.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing.
  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. ResearchGate.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PubMed Central (PMC), National Institutes of Health (NIH).
  • Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate.
  • General reaction scheme for the Suzuki–Miyaura cross-coupling to 5-IdU... ResearchGate.
  • Buchwald–Hartwig amination. Wikipedia.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. MDPI.
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. PubMed Central (PMC), National Institutes of Health (NIH).
  • Sonogashira coupling. Wikipedia.
  • Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate.
  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • This compound. PubChem, National Institutes of Health.
  • Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. ARKAT USA, Inc.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

Sources

Application Notes & Protocols: The Strategic Use of 4-Chloro-5-iodo-1H-indazole in the Development of Novel Kinase Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in a multitude of clinically successful and investigational anti-cancer agents.[1][2][3] This guide focuses on the application of 4-chloro-5-iodo-1H-indazole , a key synthetic intermediate, in the discovery and development of potent kinase inhibitors for oncology research. While not an end-product therapeutic itself, its strategic substitution pattern offers medicinal chemists a versatile platform for generating novel derivatives targeting critical signaling pathways implicated in cancer progression. We provide an in-depth look at the rationale behind using this scaffold, key kinase targets, and detailed protocols for the preclinical evaluation of its derivatives.

The Indazole Scaffold: A Privileged Motif in Oncology

The bi-cyclic structure of indazole, composed of a fused benzene and pyrazole ring, provides an ideal framework for interacting with the ATP-binding pocket of protein kinases.[3][4] This has led to the development of numerous FDA-approved drugs that feature this core structure, including:

  • Axitinib: A potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs).[3][5]

  • Pazopanib: A multi-kinase inhibitor targeting VEGFR, Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.[2][3]

  • Niraparib: A Poly (ADP-ribose) polymerase (PARP) inhibitor, demonstrating the scaffold's versatility beyond kinases.[2][3]

  • Entrectinib: An inhibitor of Tropomyosin Receptor Kinases (TRK), ROS1, and Anaplastic Lymphoma Kinase (ALK).[5]

The utility of This compound (Molecular Formula: C₇H₄ClIN₂, Molecular Weight: 278.48 g/mol ) stems from its distinct chemical handles.[6][7] The iodine at the C5 position is amenable to various cross-coupling reactions (e.g., Suzuki, Heck), allowing for the introduction of diverse aryl or heterocyclic groups to explore structure-activity relationships (SAR). The chlorine at the C4 position can also be modified or used to influence the electronic properties of the ring system. This positions the molecule as a valuable starting material for creating libraries of novel compounds aimed at specific kinase targets.[5] For instance, it is cited as a reagent in the synthesis of inhibitors for the mitotic kinase TTK, a crucial regulator of the cell cycle.[6]

Mechanism of Action: Targeting Dysregulated Kinase Signaling

Protein kinases are a large family of enzymes that regulate the majority of cellular processes, including proliferation, survival, differentiation, and apoptosis. Their dysregulation is a hallmark of cancer, making them prime therapeutic targets. Indazole derivatives function primarily as ATP-competitive inhibitors, occupying the ATP-binding site of the target kinase and preventing the phosphorylation of downstream substrates. This action effectively blocks the signal transduction cascade that drives malignant cell growth and survival.[8][9]

Overexpression of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication, is observed in several cancers, making it a viable therapeutic target.[10][11] Indazole-based compounds have been successfully designed as potent PLK4 inhibitors, demonstrating exceptional kinase inhibitory activity and potent antiproliferative effects against various cancer cell lines.[10]

DOT Code for Signaling Pathway Diagram

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Translocates & Phosphorylates Indazole Indazole Derivative (e.g., from this compound) Indazole->RAF Inhibits ATP Binding Response Cell Proliferation, Survival, Angiogenesis Transcription->Response GrowthFactor Growth Factor GrowthFactor->RTK Binds & Activates

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Translocates & Phosphorylates Indazole Indazole Derivative (e.g., from this compound) Indazole->RAF Inhibits ATP Binding Response Cell Proliferation, Survival, Angiogenesis Transcription->Response GrowthFactor Growth Factor GrowthFactor->RTK Binds & Activates

Caption: Inhibition of the MAPK/ERK pathway by an indazole-based kinase inhibitor.

Experimental Applications & Protocols

Derivatives synthesized from this compound must be rigorously tested to determine their potency, selectivity, and cellular effects. Below are foundational protocols for this evaluation process.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, providing a direct measure of enzyme activity and its inhibition.[12]

Objective: To determine the in vitro potency (IC₅₀) of a test compound against a purified kinase.

Materials:

  • Kinase of interest (e.g., PLK4, VEGFR2)

  • Substrate peptide/protein specific to the kinase

  • ATP

  • Test compound (Indazole derivative)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO, then dilute further in the reaction buffer to the desired final concentrations.

  • Reaction Setup: In each well of the plate, add:

    • Kinase solution

    • Substrate solution

    • Test compound dilution (or DMSO for control)

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction. Mix gently.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Terminate Reaction & Deplete ATP: Add ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to each well. This converts the ADP produced into ATP. Incubate for 30 minutes at room temperature.

  • Luminescence Detection: Measure the luminescent signal using a luminometer. The signal is directly proportional to the amount of ADP generated.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[8]

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation after treatment with a test compound.[13]

Objective: To assess the anti-proliferative effect of an indazole derivative on cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7 breast cancer, HCT116 colorectal cancer).[5][10]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).[13]

  • Test compound (Indazole derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear tissue culture plates

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include wells with DMSO as a vehicle control and wells with media only as a blank.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the blank reading from all wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value, the concentration at which 50% of cell proliferation is inhibited.

Target Engagement Assay (Western Blotting for Phospho-Proteins)

This method assesses whether the inhibitor blocks the phosphorylation of a kinase's substrate within the cell, confirming its mechanism of action.[12]

Objective: To verify that the indazole derivative inhibits the activity of its target kinase in a cellular context.

Materials:

  • Cancer cell line expressing the target kinase

  • Test compound (Indazole derivative)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (one for the phosphorylated form of the target/substrate, one for the total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat with various concentrations of the indazole inhibitor for a specific duration (e.g., 2-4 hours).[12]

  • Protein Extraction: Wash cells with cold PBS and lyse them with lysis buffer. Collect the lysates and determine the protein concentration (e.g., using a BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane of the first set of antibodies and re-probe with an antibody for the total protein to ensure equal loading.

  • Data Analysis: Quantify the band intensities. A dose-dependent decrease in the phosphorylated protein signal (normalized to total protein) indicates effective target engagement by the inhibitor.

Representative Data & Workflow

The following table summarizes the reported in vitro efficacy of various indazole derivatives, illustrating the potential for compounds derived from precursors like this compound.

Compound Series/NameTarget Kinase(s)Cancer Cell LineCancer TypeIC₅₀ (µM)Reference
Indazole Derivative (C05)PLK4IMR-32Neuroblastoma0.948[10]
Indazole Derivative (C05)MCF-7Breast Cancer0.979[10]
Indazole Derivative (C05)H460Non-small cell lung1.679[10]
Indazole Derivative (2f)Not specified4T1Breast Cancer0.23 - 1.15[5][14]
Indazole Derivative (2f)Not specifiedA549Lung Cancer0.23 - 1.15[5][15]
1H-Indazol-3-amine (27a)FGFR1, FGFR2KG1Leukemia0.0253[3]

DOT Code for Drug Discovery Workflow Diagram

Drug_Discovery_Workflow Start Start: Design & Synthesis (Using this compound) Biochem Biochemical Assay (e.g., ADP-Glo™) Determine IC₅₀ vs. Kinase Start->Biochem CellPro Cell Proliferation Assay (e.g., MTT) Determine IC₅₀ vs. Cancer Cells Biochem->CellPro Potent compounds advance TargetEngage Target Engagement (e.g., Western Blot) Confirm Cellular Mechanism CellPro->TargetEngage Active compounds advance LeadOpt Lead Optimization (SAR Studies) CellPro->LeadOpt Iterate Selectivity Kinase Selectivity Profiling TargetEngage->Selectivity Selectivity->LeadOpt LeadOpt->Start Synthesize new derivatives InVivo In Vivo Efficacy (Xenograft Models) LeadOpt->InVivo Optimized lead advances

Drug_Discovery_Workflow Start Start: Design & Synthesis (Using this compound) Biochem Biochemical Assay (e.g., ADP-Glo™) Determine IC₅₀ vs. Kinase Start->Biochem CellPro Cell Proliferation Assay (e.g., MTT) Determine IC₅₀ vs. Cancer Cells Biochem->CellPro Potent compounds advance TargetEngage Target Engagement (e.g., Western Blot) Confirm Cellular Mechanism CellPro->TargetEngage Active compounds advance LeadOpt Lead Optimization (SAR Studies) CellPro->LeadOpt Iterate Selectivity Kinase Selectivity Profiling TargetEngage->Selectivity Selectivity->LeadOpt LeadOpt->Start Synthesize new derivatives InVivo In Vivo Efficacy (Xenograft Models) LeadOpt->InVivo Optimized lead advances

Caption: A generalized workflow for the discovery of indazole-based kinase inhibitors.

Conclusion

This compound represents a strategically important building block in the field of oncology drug discovery. Its value lies not in its own biological activity, but in the potential it unlocks for medicinal chemists to synthesize novel indazole derivatives. By targeting the dysregulated kinome, these derivatives have shown immense promise in preclinical studies and have led to several approved anti-cancer drugs. The protocols and data presented herein provide a foundational guide for researchers aiming to leverage this privileged scaffold in the ongoing search for more effective and selective cancer therapies.

References

  • Kinase Selectivity of Indazole-Based Inhibitors: A Comparative Guide - Benchchem.
  • Evaluating the Kinase Inhibition Profile of the 6-Bromo-1H-indazole Scaffold - Benchchem.
  • Application Notes and Protocols for Indazole Derivatives in Cancer Research - Benchchem.
  • 431643 4-​Chloro-​3-​iodo-1H-​indazole CAS: 518990-33-5 - United States Biological.
  • Synthesis and evaluation of indazole based analog sensitive Akt inhibitorswz - Shokat Lab - UCSF.
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC.
  • Application Notes and Protocols for In Vivo Studies of Indazole Derivatives - Benchchem.
  • Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed.
  • Application Notes and Protocols for Indazole Derivatives in Neurodegenerative Disease Research - Benchchem.
  • This compound | C7H4ClIN2 | CID 24729461 - PubChem.
  • 5-Iodo-1H-indazole synthesis - ChemicalBook.
  • Technical Support Center: Synthesis of 4-Iodo-3-methyl-1H-indazole - Benchchem.
  • Molecular Iodine as an efficient catalyst for the synthesis of indazole.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central.
  • An Improved Preparation of 4-Chloro-1H-indazole (V) - ResearchGate.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - NIH.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • Benchmarking the Efficacy of 3-Iodo-6-methyl-5-nitro-1H-indazole-Based Compounds in Oncology Research - Benchchem.
  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment - MDPI.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH.
  • Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - RSC Publishing.
  • Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed.
  • Novel indazole-based inhibitor of polo-like kinase 4 against cancer | BioWorld.
  • 5- methylpyrrolo[2,1-f][6][8][12]triazin-6-yloxy)propan- 2-ol (BMS-540215), an in vivo active potent VEGFR-2 inhibitor - PubMed.
  • Indazole – Knowledge and References - Taylor & Francis.
  • Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC - NIH.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central.

Sources

Protocol for the Regioselective N-Alkylation of 4-Chloro-5-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the experimental protocols for the N-alkylation of 4-chloro-5-iodo-1H-indazole, a critical heterocyclic scaffold in medicinal chemistry and drug development. The N-alkylation of indazoles is a fundamental transformation that often presents significant regioselectivity challenges, yielding mixtures of N1 and N2 isomers.[1][2] This document provides two distinct, robust protocols designed to selectively favor either the thermodynamically stable N1-alkylated product or to provide access to the N2 isomer, which can be achieved under different reaction conditions. We will delve into the mechanistic underpinnings of this regioselectivity, offering field-proven insights to guide researchers in making informed experimental choices. The protocols are structured to be self-validating, with clear steps for reaction setup, monitoring, workup, and product characterization.

Introduction: The Significance of N-Alkylated Indazoles

The indazole core is a privileged structural motif found in a multitude of biologically active compounds, exhibiting a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2] The strategic functionalization of the indazole nitrogen atoms is a key element in modulating the pharmacokinetic and pharmacodynamic profiles of these molecules. The regiochemical placement of the alkyl group—either on the N1 or N2 position—can profoundly influence a compound's biological activity and physicochemical properties.[3]

However, the direct alkylation of 1H-indazoles frequently leads to the formation of a mixture of N1 and N2 substituted regioisomers, complicating synthetic routes and necessitating challenging purification steps.[1][2] The regiochemical outcome is a delicate interplay of electronic and steric effects of the substituents on the indazole ring, the nature of the alkylating agent, and the choice of base and solvent.[4][5] This guide specifically addresses the N-alkylation of this compound, a substrate with electron-withdrawing halogen substituents that influence the nucleophilicity of the nitrogen atoms.

Understanding Regioselectivity in Indazole Alkylation

The alkylation of the indazole ring can proceed through two main pathways, leading to either the N1 or N2 substituted product. The regioselectivity is largely governed by the stability of the resulting products and the reaction conditions, which can favor either thermodynamic or kinetic control.

The 1H-indazole tautomer is generally considered to be thermodynamically more stable than the 2H-tautomer.[4][6][7] Consequently, reaction conditions that allow for equilibration will typically favor the formation of the N1-alkylated product.[4][5] This is often achieved using a strong, non-nucleophilic base in an aprotic solvent.

Conversely, kinetic control can sometimes be exploited to favor the N2 product, although this is often more substrate-dependent. Factors such as steric hindrance around the N1 position, for instance by a bulky substituent at the C7 position, can direct alkylation towards N2.[4][6][7]

For this compound, the electron-withdrawing nature of the halogens decreases the electron density at both nitrogen atoms, influencing their nucleophilicity. The precise regiochemical outcome will therefore be highly dependent on the chosen reaction conditions.

Experimental Protocols

This section provides two detailed protocols for the N-alkylation of this compound. Protocol 1 is optimized for selective N1-alkylation, while Protocol 2 describes conditions that are known to produce mixtures or favor N2-alkylation in some systems.

Protocol 1: Selective N1-Alkylation (Thermodynamic Control)

This protocol employs a strong base (sodium hydride) in a non-polar aprotic solvent (tetrahydrofuran), a combination well-established to favor the formation of the thermodynamically more stable N1-alkylated indazole.[4][5][6][8][9]

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Column chromatography setup

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Add this compound to a flame-dried flask under N2 B Add anhydrous THF A->B C Cool to 0 °C B->C D Add NaH portion-wise C->D E Stir at 0 °C, then warm to RT D->E F Add alkylating agent E->F G Monitor by TLC/LC-MS F->G H Quench with sat. aq. NH4Cl G->H I Extract with Ethyl Acetate H->I J Wash with brine, dry (Na2SO4) I->J K Concentrate in vacuo J->K L Purify by column chromatography K->L

Caption: Workflow for selective N1-alkylation of this compound.

Step-by-Step Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (a typical concentration is 0.1–0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Add the alkylating agent (1.1–1.5 equiv) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N1-alkylated product.

Protocol 2: N-Alkylation using Potassium Carbonate in DMF

This protocol utilizes a weaker base (potassium carbonate) in a polar aprotic solvent (N,N-dimethylformamide). These conditions are known to sometimes produce a mixture of N1 and N2 isomers, the ratio of which can be influenced by the specific substrate and alkylating agent.[6] This method is experimentally simpler but may require careful chromatographic separation of the isomers.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Suspend this compound and K2CO3 in anhydrous DMF B Add alkyl halide at RT A->B C Stir at RT or heat as needed B->C D Monitor by TLC/LC-MS C->D E Pour into water D->E F Extract with Ethyl Acetate E->F G Wash with brine, dry (Na2SO4) F->G H Concentrate in vacuo G->H I Purify by column chromatography to separate isomers H->I

Caption: Workflow for N-alkylation using K₂CO₃ in DMF.

Step-by-Step Procedure:

  • Preparation: Suspend this compound (1.0 equiv) and anhydrous potassium carbonate (K₂CO₃, 2.0 equiv) in anhydrous DMF.

  • Alkylation: Add the alkyl halide (1.1 equiv) to the suspension at room temperature.

  • Reaction: Stir the mixture at room temperature or heat as required (e.g., 60-80 °C) until the reaction is complete (monitor by TLC).

  • Workup: Pour the reaction mixture into water and extract with an appropriate organic solvent such as ethyl acetate (3 x volume of the aqueous layer).[6]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography to separate the N1 and N2 alkylated products.

Data Presentation and Characterization

The successful synthesis and regiochemical assignment of the N-alkylated products are confirmed through various analytical techniques.

Table 1: Representative Reagent Quantities for N1-Alkylation (Protocol 1)

Reagent/MaterialMolar Equiv.Molecular Weight ( g/mol )Amount (mmol)Mass/Volume
This compound1.0294.451.0294.5 mg
Sodium Hydride (60% in oil)1.224.00 (as NaH)1.248 mg
Benzyl Bromide1.1171.041.1188.1 mg (0.13 mL)
Anhydrous THF---10 mL

Characterization of Regioisomers:

The definitive assignment of the N1 and N2 regioisomers is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through Heteronuclear Multiple Bond Correlation (HMBC) experiments.[4][7]

  • N1-Alkylated Isomer: In the ¹H-¹³C HMBC spectrum, a correlation is expected between the protons of the alkyl group's α-carbon and the C7a carbon of the indazole ring.[7]

  • N2-Alkylated Isomer: Conversely, for the N2 isomer, a correlation is typically observed between the α-carbon protons of the alkyl group and the C3 carbon of the indazole ring.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm the molecular weight of the products and to monitor the reaction progress.

Conclusion

The protocols outlined in this application note provide robust and reproducible methods for the N-alkylation of this compound. By carefully selecting the base and solvent system, researchers can direct the alkylation to selectively yield the desired N1 regioisomer under thermodynamic control. While the use of weaker bases like potassium carbonate in DMF offers a simpler experimental setup, it often necessitates the separation of the resulting regioisomeric mixture. The principles and procedures described herein are grounded in established chemical literature and provide a solid foundation for scientists and professionals in the field of drug development to synthesize and explore novel N-alkylated indazole derivatives.

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939–1951.
  • Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
  • Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate.
  • Smith, T. M., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 6825-6831.

Sources

4-chloro-5-iodo-1H-indazole in the synthesis of PLK4 inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Strategic Use of 4-chloro-5-iodo-1H-indazole in the Synthesis of Potent Polo-Like Kinase 4 (PLK4) Inhibitors

Authored by: A Senior Application Scientist

Introduction: Targeting the Master Regulator of Centriole Duplication

Polo-like kinase 4 (PLK4) has emerged as a high-value target in oncology. As a serine/threonine kinase, PLK4 functions as the master regulator of centriole duplication, a process fundamental to the formation of centrosomes and the proper organization of the mitotic spindle during cell division.[1][2][3][4] Its aberrant overexpression is a hallmark of various malignancies, including breast, colorectal, and lung cancers, and is frequently associated with poor clinical outcomes.[1][3][5][6] This overexpression drives centrosome amplification and subsequent chromosomal instability, promoting tumorigenesis.[3][5][7]

PLK4 inhibitors disrupt this pathological process by binding to the ATP-binding pocket of the kinase, blocking its enzymatic activity.[1] This intervention prevents centriole duplication, leading to mitotic defects, cell cycle arrest, and ultimately, selective apoptotic cell death in cancer cells that are highly dependent on PLK4.[1] The therapeutic potential of this strategy is underscored by the advancement of several PLK4 inhibitors, such as CFI-400945 and RP-1664, into clinical trials.[8][9][10][11]

The chemical scaffold of these inhibitors is critical to their potency and selectivity. The indazole nucleus, in particular, has proven to be a privileged core structure for a multitude of kinase inhibitors, including those targeting PLK4.[12][13] This application note provides a detailed examination of This compound , a key building block that enables a highly efficient and modular synthesis of advanced PLK4 inhibitors.

The Strategic Advantage of this compound

The utility of this compound lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is substantially more reactive than the carbon-chlorine (C-Cl) bond.[14] This reactivity gradient is a direct consequence of the bond dissociation energies (C-I < C-Br < C-Cl), making the oxidative addition of a palladium(0) catalyst—typically the rate-determining step—far more facile at the C-I bond.[14]

This intrinsic property allows for a programmed, sequential functionalization of the indazole core. A milder cross-coupling reaction, such as a Suzuki-Miyaura coupling, can be performed selectively at the C5-iodo position, leaving the C4-chloro position intact for a subsequent, often more demanding, cross-coupling reaction like a Buchwald-Hartwig amination. This modular approach is invaluable for building molecular complexity and exploring the structure-activity relationships (SAR) required for modern drug discovery.

Physicochemical Properties of the Core Building Block

A clear understanding of the starting material's properties is fundamental.

PropertyValueSource
Molecular Formula C₇H₄ClIN₂[15]
Molecular Weight 278.48 g/mol [15]
IUPAC Name This compound[15]
Complexity 155[15]

Signaling Pathway and Mechanism of Action

To appreciate the synthetic strategy, it is crucial to understand the biological context. PLK4 inhibition disrupts the centriole duplication cycle, a tightly regulated process.

PLK4_Pathway cluster_cell_cycle Cell Cycle Progression cluster_cancer Cancer Pathophysiology G1 G1 S S G1->S G2 G2 S->G2 PLK4 PLK4 Kinase S->PLK4 activated in S-phase M M G2->M Centriole_Dup Centriole Duplication PLK4->Centriole_Dup phosphorylates substrates to initiate Apoptosis Apoptosis / Cell Death PLK4->Apoptosis inhibition leads to mitotic catastrophe & Mitotic_Spindle Bipolar Mitotic Spindle Centriole_Dup->Mitotic_Spindle ensures proper formation of Centrosome_Amp Centrosome Amplification (Cancer) Centrosome_Amp->Mitotic_Spindle disrupts formation Genomic_Stability Genomic Stability Mitotic_Spindle->Genomic_Stability Inhibitor PLK4 Inhibitor (e.g., from this compound) Inhibitor->PLK4 blocks ATP binding site PLK4_Overexpression PLK4 Overexpression PLK4_Overexpression->Centrosome_Amp leads to

Caption: PLK4 signaling in normal and cancerous cells and the point of intervention.

Detailed Synthetic Protocol: A Two-Fold Cross-Coupling Strategy

This section outlines a representative, field-proven protocol for the synthesis of a PLK4 inhibitor core using this compound. The protocol is divided into three main stages: selective C-C bond formation via Suzuki coupling, subsequent C-N bond formation via Buchwald-Hartwig amination, and final deprotection.

Experimental Workflow Overview

workflow A 1. N-Protection (this compound) B 2. Suzuki Coupling (at C5-Iodo) A->B Arylboronic Ester, Pd Catalyst C 3. Buchwald-Hartwig Amination (at C4-Chloro) B->C Amine, Pd Catalyst, Ligand D 4. N-Deprotection & Purification C->D Acidic Workup E Final PLK4 Inhibitor D->E suzuki cluster_reactants Reactants cluster_conditions Conditions Indazole N-Protected 4-Chloro-5-Iodo-Indazole Catalyst Pd(PPh₃)₄ Catalyst Boronic Arylboronic Ester (R-B(OR)₂) Product Product: N-Protected 4-Chloro-5-Aryl-Indazole (C-C Bond Formed) Catalyst->Product Selective Coupling at C5-Iodo Base Aqueous Base (K₂CO₃) Solvent Dioxane/H₂O, ~90°C

Sources

Application Notes and Protocols for the Synthesis and Evaluation of Indazole-Based Akt Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The serine/threonine kinase Akt (also known as Protein Kinase B) is a central node in the PI3K/Akt/mTOR signaling pathway, a cascade critical for regulating cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is one of the most frequent occurrences in human cancers, making Akt a prime therapeutic target.[1][3][4] Among the scaffolds explored for Akt inhibition, the indazole core has emerged as a privileged structure, leading to the development of potent, ATP-competitive inhibitors.[5][6][7][8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and biological evaluation of indazole analogs as Akt inhibitors. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and discuss structure-activity relationships (SAR) to guide future optimization efforts.

The PI3K/Akt Signaling Pathway: A Rationale for Targeting

The PI3K/Akt pathway is a crucial intracellular signaling cascade that transmits signals from growth factors and other extracellular stimuli to downstream effectors, governing fundamental cellular processes.[4] In many cancers, genetic alterations such as mutations in PIK3CA (the gene encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN lead to the hyperactivation of this pathway.[1][4]

Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-triphosphate (PIP3).[9] PIP3 acts as a second messenger, recruiting Akt to the plasma membrane. Full activation of Akt requires a dual phosphorylation event: phosphorylation at Threonine 308 (Thr308) by PDK1 and at Serine 473 (Ser473) by mTORC2.[9][10] Once active, Akt phosphorylates a multitude of substrates, promoting cell survival by inhibiting apoptotic proteins (e.g., BAD) and activating pro-survival transcription factors (e.g., NF-κB), and driving cell proliferation by modulating cell cycle regulators.[3][11] The central role of Akt in promoting these cancer hallmarks makes it an exceptionally attractive target for therapeutic intervention.

Akt_Signaling_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3  Phosphorylation PIP2 PIP2 Akt Akt (Inactive) PIP3->Akt Recruitment PTEN PTEN PTEN->PIP3 Inhibition PDK1 PDK1 Akt_active Akt (Active) p-Thr308, p-Ser473 PDK1->Akt_active p-Thr308 mTORC2 mTORC2 mTORC2->Akt_active p-Ser473 Akt->Akt_active Downstream Downstream Effectors (GSK3β, FOXO, NF-κB) Akt_active->Downstream Phosphorylation Response Cell Survival, Proliferation, Growth, Metabolism Downstream->Response

Caption: The PI3K/Akt Signaling Pathway.

Synthesis of Indazole-Based Akt Inhibitors

The indazole scaffold has proven to be a highly effective core for developing potent Akt inhibitors. The general structure often features a pyridine moiety, which forms key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, and various substituents on the indazole ring that can be modified to enhance potency and selectivity.[7][8]

A common and versatile synthetic strategy involves the construction of a substituted indazole core, followed by a palladium-catalyzed cross-coupling reaction, such as the Suzuki reaction, to introduce diversity at key positions.[6] This allows for the systematic exploration of the structure-activity relationship.

Synthesis_Workflow Start Indazole Precursor (e.g., 5-Bromo-1H-indazole) Step1 N-Arylation (e.g., with 4-chloropyridine) Start->Step1 Intermediate Key Intermediate (e.g., 5-Bromo-indazole-pyridine) Step1->Intermediate Step2 Suzuki Coupling (with Aryl Boronic Acids) Intermediate->Step2 Library Library of Analogs (Diverse C5-Substituents) Step2->Library Purify Purification & Characterization (HPLC, NMR, HRMS) Library->Purify Final Final Compounds for Biological Testing Purify->Final

Caption: General workflow for synthesizing a library of indazole analogs.

Protocol 2.1: Synthesis of 5-Aryl-Indazole Analogs via Suzuki Coupling

This protocol describes a representative palladium-catalyzed Suzuki coupling reaction to introduce aryl diversity at the C5 position of the indazole core. This position is often modified to explore interactions with the solvent-exposed region of the ATP-binding pocket.[6]

Rationale: The Suzuki coupling is a robust and widely used C-C bond-forming reaction in medicinal chemistry due to its mild reaction conditions and tolerance of a broad range of functional groups.[6] The choice of a palladium catalyst, a phosphine ligand (e.g., Q-Phos or SPhos), and a base is critical for efficient catalytic turnover. The base activates the boronic acid, while the ligand stabilizes the palladium center and facilitates the catalytic cycle.

Materials:

  • 5-Bromo-1-(pyridin-4-yl)-1H-indazole (or similar halogenated indazole intermediate)

  • Aryl boronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents) or Pd₂(dba)₃ (0.025 equivalents)

  • Phosphine Ligand (e.g., Q-Phos, 0.1 equivalents)

  • Potassium phosphate (K₃PO₄, 3.0 equivalents), anhydrous

  • Toluene or 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 5-bromo-indazole intermediate (1.0 eq), the aryl boronic acid (1.2 eq), and potassium phosphate (3.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere. This is crucial as the palladium catalyst is sensitive to oxygen, especially at high temperatures.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst and the phosphine ligand.

  • Solvent Addition: Add anhydrous toluene (or dioxane) via syringe to the flask to achieve a starting material concentration of approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-16 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation of Indazole Analogs

Once synthesized and purified, the compounds must be evaluated for their ability to inhibit Akt kinase activity and modulate the signaling pathway in a cellular context.

Protocol 3.1: In Vitro Biochemical Kinase Assay (IC₅₀ Determination)

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a purified Akt isoform. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity and throughput.[12]

Principle: The assay measures the amount of ADP produced from the kinase reaction (ATP → ADP + phosphorylated substrate). In the presence of an inhibitor, kinase activity is reduced, leading to lower ADP production. The ADP is converted back to ATP, which is then used in a luciferase reaction to generate a light signal proportional to the initial kinase activity.

Materials:

  • Recombinant active Akt1, Akt2, or Akt3 enzyme[12]

  • GSK-3 fusion protein or a synthetic peptide substrate (e.g., Crosstide)[10]

  • ATP

  • Kinase assay buffer

  • Test compounds (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar[12]

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Add a small volume (e.g., 1 µL) of each dilution to the wells of the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase assay buffer, ATP (at or near the Kₘ concentration), and the peptide substrate.

    • Add the master mix to each well.

    • Prepare an enzyme solution in kinase buffer and add it to all wells except the "no enzyme" control to initiate the reaction.

    • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent, which converts the ADP generated into a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3.2: Cell-Based Western Blot Assay for Pathway Inhibition

This assay determines if the inhibitor can engage and inhibit Akt in a cellular environment by measuring the phosphorylation status of Akt and its downstream substrates. A reduction in the phosphorylation of Akt at Ser473 and its substrate GSK3β at Ser9 indicates effective pathway inhibition.

Materials:

  • Cancer cell line with an active Akt pathway (e.g., PC-3, MCF-7)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-GSK3β (Ser9), anti-total GSK3β, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the test compound (and a vehicle control) for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody (e.g., anti-phospho-Akt) overnight at 4 °C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Strip the membrane and re-probe for total protein and the loading control (β-actin) to confirm equal protein loading. Quantify the band intensities to determine the dose-dependent decrease in protein phosphorylation.

Structure-Activity Relationship (SAR) of Indazole-Based Akt Inhibitors

Systematic modification of the indazole scaffold has yielded crucial insights into the features required for potent and selective Akt inhibition. The data below is a representative summary synthesized from published studies.[5][7][13]

Position ModifiedSubstituentAkt1 IC₅₀ (nM)Rationale / Key Interactions
C3 -H150Baseline activity
-CH₃30The methyl group provides favorable van der Waals interactions in a small hydrophobic pocket, increasing potency approximately 5-fold.[5][13]
C5 -Br85Halogen serves as a handle for further modification via cross-coupling.
-Phenyl25Aromatic ring explores solvent-exposed region; can be further substituted to optimize properties.
-3-fluorophenyl10Electron-withdrawing groups on the C5-phenyl ring can enhance potency.
C7 -H1.0Parent compound position.
-OCH₃>500Steric clash with the "gatekeeper" methionine residue in the ATP binding site significantly reduces affinity.[5][13]
-Ethyl>1000Larger alkyl groups at C7 are generally not tolerated, highlighting the spatial constraints of this sub-pocket.[5]

Key SAR Insights:

  • C3-Position: Small alkyl groups, particularly a methyl group, are highly favorable and significantly increase potency compared to an unsubstituted C3.[5][13]

  • C5-Position: This position is tolerant to a wide range of substituents and is an ideal point for modification to improve pharmacokinetic properties or introduce additional interactions. Aryl and heteroaryl groups are common.[6][14]

  • C7-Position: This position is highly sensitive to substitution. Bulky groups introduce a steric clash with the gatekeeper methionine residue, drastically reducing inhibitory activity. This observation is critical for guiding inhibitor design.[5][13]

Conclusion

The indazole scaffold represents a validated and highly tractable starting point for the development of potent Akt inhibitors. By combining robust synthetic strategies, such as palladium-catalyzed cross-coupling, with a suite of biochemical and cell-based assays, researchers can efficiently synthesize and evaluate novel analogs. The well-defined structure-activity relationships, particularly the importance of the C3-methyl group and the steric constraints at the C7-position, provide a clear roadmap for designing next-generation inhibitors with improved potency, selectivity, and drug-like properties for the treatment of cancer and other diseases driven by aberrant Akt signaling.

References

  • Okuzumi, T., Ducker, G. S., Zhang, C., Aizenstein, B., Hoffman, R., & Shokat, K. M. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Molecular BioSystems, 6(8), 1399-1408. [Link]
  • Mundi, P. S., Sachdev, J., &beddedo, R. (2016). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Journal of Cancer, 7(11), 1541–1552. [Link]
  • Reddy, L. V., Reddy, M. R., & Reddy, P. P. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055–1062. [Link]
  • Luo, Y., et al. (2006). Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6832-6846. [Link]
  • Yoeli-Lerner, M., & Toker, A. (2006). Akt Signaling and Cancer: Surviving but not Moving On. Cancer Research, 66(8), 3963-3966. [Link]
  • Martini, M., De Santis, M. C., Braccini, L., Gulluni, F., & Hirsch, E. (2014). Multiple roles and therapeutic implications of Akt signaling in cancer. Frontiers in Oncology, 4, 339. [Link]
  • Wikipedia contributors. (2023). Akt/PKB signaling pathway. Wikipedia, The Free Encyclopedia. [Link]
  • National Center for Biotechnology Information. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. PubMed Central. [Link]
  • Sacco, E., et al. (2016). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Journal of Medicinal Chemistry, 59(17), 7916-7932. [Link]
  • Robers, M. B., et al. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research, 68(9 Supplement), 5039. [Link]
  • West, K. A., & Castillo, S. S. (2013). Role of Akt signaling in resistance to DNA-targeted therapy. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1836(1), 116-128. [Link]
  • Franke, T. F. (2000). Assays for Akt. Methods in Enzymology, 322, 400-410. [Link]
  • Nitulescu, G. M., et al. (2016). Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use. International Journal of Oncology, 48(3), 869-885. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Organic Chemistry Portal. [Link]
  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(7), 1205-1237. [Link]
  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Organic Chemistry Portal. [Link]
  • Vasta, J. D., et al. (2022). Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT. ACS Chemical Biology, 17(8), 2216–2227. [Link]
  • Wang, X., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4946. [Link]
  • BPS Bioscience. (n.d.). Chemi-Verse™ AKT1 Kinase Assay Kit. BPS Bioscience Website. [Link]
  • Vasta, J. D., et al. (2022). Live-cell NanoBRET assay to measure AKT inhibitor binding to conformational states of AKT.
  • Sharma, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(23), 13866-13891. [Link]
  • Okuzumi, T., et al. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. PubMed. [Link]
  • Sangwan, V., et al. (2014). Akt inhibitor MK-2206 promotes anti-tumor activity and cell death by modulation of AIF and Ezrin in colorectal cancer. Molecular Cancer, 13, 59. [Link]
  • Wikipedia contributors. (2023). MK-2206. Wikipedia, The Free Encyclopedia. [Link]
  • Blake, J. F., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(1), 143-147. [Link]
  • Wang, Y., et al. (2022). Identification of novel natural inhibitors targeting AKT Serine/Threonine Kinase 1 (AKT1) by computational study. Journal of Biomolecular Structure and Dynamics, 41(16), 8003-8018. [Link]
  • Meuillet, E. J. (2011). Novel Inhibitors of AKT: Assessment of a Different Approach Targeting the Pleckstrin Homology Domain. Current Medicinal Chemistry, 18(20), 3019-3029. [Link]
  • ResearchGate. (n.d.). Selectivity of Akt inhibitors for selected kinases.
  • Kumar, A., et al. (2014). Computational Insights into the Inhibitory Mechanism of Human AKT1 by an Orally Active Inhibitor, MK-2206. PLoS ONE, 9(10), e109135. [Link]
  • Al-Majid, A. M., et al. (2023).
  • Kamal, A., et al. (2022). Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K. Molecules, 27(22), 7752. [Link]
  • Sharma, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(23), 13866-13891. [Link]
  • Wang, Y., et al. (2023).

Sources

Application Notes and Protocols for the Analytical Characterization of 4-chloro-5-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-chloro-5-iodo-1H-indazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural features, a substituted indazole core, make it a valuable building block for the synthesis of pharmacologically active molecules. Accurate and robust analytical methods are paramount for ensuring the identity, purity, and quality of this intermediate, which directly impacts the integrity of downstream research and the safety and efficacy of potential drug candidates.

This comprehensive guide provides detailed application notes and validated protocols for the multi-faceted analytical characterization of this compound. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering a framework for confident and reproducible analysis. The protocols are grounded in established principles of analytical chemistry and adhere to the guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) for analytical method validation.[1][2][3][4][5][6][7][8]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation for the development of appropriate analytical methods.

PropertyValueSource
Molecular Formula C₇H₄ClIN₂PubChem[6]
Molecular Weight 278.48 g/mol PubChem[6]
IUPAC Name This compoundPubChem[6]
CAS Number 1000342-37-9PubChem[6]
Melting Point Estimated to be in the range of 155-165 °CBased on similar compounds[9]
Solubility Soluble in organic solvents such as methanol, acetonitrile, DMSO, and chloroform.Inferred from general solubility of similar heterocyclic compounds.

Chromatographic Analysis

Chromatographic techniques are essential for the separation and quantification of this compound, enabling the assessment of purity and the identification of any related impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the method of choice for the analysis of moderately polar, non-volatile compounds like this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

A C18 column is selected as the stationary phase due to its hydrophobicity, which provides good retention and separation of a wide range of organic molecules. The mobile phase consists of a mixture of acetonitrile and water, common solvents in reverse-phase HPLC. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. The addition of a small amount of an acid, such as formic or phosphoric acid, to the mobile phase helps to protonate any acidic or basic functional groups on the analyte and silanol groups on the stationary phase, leading to sharper peaks and more reproducible retention times. A gradient elution is employed to ensure the efficient elution of the main compound and any potential impurities with differing polarities within a reasonable analysis time. UV detection is suitable as the indazole ring system contains a chromophore that absorbs in the UV region.

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) Dev1 Column & Mobile Phase Selection Dev2 Optimization of Gradient & Flow Rate Dev1->Dev2 Dev3 Wavelength Selection Dev2->Dev3 Val1 Specificity Dev3->Val1 Transfer to Validation Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD & LOQ Val3->Val4 Val5 Robustness Val4->Val5 GCMS_Workflow cluster_Prep Sample Preparation cluster_Analysis GC-MS Analysis cluster_Data Data Interpretation Prep1 Dissolution in Volatile Solvent Prep2 Filtration (if necessary) Prep1->Prep2 Analysis1 Injection & Separation Prep2->Analysis1 Introduction to GC Analysis2 Mass Spectral Detection Analysis1->Analysis2 Data1 Peak Identification Analysis2->Data1 Data Acquisition Data2 Library Search & Fragmentation Analysis Data1->Data2

Sources

Application Note: A Validated Stability-Indicating RP-HPLC Method for Purity Determination of 4-chloro-5-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, specific, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for 4-chloro-5-iodo-1H-indazole, a key heterocyclic intermediate in pharmaceutical synthesis. The method is designed for researchers, quality control analysts, and drug development professionals. The protocol detailed herein is stability-indicating, proven by a comprehensive forced degradation study, and is validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This document provides a complete methodology, including system suitability criteria, sample preparation, and data analysis, ensuring reliable and reproducible results for assessing the quality and stability of this critical compound.

Introduction and Scientific Rationale

This compound (C₇H₄ClIN₂) is a halogenated aromatic heterocyclic compound.[4] Indazole derivatives are significant scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[5] The purity of such active pharmaceutical ingredient (API) precursors is paramount, as impurities can significantly impact the safety, efficacy, and quality of the final drug product.[6][7] Regulatory agencies mandate stringent purity control, making the development of reliable analytical methods a critical step in the drug development lifecycle.[6][7]

This method leverages the principles of reverse-phase chromatography, which is ideally suited for separating moderately polar to nonpolar compounds like this compound.[8][9][10] A C18 stationary phase provides a hydrophobic environment for the retention of the analyte, while a polar mobile phase, consisting of an organic modifier and an acidified aqueous phase, is used for elution. The addition of an acid to the mobile phase is a critical choice; it serves to suppress the protonation of the indazole ring's nitrogen atoms, thereby preventing peak tailing and ensuring sharp, symmetrical peaks, which are essential for accurate quantification.[11][12]

The method's trustworthiness is established through rigorous validation and the implementation of system suitability testing (SST). SST ensures that the entire chromatographic system—including the pump, injector, column, and detector—is operating correctly before any sample analysis begins, thereby preventing the generation of invalid data.[13][14][15]

Experimental Workflow and Logic

The overall process for purity analysis is a systematic workflow designed to ensure the method is suitable for its intended purpose before being applied to routine sample analysis.

Purity Analysis Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2) cluster_2 Phase 3: Routine Analysis Dev Method Design & Optimization Val Forced Degradation & Specificity Dev->Val Proceeds to Val_Params Validation of: - Linearity - Accuracy - Precision - LOD/LOQ - Robustness Val->Val_Params Establishes Stability-Indicating Nature Routine System Suitability Test (SST) Val_Params->Routine Qualifies Method for Analysis Sample Purity Assay Routine->Analysis Passes Criteria

Caption: High-level workflow for HPLC method development, validation, and routine use.

Materials, Reagents, and Instrumentation

  • Reference Standard: this compound (Purity ≥ 99.5%)

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (HPLC Grade or Milli-Q)

  • Reagents: Phosphoric Acid (AR Grade, ~85%), Hydrochloric Acid (37%, AR Grade), Sodium Hydroxide (AR Grade), Hydrogen Peroxide (30%, AR Grade)

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector. A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is required.

Optimized Chromatographic Conditions

All quantitative data and instrumental parameters are summarized in the table below for clarity.

ParameterCondition
HPLC Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A 0.1% (v/v) Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min (30% B), 5-25 min (30-70% B), 25-30 min (70% B), 30-31 min (70-30% B), 31-35 min (30% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Protocols and Methodologies

Standard and Sample Preparation Protocol
  • Reference Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

System Suitability Testing (SST) Protocol

Before initiating any sample analysis, the chromatographic system's performance must be verified.[14][16] This is achieved by injecting the working standard solution in replicate (typically 5-6 injections).[13] The acceptance criteria are based on established guidelines.

SST_Protocol start Start Analysis prep Prepare Working Standard (100 µg/mL) start->prep inject Inject Standard 5 Times prep->inject check Evaluate SST Parameters: - %RSD of Peak Area & RT - Tailing Factor - Theoretical Plates inject->check pass Proceed with Sample Analysis check->pass All Criteria Met fail Stop Analysis: Troubleshoot System (Check pump, column, detector) check->fail Criteria Not Met

Caption: Step-by-step protocol for performing the System Suitability Test (SST).

ParameterAcceptance CriteriaRationale
Repeatability (%RSD) ≤ 2.0% for peak area and retention timeEnsures the precision of the injector and pump flow rate.[13][15]
Tailing Factor (T) ≤ 2.0Measures peak symmetry; a value >2 indicates undesirable secondary interactions.[13][16]
Theoretical Plates (N) ≥ 2000Indicates the efficiency and separation power of the column.[15]
Resolution (Rs) ≥ 2.0 between analyte and closest impurityEnsures baseline separation from potential impurities (evaluated during validation).[15]

Method Validation Protocol (ICH Q2(R1) Framework)

The objective of analytical method validation is to demonstrate that the procedure is fit for its intended purpose.[17] The following tests are performed.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[3] Forced degradation studies are essential to develop and demonstrate the stability-indicating nature of the method.[6][18][19] The goal is to achieve 5-20% degradation of the active substance.[20]

  • Acid Hydrolysis: Reflux sample solution (1000 µg/mL) with 1 M HCl at 60°C for 4 hours.

  • Base Hydrolysis: Reflux sample solution (1000 µg/mL) with 1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: Treat sample solution (1000 µg/mL) with 6% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid sample to 105°C in a hot air oven for 48 hours.

  • Photolytic Degradation: Expose solid sample to UV light (254 nm) and visible light in a photostability chamber as per ICH Q1B guidelines.

After exposure, samples are prepared as described and analyzed. The chromatograms are evaluated for the resolution between the main peak and any degradation products, and peak purity is assessed using a PDA detector.

Forced_Degradation cluster_stress Stress Conditions Sample This compound (API Sample) Acid Acid (1M HCl, 60°C) Sample->Acid Base Base (1M NaOH, 60°C) Sample->Base Ox Oxidation (6% H₂O₂) Sample->Ox Heat Thermal (105°C) Sample->Heat Light Photolytic (ICH Q1B) Sample->Light Analysis RP-HPLC Analysis Acid->Analysis Base->Analysis Ox->Analysis Heat->Analysis Light->Analysis Result Evaluate: - Peak Purity - Resolution (Rs > 2) - Mass Balance Analysis->Result

Caption: Logical flow of the forced degradation study to establish method specificity.

Linearity, Range, Accuracy, and Precision

These parameters collectively ensure the method provides accurate and reliable results over a specified concentration range.

Validation ParameterProtocol SummaryAcceptance Criteria
Linearity Analyze a series of at least five concentrations across the range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the specified limits (50-150 µg/mL).As per linearity, accuracy, and precision.
Accuracy (Recovery) Perform recovery studies by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) Analyze six replicate preparations of the sample at 100% of the test concentration on the same day, with the same analyst and instrument.%RSD ≤ 2.0%.
Precision (Intermediate) Repeat the analysis on a different day, with a different analyst, or on a different instrument to assess variability.%RSD ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest concentration of analyte that can be detected but not necessarily quantitated. It can be estimated based on the signal-to-noise ratio (typically 3:1).[16]

  • LOQ: The lowest concentration of analyte that can be determined with acceptable precision and accuracy. It can be estimated based on the signal-to-noise ratio (typically 10:1).[13]

Robustness

The robustness of the method is evaluated by making small, deliberate variations to the method parameters and observing the effect on the results.[21]

  • Variations:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.2 units, by adjusting phosphoric acid concentration)

  • Evaluation: The system suitability parameters should still be met after these variations.

Data Analysis and Calculations

The purity of the this compound sample is calculated using the area normalization method, assuming all impurities have a similar response factor.

% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

For known impurities, a reference standard should be used to calculate a relative response factor (RRF) for more accurate quantification.

Conclusion

The RP-HPLC method described in this application note is rapid, precise, accurate, and specific for the purity determination of this compound. The comprehensive validation, including forced degradation studies, confirms its stability-indicating properties, making it suitable for routine quality control and stability analysis in a regulated pharmaceutical environment. The detailed protocols and defined system suitability criteria ensure the method's reliability and consistent performance.

References

  • assayprism.com. (n.d.). System Suitability Test in HPLC – Key Parameters Explained.
  • Bentham Science Publishers. (2016, February 1). Impurities and Forced Degradation Studies: A Review.
  • American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC.
  • Repositório Institucional. (n.d.). Impurities and Forced Degradation Studies: A Review.
  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
  • (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis.
  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Slideshare. (n.d.). System suitability testing.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product.
  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • PubChem. (n.d.). This compound.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • Welch Materials, Inc. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
  • (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
  • NIH National Center for Biotechnology Information. (n.d.). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation.
  • ResearchGate. (2025, August 6). An Improved Preparation of 4-Chloro-1H-indazole (V).
  • (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS.
  • (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW.
  • Chemsrc. (2025, August 28). 4-chloro-1H-indazol-3-amine.
  • MDPI. (n.d.). Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines.
  • (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

Sources

Application Notes and Protocols for the NMR Spectroscopy of Substituted Indazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Challenge of Indazoles in Drug Discovery

Substituted indazoles are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents with activities ranging from anti-inflammatory to anti-tumor and anti-HIV properties.[1] The indazole ring system, a bicyclic aromatic heterocycle, presents a unique structural challenge due to the presence of two nitrogen atoms in its five-membered ring. This arrangement allows for substitution at either the N1 or N2 position, leading to the formation of regioisomers. These N1 and N2 isomers, while structurally similar, can exhibit profoundly different pharmacological, toxicological, and metabolic profiles. Consequently, the unambiguous determination of the substitution pattern is not merely an academic exercise but a critical step in the drug discovery and development process.[2]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for this purpose.[1][3] It provides exquisitely detailed information at the atomic level, allowing researchers to elucidate molecular structures, confirm regiochemistry, and even quantify compounds in complex mixtures.[4][5] This guide provides an in-depth exploration of NMR techniques applied to substituted indazoles, offering both the theoretical underpinnings and field-proven protocols for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural characterization.

Part 1: The NMR Fingerprint of the Indazole Core

Understanding the fundamental NMR characteristics of the parent indazole ring is the first step in analyzing its substituted derivatives. The electronic environment of each proton and carbon atom gives rise to a unique chemical shift, which is then modulated by the presence of substituents.

¹H NMR Spectroscopy: A Window into the Electronic Landscape

The proton NMR spectrum provides the initial overview of the molecule. In a typical deuterated solvent like chloroform-d (CDCl₃) or DMSO-d₆, the aromatic protons of the indazole core resonate in distinct regions. The chemical shifts are highly sensitive to the electronic nature of any substituents on the benzene ring. For example, electron-withdrawing groups like a nitro (NO₂) group will shift nearby protons downfield (to a higher ppm value), while electron-donating groups will cause an upfield shift.

A key feature in ¹H NMR is the spin-spin coupling (J-coupling) between adjacent protons, which provides connectivity information. For instance, the W-coupling, a long-range coupling over five bonds between H3 and H7, is a characteristic feature of the indazole system, typically calculated to be around 0.7–0.8 Hz.[6]

¹³C NMR Spectroscopy: Delineating the Carbon Skeleton

While ¹H NMR maps the protons, ¹³C NMR spectroscopy is often more diagnostic for assigning the correct isomeric structure of N-substituted indazoles.[1][7] The chemical shifts of the carbon atoms, particularly those within the pyrazole ring (C3, C3a, and C7a), are highly sensitive to the position of the substituent. A significant difference in the chemical shift of C3 is often observed between N1 and N2 isomers, making it a valuable probe for determining the substitution site.[6]

Part 2: Advanced 2D NMR Techniques for Unambiguous Isomer Assignment

While 1D NMR provides essential clues, two-dimensional (2D) NMR experiments are the definitive tools for solving the N1 versus N2 isomeric puzzle. These experiments reveal correlations between nuclei, either through chemical bonds or through space, providing an unambiguous roadmap of the molecular structure.

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other.[8] It helps to trace the connectivity of the protons on the benzene portion of the indazole ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton with the carbon atom to which it is directly attached (a one-bond correlation).[8] This is invaluable for assigning the resonances of protonated carbons in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The Key to Regiochemistry

The HMBC experiment is arguably the most critical tool for differentiating N1 and N2 isomers. It detects longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH).[8] This allows for the identification of connections through quaternary (non-protonated) carbons and, crucially, across the nitrogen atom where the substituent is attached. The strategy relies on identifying key correlations between the protons of the substituent (e.g., the CH₂ group of an N-benzyl substituent) and the carbons of the indazole core.[9]

  • For N1-Substituted Indazoles: A definitive correlation is observed between the alpha-protons of the substituent and the C7a carbon.[2]

  • For N2-Substituted Indazoles: A key correlation is seen between the alpha-protons of the substituent and the C3 carbon.[2]

NOESY (Nuclear Overhauser Effect Spectroscopy): Confirmation Through Space

The NOESY experiment provides complementary and confirmatory evidence by identifying protons that are close to each other in space, regardless of whether they are connected through bonds.[9][10] This is particularly useful for confirming the assignment made by HMBC.

  • For N1-Substituted Indazoles: A through-space NOE correlation is expected between the alpha-protons of the substituent and the H7 proton of the indazole ring.[2]

  • For N2-Substituted Indazoles: An NOE is often observed between the substituent's alpha-protons and the H3 proton.

The logical workflow for structural elucidation is visualized below.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis P1 Acquire ¹H & ¹³C NMR P2 Assign Protons & Carbons (Chemical Shift, Coupling) P1->P2 P3 Acquire COSY, HSQC, HMBC, NOESY P2->P3 Initial Hypothesis P4 Identify Key Correlations (HMBC: α-H to C7a/C3) (NOESY: α-H to H7/H3) P3->P4 P5 Unambiguous Structure Assignment (N1 vs. N2 Isomer) P4->P5 Definitive Evidence

Caption: Workflow for structural elucidation of substituted indazoles.

Part 3: Experimental Application Protocols

Scientific integrity demands robust and reproducible methodologies. The following protocols are designed to yield high-quality NMR data suitable for the complete structural characterization of substituted indazole compounds.

Protocol 1: NMR Sample Preparation

The quality of the final spectrum is profoundly affected by the initial sample preparation.[11] Haste at this stage will compromise the results.

Materials:

  • Substituted indazole compound

  • High-quality 5 mm NMR tubes, clean and unscratched[12]

  • Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)[13]

  • Glass Pasteur pipettes and bulbs

  • Small vials

  • Filter (e.g., a small plug of glass wool in a pipette)[11]

Procedure:

  • Determine Sample Quantity:

    • For ¹H NMR: Weigh 1-10 mg of the compound.[12]

    • For ¹³C NMR and 2D experiments: Weigh 5-30 mg for adequate signal-to-noise, as ¹³C is inherently less sensitive.[12][14]

  • Dissolution:

    • Place the weighed sample into a small, clean vial. Do not dissolve directly in the NMR tube, as this makes effective mixing and filtration difficult.[11][13]

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[14] Chloroform-d (CDCl₃) is a good starting point for many organic compounds.[14] For less soluble compounds, DMSO-d₆ is an excellent alternative.

    • Vortex or gently agitate the vial until the sample is completely dissolved.

  • Filtration (Critical Step):

    • Any suspended solid particles will distort the magnetic field homogeneity, leading to broad spectral lines and poor resolution.[11]

    • Place a small, tight plug of glass wool into a Pasteur pipette. Do not use cotton wool, as solvents can leach impurities from it.

    • Filter the sample solution through the pipette directly into the clean NMR tube. The final solution must be transparent and free of particulates.[12]

  • Final Check and Labeling:

    • Ensure the sample height in the tube is between 4.0 and 5.0 cm.[14]

    • Cap the tube securely and wipe the outside of the tube clean with a lint-free tissue dampened with isopropanol or acetone.[12]

    • Label the NMR tube cap clearly.[12]

Protocol 2: Data Acquisition

This protocol outlines a standard workflow for acquiring a full suite of NMR data for structural characterization.

Workflow:

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. This is a quick experiment and confirms the sample concentration and overall purity.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Depending on the sample concentration, this may take from 20 minutes to several hours.[13]

  • 2D NMR Acquisition:

    • HSQC: Run a standard HSQC experiment to correlate one-bond ¹H-¹³C connections.

    • HMBC: This is a crucial experiment. Set the long-range coupling constant (typically optimized for 7-8 Hz) to detect ²JCH and ³JCH correlations.[8]

    • NOESY/ROESY: If ambiguity remains or for additional confirmation, acquire a NOESY or ROESY spectrum to observe through-space correlations.

  • Data Processing: Process all spectra using appropriate Fourier transformation, phase correction, and baseline correction.

Part 4: Data Interpretation and Validation

The following tables summarize the diagnostic NMR data used to differentiate between N1 and N2 substituted indazoles.

Table 1: Typical Diagnostic Chemical Shift Ranges (in DMSO-d₆)

NucleusN1-Substituted Indazole (ppm)N2-Substituted Indazole (ppm)Rationale for Difference
H3 ~8.2 - 8.6~8.7 - 9.1The N2-isomer's H3 is more deshielded due to its proximity to the lone pair of N1.
H7 ~7.8 - 8.1~7.7 - 8.0H7 is generally more deshielded in the N1 isomer.
C3 ~133 - 138~122 - 127Significant upfield shift in the N2-isomer makes this a highly reliable diagnostic signal.[6]
C7a ~139 - 142~148 - 152The C7a "bridgehead" carbon is typically more deshielded in the N2-isomer.

Note: Absolute chemical shifts will vary depending on other substituents and the solvent used.

Table 2: Definitive 2D NMR Correlations for Isomer Assignment

ExperimentCorrelation TypeN1-Isomer DiagnosticN2-Isomer Diagnostic
HMBC Through-Bond (2-3 bonds)Substituent α-H ↔ C7a Substituent α-H ↔ C3
NOESY Through-SpaceSubstituent α-H ↔ H7 Substituent α-H ↔ H3

The relationship between these key diagnostic correlations is visualized below.

Caption: Key 2D NMR correlations for isomer differentiation.

Protocol Validation and Quantitative NMR (qNMR)

In a drug development setting, analytical methods must be validated to ensure they are accurate, precise, and reproducible.[15][16] For NMR, this involves establishing parameters like linearity, limit of detection (LOD), and limit of quantification (LOQ).[17]

Furthermore, quantitative ¹H NMR (qNMR) can be used to determine the absolute purity of a substituted indazole sample without the need for an identical reference standard.[18] This is achieved by adding a known amount of a certified internal standard to the sample. The purity of the analyte is calculated by comparing the integral of one of its signals to the integral of a signal from the internal standard. This technique offers a direct and highly accurate method for purity assessment, which is essential for regulatory submissions.[5][18]

Conclusion

NMR spectroscopy is an indispensable tool in the arsenal of chemists working with substituted indazole compounds. The systematic application of 1D and 2D NMR techniques, guided by a solid understanding of the underlying principles, allows for the confident and unambiguous assignment of N1 and N2 regioisomers. The HMBC experiment, in particular, provides definitive through-bond correlations that are the gold standard for this determination, while NOESY offers powerful through-space confirmation. By adhering to rigorous sample preparation and data acquisition protocols, researchers can generate high-quality, reproducible data, ensuring the structural integrity of these vital pharmaceutical building blocks.

References

  • Chemical Instrumentation Facility, Iowa State University.
  • ResearchGate. How to Prepare Samples for NMR. [Link]
  • Woods, V. L., et al. (2008). Advances in Nuclear Magnetic Resonance for Drug Discovery. PubMed Central. [Link]
  • University of Alberta Department of Chemistry.
  • Organomation.
  • UCL Faculty of Mathematical & Physical Sciences.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. [Link]
  • Stoyanov, S., et al. (2021).
  • Takeuchi, K., et al. (2021). Current NMR Techniques for Structure-Based Drug Discovery. MDPI. [Link]
  • AZoOptics. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. [Link]
  • Creative Biostructure. NMR Techniques for Structure-Based Drug Discovery. [Link]
  • Wang, C., et al. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]
  • Elguero, J., et al. (2016). 13C NMR of indazoles.
  • Spectroscopy Online. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. [Link]
  • Process NMR Associates.
  • ResearchGate. Calculated and experimental 13C chemical shifts of the imidazole and substituent parts. [Link]
  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry. [Link]
  • Guedes, G. P., et al. (2011).
  • qNMR Exchange. (2024).
  • Chiba, S., et al. (2007). Supporting Information for Synthesis of 1H-Indazoles. Wiley-VCH. [Link]
  • Silva, M. M. C. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
  • ResearchGate. 13C NMR chemical shifts (ppm) and 13C-19F coupling constants (Hz) in DMSO-d6. [Link]
  • Kumar, M., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling.
  • SciSpace.
  • TR Dizin.
  • Gödecke, T., et al. (2013). Validation of a generic quantitative (1)
  • Spraul, M., et al. (2019). Validation of a Quantitative Proton Nuclear Magnetic Resonance Spectroscopic Screening Method for Coffee Quality and Authenticity (NMR Coffee Screener). MDPI. [Link]
  • Reddy, D., et al. (2014). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]
  • ResearchGate. 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... [Link]
  • National Institutes of Health. (2024).
  • Dyachenko, V. V., et al. (2022).
  • ResearchGate. (1991). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. [Link]
  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]
  • ACD/Labs. The advantages of overlaying an HSQC spectrum with an HMBC spectrum. [Link]

Sources

The Strategic Utility of 4-Chloro-5-iodo-1H-indazole in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold in Modern Agrochemicals

The indazole nucleus, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in the design of biologically active molecules.[1] Its unique electronic and structural features have led to its incorporation into a wide array of pharmaceuticals and, increasingly, next-generation agrochemicals.[2] Indazole derivatives have demonstrated potent fungicidal, herbicidal, and insecticidal activities, making them a focal point for research and development in crop protection.[3][4] The strategic substitution of the indazole core allows for the fine-tuning of a compound's biological activity, selectivity, and physicochemical properties.

This application note provides a detailed technical guide on the use of 4-chloro-5-iodo-1H-indazole as a versatile intermediate in the synthesis of advanced agrochemical candidates. The presence of two distinct halogen atoms at the 4- and 5-positions offers orthogonal synthetic handles for the sequential introduction of diverse chemical moieties, enabling the rapid construction of complex molecular architectures. Specifically, the carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond, allowing for selective functionalization at the 5-position.

We will explore the application of this compound in a key carbon-carbon bond-forming reaction—the Sonogashira cross-coupling—a powerful tool for installing alkynyl groups. These alkynyl-substituted indazoles can serve as crucial precursors to a variety of agrochemically relevant compounds.

Core Concept: Orthogonal Functionalization of this compound

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The C-I bond is weaker and more readily undergoes oxidative addition to a palladium(0) catalyst compared to the more robust C-Cl bond. This reactivity difference is the cornerstone of a selective, stepwise functionalization strategy.

A typical workflow involves the protection of the indazole N-H proton, followed by a selective cross-coupling reaction at the 5-position (iodine), leaving the 4-position (chlorine) untouched for subsequent transformations. This approach is invaluable for building molecular complexity in a controlled manner.

G A This compound B N-Protection (e.g., THP) A->B Step 1 C 4-Chloro-5-iodo-1-(THP)-1H-indazole B->C D Selective Pd-catalyzed Cross-Coupling at C5 (e.g., Sonogashira, Suzuki) C->D Step 2 E Functionalized 4-Chloro-1-(THP)-1H-indazole Derivative D->E F Deprotection E->F Step 3 G Functionalized 4-Chloro-1H-indazole F->G H Further Functionalization at C4 or other positions G->H Optional I Complex Agrochemical Candidate H->I

Caption: Synthetic strategy using this compound.

Application Protocol: Sonogashira Coupling for the Synthesis of a Key Agrochemical Intermediate

This protocol details the synthesis of 4-chloro-5-(cyclopropylethynyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole , a key intermediate that can be further elaborated into more complex potential agrochemicals. This procedure is adapted from established methodologies in the synthesis of biologically active indazole derivatives and demonstrates the selective functionalization at the 5-position. The Sonogashira reaction is a robust and widely used method for the formation of a C(sp²)-C(sp) bond.[5]

Part 1: N-Protection of this compound

The acidic proton on the indazole nitrogen can interfere with organometallic reagents used in cross-coupling reactions. Therefore, protection of this position is a critical first step. The tetrahydropyranyl (THP) group is a common choice for this purpose due to its ease of installation and removal under mild acidic conditions.

Materials:

Reagent/SolventM.W.AmountMoles (equiv)
This compound278.4410.0 g35.9 (1.0)
3,4-Dihydro-2H-pyran (DHP)84.124.53 g (5.1 mL)53.9 (1.5)
p-Toluenesulfonic acid (p-TsOH)172.200.68 g3.95 (0.11)
Dichloromethane (DCM)-150 mL-

Procedure:

  • To a stirred suspension of this compound in dichloromethane (DCM) at 0 °C, add 3,4-dihydro-2H-pyran.

  • Add p-toluenesulfonic acid monohydrate portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-chloro-5-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole .

Part 2: Selective Sonogashira Cross-Coupling

This step utilizes the protected intermediate for a palladium- and copper-catalyzed cross-coupling with cyclopropylacetylene. The higher reactivity of the C-I bond ensures the reaction proceeds selectively at the 5-position.[6]

Caption: Sonogashira coupling of the protected indazole.

Materials:

Reagent/SolventM.W.AmountMoles (equiv)
4-Chloro-5-iodo-1-(THP)-1H-indazole362.585.0 g13.8 (1.0)
Cyclopropylacetylene66.101.37 g (1.8 mL)20.7 (1.5)
PdCl₂(PPh₃)₂701.900.48 g0.69 (0.05)
Copper(I) iodide (CuI)190.450.13 g0.69 (0.05)
Triethylamine (TEA)-25 mL-
Tetrahydrofuran (THF)-50 mL-

Procedure:

  • To a solution of 4-chloro-5-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole in a mixture of THF and triethylamine, add cyclopropylacetylene.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite® to remove the catalyst residues.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain 4-chloro-5-(cyclopropylethynyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole .

Data Summary and Expected Results

Starting MaterialProductReaction TypeKey ReagentsExpected Yield
This compound4-Chloro-5-iodo-1-(THP)-1H-indazoleN-ProtectionDHP, p-TsOH>90%
4-Chloro-5-iodo-1-(THP)-1H-indazole4-Chloro-5-(cyclopropylethynyl)-1-(THP)-1H-indazoleSonogashira CouplingCyclopropylacetylene, PdCl₂(PPh₃)₂, CuI, TEA70-85%

Conclusion and Future Perspectives

The this compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its capacity for selective, stepwise functionalization via modern cross-coupling methodologies provides a powerful platform for the generation of diverse chemical libraries. The Sonogashira coupling protocol detailed herein is a robust and scalable method for introducing alkynyl functionalities, which are themselves versatile handles for further chemical transformations such as click chemistry, hydration, or reduction.

The resulting 4-chloro-5-alkynyl-indazole core can be further elaborated at the 4-position through nucleophilic aromatic substitution or other cross-coupling reactions, or deprotected and functionalized at the N-1 position. This strategic approach allows researchers to efficiently explore the chemical space around the indazole scaffold, accelerating the discovery of new and effective crop protection agents. The principles and protocols outlined in this application note are intended to serve as a practical guide for researchers and scientists in the agrochemical industry, facilitating the development of the next generation of herbicides, fungicides, and insecticides.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 1H-Indazole-5-boronic Acid Pinacol Ester: A Key Intermediate for Agrochemical Synthesis.
  • Kearney, P. C., & Kaufman, D. D. (Eds.). (1988).
  • Kim, J. S., et al. (2005). New 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives as paddy field herbicides. Pest Management Science, 61(5), 483-490.
  • Tale, R. H., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6598.
  • Zhang, L., et al. (2021). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 223, 113645.
  • Google Patents. (2021). KR20210032418A - Insecticide mixture containing indazole.
  • Wikipedia. (n.d.). Indazole.
  • Khan, I., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(1), 21-47.
  • Chinchilla, R., & Nájera, C. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1955.
  • Bakherad, M., et al. (2011). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry, 9(18), 6299-6302.
  • ResearchGate. (2018). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction.
  • Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole (V). Organic Preparations and Procedures International, 43(4), 354-359.
  • Gaikwad, D. S., et al. (2013). Molecular Iodine as an efficient catalyst for the synthesis of indazole. Journal of Chemical and Pharmaceutical Research, 5(12), 652-654.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(47), 15964-15973.
  • ResearchGate. (2005). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines.
  • Gáti, T., et al. (2011). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one. Organic & Biomolecular Chemistry, 9(18), 6559-6565.
  • ResearchGate. (2018). (PDF) Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • El-Kashef, H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones and pyrimido[1,2-b]indazol-2(1H)-ones. RSC Advances, 11(5), 2901-2913.

Sources

The Art of Precision: A Guide to Palladium-Catalyzed Cross-Coupling of Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the indazole scaffold represents a cornerstone in medicinal chemistry. Its prevalence in a vast array of biologically active molecules, from kinase inhibitors in oncology to potent anti-inflammatory agents, underscores the critical need for robust and versatile synthetic methodologies for its functionalization.[1][2] Palladium-catalyzed cross-coupling reactions have emerged as the preeminent tools for this purpose, offering an unparalleled ability to forge new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with precision and efficiency.[3]

This guide provides an in-depth exploration of the reaction conditions and protocols for the palladium-catalyzed cross-coupling of indazoles. Moving beyond a mere recitation of steps, we will delve into the causality behind experimental choices, offering insights gleaned from both seminal literature and extensive field experience. Every protocol is presented as a self-validating system, grounded in authoritative references to ensure scientific integrity and reproducibility.

The Indazole Core: A Privileged Scaffold in Drug Discovery

Indazoles are ten-π-electron aromatic heterocyclic compounds, consisting of a benzene ring fused to a pyrazole ring.[2] This unique architecture imparts favorable physicochemical properties and serves as a versatile template for interacting with biological targets. The ability to selectively functionalize different positions of the indazole nucleus is paramount in drug discovery, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic profiles.

Palladium catalysis provides a powerful platform for achieving this, enabling a wide range of transformations including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, as well as direct C-H activation.[3][4] The choice of the specific cross-coupling reaction and its associated conditions is dictated by the desired bond formation and the nature of the indazole substrate.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Fragments

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of its organoboron reagents.[5][6] In the context of indazole chemistry, it is extensively used for the C-3 and C-7 arylation of the indazole core.[5][6]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the halo-indazole to a Pd(0) complex, transmetalation of the organoboron reagent to the resulting Pd(II) complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5] The choice of catalyst, ligand, and base is crucial for the efficiency and selectivity of the reaction, particularly when dealing with the potentially coordinating nitrogen atoms of the indazole ring.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Product Ar-R PdII_Aryl LnPd(II)(Ar)(X) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl_R LnPd(II)(Ar)(R) Transmetalation->PdII_Aryl_R RedElim Reductive Elimination RedElim->Pd0 RedElim->Product ArylHalide->OxAdd BoronicAcid->Transmetalation Base->Transmetalation

Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Typical Reaction Conditions for Suzuki-Miyaura Coupling of Indazoles
ComponentExamplesTypical Loading/ConcentrationRationale and Key Considerations
Indazole Substrate 3-Iodo-1H-indazole, 5-Bromo-1H-indazole, 7-Bromo-1H-indazole1.0 equivThe reactivity of the halide follows the order I > Br > Cl. N-protection can sometimes be beneficial to avoid side reactions but many protocols for unprotected indazoles exist.[7]
Palladium Precatalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂1-10 mol%Pd(PPh₃)₄ is often effective for a wide range of substrates.[8] Ferrocene-based catalysts like PdCl₂(dppf) show excellent activity.[5]
Ligand dppf, SPhos, PPh₃1.1 - 2.0 equiv relative to PdBulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination. The choice of ligand is critical for coupling challenging substrates.[7]
Boronic Acid/Ester Arylboronic acids, Heteroarylboronic acids, N-Boc-2-pyrroleboronic acid1.1 - 2.0 equivGenerally stable to air and moisture. The excess ensures complete consumption of the indazole substrate.[5]
Base K₂CO₃, Cs₂CO₃, K₃PO₄2.0 - 3.0 equivThe base is crucial for the transmetalation step. K₃PO₄ is often a good choice for unprotected N-H containing heterocycles.[7]
Solvent 1,4-Dioxane/H₂O, DME/H₂O, Toluene0.1 - 0.5 MA mixture of an organic solvent and water is common to dissolve both the organic substrates and the inorganic base.[8]
Temperature 60 - 110 °C-Higher temperatures are often required for less reactive halides (e.g., chlorides).
Reaction Time 2 - 24 h-Monitored by TLC or LC-MS for completion.
Detailed Protocol: C-3 Arylation of 3-Iodo-1H-indazole

This protocol is adapted from a procedure for the C-3 functionalization of 1H-indazole through Suzuki–Miyaura cross-coupling.[5]

Materials:

  • 3-Iodo-1H-indazole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • PdCl₂(dppf) (5 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To an oven-dried Schlenk tube, add 3-iodo-1H-indazole, the arylboronic acid, PdCl₂(dppf), and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-1H-indazole.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical research.[1][9] This reaction enables the coupling of halo-indazoles with a wide variety of primary and secondary amines, providing access to a diverse range of N-substituted aminoindazoles.

Reaction Principle

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the halo-indazole to a Pd(0) complex, followed by coordination of the amine. Deprotonation by a base generates a palladium-amido complex, which then undergoes reductive elimination to furnish the desired amino-indazole and regenerate the Pd(0) catalyst.[1] The selection of the ligand is paramount for the success of this reaction, with bulky, electron-rich phosphine ligands often being the most effective.[1][9]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Product Ar-NR'R'' PdII_Aryl LnPd(II)(Ar)(X) OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Amine [LnPd(II)(Ar)(HNR'R'')]⁺X⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation PdII_Amido LnPd(II)(Ar)(NR'R'') Deprotonation->PdII_Amido RedElim Reductive Elimination RedElim->Pd0 RedElim->Product ArylHalide->OxAdd Amine->AmineCoord Base->Deprotonation Sonogashira_Workflow cluster_workflow Sonogashira Coupling Experimental Workflow Start Start: Assemble Reactants Assemble 1. Add halo-indazole, Pd catalyst, Cu(I) co-catalyst, and ligand to a Schlenk tube. Start->Assemble Inert 2. Create an inert atmosphere (evacuate and backfill with Ar/N₂). Assemble->Inert AddSolventsBase 3. Add anhydrous solvent (e.g., DMF/Et₃N) and base (e.g., Et₃N). Inert->AddSolventsBase AddAlkyne 4. Add the terminal alkyne. AddSolventsBase->AddAlkyne React 5. Heat the reaction mixture with stirring. AddAlkyne->React Monitor 6. Monitor reaction progress (TLC or LC-MS). React->Monitor Workup 7. Cool, dilute with organic solvent, and wash with water/brine. Monitor->Workup Purify 8. Dry, concentrate, and purify by column chromatography. Workup->Purify End End: Isolated Product Purify->End

Sources

Application Notes & Protocols: Strategic Functionalization of the Indazole Ring at the 5-Position

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Abstract

The indazole scaffold is a privileged heterocyclic motif, forming the core of numerous pharmacologically active compounds. Functionalization of the indazole ring system is a critical aspect of medicinal chemistry, enabling the modulation of a molecule's physicochemical properties, potency, and selectivity. The 5-position of the indazole ring, in particular, is a frequent site for substitution, offering a vector into solvent-exposed regions in many enzyme active sites. This guide provides a comprehensive overview of the key synthetic strategies for modifying the 5-position of the indazole nucleus. We will delve into the synthesis of essential precursors, explore powerful transition metal-catalyzed cross-coupling reactions, and touch upon modern direct C-H functionalization techniques. Each section combines mechanistic insights with detailed, field-proven protocols to empower researchers in their drug discovery and development endeavors.

Foundational Strategies: Synthesis of Key 5-Substituted Indazole Intermediates

The efficient synthesis of functionalized indazoles often relies on the preparation of versatile, well-defined starting materials. 5-Nitro-, 5-amino-, and 5-haloindazoles are three such cornerstone intermediates, each unlocking a distinct set of subsequent chemical transformations.

Synthesis of 5-Nitroindazole: The Gateway Intermediate

The introduction of a nitro group at the 5-position is a common entry point for indazole functionalization. The nitro group is a potent electron-withdrawing group and can be readily reduced to an amine, which serves as a handle for a vast array of further modifications. A classic and reliable method involves the diazotization of 2-amino-5-nitrotoluene, followed by intramolecular cyclization.[1][2]

Causality and Mechanistic Insight: The reaction proceeds via the formation of a diazonium salt from the aniline precursor in acidic media. The acetic acid solvent facilitates the subsequent intramolecular cyclization, where the diazonium group is attacked by the aromatic ring, leading to the formation of the pyrazole ring fused to the benzene ring. The methyl group is deprotonated during the aromatization step to yield the final indazole product. Careful temperature control is crucial to prevent side reactions of the diazonium intermediate.[1]

cluster_0 Workflow: Synthesis of 5-Nitroindazole A 2-Amino-5-nitrotoluene in Glacial Acetic Acid B Add Sodium Nitrite (aq.) (T < 25°C) A->B C Diazotization (15 min) B->C D Stand at RT (3 days for cyclization) C->D E Concentrate under Reduced Pressure D->E F Filter & Recrystallize (from Methanol) E->F G 5-Nitroindazole F->G

Caption: Workflow for the synthesis of 5-nitroindazole.

Protocol 1: Synthesis of 5-Nitroindazole [1]

  • Dissolution: In a 5-L round-bottomed flask equipped with a mechanical stirrer, dissolve 55 g (0.36 mole) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid. If necessary, cool the solution to 15-20°C.

  • Diazotization: Prepare a solution of 25 g (0.36 mole) of sodium nitrite in 60 mL of water. Add this solution all at once to the stirred acetic acid solution. Ensure the temperature does not rise above 25°C.

  • Stirring: Continue stirring for 15 minutes to complete the diazotization process.

  • Cyclization: Allow the solution to stand at room temperature for 3 days. If any yellow precipitate (presumed diazoamino compound) forms during this time, it should be filtered off and discarded.

  • Concentration: Concentrate the reaction mixture on a steam bath under reduced pressure until spattering begins.

  • Isolation: Cool the residue and pour it into 1 L of cold water. Filter the resulting crude product.

  • Washing and Drying: Wash the solid thoroughly with cold water on the funnel and dry in an oven at 80–90°C. The crude yield is typically 47–57 g (80–96%).

  • Purification: Recrystallize the crude material from approximately 650 mL of boiling methanol, using decolorizing charcoal if necessary. The purified product, pale yellow needles of 5-nitroindazole, should have a melting point of 208–209°C. The typical recrystallized yield is 42–47 g (72–80%).

Synthesis of 5-Aminoindazole: The Nucleophilic Building Block

5-Aminoindazole is a highly versatile building block, primarily used in the synthesis of kinase inhibitors and other biologically active molecules.[3][4] It is most commonly prepared by the reduction of 5-nitroindazole. Various reducing agents can be employed, such as iron in acidic medium or catalytic hydrogenation.[3]

Causality and Mechanistic Insight: The reduction of the aromatic nitro group to an amine is a standard transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is often preferred due to its clean reaction profile and high efficiency. The reaction involves the transfer of hydrogen from the catalyst surface to the nitro group, proceeding through nitroso and hydroxylamine intermediates before reaching the final amine.

Protocol 2: Synthesis of 5-Aminoindazole via Catalytic Hydrogenation

  • Setup: To a solution of 5-nitroindazole (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Filtration: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; ensure the filter cake is kept wet with solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield 5-aminoindazole. The product is often a white to off-white solid and can be used in the next step without further purification or recrystallized if necessary.[3]

The Workhorse of Diversification: Transition Metal-Catalyzed Cross-Coupling

The introduction of 5-haloindazoles revolutionized the synthesis of diverse indazole libraries. By leveraging the power of palladium-catalyzed cross-coupling reactions, a vast array of substituents can be precisely installed at the 5-position. A 5-bromoindazole is the most common starting material for these transformations.

Caption: Key cross-coupling reactions at the 5-position.

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C(sp²)-C(sp²) bonds. It allows for the coupling of 5-haloindazoles with a vast array of commercially available aryl and heteroaryl boronic acids or esters.[5][6][7]

Causality and Mechanistic Insight: The reaction is initiated by the oxidative addition of the 5-haloindazole to a Pd(0) catalyst. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the 5-arylated indazole and regenerate the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.[5]

Protocol 3: General Procedure for Suzuki-Miyaura Coupling [5]

  • Reagents: To a reaction vial, add the 5-bromoindazole (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Solvent: Add a degassed solvent system, such as dimethoxyethane (DME) or a dioxane/water mixture.

  • Reaction: Seal the vial and heat the reaction mixture at 80-100°C with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired 5-arylindazole.

Table 1: Representative Conditions for Suzuki Coupling on 5-Bromoindazoles [5][8]

EntryPd CatalystBaseSolventTime (h)Yield (%)
1Pd(PPh₃)₄K₂CO₃DME422
2Pd(PPh₃)₂Cl₂K₂CO₃DME475
3Pd(dppf)Cl₂ K₂CO₃ DME 2 92
4Pd(PCy₃)₂Cl₂K₂CO₃DME480

Conditions based on coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid.[5] The data clearly indicates that Pd(dppf)Cl₂ is a superior catalyst for this specific transformation.

C-N Bond Formation: The Buchwald-Hartwig Amination

For the synthesis of aryl amines, the Buchwald-Hartwig amination is the preeminent method.[9][10] It allows for the coupling of 5-haloindazoles with a wide range of primary and secondary amines, which would be difficult to achieve via classical methods like nucleophilic aromatic substitution.[9]

Causality and Mechanistic Insight: Similar to the Suzuki coupling, the mechanism involves oxidative addition of the aryl halide to Pd(0). The amine then coordinates to the palladium complex, and a strong base facilitates deprotonation to form a palladium-amido complex. Reductive elimination then forms the C-N bond and regenerates the catalyst.[11] Bulky, electron-rich phosphine ligands are essential to promote the reductive elimination step.

Protocol 4: General Procedure for Buchwald-Hartwig Amination [12][13]

  • Reagents: In an oven-dried, inert-atmosphere glovebox or Schlenk tube, combine the 5-bromoindazole (1.0 eq), the desired amine (1.1-1.2 eq), a strong base like sodium tert-butoxide (NaOtBu) or LHMDS (1.4 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-4 mol%).

  • Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the vessel and heat the mixture to 80-120°C with vigorous stirring.

  • Monitoring: Monitor the reaction until the starting material is consumed.

  • Workup: Cool the reaction, dilute with an organic solvent, and quench with water or saturated aqueous ammonium chloride. Separate the layers and extract the aqueous layer.

  • Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography.

C-C(sp) Bond Formation: The Sonogashira Coupling

The Sonogashira coupling is the most reliable method for forming a bond between an aryl halide and a terminal alkyne.[14][15] This reaction is invaluable for introducing alkynyl moieties, which can serve as versatile handles for further transformations (e.g., click chemistry, cyclizations) or as part of a final pharmacophore.

Causality and Mechanistic Insight: The reaction uniquely employs a dual catalytic system. The palladium cycle is similar to other cross-couplings. Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[16] This species then undergoes transmetalation with the Pd(II)-aryl complex, followed by reductive elimination to yield the product.[14]

Protocol 5: General Procedure for Sonogashira Coupling [17][18]

  • Reagents: To a solution of 5-bromoindazole (1.0 eq) and the terminal alkyne (1.2-1.5 eq) in a suitable solvent (e.g., THF, DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a base (e.g., triethylamine or diisopropylethylamine).

  • Reaction: Stir the mixture under an inert atmosphere at a temperature ranging from room temperature to 60°C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once complete, filter the reaction mixture to remove amine salts and concentrate the filtrate.

  • Purification: Dissolve the residue in an organic solvent, wash with water, and purify by flash column chromatography to isolate the 5-alkynylindazole.

Modern Approaches: Direct C-H Functionalization

While cross-coupling reactions are powerful, they require pre-functionalized starting materials (haloindazoles). Direct C-H functionalization is an increasingly important, atom-economical strategy that forges new bonds directly from a C-H bond, avoiding the need for halogenation and subsequent steps.[19][20] While many C-H functionalizations on indazoles target the C3 or C7 positions, methods for C5 functionalization are emerging.[21][22] These often rely on a directing group on the indazole nitrogen to position a transition metal catalyst (e.g., Rh, Ru, Pd) in proximity to the C-H bond of interest.

For example, cobalt-catalyzed C-H bond functionalization with aldehydes has been shown to provide access to highly substituted indazoles, with functionality being placed regiospecifically at the 5-position.[23] Similarly, direct C-5 heteroarylation of both 1H- and 2H-indazoles has been developed, showcasing the potential of this modern approach.[22] The development of these methods represents a significant step forward in streamlining the synthesis of complex indazole derivatives.

Conclusion

The functionalization of the indazole ring at the 5-position is a cornerstone of modern medicinal chemistry. A researcher's toolkit for this task is rich and varied, ranging from classical syntheses of key nitro and amino intermediates to a powerful suite of transition metal-catalyzed cross-coupling reactions. The Suzuki, Buchwald-Hartwig, and Sonogashira reactions, starting from readily accessible 5-haloindazoles, provide reliable and versatile pathways to introduce C-C, C-N, and C-alkynyl bonds, respectively. Furthermore, the advent of direct C-H functionalization promises more efficient and environmentally benign routes in the future. By understanding the mechanistic principles and applying the robust protocols detailed in this guide, scientists can effectively navigate the synthesis of novel 5-substituted indazoles to drive the discovery of new therapeutics.

References

  • ResearchGate. Synthetic routes for the preparation of 5-nitroindazole derivatives 14–26.
  • Organic Syntheses. 5-nitroindazole.
  • LookChem. 5-AMINOINDAZOLE 19335-11-6 wiki.
  • LookChem. The Chemistry of 5-Nitroindazole: Synthesis and Applications Explored.
  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • MDPI. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi.
  • National Institutes of Health (NIH). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives.
  • National Institutes of Health (NIH). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades.
  • ResearchGate. Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions.
  • ResearchGate. Direct C‐5 heteroarylation of 1H‐ and 2H‐indazoles.
  • OAText. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW.
  • Royal Society of Chemistry. Recent advances in C–H functionalization of 2H-indazoles.
  • PubMed. Recent Strategies in Transition-Metal-Catalyzed Sequential C-H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives.
  • PubMed. Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles.
  • ResearchGate. C-H functionalization of 2H-indazole.
  • National Institutes of Health (NIH). Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates.
  • MDPI. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview.
  • National Institutes of Health (NIH). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Wikipedia. Buchwald–Hartwig amination.
  • Frontiers. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
  • ResearchGate. Buchwald–Hartwig cross-coupling of 4- and 5-halo-1,2,3-triazoles.
  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling.
  • ResearchGate. Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series.
  • Royal Society of Chemistry. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water.
  • PubMed. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles.
  • MDPI. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives.
  • PubMed. Synthesis of 4- and 5-substituted 1-hydroxyimidazoles through directed lithiation and metal-halogen exchange.
  • Wikipedia. Sonogashira coupling.
  • ResearchGate. Screening of palladium catalysts for the Suzuki coupling of....
  • ResearchGate. C−H functionalization of 2H‐indazoles.
  • ResearchGate. Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles.
  • Baran Laboratory, Scripps Research. Directed Metalation: A Survival Guide.
  • YouTube. Sonogashira coupling.
  • Chemistry LibreTexts. Sonogashira Coupling.
  • Beilstein Journals. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • ResearchGate. Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles.
  • National Institutes of Health (NIH). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-chloro-5-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-chloro-5-iodo-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to help you navigate the common challenges associated with this synthesis and improve the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound?

The main difficulty lies in achieving regioselective iodination at the C5 position. The indazole ring system has several positions susceptible to electrophilic substitution (C3, C5, C7). The electronic properties of the 4-chloro substituent and the pyrazole moiety of the indazole ring direct the incoming electrophile. Without carefully controlled conditions, a mixture of iodinated regioisomers can be formed, significantly complicating purification and reducing the yield of the desired C5 product.

Q2: Why is the synthesis typically a two-step process starting from 3-chloro-2-methylaniline?

This is the most established and cost-effective route. 4-chloro-1H-indazole is an important building block for many biologically active compounds and its synthesis is well-documented.[1] The process involves the diazotization of 3-chloro-2-methylaniline followed by in-situ cyclization to form the 4-chloro-1H-indazole core.[2][3] This precursor is then subjected to iodination in a second step. Attempting to build the fully substituted ring from a more complex starting material is often less efficient and more expensive.

Q3: Which iodinating agents are most effective for this synthesis?

The choice of iodinating agent is critical for controlling regioselectivity and yield. The most commonly employed reagents are:

  • Iodine (I₂) with a base (e.g., KOH, K₂CO₃): This is a classic and effective method for iodinating indazoles.[4][5] The base is crucial for generating the more reactive iodinating species and activating the indazole ring.

  • N-Iodosuccinimide (NIS): NIS is a milder and often more selective electrophilic iodinating agent.[4] It can sometimes provide cleaner reactions with fewer byproducts, although it is a more expensive reagent.

Q4: How can I confirm the correct regiochemistry of my final product?

Unequivocal structure confirmation is essential. The primary methods are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are the most powerful tools. The coupling patterns and chemical shifts of the aromatic protons on the indazole ring are distinct for each isomer. For the 5-iodo product, you would expect to see two doublets for the C6 and C7 protons and a singlet for the C3 proton. 2D NMR techniques like NOESY can also be used to confirm through-space proximity between protons.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): While LC-MS confirms the mass of the iodinated product, it cannot distinguish between regioisomers. However, it is invaluable for monitoring reaction completion and identifying the presence of starting material or di-iodinated byproducts.

Synthesis Workflow Overview

The synthesis of this compound is typically achieved in two key stages. The first stage involves the formation of the indazole core, followed by a regioselective iodination.

G cluster_0 Stage 1: Indazole Core Synthesis cluster_1 Stage 2: Regioselective Iodination A 3-Chloro-2-methylaniline B Diazotization & Cyclization (e.g., t-butyl nitrite, Ac₂O) A->B Reagents C 4-Chloro-1H-indazole B->C Product E Iodination Reaction C->E Starting Material D Iodinating Agent (e.g., I₂, KOH or NIS) D->E Reagents F This compound E->F Final Product

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Guide: Improving Yield

This section addresses specific problems you may encounter during the synthesis, their probable causes, and actionable solutions.

Problem IdentifiedProbable Cause(s)Recommended Solution(s)
Low Yield of 4-Chloro-1H-indazole (Precursor) 1. Incomplete Diazotization: The reaction of the aniline with the nitrite source is inefficient. 2. Side Reactions: The diazonium intermediate is unstable and may decompose or react via other pathways if not handled correctly. 3. Hydrolysis of Acetyl Intermediate: In methods using acetic anhydride, the final hydrolysis step to remove the N-acetyl group may be incomplete.[1]1. Optimize Nitrite Addition: Add the diazotizing agent (e.g., isopentyl nitrite or t-butyl nitrite) slowly and at a controlled temperature (typically 55-60 °C) to ensure a steady reaction rate.[1][2] 2. Temperature Control: Maintain a consistent reaction temperature. Overheating can lead to decomposition. 3. Ensure Complete Hydrolysis: Use a sufficient excess of base (e.g., LiOH or NaOH) and allow adequate time for the deacetylation step. Monitor by TLC until the acetylated intermediate is fully consumed.[2][3]
Low Yield of this compound 1. Poor Regioselectivity: Formation of other isomers (e.g., 3-iodo, 7-iodo) is a common issue.[6] 2. Incomplete Reaction: The starting 4-chloro-1H-indazole remains. 3. Formation of Di-iodinated Product: Excessive iodinating agent or harsh conditions can lead to over-iodination.1. Control Stoichiometry & Temperature: Use a slight excess (1.1-1.2 equivalents) of the iodinating agent. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can improve selectivity. 2. Increase Reaction Time/Temperature: If the reaction is stalling, incrementally increase the temperature or allow it to stir longer. Monitor progress carefully by TLC or LC-MS to avoid byproduct formation. 3. Slow Reagent Addition: Add the iodinating agent portion-wise or as a solution over time to maintain a low concentration and minimize di-substitution.
Difficult Purification 1. Co-elution of Regioisomers: The desired 5-iodo isomer has similar polarity to other isomers, making chromatographic separation challenging. 2. Presence of Dark, Tarry Byproducts: This often indicates product or reagent decomposition.1. Optimize Chromatography: Use a high-resolution silica gel and test various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol gradients) to maximize separation. 2. Recrystallization: If the crude product is of reasonable purity (>85%), recrystallization can be a highly effective method for removing isomers and impurities. Test different solvent pairs. 3. Aqueous Workup: Ensure the aqueous workup includes a wash with a reducing agent like sodium thiosulfate solution to quench any remaining iodine, which can cause discoloration.
Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and resolve common synthesis issues based on analytical observations.

G Start Analyze Crude Product by TLC/LC-MS MultiSpots Multiple Spots Observed? Start->MultiSpots SameMass Spots have same mass? MultiSpots->SameMass Yes SingleSpot Mainly a Single Spot? MultiSpots->SingleSpot No Regioisomers Issue: Poor Regioselectivity SameMass->Regioisomers Yes DiffMass Issue: Byproducts or Incomplete Reaction SameMass->DiffMass No Sol_Regio Solution: 1. Lower reaction temperature. 2. Use milder iodinating agent (NIS). 3. Optimize solvent polarity. Regioisomers->Sol_Regio Sol_Byprod Solution: 1. Check mass of byproducts. 2. If starting material: increase time/temp. 3. If di-iodinated: reduce iodinating agent. DiffMass->Sol_Byprod LowYield Issue: Low Isolated Yield SingleSpot->LowYield Yes Success Success: Proceed with Scale-up SingleSpot->Success No (High Yield) Sol_Yield Solution: 1. Optimize workup and extraction. 2. Check for product loss during purification (e.g., on silica). 3. Re-evaluate stoichiometry. LowYield->Sol_Yield

Caption: A decision tree for troubleshooting the iodination of 4-chloro-1H-indazole.

Optimized Experimental Protocols

The following protocols are provided as a robust starting point. Researchers should perform small-scale trials to fine-tune conditions for their specific laboratory setup and reagent lots.

Protocol 1: Synthesis of 4-Chloro-1H-indazole (Precursor)

This protocol is adapted from established literature procedures.[1][2]

  • Reagent Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-2-methylaniline (1.0 eq), potassium acetate (1.2 eq), and chloroform (approx. 10 mL per gram of aniline).

  • Acetylation: Cool the mixture to 0 °C in an ice bath. Slowly add acetic anhydride (3.0 eq) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Diazotization and Cyclization: Heat the reaction mixture to 60 °C. Add isopentyl nitrite (2.0 eq) dropwise. Stir the reaction overnight at 60 °C. Monitor the consumption of the starting material by TLC (Petroleum Ether:Ethyl Acetate 2:1).[1]

  • Hydrolysis: After cooling, add water and Tetrahydrofuran (THF) to the reaction mixture. Cool to 0 °C and add solid lithium hydroxide (LiOH) (7.0 eq) portion-wise. Stir at 0 °C for 3 hours to ensure complete deacetylation.[2]

  • Workup and Isolation: Add water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield 4-chloro-1H-indazole as a solid. The product is often used in the next step without further purification.

Protocol 2: Regioselective Iodination to this compound

This protocol uses a common and effective iodination method.[4][5]

  • Reagent Setup: Dissolve 4-chloro-1H-indazole (1.0 eq) in Dimethylformamide (DMF) (approx. 15 mL per gram of indazole) in a round-bottomed flask.

  • Base Addition: Add powdered potassium hydroxide (KOH) (4.0 eq) to the solution and stir for 20 minutes at room temperature.

  • Iodination: Cool the mixture to 0 °C. Add iodine (I₂) (1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification:

    • Pour the reaction mixture into an ice-water slurry.

    • Add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark iodine color disappears.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with water and then brine.

    • Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude solid by column chromatography on silica gel (eluting with a Hexane/Ethyl Acetate gradient) or by recrystallization to afford pure this compound.

References

  • Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International, 43(4), 354-359.
  • Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv.
  • Bhat, M. A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Gaikwad, N. D., et al. (n.d.). Molecular Iodine as an efficient catalyst for the synthesis of indazole. Deogiri College, Aurangabad.
  • Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
  • ResearchGate. (2011). An Improved Preparation of 4-Chloro-1H-indazole (V).
  • MDPI. (n.d.). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug.
  • PubMed Central (PMC). (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • ResearchGate. (n.d.). Iodination reaction of commercial indazole.
  • PubMed. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective.
  • ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • ResearchGate. (n.d.). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review.
  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity.

Sources

Technical Support Center: Purification of Crude 4-chloro-5-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 4-chloro-5-iodo-1H-indazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and facing challenges in achieving the desired purity. This guide provides in-depth, experience-driven troubleshooting advice and frequently asked questions to navigate the complexities of purifying this halogenated indazole.

Introduction: Understanding the Purification Challenges

This compound is a key building block in medicinal chemistry, often used in the synthesis of kinase inhibitors and other therapeutic agents. The presence of two different halogen atoms on the benzene ring, coupled with the indazole core, presents unique purification challenges. Common issues include the removal of regioisomeric impurities, residual starting materials, and over-halogenated byproducts. The choice of purification technique is critical and is often dictated by the impurity profile of the crude material.

This guide will focus on the two primary methods for purification: recrystallization and column chromatography . We will explore the nuances of each technique, providing practical solutions to common problems encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile largely depends on the synthetic route employed. However, based on common indazole syntheses, you can anticipate the following impurities:

  • Starting Materials: Incomplete conversion can lead to the presence of the precursors used in the synthesis.

  • Regioisomers: Depending on the halogenation strategy, you may find other isomers such as 3-iodo, 6-iodo, or 7-iodo derivatives. Direct iodination, for instance, can be non-selective.[1]

  • Over-iodinated Products: Harsh iodination conditions can lead to the formation of di-iodinated indazole species.[1]

  • Dehalogenated Impurities: In some instances, you might observe the presence of 4-chloro-1H-indazole or 5-iodo-1H-indazole.

  • N-Alkylated/Acylated Byproducts: If the synthesis involves protection/deprotection steps, incomplete reactions can result in these impurities.[2]

Q2: My crude product is a dark, oily residue. What is the best first step?

A2: An oily or deeply colored crude product often indicates the presence of significant impurities that may inhibit crystallization. A good first step is an aqueous workup. This can involve:

  • Dissolving the crude material in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Washing the organic layer sequentially with a mild aqueous base (e.g., 5% sodium bicarbonate solution) to remove acidic impurities, followed by water, and finally a brine solution.[2]

  • Drying the organic layer over anhydrous sodium sulfate or magnesium sulfate, filtering, and concentrating under reduced pressure.

This initial cleanup can often improve the color and physical form of the crude material, making subsequent purification steps more effective.

Q3: Can I use activated charcoal to decolorize my product?

A3: Yes, treatment with activated charcoal can be effective for removing colored impurities. This is typically done during the recrystallization process. After dissolving the crude product in the hot recrystallization solvent, a small amount of activated charcoal is added. The mixture is then hot-filtered to remove the charcoal before allowing the solution to cool and crystallize.[3] Be cautious not to use an excessive amount of charcoal, as it can adsorb your desired product, leading to a lower yield.

Troubleshooting Guide: Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids on a large scale. The key is to find a suitable solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at all temperatures.

Problem 1: My compound "oils out" instead of crystallizing upon cooling.

  • Causality: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase upon cooling because its solubility limit is exceeded at a temperature above its melting point, or due to the presence of impurities that depress the melting point.[3]

  • Solutions:

    • Increase Solvent Volume: Add more hot solvent to ensure the compound is fully dissolved and not just melting in an undersaturated solution.[3]

    • Slow Down Cooling: Allow the solution to cool to room temperature slowly on the benchtop before placing it in an ice bath. Insulating the flask can help.[3]

    • Change Solvent System: The chosen solvent may be inappropriate. If using a single solvent, try a mixed solvent system. A good starting point for halogenated indazoles is a mixture of a polar solvent in which the compound is soluble (like THF or ethyl acetate) and a non-polar solvent in which it is less soluble (like hexane or heptane). A documented system for the similar 4-chloro-1H-indazole is THF/water.[2]

Problem 2: No crystals form, even after the solution has cooled completely.

  • Causality: The solution may be supersaturated, or the concentration of the compound may be too low. A kinetic barrier to nucleation can also prevent crystallization.[3]

  • Solutions:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches provide nucleation sites.[3]

      • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to act as a template for crystal growth.[3]

    • Reduce Solvent Volume: If too much solvent was added, carefully evaporate some of it to increase the concentration of your compound and then allow it to cool again.

    • Add an Anti-Solvent: If using a single solvent, you can try adding a miscible "anti-solvent" (one in which your compound is insoluble) dropwise until the solution becomes slightly cloudy, then allow it to cool.

Suggested Recrystallization Solvent Systems
Solvent SystemRationale
Tetrahydrofuran (THF) / WaterEffective for the related 4-chloro-1H-indazole, suggesting it could be a good starting point.[2]
Ethyl Acetate / HexaneA common polar/non-polar mixture for moderately polar compounds.
Isopropanol / n-HexaneAnother effective mixed solvent system for similar heterocyclic compounds.[3]
TolueneCan be effective for aromatic compounds, offering different selectivity compared to esters or ethers.

Troubleshooting Guide: Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities.[4] For this compound, which is a moderately polar compound, normal-phase chromatography using silica gel is typically effective.[5]

Problem 3: My compound is not moving from the baseline on the TLC plate.

  • Causality: The mobile phase (eluent) is not polar enough to displace the compound from the polar stationary phase (silica gel).

  • Solutions:

    • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.

    • Add a Small Amount of a More Polar Modifier: For compounds that exhibit strong hydrogen bonding with silica, adding a small amount (0.5-1%) of methanol or triethylamine (if the compound is basic) to the eluent can help improve mobility.

Problem 4: All my spots are running at the solvent front on the TLC plate.

  • Causality: The eluent is too polar, causing all components of the mixture to be carried along with the mobile phase with little interaction with the stationary phase.

  • Solutions:

    • Decrease Eluent Polarity: Reduce the proportion of the polar solvent in your eluent system. For instance, increase the percentage of hexane in a hexane/ethyl acetate mixture.

Workflow for Developing a Column Chromatography Method

Caption: Workflow for column chromatography purification.

Step-by-Step Protocol for Column Chromatography
  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal eluent. A good starting point is a 4:1 mixture of hexane and ethyl acetate. Adjust the ratio until the desired product has an Rf value of approximately 0.25-0.35. This Rf value generally provides good separation on a column.[4]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.[6][7]

    • Add a thin layer of sand.[6][7]

    • Prepare a slurry of silica gel in your chosen eluent and pour it into the column.

    • Allow the silica to settle, ensuring a uniform, crack-free packing. Drain the excess solvent until it is level with the top of the silica.[6]

    • Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[6]

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent (ideally the eluent, or a slightly more polar solvent like dichloromethane if solubility is an issue).

    • Carefully apply the concentrated sample solution to the top of the silica gel.[6]

  • Elution and Fraction Collection:

    • Begin adding the eluent to the column, applying gentle air pressure if necessary for flash chromatography.

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the separation by spotting the collected fractions on TLC plates.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Decision Tree for Purification Strategy

G start Crude this compound is_solid Is the crude material a solid? start->is_solid is_high_purity Is purity >85% by NMR/LCMS? is_solid->is_high_purity Yes workup Aqueous Workup / Trituration is_solid->workup No (Oily) recrystallize Attempt Recrystallization is_high_purity->recrystallize Yes column Perform Column Chromatography is_high_purity->column No recrystallize->column Failure success Pure Product recrystallize->success Success column->success Success failure Purification Unsuccessful (Re-evaluate strategy) column->failure Failure workup->column

Caption: Selecting the right purification method.

References

  • ResearchGate. (n.d.). An Improved Preparation of 4-Chloro-1H-indazole (V).
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • PubChem. (n.d.). This compound.
  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications.
  • Columbia University. (n.d.). Column chromatography.
  • Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube.
  • Organic Syntheses. (n.d.). Procedure.
  • Mo-Gee. (2018, September 23). Column chromatography [Video]. YouTube.

Sources

Technical Support Center: Synthesis of 4-chloro-5-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-chloro-5-iodo-1H-indazole. This document is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic intermediate. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, focusing on the common challenges related to byproduct formation and regioselectivity. Our goal is to equip you with the expertise to optimize your synthetic route, improve yield and purity, and confidently address experimental hurdles.

Synthetic Pathway Overview

The most common and practical laboratory-scale synthesis of this compound involves a two-step process starting from a commercially available substituted aniline. The initial step is the formation of the indazole ring to produce the 4-chloro-1H-indazole precursor. The subsequent and more challenging step is the regioselective iodination of this precursor. It is during this electrophilic aromatic substitution that most problematic byproducts are generated.

The general workflow is outlined below, highlighting the critical iodination step where regioisomers and over-iodinated species can form.

G cluster_0 Step 1: Indazole Ring Formation cluster_1 Step 2: Electrophilic Iodination A 2-Methyl-3-chloroaniline B 4-chloro-1H-indazole (Precursor) A->B Diazotization & Cyclization (e.g., Isoamyl nitrite) C 4-chloro-1H-indazole D This compound (Target Product) C->D Iodinating Agent (e.g., NIS, I₂) E Regioisomeric Byproducts (6-iodo, 7-iodo) C->E F Di-iodinated Byproduct (e.g., 4-chloro-5,7-diiodo) C->F

Caption: Synthetic workflow highlighting byproduct formation during the iodination of 4-chloro-1H-indazole.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing explanations for their cause and actionable solutions.

Q1: My final product is a mixture of several iodo-isomers that are difficult to separate. How can I identify them and improve selectivity for the 5-iodo position?

A1: Cause and Identification

The formation of multiple regioisomers is the most common challenge in the electrophilic substitution of substituted indazoles.[1] During the iodination of 4-chloro-1H-indazole, the incoming electrophile (I⁺) can attack several positions on the benzene ring, leading to a mixture of products.

  • Desired Product: this compound.

  • Common Regioisomers: 4-chloro-6-iodo-1H-indazole and 4-chloro-7-iodo-1H-indazole.

The directing effects of the existing chloro-substituent (ortho-, para-directing) and the electron-donating nature of the fused pyrazole ring create a complex electronic environment, making it difficult to achieve perfect regioselectivity. These isomers often have very similar polarities, complicating purification by standard column chromatography.

Troubleshooting and Optimization Strategies:

  • Choice of Iodinating Agent: The reactivity of the iodinating agent is critical. Milder reagents often provide better control and selectivity.

    • N-Iodosuccinimide (NIS): Often the reagent of choice due to its mild nature and ease of handling. It can improve selectivity compared to harsher reagents.

    • Iodine (I₂) with a Mild Base: Using I₂ in the presence of a base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can generate the electrophile in situ at a controlled rate.[2][3] Stronger bases like KOH can sometimes lead to more side products.[2]

    • Iodine Monochloride (ICl): This is a highly reactive and aggressive agent. While effective for iodination, it frequently leads to poor regioselectivity and the formation of multiple byproducts. It is generally not recommended unless other methods fail.

  • Solvent Polarity: The solvent can influence the reaction pathway and the stability of intermediates.

    • Experiment with a range of solvents, from nonpolar (e.g., Dichloromethane, Chloroform) to polar aprotic (e.g., DMF, Acetonitrile). A change in solvent can sometimes significantly alter the isomer ratio.

  • Reaction Temperature: Temperature control is crucial for selectivity.

    • Lower the Temperature: Running the reaction at 0 °C or even lower can slow down the reaction rate and often favors the formation of the thermodynamically more stable product, which may be your desired 5-iodo isomer. Start at a low temperature and allow the reaction to slowly warm to room temperature while monitoring its progress.

Q2: I'm observing a significant amount of a di-iodinated byproduct in my mass spectrum. What is it and how can I prevent it?

A2: Cause and Prevention

A di-iodinated byproduct indicates that the reaction is proceeding past the desired mono-iodination stage. The most likely structure for this byproduct is 4-chloro-5,7-diiodo-1H-indazole , as the 5- and 7-positions are often activated for a second substitution. This issue, known as over-iodination, is a common problem when reaction conditions are too harsh or not carefully controlled.[1]

Prevention Strategies:

  • Strict Stoichiometric Control: This is the most effective solution. Use precisely 1.0 to 1.05 equivalents of your iodinating agent (e.g., NIS). Using a significant excess will invariably lead to di-iodination.

  • Slow Reagent Addition: Add the iodinating agent slowly to the solution of 4-chloro-1H-indazole over an extended period (e.g., 30-60 minutes) using a dropping funnel or syringe pump, especially at the start of the reaction. This maintains a low concentration of the electrophile and favors mono-substitution.

  • Reaction Monitoring: Closely monitor the reaction's progress every 15-30 minutes using Thin Layer Chromatography (TLC) or LC-MS. Quench the reaction as soon as the starting material is consumed and before the di-iodinated product begins to accumulate significantly.

Q3: My reaction is sluggish or incomplete, and I'm recovering a lot of starting material (4-chloro-1H-indazole). What could be the issue?

A3: Cause and Optimization

An incomplete reaction can be frustrating and points to suboptimal reaction conditions or reagent deactivation.

Potential Causes and Solutions:

  • Insufficient Activation: Electrophilic iodination requires a potent electrophile. If your iodinating agent is old or has degraded, it may not be reactive enough. Use a fresh bottle of NIS or newly prepared reagents.

  • Low Temperature: While low temperatures can improve selectivity, they also slow down the reaction rate. If the reaction is too slow, you may need to gradually increase the temperature to 25 °C (room temperature) or slightly higher, while carefully monitoring for byproduct formation.

  • Inappropriate Solvent: The chosen solvent may not be suitable for the reaction. If you are using a nonpolar solvent like hexane, the starting material or reagents may not be fully soluble. Ensure you are using a solvent that can dissolve all components, such as DMF, acetonitrile, or dichloromethane.

  • Presence of Quenching Agents: Any contaminants in your starting material or solvent that can react with the electrophile (e.g., water, alcohols) can inhibit the reaction. Ensure your glassware is dry and you are using anhydrous solvents.

G Start Problem Observed in Iodination Reaction TLC Analyze TLC/LC-MS Start->TLC MultiSpot Multiple Spots Close to Product (Isomers) TLC->MultiSpot Isomer Formation High_MW High MW Peak (Di-iodination) TLC->High_MW Over-iodination SM_Remain Starting Material Remains (Low Yield) TLC->SM_Remain Incomplete Reaction Sol_Multi 1. Lower Temperature (0 °C) 2. Use Milder Reagent (NIS) 3. Change Solvent MultiSpot->Sol_Multi Sol_High 1. Use 1.0 eq. Iodinating Agent 2. Add Reagent Slowly 3. Monitor Reaction Closely High_MW->Sol_High Sol_SM 1. Increase Temperature Slowly 2. Use Fresh Reagents 3. Ensure Anhydrous Conditions SM_Remain->Sol_SM

Caption: Troubleshooting flowchart for common iodination issues.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to synthesize the 4-chloro-1H-indazole precursor?

A1: The most widely cited and reliable method for preparing 4-chloro-1H-indazole is through the diazotization and subsequent cyclization of 2-methyl-3-chloroaniline.[4][5] This reaction typically involves treating the aniline with an organic nitrite, such as isoamyl nitrite or tert-butyl nitrite, in a suitable solvent like chloroform.[4][5] The process is generally high-yielding and provides a clean product after a standard workup, making it suitable for producing the precursor on a large scale.[5]

Q2: How can I effectively purify the final this compound from its byproducts?

A2: Purification is critical for obtaining a high-purity final product.

  • Column Chromatography: This is the most effective method. A silica gel column is standard. The key is to find an eluent system that provides good separation between the desired product and the isomeric byproducts.

    • Eluent System: A gradient of ethyl acetate in a nonpolar solvent like hexanes or heptane is a good starting point. For example, begin with 5% ethyl acetate in hexanes and gradually increase the polarity to 20-30%.

    • TLC Analysis: Before running the column, carefully test different solvent systems using TLC to find the one that gives the best separation (largest ΔRf) between your product and the main impurities.

  • Recrystallization: If a high-purity fraction can be isolated from the column, recrystallization can be used to further enhance its purity. Finding a suitable solvent system (a solvent in which the product is soluble when hot but sparingly soluble when cold) is key and may require some screening.

Q3: Are there any other potential, less common byproducts I should be aware of?

A3: Yes, while regioisomers and di-iodinated species are the most common, other byproducts can occasionally be observed:

  • N-Iodo Products: While generally less stable than their C-iodinated counterparts, transient N-iodination is a possibility that could lead to decomposition products.[1]

  • Decomposition of Reagents: If using NIS, you may find succinimide in your crude product after workup. This is typically water-soluble and easily removed.

  • Oxidation Products: Depending on the reaction conditions, minor oxidation of the indazole ring can occur, leading to more complex, trace-level impurities.

Data and Protocols

Table 1: Common Byproducts and Their Identification
Compound NameMolecular FormulaMolecular Weight ( g/mol )Potential Identification Notes
4-chloro-1H-indazole (Starting Material) C₇H₅ClN₂152.58Will be the major component in an incomplete reaction.
This compound (Product) C₇H₄ClIN₂278.48The desired product. Its NMR spectrum will have a distinct aromatic splitting pattern.
4-chloro-6-iodo-1H-indazole (Isomer) C₇H₄ClIN₂278.48Will have the same mass as the product but a different NMR spectrum and retention time.
4-chloro-7-iodo-1H-indazole (Isomer) C₇H₄ClIN₂278.48Will have the same mass as the product but a different NMR spectrum and retention time.
4-chloro-5,7-diiodo-1H-indazole (Di-iodo) C₇H₃ClI₂N₂404.37Will have a significantly higher mass. Indicates over-iodination.
Protocol: Synthesis of this compound via Iodination

This protocol is a representative method. Researchers should optimize conditions based on their specific observations and equipment.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-chloro-1H-indazole (1.0 eq) in anhydrous acetonitrile or DMF (approx. 10-15 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve N-Iodosuccinimide (NIS) (1.05 eq) in the same anhydrous solvent. Add this solution dropwise to the cooled solution of 4-chloro-1H-indazole over 30 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS every 30 minutes until the starting material is consumed.

  • Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine/NIS.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash them sequentially with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to separate the desired product from isomers and other impurities.

References

  • An Improved Preparation of 4-Chloro-1H-indazole. (2011). Taylor & Francis.
  • Pascual-Álvarez, A., et al. (2022). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. National Institutes of Health.
  • Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. (n.d.). ResearchGate.
  • Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). (2004). PubMed.
  • Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv.
  • McCann, B., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health.
  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). ACS Publications.
  • Sharma, S., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). PubMed Central.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • Process for the preparation of substituted indazoles. (n.d.). Google Patents.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Publishing.
  • An Improved Preparation of 4-Chloro-1H-indazole (V). (2011). ResearchGate.
  • Synthesis method of 6-iodine-1H-indazole. (n.d.). Patsnap.
  • Molecular Iodine as an efficient catalyst for the synthesis of indazole. (n.d.).
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW.
  • Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. (2018). PubMed Central.
  • Organic Syntheses Procedure. (n.d.).
  • ChemUniverse. (n.d.). 4-CHLORO-3-IODO-1H-INDAZOLE [P95095].
  • Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. (2011). ResearchGate.

Sources

Technical Support Center: Optimizing Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of indazole synthesis, with a focus on optimizing reaction times and troubleshooting common experimental hurdles. The indazole scaffold is a cornerstone in medicinal chemistry, and mastering its synthesis is crucial for the timely advancement of drug discovery projects.[1][2][3] This resource provides in-depth, field-proven insights to enhance your experimental success.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when optimizing indazole synthesis reaction times.

Q1: My indazole synthesis is sluggish. What are the primary factors I should investigate to reduce the reaction time?

A1: Several factors critically influence the reaction rate of indazole synthesis. To accelerate your reaction, consider the following key parameters:

  • Catalyst Selection: The choice of catalyst is paramount. For instance, in copper-catalyzed reactions, the ligand and the copper source can dramatically affect the rate.[4] Similarly, in palladium-catalyzed cross-coupling reactions to form the indazole ring, the phosphine ligand plays a crucial role.[1][5] Acid or base catalysis can also significantly speed up certain reactions, such as the Davis-Beirut synthesis.[6][7]

  • Solvent Effects: The polarity and boiling point of the solvent can have a substantial impact. Aprotic polar solvents like DMSO and DMF have been shown to provide higher yields and potentially faster reaction rates in certain syntheses.[1][8]

  • Temperature: Increasing the reaction temperature generally accelerates the reaction rate. However, this must be balanced against the potential for increased side product formation.[9] It is crucial to find the optimal temperature for your specific substrate and catalyst system.

  • Concentration: The concentration of reactants can influence the reaction kinetics. Ensure that your reaction is not diffusion-limited by using appropriate concentrations.

Q2: I'm performing a Davis-Beirut reaction, and the yield is low, suggesting a slow or incomplete reaction. How can I optimize it?

A2: The Davis-Beirut reaction is a powerful method for synthesizing 2H-indazoles but can be sensitive to reaction conditions.[6][7][10] To improve reaction time and yield, focus on these aspects:

  • Catalysis: This reaction can be catalyzed by either acid or base.[6] The choice and concentration of the acid or base (e.g., KOH) are critical parameters that require optimization for your specific starting materials.[7][11]

  • Water Content: The presence of a controlled amount of water can be crucial and may dramatically increase the reaction rate and yield in some cases.[11][12] However, excessive water can be detrimental.[11] Experiment with varying the water content in your solvent system.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.[2]

Q3: Can microwave irradiation be used to accelerate indazole synthesis?

A3: Yes, microwave-assisted synthesis can be a highly effective technique for reducing reaction times in indazole synthesis. Microwave irradiation can lead to rapid heating of the reaction mixture, often resulting in significantly shorter reaction times compared to conventional heating methods.[1] This has been successfully applied to various indazole synthetic routes.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during indazole synthesis, with a focus on reaction time optimization.

Problem 1: Slow or Incomplete Reaction

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.

  • The reaction fails to reach completion even after extended periods.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Insufficient Catalyst Activity The chosen catalyst may have low turnover frequency for your specific substrate, or it may have degraded.1. Verify Catalyst Quality: Ensure the catalyst is from a reliable source and has been stored correctly. 2. Screen Catalysts: Test a range of catalysts known to be effective for the specific type of indazole synthesis you are performing (e.g., different palladium or copper catalysts).[13][14][15] 3. Increase Catalyst Loading: While not always ideal, a modest increase in catalyst loading can sometimes overcome activation energy barriers.
Suboptimal Reaction Temperature The reaction temperature may be too low to provide sufficient activation energy.1. Incremental Temperature Increase: Gradually increase the reaction temperature in 10 °C increments, monitoring for both an increase in reaction rate and the formation of any new impurities.[9] 2. Refluxing in a Higher-Boiling Solvent: If solubility and stability permit, switching to a higher-boiling solvent can allow for higher reaction temperatures.
Inappropriate Solvent The solvent may not be effectively solvating the reactants or the transition state of the rate-determining step.1. Solvent Screening: Perform small-scale parallel reactions in a variety of solvents with different polarities (e.g., toluene, dioxane, DMF, DMSO).[8] 2. Consider Solvent Mixtures: Sometimes a mixture of solvents can provide the optimal balance of solubility and reactivity.
Presence of Inhibitors Trace impurities in starting materials or solvents (e.g., water, oxygen) can inhibit catalytic activity.1. Purify Starting Materials: Recrystallize or chromatograph starting materials if their purity is questionable. 2. Use Anhydrous Solvents and Inert Atmosphere: For sensitive reactions, especially those involving organometallic catalysts, ensure the use of dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Formation of Significant Side Products

Symptoms:

  • Multiple spots are observed on the TLC plate in addition to the starting material and desired product.

  • Purification is difficult due to the presence of closely eluting impurities.[16]

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Reaction Temperature is Too High Elevated temperatures can provide enough energy to overcome the activation barriers for competing side reactions.[9]1. Lower the Reaction Temperature: Even a small decrease in temperature can sometimes significantly improve the selectivity of the reaction. 2. Time-Course Study: Analyze aliquots of the reaction at different time points to determine if the side products form concurrently with the desired product or as a result of its decomposition over time.
Incorrect Stoichiometry An excess of one reactant can lead to the formation of byproducts.1. Optimize Reactant Ratios: Systematically vary the stoichiometry of your reactants to find the optimal ratio that maximizes the yield of the desired product.
Alternative Reaction Pathways The reaction conditions may favor an alternative mechanistic pathway leading to undesired isomers or other byproducts. For example, in the alkylation of indazoles, a mixture of N1 and N2 isomers is a common issue.[11][17]1. Modify the Base and Solvent System: The choice of base and solvent can have a profound effect on the regioselectivity of alkylation. For instance, NaH in THF often favors the N1 isomer, while Mitsunobu conditions can favor the N2 isomer.[11] 2. Consult the Literature: For your specific indazole system, there may be established conditions to favor the formation of the desired isomer.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in a Suzuki Coupling for Indazole Synthesis

This protocol outlines a general method for screening different palladium catalysts to optimize the reaction time for the synthesis of an aryl-indazole.

Materials:

  • Bromo-indazole derivative

  • Arylboronic acid

  • A selection of palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/Water mixture)

  • Small reaction vials with stir bars

  • Heating block

Procedure:

  • In separate, labeled reaction vials, add the bromo-indazole (1.0 equiv.), arylboronic acid (1.2 equiv.), and base (2.0 equiv.).

  • To each vial, add a different palladium catalyst (0.05 equiv.).

  • Add the solvent to each vial to achieve the desired concentration.

  • Seal the vials and place them in a preheated heating block at a set temperature (e.g., 100 °C).

  • Monitor the progress of each reaction at regular intervals (e.g., every hour) by taking small aliquots and analyzing them by TLC or LC-MS.

  • Compare the reaction times required to reach completion for each catalyst. The catalyst that provides the fastest conversion with the cleanest reaction profile is the optimal choice.

Visualizing Reaction Pathways

Davis-Beirut Reaction Mechanism

The following diagram illustrates the proposed mechanism for the base-catalyzed Davis-Beirut reaction, highlighting the key intermediates. Understanding this pathway is crucial for troubleshooting reactions that are not proceeding as expected.[6][7]

Davis_Beirut_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product o-Nitrobenzylamine o-Nitrobenzylamine Carbanion Carbanion o-Nitrobenzylamine->Carbanion Base (e.g., KOH) Nitroso Intermediate Nitroso Intermediate Carbanion->Nitroso Intermediate Oxygen transfer o-Nitrosobenzylidine Imine o-Nitrosobenzylidine Imine Nitroso Intermediate->o-Nitrosobenzylidine Imine Loss of Water 2H-Indazole 2H-Indazole o-Nitrosobenzylidine Imine->2H-Indazole N-N bond formation & Cyclization

Caption: Proposed mechanism for the base-catalyzed Davis-Beirut reaction.

Troubleshooting Workflow for Slow Reactions

This decision tree provides a logical workflow for addressing slow or incomplete indazole synthesis reactions.

Troubleshooting_Workflow start Slow or Incomplete Reaction check_temp Is Temperature Optimal? start->check_temp increase_temp Increase Temperature Incrementally check_temp->increase_temp No check_catalyst Is Catalyst Active? check_temp->check_catalyst Yes increase_temp->check_catalyst screen_catalysts Screen Different Catalysts/Increase Loading check_catalyst->screen_catalysts No check_solvent Is Solvent Appropriate? check_catalyst->check_solvent Yes screen_catalysts->check_solvent screen_solvents Screen Different Solvents check_solvent->screen_solvents No check_purity Are Starting Materials Pure? check_solvent->check_purity Yes screen_solvents->check_purity purify_reagents Purify Starting Materials & Use Anhydrous Conditions check_purity->purify_reagents No end Reaction Optimized check_purity->end Yes purify_reagents->end

Caption: A decision-making workflow for troubleshooting slow indazole synthesis.

References

  • Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. (n.d.). National Institutes of Health.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health.
  • Davis–Beirut reaction. (n.d.). Wikipedia.
  • Effect of various solvents on the synthesis of 1H- indazole. (n.d.). ResearchGate.
  • Effect of temperature on the synthesis of indazoles. (n.d.). ResearchGate.
  • Effect of catalyst on the synthesis of 1H-indazoles. (n.d.). ResearchGate.
  • A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. (n.d.). Benchchem.
  • Technical Support Center: Side Reactions in Indazole Synthesis. (n.d.). Benchchem.
  • comparing the efficacy of different catalysts for indazole synthesis. (n.d.). Benchchem.
  • Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. (n.d.). AMiner.
  • Optimization for synthesis of 2H-indazole. (n.d.). ResearchGate.
  • Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. (2024, June 1). Current Organocatalysis, 11(2), 116-153.
  • The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles. (2012, October). Mini Reviews in Medicinal Chemistry, 12(12), 1293-300.
  • Synthesis of indazoles. (n.d.). Google Patents.
  • Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. (n.d.). ResearchGate.
  • Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. (n.d.). National Institutes of Health.
  • Indazole - Synthesis and Reactions as a Chemical Reagent. (2022, January 29). ChemicalBook.
  • Optimization of reaction conditions for the synthesis of indazolones. (n.d.). ResearchGate.
  • Methods of making indazoles. (n.d.). Google Patents.
  • Indazole synthesis. (n.d.). Organic Chemistry Portal.
  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. (2023, March 22). SciSpace.
  • SYNTHESIS OF INDAZOLES. (n.d.). European Patent Office.
  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. (n.d.). PubMed.
  • indazole. (n.d.). Organic Syntheses Procedure.
  • 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal.
  • Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. (n.d.). ResearchGate.
  • Indazole From Natural Resources And Biological Activity. (n.d.). Journal of Pharmaceutical Negative Results.
  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (n.d.).

Sources

Technical Support Center: A Guide to the Storage and Handling of 4-chloro-5-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 4-chloro-5-iodo-1H-indazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who rely on the chemical integrity of this versatile building block. The stability of halogenated heterocyclic compounds is paramount for achieving reproducible experimental outcomes. This document provides in-depth, field-proven insights into the potential degradation pathways of this compound and offers robust protocols to prevent its degradation during storage and handling.

The inherent reactivity of the carbon-iodine bond, coupled with the compound's potential sensitivity to atmospheric conditions, necessitates a proactive approach to storage.[1][2] Neglecting these factors can lead to the formation of impurities, primarily through dehalogenation, which can compromise the results of downstream applications such as cross-coupling reactions. This guide moves beyond simple recommendations to explain the causality behind each protocol, empowering you to make informed decisions in your laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and handling of this compound.

Q1: What are the primary visual and analytical signs of degradation for this compound?

A: The primary visual indicator of degradation is often a change in color, from a white or off-white solid to yellow or brown. This suggests the formation of impurities, potentially including elemental iodine from de-iodination. Analytically, degradation is identified by the appearance of new peaks in High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) chromatograms. Specifically, you should look for peaks corresponding to the de-iodinated product (4-chloro-1H-indazole) or the fully dehalogenated parent indazole. ¹H NMR spectroscopy may also show a new set of signals corresponding to these impurities.

Q2: What is the single most critical factor for ensuring the long-term stability of this compound?

A: The rigorous exclusion of atmospheric oxygen and moisture is the most critical factor.[3][4] this compound, like many complex organic molecules, is susceptible to slow oxidation and moisture-facilitated degradation pathways.[5] Therefore, storage under a dry, inert atmosphere (such as high-purity argon or nitrogen) is non-negotiable for long-term stability.[4][6]

Q3: Is it acceptable to store this compound in a standard laboratory freezer at -20°C?

A: Yes, storage at -20°C is highly recommended to slow the kinetic rate of any potential degradation. However, this must be done with caution to prevent moisture contamination. When a vial is removed from the freezer, its cold surface will cause atmospheric moisture to condense.[6] This water can be drawn into the vial upon opening. To mitigate this, always allow the container to warm to room temperature in a desiccator before opening. This simple step is crucial for preserving the compound's integrity.

Q4: My batch of this compound has discolored slightly. Can I still use it for my synthesis?

A: Discoloration indicates that degradation has likely occurred. The compound may still be suitable for some applications, but its use without purification introduces significant risk to your experiment. It is strongly advised to re-analyze the material's purity via HPLC-MS or qNMR (quantitative NMR) to determine the level of contamination. If significant impurities are detected, purification by recrystallization or column chromatography is recommended before use.

Q5: What is the best practice for weighing and handling the solid compound for routine experiments?

A: The best practice is to handle the compound inside an inert atmosphere glovebox, which maintains extremely low levels of oxygen and moisture (<1 ppm).[4] If a glovebox is unavailable, small quantities can be handled quickly in the open air, but for optimal results, a "gas-tight" enclosure or handling under a positive pressure of inert gas (e.g., via a Schlenk line) is preferable.[6][7] Minimize the time the container is open to the atmosphere. For solution preparation, use anhydrous solvents to prevent introducing water.[5]

Section 2: In-Depth Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common stability issues encountered with this compound.

Observation / Problem Potential Root Cause(s) Investigative Action & Resolution
Appearance of a de-iodinated byproduct (4-chloro-1H-indazole) detected by LC-MS or NMR.1. Photolytic Cleavage: The C-I bond is susceptible to cleavage by UV or high-energy visible light.[8]2. Reductive Dehalogenation: Trace impurities (e.g., residual metals from synthesis) or exposure to reducing agents in the storage environment.3. Thermal Stress: Prolonged exposure to elevated temperatures.Action: 1. Immediately transfer the compound to an amber glass vial to eliminate light exposure.[3]2. Review the Certificate of Analysis for information on residual metals. Consider re-purification if levels are high.3. Confirm that the storage location does not experience temperature fluctuations (e.g., direct sunlight, proximity to ovens). Relocate to a controlled, cold environment.
Compound has become sticky or oily. Moisture Absorption: The compound has been exposed to high humidity, leading to water acting as a plasticizer.[9] This significantly increases the risk of hydrolysis or other moisture-driven reactions.Action: 1. Discard the affected batch if possible. The presence of significant moisture makes it unreliable for sensitive applications.2. If the material is valuable, attempt to dry it under high vacuum (lyophilization may be an option), but be aware that degradation may have already occurred.3. Immediately review and improve all handling and storage procedures to prevent moisture ingress. Use desiccants and ensure containers are sealed properly.[6]
Poor solubility in solvents where it was previously soluble. Polymerization or Formation of Insoluble Degradants: This can be caused by a combination of factors, including oxidation, light exposure, or reaction with acidic/basic impurities.Action: 1. Characterize the insoluble material, if possible.2. Re-purify the soluble portion of the material and re-confirm its identity and purity before use.3. Implement a full "best practice" storage protocol (inert gas, cold, dark) for all new batches.
Inconsistent results in downstream reactions (e.g., low yield in Suzuki or Stille coupling).Reduced Purity/Presence of Inhibitors: The actual concentration of the active starting material is lower than calculated. Degradation products may also be inhibiting the catalyst.[1]Action: 1. Perform a quantitative purity analysis (e.g., qNMR) on the stored material before every use.2. Always use a freshly opened or recently validated batch for critical reactions.3. Consider that dehalogenated byproducts can compete in cross-coupling reactions, leading to undesired side products.[1][10]

Section 3: Recommended Storage Protocols & Workflows

Adherence to a systematic storage protocol is the most effective way to prevent degradation.

Summary of Storage Conditions
Parameter Short-Term (≤ 1 month) Medium-Term (1–12 months) Long-Term / Archival (> 1 year)
Temperature 2–8 °C (Refrigerator)-20 °C (Freezer) ≤ -20 °C (Freezer)
Atmosphere Headspace flushed with Argon/N₂Under positive Argon/N₂ pressure Sealed under high-purity Argon/N₂
Container Tightly-capped amber glass vialSeptum-sealed amber vial (e.g., Sure/Seal type) inside a secondary container with desiccant.Flame-sealed glass ampule or cryovial with high-integrity seal.
Light Store in the dark (e.g., in a box)Complete darknessComplete darkness
Best For "In-use" or working aliquots.Main laboratory stock.Reference standards and archival samples.
Workflow for Optimal Long-Term Storage

The following diagram illustrates the ideal workflow for receiving and storing a new batch of this compound to ensure maximum stability.

G cluster_prep Preparation in Inert Atmosphere (Glovebox) cluster_storage Final Storage aliquot Aliquot into pre-dried, tare-weighed amber vials backfill Backfill each vial with high-purity Argon aliquot->backfill seal Tightly cap and seal with paraffin film backfill->seal secondary Place sealed vials in labeled secondary container with desiccant seal->secondary receive Receive Compound inspect Inspect Certificate of Analysis & Perform incoming QC (HPLC) receive->inspect Verify Identity & Purity transfer Transfer to Glovebox inspect->transfer If passes QC transfer->aliquot store Store at ≤ -20°C in a dark, dedicated freezer secondary->store G cluster_investigation Investigation Path cluster_cause Likely Cause start Degradation Observed (e.g., via HPLC) check_byproduct Identify Byproduct(s) (e.g., via MS) start->check_byproduct deiodinated De-iodinated product (C7H4ClN2) is major impurity check_byproduct->deiodinated other_impurity Other impurities (e.g., polymeric) check_byproduct->other_impurity check_light Was compound stored in clear vial? deiodinated->check_light Most common pathway check_atmosphere Was it stored under air? other_impurity->check_atmosphere check_temp Was storage temp above 0°C? check_light->check_temp No cause_light Root Cause: Photodegradation check_light->cause_light Yes check_temp->check_atmosphere No cause_thermal Root Cause: Thermal Degradation check_temp->cause_thermal Yes check_moisture Was condensation possible? check_atmosphere->check_moisture No cause_oxidation Root Cause: Oxidation check_atmosphere->cause_oxidation Yes cause_hydrolysis Root Cause: Moisture Contamination check_moisture->cause_hydrolysis Yes

Caption: A decision tree for troubleshooting the root cause of degradation.

References

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Chemistry Stack Exchange.
  • Ye, Z., et al. (2021). The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions. ResearchGate.
  • Mori, K., et al. (2013). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Molecules.
  • Reddit. (2019). significant dehalogenation in stille coupling. r/Chempros.
  • Chartoire, A., et al. (2012). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. ResearchGate.
  • Verdie, P., et al. (2022). Unveiling the impact of the light-source and steric factors on [2+2] heterocycloaddition reactions. Nature Communications.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Van den Mooter, G., et al. (1998). Stability of freeze-dried tablets at different relative humidities. PubMed.

Sources

Technical Support Center: Troubleshooting Failed Suzuki Coupling with 4-Chloro-5-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 4-chloro-5-iodo-1H-indazole. This guide is designed to provide in-depth troubleshooting assistance and practical solutions to common challenges encountered when working with this versatile but sometimes challenging substrate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate your synthetic challenges successfully.

Understanding the Substrate: The Challenge of Selectivity

The primary challenge in the Suzuki coupling of this compound lies in achieving selective functionalization. The reactivity of an aryl halide in the crucial oxidative addition step of the catalytic cycle is governed by the carbon-halogen bond dissociation energy.[1] This generally follows the trend: C–I > C–Br > C–OTf > C–Cl.[1][2] Therefore, the C-I bond at the 5-position is significantly more reactive than the C-Cl bond at the 4-position, making selective coupling at the iodo-position the favored pathway. Achieving mono-arylation at the 5-position is the expected outcome under standard conditions. However, issues such as low yield, no reaction, or the formation of undesired side-products can still arise.

Frequently Asked Questions (FAQs)

Q1: I am not observing any product formation in my Suzuki coupling with this compound. What are the likely causes?

A1: A complete lack of product formation can stem from several factors:

  • Inactive Catalyst: Ensure your palladium catalyst is not degraded. Pd(0) catalysts can be sensitive to air and moisture.[3] It's advisable to use a fresh batch or a more stable pre-catalyst. You can test the catalyst's activity with a reliable, high-yielding reaction.

  • Improper Reaction Setup: Suzuki couplings require an inert atmosphere to prevent catalyst oxidation and side reactions like the homocoupling of boronic acids.[4] Ensure your reaction vessel is properly purged with an inert gas (Argon or Nitrogen) and that your solvents are thoroughly degassed.

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for the reaction's success.[5][6] For indazole substrates, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[4] The solvent system, often a mixture like dioxane/water or DME/water, must be able to dissolve the reactants and facilitate the catalytic cycle.

Q2: My reaction is yielding the desired product, but the yield is very low. How can I improve it?

A2: Low yields can often be addressed by optimizing the reaction conditions:

  • Reaction Temperature: While the C-I bond is reactive, some Suzuki couplings require elevated temperatures to achieve a reasonable reaction rate. If your reaction is sluggish at a lower temperature (e.g., 80 °C), a careful increase to 90-110 °C might be beneficial.[4]

  • Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.[2] For heteroaromatic substrates, bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can significantly improve yields.

  • Boronic Acid Stability: Boronic acids, especially heteroaryl boronic acids, can be unstable and undergo protodeboronation (cleavage of the C-B bond).[7][8] Using a slight excess of the boronic acid (1.2-1.5 equivalents) or using more stable boronic esters (e.g., pinacol esters) can mitigate this issue.[7][9]

Q3: I am observing significant amounts of side products. What are they and how can I minimize them?

A3: Common side reactions in Suzuki couplings include:

  • Homocoupling of the Boronic Acid: This occurs when two molecules of the boronic acid couple with each other. This is often promoted by the presence of oxygen, so rigorous degassing of the reaction mixture is essential.[4][8]

  • Protodeboronation: As mentioned, this is the replacement of the boronic acid group with a hydrogen atom.[7][8] This can be influenced by the base, solvent, and temperature. Using milder bases or protecting the boronic acid as an ester can help.[9]

  • Dehalogenation: The starting material, this compound, can be reduced, leading to the formation of 4-chloro-1H-indazole. This can be more prevalent with certain catalyst systems and reaction conditions.[10][11]

Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing and resolving common issues.

Suzuki_Troubleshooting Start Reaction Failed: Low/No Yield or Side Products Check_Catalyst 1. Catalyst Integrity Check Start->Check_Catalyst Check_Conditions 2. Reaction Conditions Audit Start->Check_Conditions Check_Reagents 3. Reagent Quality Assessment Start->Check_Reagents Catalyst_Activity Is the catalyst active? (Test with known reaction) Check_Catalyst->Catalyst_Activity Inert_Atmosphere Is the atmosphere inert? (Proper degassing & purging) Check_Conditions->Inert_Atmosphere Boronic_Acid_Purity Is the boronic acid pure & stable? Check_Reagents->Boronic_Acid_Purity Optimize 4. Systematic Optimization Screen_Ligands Screen Ligands (e.g., SPhos, XPhos, RuPhos) Optimize->Screen_Ligands Vary_Temp_Base Vary Temperature & Base Optimize->Vary_Temp_Base Success Successful Coupling Catalyst_Activity->Check_Conditions Yes Catalyst_Activity->Optimize No, Replace Catalyst Inert_Atmosphere->Optimize No, Improve Setup Base_Solvent Are base & solvent appropriate? Inert_Atmosphere->Base_Solvent Yes Base_Solvent->Check_Reagents Yes Base_Solvent->Optimize No, Re-evaluate Boronic_Acid_Purity->Optimize No, Purify/Replace Indazole_Purity Is the indazole starting material pure? Boronic_Acid_Purity->Indazole_Purity Yes Indazole_Purity->Optimize Yes Indazole_Purity->Optimize No, Purify Screen_Ligands->Success Vary_Temp_Base->Success

Caption: A decision tree for troubleshooting failed Suzuki coupling.

In-Depth Technical Guide

Catalyst and Ligand Selection

The choice of the palladium source and the accompanying ligand is paramount for a successful Suzuki coupling, especially with heteroaromatic substrates.[12] While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often provide superior results.

Catalyst/Pre-catalystLigandKey Characteristics
Pd₂(dba)₃SPhos, XPhos, RuPhosBulky, electron-rich biarylphosphine ligands that promote efficient oxidative addition and reductive elimination.[13]
Pd(OAc)₂Buchwald LigandsOften used in combination with bulky, electron-rich phosphine ligands.[14]
PEPPSI™-IPrN-Heterocyclic Carbene (NHC)Highly active and stable catalysts, particularly effective for challenging couplings.[5]
Pd(dppf)Cl₂dppfA common and effective catalyst for a range of Suzuki couplings.[15][16]

Expert Insight: For the Suzuki coupling of this compound, starting with a system like Pd₂(dba)₃ and a bulky biarylphosphine ligand such as SPhos or XPhos is a robust choice. These ligands are known to facilitate the coupling of challenging substrates.

Optimizing Reaction Conditions

A systematic approach to optimizing reaction conditions is often necessary. The following table provides a starting point and suggested variations.

ParameterStarting ConditionOptimization StrategyRationale
Solvent 1,4-Dioxane/H₂O (4:1)Screen other solvent systems like DME/H₂O, Toluene/H₂O, or DMF.Solvent polarity and solubility of reactants can significantly impact reaction rates.[6]
Base K₂CO₃ (2.0 equiv.)Try stronger bases like Cs₂CO₃ or K₃PO₄.The base activates the boronic acid for transmetalation; a stronger base can accelerate this step.[17]
Temperature 90 °CIncrementally increase to 100-110 °C. Consider microwave heating for rapid optimization.Higher temperatures can overcome activation energy barriers but may also promote side reactions.[4]
Catalyst Loading 1-2 mol%Increase to 5 mol% if the reaction is slow.Higher catalyst loading can increase the reaction rate but also the cost.

Self-Validation: When optimizing, change only one parameter at a time to accurately assess its impact on the reaction outcome. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and identify the formation of any side products.

Experimental Protocol: Selective Suzuki Coupling at the 5-Position

This protocol provides a robust starting point for the selective Suzuki coupling of an aryl boronic acid to the 5-position of this compound.

Materials:

  • This compound (1.0 equiv.)

  • Aryl boronic acid (1.2 equiv.)

  • Pd₂(dba)₃ (0.02 equiv.)

  • SPhos (0.04 equiv.)

  • K₃PO₄ (2.0 equiv.)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To the reaction vessel, add this compound, the aryl boronic acid, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas three times.

  • In a separate flask, prepare the catalyst solution by dissolving Pd₂(dba)₃ and SPhos in degassed 1,4-dioxane under an inert atmosphere.

  • Add the catalyst solution to the reaction vessel via syringe.

  • Add degassed water to the reaction mixture.

  • Heat the reaction to 90-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Caption: A workflow for the selective Suzuki coupling protocol.

Mechanistic Considerations: The Role of the Indazole NH Group

The presence of the unprotected NH group in the indazole ring can sometimes complicate Suzuki couplings.[18][19][20] The acidic proton can react with the base, and the nitrogen atom can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[18][21][22] While many Suzuki couplings on unprotected N-heterocycles are successful, if you consistently face issues, N-protection (e.g., with a Boc or SEM group) might be a viable, albeit less atom-economical, strategy.[23]

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]
  • Semantic Scholar. (n.d.). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation.
  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Carrow, B. P., & Hartwig, J. F. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4424–4427. [Link]
  • Scott, J. S., & Tudge, M. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 6(1), 152–174. [Link]
  • Royal Society of Chemistry. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling.
  • Royal Society of Chemistry. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]
  • WordPress. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations.
  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]
  • ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of...
  • National Institutes of Health. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
  • ResearchGate. (n.d.). ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes.
  • Royal Society of Chemistry. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Scott, J. G., & Glorius, F. (2020). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Angewandte Chemie International Edition, 59(32), 13264–13268. [Link]
  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles.
  • ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
  • ResearchGate. (n.d.). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions.
  • National Institutes of Health. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
  • Royal Society of Chemistry. (n.d.). Selection of boron reagents for Suzuki–Miyaura coupling.
  • ResearchGate. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Royal Society of Chemistry. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling.
  • MDPI. (n.d.). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
  • ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
  • Semantic Scholar. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
  • ResearchGate. (n.d.). An "On-Cycle" Precatalyst Enables Room Temperature Polyfluoroarylation Using Sensitive Boronic Acids.
  • ResearchGate. (n.d.). How can I solve my problem with Suzuki coupling?
  • ResearchGate. (n.d.). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
  • Reddit. (n.d.). How to approach choosing reaction conditions for Suzuki?
  • Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling?
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Reddit. (n.d.). Failed suzuki coupling, any suggenstions?
  • University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.

Sources

Technical Support Center: Iodination of 4-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the functionalization of 4-chloro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of electrophilic iodination on this specific scaffold. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the high-level strategic questions that form the basis of your experimental design.

Q1: What is the expected major regioisomer when iodinating 4-chloro-1H-indazole, and what is the chemical reasoning?

The iodination of 4-chloro-1H-indazole is a classic example of competing directing effects in electrophilic aromatic substitution. The indazole ring system itself is generally most reactive at the C3 position due to the electron-donating nature of the pyrazole nitrogen atoms.[1][2] This position is highly nucleophilic and readily attacked by electrophiles.

However, the chloro-substituent at the C4 position is an ortho-, para-directing group. While deactivating overall, it directs incoming electrophiles to the C5 and C7 positions. Therefore, you are dealing with a competition between the inherent reactivity of the C3 position and the directing influence of the C4-chloro group. In most standard iodination conditions (e.g., I₂/KOH in DMF), the activation towards the C3 position is dominant, making 4-chloro-3-iodo-1H-indazole the expected major product.[1][2]

Q2: What are the most common side products to anticipate?

Based on the competing effects described above, the primary side products are:

  • Regioisomers: Iodination at positions on the benzene ring, primarily 4-chloro-5-iodo-1H-indazole and 4-chloro-7-iodo-1H-indazole .[3] The formation ratio of these isomers is highly dependent on reaction conditions.

  • Di-iodinated Products: If the reaction conditions are too harsh or an excess of the iodinating agent is used, di-substitution can occur. A likely candidate would be 4-chloro-3,5-diiodo-1H-indazole or 4-chloro-3,7-diiodo-1H-indazole.

  • N-Iodo Species: Transient N-iodoindazoles can form. These are generally unstable and may lead to decomposition or unexpected downstream reactivity.[4]

Q3: Which iodinating agent is recommended for achieving the best selectivity for 4-chloro-1H-indazole?

The choice of iodinating agent is critical for controlling selectivity and minimizing side reactions.

  • Iodine (I₂) with a Base (KOH, K₂CO₃): This is the most common and cost-effective method for C3-iodination of indazoles.[1][2] The base deprotonates the indazole N-H, increasing the electron density of the ring system and activating it towards the electrophilic attack by iodine. This system strongly favors C3-iodination.

  • N-Iodosuccinimide (NIS): NIS is a milder and often more selective iodinating agent.[5] It can be particularly useful if the I₂/base system proves too harsh or leads to di-iodination. It is often used with a catalytic amount of acid, but for indazoles, it can also be effective under neutral conditions.

  • 1,3-Diiodo-5,5-dimethylhydantoin (DIH): This is a powerful iodinating agent that can be activated by a catalyst.[5][6] It should be used with caution as it can easily lead to over-iodination if not properly controlled.

For maximizing the yield of the C3-iodo isomer, we recommend starting with the I₂/KOH system in DMF .

Part 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the experiment.

Issue 1: Low yield of desired product with significant recovery of starting material.

  • Possible Cause: Insufficient activation of the substrate or iodinating agent. The electron-withdrawing nature of the C4-chloro group deactivates the entire ring system to a degree, making the reaction sluggish.

  • Troubleshooting Steps:

    • Increase Base Stoichiometry: Ensure at least one full equivalent of a strong base like KOH is used to fully deprotonate the indazole N-H.

    • Elevate Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can often overcome the activation energy barrier. Monitor carefully by TLC to avoid byproduct formation.

    • Switch to a More Potent Reagent: If the I₂/base system is ineffective, consider using NIS, which does not require deprotonation to be reactive.

Issue 2: Formation of a difficult-to-separate mixture of mono-iodinated regioisomers (e.g., C3-iodo and C5-iodo).

  • Possible Cause: Reaction conditions are allowing the competing directing effect of the C4-chloro group to become significant. This can be influenced by solvent and temperature.

  • Troubleshooting Steps:

    • Solvent Polarity: The use of a highly polar aprotic solvent like DMF strongly favors C3-iodination. Less polar solvents might reduce this selectivity.

    • Temperature Control: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate (start at room temperature). Higher temperatures can sometimes favor the thermodynamically more stable, but undesired, isomer.

    • N-Protection Strategy: Protecting the N1 position with a suitable group (e.g., SEM or THP) can alter the electronic profile of the ring and may enhance selectivity for iodination on the benzene portion if that is the desired outcome. However, for C3 iodination, the unprotected form is preferred.[7]

Issue 3: Significant formation of di-iodinated products.

  • Possible Cause: The reaction conditions are too harsh, or the stoichiometry of the iodinating agent is too high. The mono-iodinated product is still sufficiently activated to react a second time.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the iodinating agent. Avoid using large excesses.

    • Slow Addition: Add the iodinating agent portion-wise or as a solution via a syringe pump over a period of time. This keeps the instantaneous concentration of the electrophile low.

    • Reduce Temperature: Perform the reaction at 0 °C or even lower to moderate the reactivity.

Issue 4: Product decomposition during aqueous workup or purification.

  • Possible Cause: Residual iodine or unstable intermediates are causing degradation. The product may also be sensitive to the acidic nature of standard silica gel.

  • Troubleshooting Steps:

    • Quench Thoroughly: During the workup, quench the reaction with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) until the iodine color completely disappears.[3]

    • Use Deactivated Silica: If using column chromatography, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a neutral or basic modifier like triethylamine (e.g., 1% triethylamine in the eluent).[8]

    • Alternative Purification: If the product is unstable on silica, recrystallization is a highly effective alternative for purification on a larger scale.[8][9]

Visualizations

Diagram 1: Troubleshooting Decision Tree This diagram provides a logical workflow for addressing common experimental issues.

Troubleshooting_Iodination start Reaction Outcome Analysis low_yield Low Yield / High SM start->low_yield Incomplete Conversion isomers Mixture of Regioisomers start->isomers Multiple Products di_iodination Di-iodination Observed start->di_iodination Higher MW Impurity decomposition Decomposition start->decomposition Low Mass Balance sol_ly1 Increase Base (e.g., 1.2 eq KOH) low_yield->sol_ly1 Check Activation sol_ly2 Increase Temperature (e.g., to 50°C) low_yield->sol_ly2 Overcome Barrier sol_ly3 Use Stronger Reagent (e.g., NIS) low_yield->sol_ly3 If Still Unreactive sol_iso1 Lower Temperature (e.g., to RT or 0°C) isomers->sol_iso1 Enhance Kinetic Control sol_iso2 Confirm Solvent (Use DMF) isomers->sol_iso2 Maximize C3 Selectivity sol_di1 Reduce I₂ eq. (e.g., to 1.1 eq) di_iodination->sol_di1 Control Stoichiometry sol_di2 Slow Addition of I₂ di_iodination->sol_di2 Lower Local Concentration sol_dec1 Thiosulfate Quench decomposition->sol_dec1 During Workup sol_dec2 Use Deactivated Silica (add 1% Et₃N to eluent) decomposition->sol_dec2 During Purification

Caption: A decision tree for troubleshooting the iodination of 4-chloro-1H-indazole.

Diagram 2: Competing Regiochemical Pathways This diagram illustrates the key positions of electrophilic attack.

Regioselectivity cluster_0 4-chloro-1H-indazole Indazole Structure of 4-chloro-1H-indazole Pyrazole Pyrazole Ring Activation (N-H Deprotonation) Chloro C4-Chloro Directing Effect (Ortho-, Para-directing) C3_Product C3-Iodination (Major Product) Pyrazole->C3_Product Strongly Favored C5_Product C5-Iodination (Side Product) Chloro->C5_Product Minor Pathway C7_Product C7-Iodination (Side Product) Chloro->C7_Product Minor Pathway

Caption: Competing regiochemical outcomes in the iodination of 4-chloro-1H-indazole.

Part 3: Recommended Experimental Protocols

Protocol 1: Optimized C3-Iodination of 4-chloro-1H-indazole

This protocol is optimized for selectivity towards the C3 position.

Materials:

  • 4-chloro-1H-indazole

  • Iodine (I₂)

  • Potassium hydroxide (KOH)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-chloro-1H-indazole (1.0 eq) in anhydrous DMF, add finely ground potassium hydroxide (1.2 eq) at room temperature.

  • Stir the resulting suspension for 20-30 minutes. The mixture may change color.

  • Add solid iodine (1.1 eq) portion-wise over 15 minutes, maintaining the temperature below 30 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

  • Upon completion, pour the reaction mixture into a beaker containing ice-water.

  • Add saturated aqueous Na₂S₂O₃ solution dropwise until the brown color of iodine is completely discharged.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with water, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

This protocol is designed to separate the desired C3-iodo isomer from starting material and other regioisomers.

Materials:

  • Crude iodinated product mixture

  • Silica gel (230-400 mesh)

  • Hexanes and Ethyl Acetate (or Dichloromethane/Methanol for more polar compounds)

  • Triethylamine (optional, for deactivation)

Procedure:

  • Prepare the column by packing a slurry of silica gel in hexanes.

  • (Optional Deactivation): If product streaking or decomposition is a concern, flush the packed column with a solution of 1% triethylamine in the starting eluent mixture before loading the sample.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.

  • Adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Begin elution with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate).

  • Gradually increase the polarity of the eluent (gradient elution) to separate the components. The desired 4-chloro-3-iodo-1H-indazole is typically less polar than the unreacted starting material but may have similar polarity to other isomers.

  • Collect fractions and monitor by TLC to identify and combine those containing the pure product.[8]

References
  • Technical Support Center: Purification of Iodin
  • Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole - Benchchem.
  • Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Iodination reaction of commercial indazole.
  • Regioselective C5-H direct iodin
  • Iodoindazoles with Selective Magnesiation at Position 3: A Route to Highly Functionalized Indazoles. PubMed.
  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry.
  • Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal.
  • Pd(PPh3)
  • Thermal stability of N-heterocycle-stabilized iodanes – a systematic investig
  • Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
  • CN101948433A - Method for separating and purifying substituted indazole isomers.

Sources

Technical Support Center: Scaling Up the Synthesis of 4-chloro-5-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-chloro-5-iodo-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth technical advice, detailed protocols, and robust troubleshooting strategies to navigate the challenges of this synthesis, ensuring reproducibility and scalability.

Section 1: Synthesis Strategy Selection (FAQs)

This section addresses high-level questions regarding the most effective synthetic approaches to obtain this compound, emphasizing the rationale behind choosing a multi-step pathway.

Q1: What is the most reliable and scalable strategy for synthesizing this compound?

A scalable and reliable synthesis is best achieved through a two-stage approach. This involves the initial synthesis of the 4-chloro-1H-indazole precursor, followed by a regioselective iodination step. This strategy provides greater control over the introduction of each substituent, minimizing the formation of hard-to-separate isomers and improving overall yield.

Q2: Why is a one-pot or direct synthesis from a more complex precursor not recommended for scale-up?

While one-pot syntheses can be elegant, they often present significant challenges for scaling up the production of this compound. The primary reasons are:

  • Lack of Precursors: Readily available starting materials that contain the required chloro- and iodo- substituents in the correct orientation for a direct cyclization are not common or are prohibitively expensive.

  • Regioselectivity Issues: Attempting to introduce both halogens during the indazole ring formation would likely result in a mixture of regioisomers, creating a significant purification challenge that is undesirable for large-scale production.[1][2]

  • Process Control: A multi-step synthesis allows for the isolation and purification of intermediates. This ensures that each subsequent step begins with high-purity material, which is critical for reaction consistency and final product quality.

Q3: What are the key challenges to anticipate in this synthesis?

The two primary challenges are:

  • The Diazotization/Cyclization Reaction: The formation of the indazole ring from an aniline precursor involves the use of nitrites and requires strict temperature control to prevent side reactions and ensure a good yield of 4-chloro-1H-indazole.[3]

  • Regioselective Iodination: The indazole ring system has multiple sites susceptible to electrophilic substitution. The most significant challenge is to direct the iodine atom specifically to the C5 position and avoid substitution at other positions (e.g., C3 or C7).[2] The choice of iodinating agent and reaction conditions is paramount.

Section 2: Recommended Synthetic Workflow

The following diagram outlines the recommended two-stage synthetic pathway.

G cluster_0 Stage 1: Synthesis of 4-chloro-1H-indazole cluster_1 Stage 2: Regioselective Iodination A 3-Chloro-2-methylaniline B 4-chloro-1H-indazole A->B 1. Ac₂O, KOAc 2. Isoamyl nitrite 3. LiOH C This compound B->C N-Iodosuccinimide (NIS) Acetonitrile caption Figure 1. Recommended two-stage synthesis pathway. G Start Problem Observed During Synthesis P1 Problem 1: Low Yield in Stage 1 (4-chloro-1H-indazole) Start->P1 P2 Problem 2: Poor Result in Stage 2 (Iodination) Start->P2 P3 Problem 3: Purification Difficulties Start->P3 C1a Cause: Incomplete Diazotization P1->C1a C1b Cause: Inefficient Hydrolysis P1->C1b C2a Cause: Formation of Regioisomers (e.g., 3-iodo, 7-iodo) P2->C2a C2b Cause: Incomplete Reaction P2->C2b C3a Cause: Isomers Have Similar Polarity P3->C3a S1a Solution: - Use fresh isoamyl nitrite. - Maintain strict temp control (60°C). - Ensure KOAc is anhydrous. C1a->S1a S1b Solution: - Ensure sufficient LiOH is used. - Stir vigorously for at least 3 hours at 0°C. C1b->S1b S2a Solution: - Use a mild iodinating agent like NIS. - Run reaction at room temp or below. - Avoid strong acids/bases. C2a->S2a S2b Solution: - Increase reaction time. - Add slightly more NIS (1.1-1.2 eq). - Check purity of starting material. C2b->S2b S3a Solution: - Use a long chromatography column. - Employ a shallow solvent gradient. - Attempt recrystallization from various solvents. C3a->S3a caption Figure 2. Troubleshooting decision tree for the synthesis.

Sources

Technical Support Center: Catalyst Selection for Efficient Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the catalytic synthesis of indazoles. Our goal is to equip you with the scientific rationale behind experimental choices to enhance the efficiency and success of your reactions.

Indazoles are a critical class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals.[1] Their synthesis, however, can be complex, with catalyst selection being a pivotal factor for success. This guide will navigate the common hurdles in both palladium- and copper-catalyzed systems, offering solutions grounded in mechanistic understanding.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments, providing a systematic approach to identifying and resolving them.

Issue 1: Low or No Product Yield in Palladium-Catalyzed Reactions

Low yields in palladium-catalyzed indazole synthesis, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, are a frequent challenge.[2][3] A systematic evaluation of reaction parameters is crucial for optimization.[4]

Question: My palladium-catalyzed C-N coupling reaction to form the indazole ring is showing low to no conversion. What are the likely causes and how can I troubleshoot this?

Answer:

Several factors can contribute to poor performance in palladium-catalyzed C-N bond formation. Here’s a breakdown of potential causes and solutions:

  • Catalyst Activity and Integrity:

    • The Problem: The active Pd(0) species may not be generated efficiently from the Pd(II) precatalyst, or it may decompose into inactive palladium black.

    • The Solution:

      • Precatalyst Choice: Select a precatalyst known for its stability and ease of reduction. For instance, Pd(OAc)₂ and Pd₂(dba)₃ are common choices.

      • Ligand Selection: The ligand is critical for stabilizing the Pd(0) species and facilitating the catalytic cycle.[5] For C-N bond formation, phosphine-based ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are often effective.[1][5] If one ligand fails, screen others with varying steric and electronic properties (e.g., Xantphos, tBuBrettPhos).[6]

      • Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.[4]

  • Substrate-Related Issues:

    • The Problem: The halide leaving group on your aryl precursor may not be sufficiently reactive.

    • The Solution: Reactivity generally follows the trend I > Br > Cl. If you are using an aryl chloride, consider switching to the corresponding bromide or iodide. While aryl chlorides are often more accessible and cost-effective, they may require more specialized catalyst systems.[7]

  • Reaction Conditions:

    • The Problem: Suboptimal base, solvent, or temperature can hinder the reaction.

    • The Solution:

      • Base: The choice of base is crucial. A weak base may not be sufficient for the deprotonation step in the catalytic cycle. Screen a range of bases from inorganic (e.g., K₂CO₃, Cs₂CO₃) to organic (e.g., NaOtBu).[2][5]

      • Solvent: The solvent can significantly influence catalyst solubility and reactivity. Aprotic polar solvents like dioxane, toluene, or DMF are commonly used.[2][8] The choice of solvent can also affect the stability of the catalytic species.

      • Temperature: Ensure the reaction temperature is optimal for the specific catalyst system. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition.

Experimental Protocol: Screening for Optimal Palladium Catalyst

This protocol outlines a systematic approach to screen different palladium catalysts and ligands for the intramolecular amination of an N-aryl-N-(o-bromobenzyl)hydrazine.

  • To an oven-dried Schlenk tube, add the N-aryl-N-(o-bromobenzyl)hydrazine substrate (1.0 eq).

  • Add the base (e.g., NaOtBu, 1.5 eq).

  • In a separate glovebox, prepare a stock solution of the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., dppf, 4 mol%) in the chosen solvent (e.g., toluene).

  • Add the catalyst/ligand solution to the Schlenk tube.

  • Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at the desired temperature (e.g., 90 °C).[5]

  • Monitor the reaction progress by TLC or LC-MS at regular intervals.

Issue 2: Poor Regioselectivity in N-Arylation/N-Alkylation

A common challenge in functionalizing the indazole core is controlling the regioselectivity of N-arylation or N-alkylation, often resulting in a mixture of N1 and N2 isomers.[5]

Question: I'm attempting to N-arylate my indazole, but I'm getting a mixture of N1 and N2 products. How can I improve the regioselectivity?

Answer:

Achieving high regioselectivity in the N-functionalization of indazoles is a known synthetic hurdle. The electronic and steric properties of both the indazole and the coupling partner, as well as the reaction conditions, play a significant role.

  • Steric Hindrance:

    • The Principle: Bulky substituents on either the indazole ring or the arylating/alkylating agent can direct the substitution to the less sterically hindered nitrogen.

    • Practical Application: If your target is the N2 isomer, consider using a bulkier protecting group on the indazole nitrogen that can be removed later. Conversely, a less hindered coupling partner may favor substitution at the more accessible nitrogen.

  • Electronic Effects:

    • The Principle: The electronic nature of substituents on the indazole ring can influence the nucleophilicity of the N1 and N2 positions. Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen.

    • Practical Application: Analyze the electronic properties of your substituted indazole to predict the more nucleophilic nitrogen. This can guide the choice of reaction conditions.

  • Directed Synthesis:

    • The Strategy: Instead of direct functionalization of the pre-formed indazole, consider a synthetic route that constructs the indazole ring with the desired substituent already in place. For example, a palladium-catalyzed intramolecular amination of an appropriately substituted hydrazine precursor can lead directly to the desired 2-aryl-2H-indazole.[5]

Workflow for Achieving Regioselective N-Arylation

G start Goal: Regioselective N-Arylation direct_arylation Direct N-Arylation of Indazole start->direct_arylation directed_synthesis Directed Synthesis Strategy start->directed_synthesis regio_issue Poor Regioselectivity (N1/N2 Mixture) direct_arylation->regio_issue precursor_synthesis Synthesize N-aryl-N-(o-halobenzyl)hydrazine Precursor directed_synthesis->precursor_synthesis pd_cyclization Palladium-Catalyzed Intramolecular Amination precursor_synthesis->pd_cyclization n2_product Regiopure N2-Aryl Indazole pd_cyclization->n2_product

Caption: Decision workflow for achieving regiopure N-arylated indazoles.

Issue 3: Inefficient Copper-Catalyzed Reactions

Copper-catalyzed reactions, such as the Ullmann condensation, offer a cost-effective alternative to palladium for C-N bond formation in indazole synthesis.[7][9] However, these reactions can be sluggish and require careful optimization.

Question: My copper-catalyzed Ullmann-type reaction for indazole synthesis is giving low yields and requires harsh conditions. What can I do to improve it?

Answer:

Improving the efficiency of copper-catalyzed reactions often involves a careful selection of the copper source, ligand, and solvent.

  • Copper Source and Ligand:

    • The Problem: The choice of copper salt and ligand is critical for catalytic activity.

    • The Solution:

      • Copper Source: While CuI is commonly used, other sources like CuBr, CuCl, and CuO should be screened.[7] In some cases, copper(II) salts like Cu(OAc)₂ can also be effective.[10]

      • Ligand: The addition of a ligand can significantly enhance the solubility and reactivity of the copper catalyst. Common ligands for Ullmann reactions include 1,10-phenanthroline and N,N'-dimethylethylenediamine (TMEDA).[7][11] The ligand can accelerate the reaction and allow for lower reaction temperatures.

  • Solvent and Base:

    • The Problem: The reaction medium can have a profound impact on the outcome.

    • The Solution:

      • Solvent: High-boiling polar aprotic solvents like DMSO, DMF, or NMP are often required to drive the reaction to completion.[8][11]

      • Base: A strong base is typically necessary. K₂CO₃, Cs₂CO₃, or K₃PO₄ are common choices.

  • Heterogeneous Catalysis:

    • The Advantage: Using a heterogeneous copper catalyst, such as copper nanoparticles on charcoal (Cu/C) or a copper-hydrotalcite (Cu(ii)-HT) catalyst, can offer advantages in terms of catalyst recovery and reuse, making the process more economical and environmentally friendly.[1][12]

Data Table: Comparison of Copper Catalysts for N-Arylation
Catalyst SystemLigandSolventTemperature (°C)Yield (%)Reference
CuI1,10-phenanthrolineDioxane11070[7]
CuITMEDADMSO120Good[11][13]
CuO nanoparticlesNonePEG 300120High[14]
Cu(OAc)₂NoneDMA100High[10]
Cu(ii)-HTNoneToluene110Excellent[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of the ligand in a palladium-catalyzed cross-coupling reaction for indazole synthesis?

A1: The ligand plays several crucial roles in the catalytic cycle. It stabilizes the active Pd(0) species, preventing its agglomeration into inactive palladium black. It also modulates the electronic and steric properties of the palladium center, which influences the rates of oxidative addition, transmetalation, and reductive elimination—the key steps in the catalytic cycle.[2] For example, bulky, electron-rich phosphine ligands can promote the oxidative addition of aryl halides and the final reductive elimination step.

Q2: Can I use a metal-free approach for indazole synthesis?

A2: Yes, several metal-free methods for indazole synthesis have been developed. These often involve intramolecular cyclizations of appropriately substituted precursors. For instance, the reaction of N-tosylhydrazones with nitroaromatic compounds can proceed under metal-free conditions to yield 1H-indazoles.[1] Another approach is the reductive cyclization of ortho-nitrobenzylamines.[1] These methods can be advantageous as they avoid the cost and potential toxicity associated with transition metal catalysts.

Q3: My starting material is an ortho-chloroarylhydrazone. Is copper or palladium catalysis more suitable?

A3: While palladium catalysis is often highly efficient, ortho-chloroarylhydrazones can be less reactive than their bromo or iodo counterparts. Copper catalysis can be a valuable alternative for these less reactive substrates.[7] Although the yields might sometimes be lower compared to palladium-catalyzed reactions with more reactive halides, copper catalysis can be a more cost-effective and practical option, especially when starting from readily available ortho-chloro precursors.[7]

Q4: How does the choice of solvent affect the efficiency of indazole synthesis?

A4: The solvent plays a critical role in catalyst and substrate solubility, as well as in the stability of the catalytic intermediates. In many transition-metal-catalyzed reactions, polar aprotic solvents like DMSO, DMF, 1,4-dioxane, or toluene are preferred.[8][15] The optimal solvent will depend on the specific reaction, but generally, a solvent that can dissolve all components and is stable at the required reaction temperature is necessary. In some cases, the use of green solvents like polyethylene glycol (PEG) has been explored.[14]

Catalytic Cycle for Palladium-Catalyzed Indazole Synthesis

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate1 Ar-Pd(II)(X)L₂ oxidative_addition->pd2_intermediate1 transmetalation Transmetalation pd2_intermediate1->transmetalation pd2_intermediate2 Ar-Pd(II)(Ar')L₂ transmetalation->pd2_intermediate2 reductive_elimination Reductive Elimination pd2_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Indazole Product reductive_elimination->product aryl_halide Aryl Halide aryl_halide->oxidative_addition organoboron Organoboron Reagent organoboron->transmetalation

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.[2]

References

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (n.d.). National Institutes of Health.
  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. (2023). The Journal of Organic Chemistry.
  • Optimization for synthesis of 2H-indazole. (n.d.). ResearchGate.
  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (n.d.). Beilstein Journals.
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI.
  • Synthesis of Pharmacologically Active Indazoles and Its Analogues. (n.d.). Caribbean Journal of Sciences and Technology.
  • Palladium-catalyzed polyannulation of pyrazoles and diynes toward multifunctional poly(indazole)s under monomer non-stoichiometric conditions. (n.d.). Polymer Chemistry.
  • Consecutive Condensation, C–N and N–N Bond Formations: A Copper- Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. (2011). Organic Letters.
  • Effect of various solvents on the synthesis of 1H- indazole. (n.d.). ResearchGate.
  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. (n.d.). National Institutes of Health.
  • Consecutive Condensation, C-N and N-N Bond Formations: A Copper- Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. (n.d.). ResearchGate.
  • Synthesis of indazoles from 2-formylphenylboronic acids. (2021). National Institutes of Health.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health.
  • Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. (2024). Current Organocatalysis.
  • The improvement of two kinds of synthetic methods of indazoles. (n.d.). ResearchGate.
  • Synthesis of an Indazole/Indazolium Phosphine Ligand Scaffold and Its Application in Gold(I) Catalysis. (2023). Organometallics.
  • Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. (n.d.). MDPI.
  • Copper-Catalyzed Aerobic C(sp2)–H Functionalization for C–N Bond Formation: Synthesis of Pyrazoles and Indazoles. (n.d.). The Journal of Organic Chemistry.
  • Optimization of reaction conditions for the synthesis of indazolones. (n.d.). ResearchGate.
  • Effect of catalyst on the synthesis of 1H-indazoles. (n.d.). ResearchGate.
  • 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal.
  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. (n.d.). MDPI.
  • Need help with N-Arylation reaction. (2023). Reddit.
  • A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. (n.d.). Organic Letters.
  • Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. (n.d.). Organic Letters.
  • Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. (n.d.). National Institutes of Health.
  • Indazole synthesis. (n.d.). Organic Chemistry Portal.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). National Institutes of Health.
  • N-arylation of Heterocycles with Activated Chloro-and Fluoroarenes Using CuO NPs. (n.d.). IntechOpen.
  • Synthesis and characterization of indazole derived Schiff base ligands and their metal complexes: Biological and computational studies. (n.d.). ResearchGate.
  • Synthesis of substituted N-heterocycles by N-arylation. (n.d.). Organic Chemistry Portal.

Sources

Navigating the Complex Reactivity of 4-Chloro-5-iodo-1H-indazole: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for experiments involving 4-chloro-5-iodo-1H-indazole. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the nuanced reactivity of this versatile building block. This resource is structured to anticipate and address the common, and often complex, challenges you may face during its functionalization, with a strong emphasis on the critical role of solvent effects. Our goal is to empower you with the knowledge to not only troubleshoot but also strategically design your synthetic routes for optimal outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity order for the two halogen substituents in this compound in palladium-catalyzed cross-coupling reactions?

A1: The reactivity of aryl halides in the oxidative addition step of palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > OTf >> Cl.[1] Therefore, for this compound, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This inherent difference in reactivity is the cornerstone for achieving chemoselective functionalization at the C-5 position. Under carefully controlled conditions, it is possible to selectively react at the C-I bond while leaving the C-Cl bond intact for subsequent transformations.

Q2: Is N-protection of the indazole ring necessary before attempting cross-coupling reactions?

A2: While not universally required for all coupling reactions, N-protection of the indazole is highly recommended, particularly for Sonogashira and Heck couplings. The acidic N-H proton of the indazole can interfere with the catalytic cycle in several ways. It can react with the base, potentially altering its effective concentration, or coordinate to the palladium center, leading to catalyst inhibition. For Suzuki-Miyaura reactions, successful couplings on N-unprotected indazoles have been reported, but yields are often improved and more consistent with a protected substrate. Common protecting groups include Boc (tert-butyloxycarbonyl) and SEM (2-(trimethylsilyl)ethoxymethyl). The choice of protecting group can also influence the reaction's outcome and should be considered during experimental design.

Q3: I'm observing a significant amount of dehalogenation (hydrodehalogenation) of my starting material. What are the likely causes and how can I mitigate this?

A3: Dehalogenation, the replacement of a halogen with a hydrogen atom, is a common side reaction, especially with electron-deficient aryl halides. The primary culprit is often the formation of a palladium-hydride (Pd-H) species. This can arise from the reaction of the palladium complex with the base, solvent (particularly alcohols), or residual water. To minimize dehalogenation:

  • Solvent Choice: Ensure you are using high-purity, anhydrous solvents. If possible, avoid alcohol co-solvents and opt for aprotic solvents like 1,4-dioxane, THF, or toluene.

  • Base Selection: A weaker inorganic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is often preferable to stronger bases or alkoxides.

  • Ligand Modification: Switching to a bulkier, more electron-rich phosphine ligand can sometimes suppress the reductive pathway that leads to dehalogenation.

Troubleshooting Guides

Issue 1: Poor Chemoselectivity in Suzuki-Miyaura Coupling (Reaction at both C-Cl and C-I)

If you are observing a mixture of mono- and di-substituted products in your Suzuki-Miyaura coupling, the following factors should be investigated:

Parameter Potential Cause of Low Selectivity Troubleshooting Action
Solvent Highly polar aprotic solvents (e.g., DMF, DMSO) can sometimes promote the oxidative addition to the less reactive C-Cl bond, especially at elevated temperatures.Switch to a less polar solvent system such as 1,4-dioxane/water or toluene/water. The presence of water is often crucial for the transmetalation step with boronic acids.
Ligand Highly electron-rich and sterically demanding ligands that facilitate the oxidative addition to C-Cl bonds may reduce selectivity.Start with a less electron-rich phosphine ligand like triphenylphosphine (PPh₃) or a ferrocene-based ligand like dppf.
Temperature Higher reaction temperatures provide more energy to overcome the activation barrier for C-Cl bond cleavage.Perform the reaction at the lowest possible temperature that still allows for efficient coupling at the C-I bond. A temperature screen (e.g., 60 °C, 80 °C, 100 °C) is recommended.
Reaction Time Prolonged reaction times, especially at higher temperatures, can lead to the slow reaction of the C-Cl bond.Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to the desired extent.
Issue 2: Low or No Yield in Sonogashira Coupling at the C-5 Position

The Sonogashira coupling is a powerful tool for forming C-C triple bonds. However, it can be sensitive to several factors.

| Parameter | Potential Cause of Low Yield | Troubleshooting Action | | :--- | :--- | | Solvent | The solvent must effectively dissolve both the indazole substrate and the copper acetylide intermediate. Amine bases like triethylamine can often serve as both the base and a co-solvent. | A common and effective solvent system is a mixture of an aprotic polar solvent like DMF or THF with an amine base (e.g., triethylamine, diisopropylethylamine). Ensure the solvent is anhydrous. | | Copper Co-catalyst | The copper(I) co-catalyst is crucial for the formation of the copper acetylide, which then undergoes transmetalation to the palladium center. Inactive or insufficient copper will stall the reaction. | Use a fresh, high-purity source of copper(I) iodide (CuI). Ensure it is added under an inert atmosphere. | | Oxygen Contamination | Oxygen can lead to the oxidative homocoupling of the terminal alkyne (Glaser coupling), consuming the alkyne and reducing the yield of the desired product. | Rigorously degas all solvents and ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen). | | Base | An inadequate or inappropriate base will prevent the deprotonation of the terminal alkyne, which is necessary for the formation of the copper acetylide. | An amine base is typically required. Ensure it is in sufficient excess (usually 2-3 equivalents). |

Experimental Protocols

Protocol 1: Chemoselective Suzuki-Miyaura Coupling at the C-5 Position

This protocol is a general guideline and may require optimization for your specific boronic acid.

Materials:

  • This compound (N-protected, e.g., with a Boc group)

  • Arylboronic acid (1.2 equivalents)

  • Pd(dppf)Cl₂ (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add the N-protected this compound, arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Oxidative Addition->Ar-Pd(II)(I)L2 Transmetalation Transmetalation Ar-Pd(II)(I)L2->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Transmetalation->Ar-Pd(II)-Ar'L2 Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Flowchart start Low Yield or No Reaction check_reagents Verify Reagent Quality (Substrate, Base, Catalyst) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_inert Ensure Rigorous Inert Atmosphere (Degassed Solvents) inert_ok Inert Atmosphere OK? check_inert->inert_ok reagents_ok->start No, Replace Reagents reagents_ok->check_inert Yes inert_ok->start No, Improve Setup optimize_solvent Optimize Solvent System (Polarity, Anhydrous) inert_ok->optimize_solvent Yes optimize_ligand Screen Different Ligands (Bulky, Electron-Rich) optimize_solvent->optimize_ligand optimize_temp Adjust Reaction Temperature optimize_ligand->optimize_temp success Successful Reaction optimize_temp->success

Sources

Validation & Comparative

A Comparative Guide to the Structural Validation of 4-chloro-5-iodo-1H-indazole: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is non-negotiable. The indazole scaffold is a cornerstone in medicinal chemistry, featured in FDA-approved drugs like the kinase inhibitor Axitinib and the antiemetic Granisetron.[1] The introduction of halogen atoms, such as chlorine and iodine, into this scaffold can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties through mechanisms like halogen bonding.[2] Therefore, the unambiguous determination of the three-dimensional structure of molecules like 4-chloro-5-iodo-1H-indazole (C₇H₄ClIN₂) is paramount.[3]

This guide provides an in-depth analysis of single-crystal X-ray crystallography as the gold-standard technique for the structural elucidation of this compound. It offers a detailed experimental protocol, explains the causality behind methodological choices, and presents an objective comparison with alternative analytical techniques, supported by experimental principles.

The Unparalleled Insight of X-ray Crystallography

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for confirming chemical identity and connectivity, they fall short of providing the definitive atomic-level spatial arrangement that X-ray crystallography delivers.[4] For a molecule where subtle changes in bond angles or intermolecular interactions can dictate biological activity, crystallography is the only method that provides a direct, high-resolution image of the molecule in the solid state.[5] It reveals not just the molecular structure but also the supramolecular architecture, including how molecules pack and interact within a crystal lattice.[6]

The fundamental principle involves irradiating a single, well-ordered crystal with a monochromatic X-ray beam.[7] The electrons within the atoms of the molecule scatter these X-rays, creating a unique diffraction pattern of spots. By measuring the position and intensity of these spots as the crystal is rotated, a three-dimensional map of the electron density can be mathematically reconstructed, from which the precise position of each atom is determined.[7]

Experimental Protocol: A Self-Validating Workflow

The successful structural determination of this compound via X-ray crystallography hinges on a meticulous, multi-step process. Each stage contains internal checks that validate the quality and integrity of the final structure.

Step 1: Achieving High-Quality Single Crystals (The Crystallization Hurdle)

This is often the most challenging yet critical phase. The goal is to grow a single crystal, typically >0.1 mm in all dimensions, free from significant defects.[7] The ordered arrangement of molecules in the crystal is what allows for the coherent diffraction of X-rays.

  • Methodology:

    • Purity First: Ensure the this compound sample is of the highest possible purity, as impurities can inhibit crystal growth.

    • Solvent Screening: Systematically screen a range of solvents and solvent mixtures to find optimal conditions for crystallization. Given the aromatic and halogenated nature of the target compound, solvents like toluene, ethyl acetate, methanol, acetonitrile, or mixtures thereof are suitable starting points.

    • Crystallization Techniques:

      • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly and undisturbed over several days.

      • Vapor Diffusion (Hanging/Sitting Drop): Place a concentrated drop of the compound/solvent mixture on a coverslip or post and seal it over a larger reservoir of a precipitant solution. The slow diffusion of the precipitant's vapor into the drop gradually reduces the compound's solubility, promoting crystallization.[8]

      • Cooling Crystallization: Prepare a saturated solution at an elevated temperature and allow it to cool slowly.

Step 2: X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is subjected to X-ray analysis.

  • Methodology:

    • Crystal Mounting: A single, well-formed crystal is carefully mounted on a goniometer head, often using a cryo-loop with a protective cryo-oil.[9]

    • Data Collection: The mounted crystal is placed in a diffractometer. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize the thermal vibration of atoms, resulting in a sharper diffraction pattern and a more precise structure.[10]

    • X-ray Source: A monochromatic X-ray source, such as Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54178 Å), is used.[2][10]

    • Diffraction Measurement: The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded by a detector at numerous different orientations to collect a complete dataset.[7][11]

Step 3: Structure Solution and Refinement

This computational phase transforms the raw diffraction data into a final, validated 3D model.

  • Methodology:

    • Data Processing: The collected images are processed to determine the unit cell dimensions (the basic repeating unit of the crystal) and the space group (the symmetry of the crystal).

    • Structure Solution: An initial model of the molecular structure is generated from the diffraction data using computational methods like "direct methods" or "Patterson methods".[11]

    • Refinement: The initial atomic model is refined against the experimental data. This iterative process adjusts atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of this fit is assessed by statistical values, most notably the R-factor (residual factor), where a lower value indicates a better agreement.

Below is a diagram illustrating the comprehensive workflow for the structural validation of this compound.

G cluster_prep Phase 1: Sample Preparation & Crystallization cluster_data Phase 2: Data Collection cluster_analysis Phase 3: Structure Determination Pure High-Purity This compound Screen Solvent Screening (Toluene, MeOH, etc.) Pure->Screen Dissolution Grow Crystal Growth (Vapor Diffusion / Slow Evaporation) Screen->Grow Optimization Mount Mount Single Crystal (Cryo-loop, 100 K) Grow->Mount Select suitable single crystal Diffract X-ray Diffractometer (Mo Kα radiation) Mount->Diffract Collect Collect Diffraction Patterns (Crystal Rotation) Diffract->Collect Process Data Processing (Unit Cell, Space Group) Collect->Process Raw diffraction images Solve Structure Solution (Direct Methods) Process->Solve Refine Structural Refinement (R-factor minimization) Solve->Refine Validate Final Validated Structure (Bond Lengths, Angles, Packing) Refine->Validate

Caption: Workflow for X-ray Crystallographic Validation.

Comparative Analysis: Crystallography vs. Alternative Techniques

To fully appreciate the authoritative power of X-ray crystallography, it is essential to compare it with other common analytical techniques used in chemical characterization.

FeatureX-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Principle Diffraction of X-rays by electrons in a single crystal.[11]Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[12]Ionization of molecules and measurement of their mass-to-charge ratio.
Sample Phase Solid (single crystal required).Liquid (solution).[12]Gas (after ionization).
Information Obtained Unambiguous 3D molecular structure , bond lengths, bond angles, stereochemistry, and intermolecular packing.[11]Molecular connectivity (which atoms are bonded), chemical environment of atoms, and dynamic information in solution.Molecular weight and, with high resolution (HRMS), the exact elemental formula.[13]
Strengths for Topic - Provides definitive proof of structure and absolute stereochemistry.[4]- Elucidates intermolecular interactions (e.g., hydrogen/halogen bonding).- The "gold standard" for structural validation.- Confirms the chemical scaffold and substitution pattern in a biologically relevant solution state.- Does not require crystallization.[12]- Rapidly confirms the correct molecular formula (C₇H₄ClIN₂).- Requires minimal sample quantity.
Limitations for Topic - Requires high-quality single crystals , which can be difficult and time-consuming to obtain.[4][14]- Provides a static picture of the molecule in the solid state, which may differ from its conformation in solution.- Does not provide 3D spatial arrangement or information on crystal packing.- Can be difficult to interpret for complex molecules or those with few protons.[4]- Cannot definitively determine absolute configuration alone.- Provides no structural information regarding connectivity or 3D arrangement.- Cannot distinguish between isomers.

While NMR is excellent for confirming that the correct atoms are connected in the indazole ring and MS confirms the correct elemental formula, neither can prove the precise three-dimensional geometry or the way molecules interact with each other in the solid state. Only X-ray crystallography provides this complete structural picture.

Conclusion: The Indisputable Verdict of Crystallography

For the structural validation of this compound, a compound of significant interest in drug development, single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous and high-resolution three-dimensional structure. Its rigorous and self-validating protocol provides definitive data on bond lengths, angles, and crucial intermolecular interactions that are inaccessible by other techniques. While NMR and MS are vital complementary tools for confirming connectivity and formula, the crystallographic structure serves as the ultimate benchmark for absolute structural proof, providing the foundational certainty required for advanced research and development.

References

  • Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM.
  • MDPI. Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles.
  • Chemistry Stack Exchange. Why is crystallography still used in some cases for small molecule structure determination?.
  • ResearchGate. Secondary structure of NH-indazoles (in parentheses, the space group of the catemers).
  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM.
  • Brunger, A.T. X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics.
  • National Center for Biotechnology Information. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
  • MDPI. Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold.
  • ResearchGate. (PDF) Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
  • MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor.
  • Google Patents. WO2018097273A1 - Salts of indazole derivative and crystals thereof.
  • ResearchGate. Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS | Request PDF.
  • Encyclopedia of Life Sciences. Macromolecular Structure Determination: Comparison of Crystallography and NMR.
  • PubChem. This compound.
  • Patna Women's College. Structural Elucidation of Substances by X-ray Crystallography.
  • ACS Publications. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
  • ResearchGate. (PDF) SSNMR spectroscopy and X-ray crystallography of fluorinated indazolinones.
  • ResearchGate. An Improved Preparation of 4-Chloro-1H-indazole (V).
  • MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • PubMed. Validation of quantitative NMR.
  • National Center for Biotechnology Information. Structural Perspective on Enzymatic Halogenation.
  • PubMed. A general protocol for the crystallization of membrane proteins for X-ray structural investigation.
  • MDPI. Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment.
  • JoVE. Protein Crystallization For X-ray Crystallography l Protocol Preview.

Sources

A Comparative Analysis of 4-Chloro-5-iodo-1H-indazole and Other Halogenated Indazoles for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a wide range of biological targets. Halogenation of the indazole ring system is a key strategy employed by medicinal chemists to modulate the physicochemical properties and biological activity of these compounds. This guide provides a comprehensive comparative analysis of 4-chloro-5-iodo-1H-indazole and other halogenated indazoles, offering insights into their synthesis, properties, and applications as kinase inhibitors, CCR4 antagonists, and CRAC channel blockers.

Physicochemical Properties: The Impact of Halogenation

The nature and position of halogen substituents on the indazole ring profoundly influence key physicochemical parameters such as lipophilicity (logP), acidity (pKa), and solubility. These properties are critical for drug development as they affect absorption, distribution, metabolism, and excretion (ADME).

The introduction of a chlorine atom at the 4-position and an iodine atom at the 5-position of the indazole ring in This compound results in a molecule with significant lipophilicity.[1] The calculated LogP value for this compound is 2.8.[1] The presence of both chloro and iodo substituents increases the molecular weight and polarizability, which can enhance binding interactions with target proteins.

A comparative summary of the computed physicochemical properties of this compound and other representative halogenated indazoles is presented in the table below.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor Count
4-Chloro-1H-indazoleC₇H₅ClN₂152.582.111
This compoundC₇H₄ClIN₂278.482.811
5-Bromo-1H-indazoleC₇H₅BrN₂197.032.211
6-Fluoro-1H-indazoleC₇H₅FN₂136.131.511

Data sourced from PubChem.[1]

The trend observed in the table highlights that increasing the size and number of halogen atoms generally leads to an increase in lipophilicity (XLogP3). This can have significant implications for cell permeability and off-target effects.

Synthesis of Halogenated Indazoles: A Methodological Overview

The synthesis of halogenated indazoles can be achieved through various synthetic routes, often starting from appropriately substituted anilines or nitrobenzaldehydes.

General Synthetic Workflow

Synthesis_Workflow Start Substituted Aniline/Nitrobenzaldehyde Intermediate1 Diazotization/Cyclization Start->Intermediate1 Intermediate2 Halogenation Intermediate1->Intermediate2 Product Halogenated Indazole Intermediate2->Product

Caption: A generalized workflow for the synthesis of halogenated indazoles.

Experimental Protocol: Synthesis of 4-Chloro-1H-indazole

A common method for the synthesis of 4-chloro-1H-indazole involves the diazotization of 2-amino-6-chlorotoluene followed by cyclization.[2]

Materials:

  • 2-Amino-6-chlorotoluene

  • Sodium nitrite

  • Hydrochloric acid

  • Acetic acid

  • Copper sulfate (catalyst)

  • Sodium bisulfite

Procedure:

  • Dissolve 2-amino-6-chlorotoluene in a mixture of hydrochloric acid and acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper sulfate in water.

  • Slowly add the diazonium salt solution to the copper sulfate solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with a solution of sodium bisulfite.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 4-chloro-1H-indazole.

Synthesis of this compound

The synthesis of this compound can be achieved by the iodination of 4-chloro-1H-indazole.

Materials:

  • 4-Chloro-1H-indazole

  • N-Iodosuccinimide (NIS)

  • Sulfuric acid

  • Acetonitrile

Procedure:

  • Dissolve 4-chloro-1H-indazole in acetonitrile.

  • Add N-iodosuccinimide to the solution.

  • Slowly add concentrated sulfuric acid dropwise while stirring.

  • Stir the reaction mixture at room temperature for the appropriate time, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain this compound.

Biological Activity: A Comparative Perspective

Halogenated indazoles have demonstrated significant potential as modulators of various biological targets, including protein kinases, chemokine receptors, and ion channels. The nature and position of the halogen substituent play a crucial role in determining the potency and selectivity of these compounds.

Protein Kinase Inhibition

Protein kinases are a major class of drug targets in oncology and inflammatory diseases. The indazole scaffold is a well-established hinge-binding motif in many kinase inhibitors. Halogenation can enhance the inhibitory activity and selectivity of these compounds.

The introduction of halogens can lead to favorable interactions within the ATP-binding pocket of kinases. For example, a halogen atom can form halogen bonds with backbone carbonyls or other electron-rich residues, thereby increasing the binding affinity of the inhibitor. Furthermore, the steric and electronic effects of halogens can be exploited to achieve selectivity for a particular kinase.

A comparative analysis of the inhibitory activity of various halogenated indazoles against different kinases is presented below.

CompoundTarget KinaseIC₅₀ (nM)Reference
Axitinib (contains an indazole core)VEGFR1, VEGFR2, VEGFR3, PDGFR, c-KIT0.1, 0.2, 0.1-0.3, 1.6, 1.7[3]
3-(Pyrrolopyridin-2-yl)indazole derivative (halogenated)Aurora kinase A32[4]
Indazole-pyrimidine derivative (with sulfonamide)VEGFR-234.5[4]
3-vinylindazole derivativeTrkA, TrkB, TrkC1.6, 2.9, 2.0[5]

Structure-Activity Relationship (SAR) Insights:

  • Halogen Type and Position: The type and position of the halogen atom are critical for potency and selectivity. For instance, in a series of 3-(pyrrolopyridin-2-yl)indazole derivatives, the presence of a halogen atom was found to be crucial for enhanced potency against Aurora kinase A.[4]

  • Hydrophobic Interactions: Halogens, particularly chlorine, bromine, and iodine, can occupy hydrophobic pockets within the kinase active site, leading to increased potency.

  • Selectivity: Strategic placement of halogens can confer selectivity. For example, different substituents on the indazole scaffold can provide subtype selectivity for Aurora kinases.[6]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase.[7]

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compound (e.g., halogenated indazole)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction:

    • In a multi-well plate, add the serially diluted test compound or DMSO (vehicle control).

    • Add the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Kinase_Assay_Workflow Start Prepare Reagents Step1 Add Compound/DMSO Start->Step1 Step2 Add Kinase Step1->Step2 Step3 Add Substrate/ATP Step2->Step3 Step4 Incubate Step3->Step4 Step5 Add ADP-Glo Reagent Step4->Step5 Step6 Add Kinase Detection Reagent Step5->Step6 End Measure Luminescence & Analyze Step6->End

Caption: Workflow for a luminescence-based kinase inhibition assay.

CCR4 Antagonism

The C-C chemokine receptor 4 (CCR4) is a key regulator of T-cell trafficking and is implicated in inflammatory diseases and cancer. Small molecule antagonists of CCR4 have therapeutic potential.

Halogenated indazoles have been explored as CCR4 antagonists. The SAR studies of indazole sulfonamides revealed that halogenation of the naphthalene ring could optimize the binding potency to sub-micromolar levels.[8]

Structure-Activity Relationship (SAR) Insights:

  • N1 Substituent: The nature of the substituent at the N1 position of the indazole ring is critical for CCR4 antagonist activity.[9]

  • Halogenation: Halogenation of aromatic rings within the antagonist structure can significantly improve binding affinity.[8]

Experimental Protocol: CCR4 Receptor Occupancy (RO) Assay

This assay measures the ability of a compound to inhibit the binding of a fluorescently labeled ligand to CCR4 on the surface of cells.[10]

Materials:

  • Human whole blood or isolated peripheral blood mononuclear cells (PBMCs)

  • Alexa 647-labeled human CCL22 (A647-hCCL22)

  • Test compound

  • FACS buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Compound Incubation: Incubate whole blood or PBMCs with varying concentrations of the test compound.

  • Ligand Binding: Add A647-hCCL22 to the samples and incubate to allow for binding and internalization.

  • Staining and Analysis: Stain the cells with antibodies for T-cell markers (e.g., CD4, CD25, FOXP3) to identify regulatory T cells (Tregs).

  • Flow Cytometry: Acquire data on a flow cytometer, measuring the fluorescence intensity of A647-hCCL22 in the Treg population.

  • Data Analysis: Determine the dose-dependent inhibition of A647-hCCL22 binding and internalization to calculate the receptor occupancy.

CRAC Channel Blockade

Calcium release-activated calcium (CRAC) channels are essential for calcium signaling in immune cells and are attractive targets for autoimmune and inflammatory diseases. Indazole-3-carboxamides have been identified as potent CRAC channel blockers.[11][12]

Structure-Activity Relationship (SAR) Insights:

  • Regiochemistry: The regiochemistry of the amide linker is critical for the inhibition of calcium influx. Indazole-3-carboxamides are active, while their reverse amide isomers are inactive.[11][12]

  • Substituents: The nature of the substituents on the indazole ring and the amide nitrogen influences the potency of CRAC channel blockade.

Experimental Protocol: Fluorescence-Based Calcium Influx Assay

This high-throughput screening assay measures the ability of a compound to block store-operated calcium entry (SOCE) through CRAC channels.[13][14][15]

Materials:

  • Jurkat T-cells or other suitable cell line

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 6)

  • Pluronic F-127

  • Calcium-free assay buffer (e.g., HBSS)

  • CRAC channel activator (e.g., Thapsigargin)

  • Test compound

  • Fluorescence Imaging Plate Reader (FLIPR) or equivalent

Procedure:

  • Cell Plating and Dye Loading: Seed cells in a 384-well plate and load them with a calcium-sensitive dye.

  • Compound Addition: Add the test compounds at various concentrations to the assay plate.

  • CRAC Channel Activation and Signal Detection:

    • Place the plate in the fluorescence plate reader.

    • Add a CRAC channel activator (e.g., thapsigargin) in a calcium-free buffer to deplete intracellular calcium stores.

    • After store depletion, add a buffer containing calcium to initiate calcium influx through CRAC channels.

    • Immediately begin kinetic reading of fluorescence intensity.

  • Data Analysis:

    • Analyze the rise in fluorescence, which corresponds to calcium influx.

    • Calculate the percent inhibition of calcium influx for each compound concentration to determine the IC₅₀ value.

CRAC_Assay_Workflow Start Cell Plating & Dye Loading Step1 Add Compound Start->Step1 Step2 Add Thapsigargin (Ca2+-free) Step1->Step2 Step3 Add Ca2+ Step2->Step3 End Measure Fluorescence & Analyze Step3->End

Caption: Workflow for a fluorescence-based CRAC channel inhibition assay.

Conclusion

This comparative guide highlights the significance of halogenation in modulating the properties and biological activities of indazole-based compounds. This compound and its halogenated analogs represent a rich chemical space for the discovery of novel therapeutics targeting a range of diseases. The provided experimental protocols and structure-activity relationship insights serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design and optimization of next-generation halogenated indazole inhibitors.

References

  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Efficacy Testing of Novel CRAC Inhibitors.
  • Molecular Devices. (n.d.). Calcium Release-Activated Channel Assays, FLIPR Tetra System, CRAC.
  • BenchChem. (2025). A Comparative Guide to Indazole-Based Kinase Inhibitors: Spotlight on 3-Bromo.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. (2023).
  • Okal, A., Seitz, L., Ho, W., Wong, B., Kassner, P. D., & Cutler, G. (n.d.). Patient Selection Strategies and Pharmacodynamic Assays for CCR4 Antagonists.
  • Small molecule antagonists of the CC chemokine receptor 4 (CCR4) - PubMed. (2007).
  • Can anyone suggest a protocol for a kinase assay?
  • Lead optimisation of the N1 substituent of a novel series of indazole arylsulfonamides as CCR4 antagonists and identification of a candidate for clinical investig
  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed. (2017).
  • Measure calcium release-activated Ca2+ (CRAC)
  • Measurement of the CRAC Channel Fast Ca2+-Dependent Inactivation (FCDI)
  • In vitro JAK kinase activity and inhibition assays - PubMed - NIH. (2013).
  • In vitro kinase assay - Protocols.io. (2023).
  • This compound | C7H4ClIN2 | CID 24729461 - PubChem.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025).
  • Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization - Organic Chemistry Portal. (2014).
  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - NIH. (2017).
  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regul
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central.
  • 4-Chloro-1H-indazole 97 13096-96-3 - Sigma-Aldrich.
  • A Comparative Analysis of Kinase Selectivity in 6-Substituted Indazole Deriv
  • Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - MDPI.
  • In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists - DiVA portal. (2025).
  • Synthesis and structure–activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors | Scilit. (2014).
  • (PDF)
  • (PDF)
  • A Comparative Analysis of Indazole and Indole Scaffolds in Kinase Inhibitor Development - Benchchem.
  • 4-chloro-1H-indazol-3-amine | CAS#:20925-60-4 | Chemsrc. (2025).
  • Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles - Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors - PubMed. (2014).
  • Molecular Iodine as an efficient c
  • 4-Bromo-6-chloro-5-iodo-1-(oxan-2-YL)-1H-indazole - PubChem.
  • 1000342-37-9(4-CHLORO-5-IODO (1H)INDAZOLE) Product Description - ChemicalBook.
  • An Improved Preparation of 4-Chloro-1H-indazole (V)
  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed. (2016).
  • Design, synthesis and SAR of indazole and benzoisoxazole containing 4-azetidinyl-1-aryl-cyclohexanes as CCR2 antagonists - PubMed.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH.
  • Antagonists of CCR4 as Immunomodul
  • The action of selective CRAC channel blockers is affected by the Orai pore geometry - NIH.
  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (2012).
  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience.
  • Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors - PubMed. (2020).
  • CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google P
  • Lead optimisation of the N1 substituent of a novel series of indazole arylsulfonamides as CCR4 antagonists and identification of a candidate for clinical investig

Sources

A Comparative Guide to the Reactivity of Iodo-indazoles vs. Bromo-indazoles in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its functionalization through transition-metal-catalyzed cross-coupling reactions is a cornerstone of modern drug discovery, enabling the systematic exploration of chemical space to optimize biological activity.[3][4][5] Among the most common precursors for these transformations are halogenated indazoles, with iodo- and bromo-indazoles serving as versatile and indispensable building blocks.[1][3]

The choice between an iodo- or bromo-indazole substrate is a critical decision in synthetic planning that directly impacts reaction efficiency, selectivity, and overall strategy. This guide provides an in-depth comparison of their reactivity, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for the synthesis of complex indazole derivatives.

The Fundamental Basis of Reactivity: A Tale of Two Halogens

The enhanced reactivity of iodo-indazoles over their bromo- counterparts in palladium-catalyzed cross-coupling reactions is rooted in the fundamental mechanism of these transformations. The catalytic cycle typically commences with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This step, often the rate-determining step of the entire cycle, involves the cleavage of the carbon-halogen (C-X) bond.[1][5]

The inherent difference in the bond dissociation energies of the C-I and C-Br bonds is the primary determinant of reactivity. The C-I bond (≈228 kJ/mol) is significantly weaker than the C-Br bond (≈285 kJ/mol). Consequently, the energy barrier for the oxidative addition of an iodo-indazole to a palladium(0) catalyst is lower, leading to a faster reaction rate.[1][6] This principle establishes the general reactivity trend for aryl halides: C-I > C-Br > C-Cl .[1][7]

Generic_Cross_Coupling_Cycle Pd0 Pd(0)L₂ (Active Catalyst) Oxa Oxidative Addition Pd0->Oxa Ar-X (Indazole-I/Br) PdII Ar-Pd(II)(X)L₂ Oxa->PdII Trans Transmetalation PdII->Trans R-M (e.g., R-B(OH)₂) PdII_R Ar-Pd(II)(R)L₂ Trans->PdII_R Red Reductive Elimination PdII_R->Red Red->Pd0 Ar-R (Product)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for constructing carbon-carbon bonds. When comparing iodo- and bromo-indazoles, the superior reactivity of the iodo-derivatives allows for milder reaction conditions, often translating to lower catalyst loadings, shorter reaction times, and higher yields. This reactivity difference is so pronounced that it can be exploited for the sequential and site-selective functionalization of dihalo-indazoles.[8][9]

Table 1: Comparative Data for Suzuki-Miyaura Coupling

Substrate Coupling Partner Catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Reference
3-Iodo-1H-indazole Phenylboronic acid PdCl₂(dppf) (3) K₂CO₃ Dioxane/H₂O 80 12 ~95% Collated Data
3-Bromo-1H-indazole Phenylboronic acid Pd(PPh₃)₄ (5) Cs₂CO₃ Dioxane/EtOH/H₂O 140 (MW) 0.5 ~90% [10]

| 5-Bromo-3-iodo-1H-indazole | 3-Methoxyphenyl-boronic acid | Pd(PPh₃)₄ (2) | Na₂CO₃ | DME/H₂O | 80 | 12 | 81% (at C3) |[9] |

Note: Reaction conditions vary between studies, influencing direct yield comparisons. The data illustrates general trends.

Causality in Experimental Design

The choice of catalyst, ligand, and base is critical for a successful Suzuki coupling.

  • Catalyst: Pd(PPh₃)₄ and PdCl₂(dppf) are common choices. The dppf ligand in the latter provides stability and promotes efficient catalysis.

  • Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid for the transmetalation step. Cesium carbonate is often used for less reactive substrates like bromides due to its higher basicity and solubility.

  • Solvent: A mixture of an organic solvent (like dioxane or DME) and water is typically used to dissolve both the organic and inorganic reagents.

Representative Experimental Protocol: Suzuki-Miyaura Coupling of 3-Iodo-1H-indazole
  • To an oven-dried reaction vessel, add the 3-iodo-1H-indazole (1.0 equiv), the desired boronic acid (1.2 equiv), PdCl₂(dppf) (3 mol%), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[3]

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Halo-indazole, Boronic Acid, Catalyst, Base B Evacuate & Backfill with Inert Gas A->B C Add Degassed Solvent B->C D Heat & Stir (e.g., 80-100 °C) C->D E Monitor Progress (TLC / LC-MS) D->E F Cool & Dilute E->F G Aqueous Wash & Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The formation of C-N bonds via Buchwald-Hartwig amination is a transformative reaction in pharmaceutical synthesis.[11][12] The reactivity difference between iodo- and bromo-indazoles is particularly pronounced in this coupling. Iodo-indazoles are highly competent substrates that react under milder conditions, whereas bromo-indazoles often require more forcing conditions and more sophisticated, electron-rich bulky phosphine ligands to achieve high yields.[3][11]

Table 2: Comparative Data for Buchwald-Hartwig Amination

Aryl Halide Amine Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Time (h) Yield (%) Reference
4-Iodo-3-methyl-1H-indazole Morpholine Pd₂(dba)₃ (2) RuPhos (4) LiHMDS (2.4) THF 65 < 4 High (Expected) [11]
4-Bromo-1H-indazole Morpholine Pd₂(dba)₃ (2) RuPhos (4) LiHMDS (2.4) THF 65 4 92% [11]

| 5-Bromo-1H-indazole | Aniline | Pd₂(dba)₃ (2) | BrettPhos (4) | LiHMDS (2.4) | THF | 65 | 16 | 85% |[11] |

Note: Direct comparative data for an iodo-indazole under identical conditions is inferred from general principles. The higher reactivity suggests a significantly shorter reaction time is needed.

Causality in Experimental Design

The success of a Buchwald-Hartwig amination hinges on the catalyst system.

  • Ligands: Sterically hindered, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos, XPhos) are essential. They promote the reductive elimination step and stabilize the palladium catalyst, preventing decomposition.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine, facilitating its coordination to the palladium center.[11]

  • Catalyst Precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common Pd(0) source.[11]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L Oxa Oxidative Addition Pd0->Oxa Ar-X PdII_X L-Pd(II)(Ar)(X) Oxa->PdII_X Amine_Coord Amine Coordination PdII_X->Amine_Coord HNR₂ PdII_Amine [L-Pd(II)(Ar)(HNR₂)]⁺X⁻ Amine_Coord->PdII_Amine Deprot Deprotonation PdII_Amine->Deprot Base PdII_Amido L-Pd(II)(Ar)(NR₂) Deprot->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Ar-NR₂

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Representative Experimental Protocol: Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, add the halo-indazole (1.0 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., RuPhos, 4 mol%), and base (e.g., NaOtBu, 1.5 equiv) to a dry Schlenk tube.

  • Add anhydrous solvent (e.g., toluene or dioxane).

  • Add the amine (1.2 equiv).

  • Seal the tube and heat the reaction mixture with stirring (typically 80-110 °C) for 4-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[11]

Sonogashira Coupling: Accessing Alkynylated Indazoles

The Sonogashira coupling provides a powerful method for installing alkyne functionalities onto the indazole core.[8][13] The reactivity difference between iodo- and bromo-indazoles is particularly useful here, enabling highly selective reactions. In substrates containing both halogens, such as 5-bromo-3-iodo-indazole, the Sonogashira coupling can be directed exclusively to the more reactive C3-iodo position, leaving the C5-bromo position intact for subsequent orthogonal functionalization.[8][9]

Table 3: Comparative Data for Sonogashira Coupling

Substrate Alkyne Catalyst (mol%) Co-catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Reference
3-Iodo-1H-indazole (N-protected) Terminal Alkyne PdCl₂(PPh₃)₂ (5) CuI (10) Et₃N DMF 70 24-48 High [3]
5-Bromo-3-iodo-1H-indazole Phenylacetylene PdCl₂(PPh₃)₂ (10) CuI (20) Et₃N DMF 20 12 87% (at C3) [9]

| 5-Bromo-3-alkynyl-1H-indazole | Phenylacetylene | PdCl₂(PPh₃)₂ (10) | CuI (20) | Et₃N | DMF | 70 | 48 | 80% (at C5) |[9] |

Causality in Experimental Design

The Sonogashira reaction relies on a dual catalytic system.

  • Palladium Catalyst: As in other cross-couplings, the palladium catalyst facilitates the oxidative addition to the halo-indazole.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium(II) complex, which is much faster than the direct reaction of the alkyne with the palladium center.[3][13]

  • Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and neutralize the HX acid formed during the reaction.

Representative Experimental Protocol: Sonogashira Coupling of 3-Iodo-indazole
  • To a reaction vessel, add the N-protected 3-iodo-indazole (1.0 equiv), PdCl₂(PPh₃)₂ (5 mol%), and CuI (10 mol%).

  • Evacuate and backfill the vessel with an inert gas.

  • Add anhydrous DMF and triethylamine, followed by the terminal alkyne (1.1 equiv).

  • Heat the reaction mixture at 70 °C for 24-48 hours, monitoring by TLC/LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.[3]

Strategic Synthesis: Exploiting Chemoselectivity

The predictable reactivity hierarchy (I > Br) is not a limitation but a powerful tool for strategic, multi-step functionalization of the indazole scaffold. By starting with a bromo-iodo-indazole, a synthetic chemist can perform sequential, site-selective cross-coupling reactions. A Sonogashira or Suzuki reaction can be performed first at the more reactive iodo-position under mild conditions, followed by a second, different coupling at the less reactive bromo-position, often by increasing the temperature or changing the catalyst system.[8][9]

Sequential_Coupling Start Bromo-Iodo-Indazole Step1 Reaction 1 (e.g., Sonogashira) Start->Step1 Mild Conditions (e.g., RT - 70°C) Reacts at C-I Intermediate Bromo-Alkynyl-Indazole Step1->Intermediate Step2 Reaction 2 (e.g., Suzuki) Intermediate->Step2 Forcing Conditions (e.g., > 80°C) Reacts at C-Br Final Aryl-Alkynyl-Indazole (Disubstituted Product) Step2->Final

Caption: Workflow for sequential cross-coupling exploiting C-I vs. C-Br reactivity.

Conclusion and Recommendations

The choice between iodo- and bromo-indazoles is a strategic one, guided by the principles of chemical reactivity and the goals of the synthetic campaign.

  • Iodo-indazoles are the substrates of choice for achieving high reactivity and efficiency. They are ideal for couplings that are sluggish with bromides, for reactions requiring mild conditions to preserve sensitive functional groups, and as the more reactive handle in sequential functionalization strategies.

  • Bromo-indazoles offer a balance of reactivity, stability, and often lower cost. They are excellent substrates for a wide range of transformations, particularly when only a single coupling is required or when their lower reactivity is strategically leveraged for chemoselectivity in the presence of an iodide.

By understanding the fundamental differences in C-I and C-Br bond activation, researchers can harness the distinct reactivity profiles of these halogenated indazoles to design more efficient, selective, and elegant syntheses of novel molecular entities for drug discovery and beyond.

References

  • BenchChem. (n.d.). comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 3-Iodo-6-methyl-5-nitro-1H-indazole and 3-Bromo-6-methyl-5-nitro-1H-indazole in Cross-Coupling Reactions.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions.
  • Radboud Repository. (n.d.). Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity.
  • CoLab. (n.d.). Mechanistic Studies of the Suzuki Cross-Coupling Reaction.
  • ResearchGate. (n.d.). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series | Request PDF.
  • BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole.
  • Author. (Year). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Source.
  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • ResearchGate. (n.d.). Br vs. OTf chemoselectivity is ligand‐controlled in a Suzuki coupling....
  • ResearchGate. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines | Request PDF.
  • MDPI. (2018, August 16). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation.
  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.

Sources

A Comparative Spectroscopic Guide to 4-Halogenated Pyrazoles and Indazoles for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, pyrazole and indazole scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The introduction of halogen substituents at the 4-position of these bicyclic systems offers a powerful tool to modulate their physicochemical and pharmacological properties. For researchers engaged in the synthesis and characterization of novel compounds, a comprehensive understanding of the spectroscopic signatures of these halogenated derivatives is crucial for unambiguous identification and structural elucidation.

This guide provides an in-depth, objective comparison of the spectroscopic properties of 4-halogenated pyrazoles and indazoles, supported by experimental data and theoretical principles. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the influence of the halogen atom (F, Cl, Br, I) on the spectral characteristics of these two important classes of heterocycles.

The Structural Landscape: Pyrazoles vs. Indazoles

Before delving into the spectroscopic comparison, it is essential to understand the fundamental structural differences between pyrazoles and indazoles. Both are five-membered nitrogen-containing heterocyclic rings, but indazoles feature a fused benzene ring. This seemingly subtle distinction has profound implications for their electronic properties and, consequently, their spectroscopic behavior.

Diagram: Molecular Structures of 4-Halogenated Pyrazoles and Indazoles

G cluster_pyrazole 4-Halogenated Pyrazoles cluster_indazole 4-Halogenated Indazoles pz_f 4-Fluoropyrazole pz_cl 4-Chloropyrazole pz_br 4-Bromopyrazole pz_i 4-Iodopyrazole ind_f 4-Fluoroindazole ind_cl 4-Chloroindazole ind_br 4-Bromoindazole ind_i 4-Iodoindazole G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh 5-10 mg of sample b Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) a->b c Transfer to NMR tube b->c d Insert sample into spectrometer c->d e Lock, tune, and shim d->e f Acquire 1H, 13C, 19F spectra e->f g Fourier transform f->g h Phase and baseline correction g->h i Reference to TMS h->i

Caption: Standard workflow for NMR analysis of small molecules.

¹³C NMR Spectroscopy

The ¹³C NMR chemical shifts are highly sensitive to the electronic environment of the carbon atoms. The electronegativity of the halogen substituent directly influences the chemical shift of the C4 carbon.

CompoundSolventC3/C5 (ppm)C4 (ppm)Aromatic C (ppm)
4-Fluoropyrazole DMSO-d₆~129~145 (d, ¹JCF ≈ 250 Hz)-
4-Chloropyrazole DMSO-d₆~131~107-
4-Bromopyrazole DMSO-d₆~132~93-
4-Iodopyrazole DMSO-d₆~134~60-
4-Fluoroindazole ---Multiple signals
4-Chloroindazole ---Multiple signals
4-Bromoindazole ---Multiple signals
4-Iodoindazole DMSO-d₆~135, ~127, ~122~95~121, ~119, ~110

Note: Complete ¹³C NMR data for the 4-halogenated indazole series is not consistently available. The provided data for 4-iodoindazole is from commercial sources. The C4 signal in 4-fluoropyrazole appears as a doublet due to one-bond coupling with the ¹⁹F nucleus.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the characterization of fluorinated compounds. [1]The chemical shift of the fluorine atom in 4-fluoropyrazole and 4-fluoroindazole provides a unique fingerprint for these molecules. The typical chemical shift range for aromatic fluorides is between -100 and -130 ppm relative to CFCl₃. [2]

Infrared (IR) Spectroscopy: Vibrational Signatures

IR spectroscopy provides valuable information about the functional groups and bonding within a molecule. The N-H stretching vibration is a key diagnostic feature in the IR spectra of both pyrazoles and indazoles.

A comparative study of 4-halogenated pyrazoles has shown a clear trend in the N-H stretching frequency. [3]The frequency decreases with decreasing electronegativity of the halogen, from fluorine to iodine. This is attributed to the influence of the halogen on the hydrogen bonding interactions in the solid state.

CompoundN-H Stretch (cm⁻¹)C-H Aromatic Stretch (cm⁻¹)C-X Stretch (cm⁻¹)
4-Fluoropyrazole ~3150-~1100-1000
4-Chloropyrazole ~3130-~800-600
4-Bromopyrazole ~3120-~600-500
4-Iodopyrazole ~3110-~500
4-Fluoroindazole ~3100-3000~3100-3000~1100-1000
4-Chloroindazole ~3100-3000~3100-3000~800-600
4-Bromoindazole ~3100-3000~3100-3000~600-500
4-Iodoindazole ~3100-3000~3100-3000~500

Note: The N-H stretching bands are often broad due to hydrogen bonding. The C-X stretching frequencies are approximate and can be influenced by coupling with other vibrations.

Mass Spectrometry (MS): Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. Electron Ionization (EI) is a common technique used for the analysis of such compounds.

The mass spectra of 4-halogenated pyrazoles and indazoles will show a prominent molecular ion peak (M⁺). The isotopic pattern of the halogen atoms (especially for Cl and Br) is a key diagnostic feature.

  • Chlorine: Exhibits a characteristic M⁺ and M+2 pattern with a ratio of approximately 3:1.

  • Bromine: Shows an M⁺ and M+2 pattern with a ratio of nearly 1:1.

The fragmentation patterns will involve the loss of the halogen atom and cleavage of the heterocyclic ring. For indazoles, fragmentation of the fused benzene ring will also be observed.

Diagram: General Fragmentation Pathways in Mass Spectrometry

G M Molecular Ion [M]+ M_X [M-X]+ M->M_X - X• Fragments Ring Cleavage Fragments M->Fragments M_X->Fragments

Caption: Simplified representation of common fragmentation pathways.

Experimental Protocols

General NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the 4-halogenated pyrazole or indazole and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency using the deuterium signal of the solvent. Shim the magnetic field to optimize homogeneity.

  • Data Acquisition: Acquire ¹H, ¹³C, and, if applicable, ¹⁹F NMR spectra using standard pulse sequences. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to an internal standard (e.g., TMS at 0 ppm).

General FT-IR Spectroscopy Protocol
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

General Mass Spectrometry (EI) Protocol
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Conclusion

The spectroscopic characterization of 4-halogenated pyrazoles and indazoles reveals distinct trends that are invaluable for their identification and structural analysis. For the pyrazole series, a wealth of comparative data allows for a clear understanding of the influence of the halogen substituent on the NMR and IR spectra. While the data for the 4-halogenated indazole series is less complete, the principles outlined in this guide, in conjunction with the available data, provide a solid framework for their spectroscopic investigation. As these scaffolds continue to be explored in drug discovery and materials science, a thorough understanding of their spectroscopic properties will remain an indispensable tool for the modern researcher.

References

  • 4-bromo-1H-indazole | C7H5BrN2 | CID 22352548. (n.d.). PubChem.
  • Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. (2009). Journal of Heterocyclic Chemistry, 46(6), 1408-1415.
  • 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. (2017). Molecules, 22(11), 2003.
  • New Journal of Chemistry Supporting Information. (n.d.). Royal Society of Chemistry.
  • 4-Bromo-1H-indazole | C7H5BrN2 | MD Topology | NMR | X-Ray. (n.d.). ATB.
  • 19F-NMR Diastereotopic Signals in Two N-CHF₂ Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. (2017). Molecules, 22(11), 2003.
  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (n.d.). Google Patents.
  • 19Flourine NMR. (n.d.). University of Rochester.
  • ¹³F NMR results for the coupled reaction leading to the formation of... (n.d.). ResearchGate.
  • Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine. (n.d.). ResearchGate.
  • Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. (2016). Arabian Journal of Chemistry, 9, S133-S141.
  • Fluorine NMR. (n.d.). University of Wisconsin-Madison.
  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.
  • 13C NMR Chemical Shifts. (n.d.). Oregon State University.
  • 19F Chemical Shifts and Coupling Constants. (n.d.). University of California, Santa Barbara.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison.
  • (PDF) 13 C NMR of indazoles. (2016). ResearchGate.
  • Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. (2022). Molecules, 27(21), 7268.
  • a guide to 13c nmr chemical shift values. (n.d.). Compound Interest.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). Molecules, 28(14), 5434.
  • Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. (2023). Molecules, 28(8), 3519.
  • Analogues of ERβ ligand chloroindazole exert immunomodulatory and remyelinating effects in a mouse model of multiple sclerosis. (2019). Scientific Reports, 9(1), 844.
  • Synthesis, spectral, crystal structure and in vitro antimicrobial evaluation of imidazole/benzotriazole substituted piperidin-4-one derivatives. (2011). European Journal of Medicinal Chemistry, 46(5), 1926-1934.
  • ¹H NMR spectrum of compound (4). (n.d.). ResearchGate.
  • Acetamide, N-(4-bromophenyl)-. (n.d.). NIST WebBook.
  • Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist. (2010). Journal of Medicinal Chemistry, 53(4), 1857-1861.
  • Chloroindazole based estrogen receptor β ligands with favorable pharmacokinetics promote functional remyelination and visual recovery. (2025). Scientific Reports, 15(1), 20254.
  • Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). (2022). Chemistry – A European Journal, 28(41), e202200965.
  • Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. (2024). Scientific Reports, 14(1), 12345.
  • Benzenamine, 4-bromo-. (n.d.). NIST WebBook.

Sources

The Strategic Derivatization of 4-Chloro-5-iodo-1H-indazole: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of biologically active compounds.[1] Its unique bicyclic structure, a bioisostere of indole, allows it to form critical hydrogen bond interactions with the hinge regions of many protein kinases, making it a premier template for the design of targeted therapeutics.[1][2] Among the vast library of indazole-based starting materials, 4-chloro-5-iodo-1H-indazole stands out as a particularly strategic building block. While direct and extensive biological activity data for this parent compound is not widely reported, its true value lies in its exceptional versatility for synthetic elaboration, giving rise to derivatives with potent and specific biological functions.

This guide provides an in-depth comparison of the biological activities of derivatives stemming from the this compound scaffold. We will explore the chemical logic behind derivatization strategies, present comparative experimental data for the resulting compounds, and provide detailed protocols for the key assays used in their evaluation.

The this compound Scaffold: A Platform for Innovation

The parent compound, this compound, is a solid with a molecular weight of 278.48 g/mol .[3] Its structure is primed for selective modification at three key positions: the N1 and N2 nitrogens of the pyrazole ring and the C5 carbon bearing the iodo group.

  • N-Alkylation: The pyrazole ring's nitrogen atoms are common sites for substitution, which can significantly influence the compound's pharmacokinetic properties and target engagement.[4][5] Regioselective alkylation to favor either the N1 or N2 position is a critical challenge, often dictated by the choice of base and solvent.[4][6]

  • Palladium-Catalyzed Cross-Coupling: The iodine atom at the C5 position is a powerful synthetic handle. Its carbon-iodine bond is readily activated by palladium catalysts, enabling versatile cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira reactions.[2][7][8] This allows for the introduction of a vast array of aryl and heteroaryl groups, which is a cornerstone strategy for exploring structure-activity relationships (SAR) and optimizing the potency and selectivity of kinase inhibitors.[2][8][9]

The following diagram illustrates the primary synthetic pathways for derivatizing the this compound core.

G cluster_0 Derivatization Strategies cluster_1 N-Alkylation cluster_2 C5 Cross-Coupling parent This compound N1_alkyl N1-Alkylated Derivative parent->N1_alkyl Base (e.g., NaH) Alkyl Halide N2_alkyl N2-Alkylated Derivative parent->N2_alkyl Alternative Conditions suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) parent->suzuki C5_deriv C5-Aryl/Heteroaryl Derivative suzuki->C5_deriv Pd Catalyst Base

Caption: Synthetic derivatization of this compound.

Comparative Analysis of Biological Activity: From Scaffold to Potent Inhibitors

While this compound is primarily a synthetic intermediate, its derivatives have demonstrated significant potential as anticancer agents, largely through the inhibition of protein kinases that are critical for cell growth and survival. The following sections and data tables compare the activities of various indazole derivatives, highlighting the impact of specific structural modifications.

Anticancer Activity: Antiproliferative Effects

The antiproliferative activity of indazole derivatives is commonly assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. A lower IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) value indicates greater potency.

The data below showcases the activity of several distinct indazole derivatives against a panel of human cancer cell lines. It is crucial to note that these compounds were synthesized and tested in different studies, and direct comparison should be considered within this context. The diversity of the derivatives underscores the versatility of the indazole scaffold.

Compound ClassDerivative ExampleCancer Cell LineActivity (IC50/GI50 in µM)Reference
Indazole-Amine Compound 6oK562 (Leukemia)5.15[10]
A549 (Lung)>40[10]
PC-3 (Prostate)16.5[10]
Hep-G2 (Liver)26.4[10]
Indazole-Styryl Compound 2f4T1 (Breast)0.23[11]
HepG2 (Liver)0.80[11]
MCF-7 (Breast)0.34[11]
A549 (Lung)1.15[11]
Indazole-Pyrimidine Compound 4fMCF-7 (Breast)1.629[12]
Compound 4iMCF-7 (Breast)1.841[12]
Caco2 (Colon)1.846[12]
A549 (Lung)6.512[12]
Indazole-Curcumin Analog Compound 3bWiDr (Colon)27.20[13]

Expert Insights on Structure-Activity Relationships (SAR):

  • Substitution at C3 and C6: The potent activity of the indazole-styryl derivative 2f (IC50 = 0.23 µM against 4T1 cells) highlights the importance of substitutions at the C3 and C6 positions for antiproliferative effects.[11] The (E)-3,5-dimethoxystyryl group at C3 and the piperazinyl-containing moiety at C6 appear to be key for its high potency.[11]

  • Amine Substituents: In the indazole-amine series, compound 6o demonstrated promising activity and selectivity against the K562 leukemia cell line (IC50 = 5.15 µM) compared to a normal cell line (HEK-293, IC50 = 33.2 µM).[10] This suggests that specific amine-containing side chains can confer both potency and a favorable safety profile.

  • Hybrid Molecules: The indazole-pyrimidine derivatives show that combining the indazole scaffold with other heterocyclic systems like pyrimidine can lead to highly potent compounds, such as 4f with an IC50 of 1.629 µM against MCF-7 breast cancer cells.[12]

Kinase Inhibition

Many indazole derivatives exert their anticancer effects by inhibiting specific protein kinases. Kinase inhibition is typically measured in biochemical assays that quantify the enzyme's activity in the presence of the inhibitor.

Compound ClassTarget KinaseActivity (IC50 in nM)Reference
Indazole-based PLK4 Inhibitor Polo-like kinase 4 (PLK4)< 0.1[14]
Indazole-based Akt Inhibitor (A-443654 derivative) Akt10.16 (Ki)[15]
Indazole-based PKMYT1 Inhibitors PKMYT10.3 - 100+[16]
Indazole-Amide Aurora Kinase Inhibitor Aurora A790[17]

Expert Insights on Kinase Inhibition:

The indazole core is a highly effective "hinge-binding" motif. The N1-H and N2 atoms can form crucial hydrogen bonds with the backbone of the kinase hinge region, a conserved feature of the ATP-binding pocket. The derivatization at positions C3, C5, and C6 allows for the extension of the molecule into other regions of the active site, thereby determining the compound's potency and selectivity for a particular kinase. For example, the development of Akt inhibitors based on an indazole scaffold involved modifying the C7 position to achieve selectivity for mutant forms of the kinase over the wild-type.[15]

The following diagram illustrates the PI3K/Akt signaling pathway, a critical pathway in cancer cell survival that is often targeted by indazole-based inhibitors.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream Downstream Effectors (e.g., GSK3, FOXO) Akt->Downstream Activates/ Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates Indazole_Inhibitor Indazole-based Akt Inhibitor Indazole_Inhibitor->Akt Inhibits Cell_Response Cell Proliferation, Survival, Growth Downstream->Cell_Response Regulates

Caption: The PI3K/Akt pathway and the inhibitory action of indazole derivatives.

Experimental Protocols: A Self-Validating System

The trustworthiness of the comparative data relies on robust and well-defined experimental protocols. The following are detailed, step-by-step methodologies for the key assays discussed.

Protocol: In Vitro Antiproliferative MTT Assay

This protocol describes the measurement of a compound's ability to inhibit the growth of cancer cells in vitro.

Causality: The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of cytotoxicity.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., K562, MCF-7) in 96-well plates at a density of 5 × 10⁴ cells/mL and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the indazole derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for an additional 48 hours.[10]

  • MTT Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[10]

  • Data Acquisition: Measure the absorbance of the solution at 492 nm using a microplate reader.

  • Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50% compared to the vehicle-treated control cells.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol provides a method for determining the IC50 value of a test compound against a specific kinase by measuring the amount of ADP produced in the kinase reaction.

Causality: Kinase activity involves the transfer of a phosphate group from ATP to a substrate, producing ADP. The ADP-Glo™ assay quantifies the amount of ADP generated, which is inversely proportional to the degree of kinase inhibition by the test compound. This luminescence-based assay is highly sensitive and suitable for high-throughput screening.

Methodology:

  • Compound Preparation: Prepare a serial dilution of the indazole derivative in DMSO, followed by a further dilution in the appropriate kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound, the target kinase (e.g., PKMYT1), its specific substrate, and ATP.[16]

    • Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the ADP generated into ATP, and then measure the newly synthesized ATP through a luciferase/luciferin reaction that produces light. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

  • Analysis: The luminescence signal is correlated with the amount of ADP produced and thus the kinase activity. The IC50 value is determined by plotting the kinase activity against the inhibitor concentration.

G cluster_0 Assay Workflow start Prepare Serial Dilutions of Indazole Derivative reaction Set up Kinase Reaction: - Kinase - Substrate - ATP - Inhibitor start->reaction incubation1 Incubate (e.g., 60 min) reaction->incubation1 adp_glo Add ADP-Glo™ Reagent (Deplete ATP) incubation1->adp_glo incubation2 Incubate (40 min) adp_glo->incubation2 detect Add Kinase Detection Reagent (Convert ADP to ATP, generate light) incubation2->detect incubation3 Incubate (30 min) detect->incubation3 read Measure Luminescence incubation3->read

Caption: Experimental workflow for the ADP-Glo™ kinase assay.

Conclusion

This compound is a quintessential example of a strategic molecular scaffold whose value is realized through the potency of its derivatives. While the parent compound itself is not a potent biological agent, its chloro and iodo substituents provide orthogonal synthetic handles for creating vast and diverse chemical libraries. The resulting derivatives, particularly those functionalized at the C5 and N1/N2 positions, have shown remarkable efficacy as anticancer agents and potent kinase inhibitors. The structure-activity relationships highlighted in this guide demonstrate that rational modifications to the indazole core can yield compounds with high potency and selectivity for critical cancer targets. The continued exploration of derivatives from this versatile building block holds significant promise for the future of targeted drug discovery.

References

  • Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. (2024). ACS Medicinal Chemistry Letters. [Link]
  • Knight, Z. A., et al. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(14), 4235-4238. [Link]
  • Li, J., et al. (2023).
  • Ye, T., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. [Link]
  • El-Gamal, M. I., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Pharmaceuticals, 16(11), 1569. [Link]
  • Hariyanti, H., et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 12(04), 179-184. [Link]
  • Alam, R. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1968-1978. [Link]
  • PubChem. Compound Summary for CID 24729461, this compound.
  • Migliorini, A., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(7), 9405-9418. [Link]
  • Liu, G., et al. (2019). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Future Medicinal Chemistry, 11(15), 2023-2049. [Link]
  • Alam, R. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
  • Sławiński, J., et al. (2018). Identification of novel protein kinase CK2 inhibitors among indazole derivatives. Acta Poloniae Pharmaceutica, 75(5), 1125-1134. [Link]
  • Reddy, T. S., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055-1062. [Link]
  • Alam, R. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Wang, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Applied Sciences, 13(7), 4095. [Link]
  • Kumar, R., et al. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Current Organic Synthesis, 18(6), 557-575. [Link]
  • Guda, M. R., et al. (2025). New Indazole Derivatives as Potential Scaffolds for the Development of Anticancer, Antiviral, and Anti-tuberculosis Chemotherapeutic Compounds. Current Medicinal Chemistry. [Link]
  • Jones, A. M., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1025-1036. [Link]
  • Singh, R., et al. (2020). Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. International Journal of Creative Research Thoughts, 8(12), 1543-1549. [Link]
  • Yadav, P., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
  • Ye, T., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. [Link]

Sources

A Senior Application Scientist's Guide: Bridging Theory and Reality in the Study of Halogenated Imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Computational and Experimental Methodologies in Drug Development

For researchers, scientists, and professionals in drug development, the imidazole scaffold is a cornerstone of medicinal chemistry. Its derivatives are found in a wide array of therapeutic agents.[1][2] The strategic addition of halogens (F, Cl, Br, I) to this versatile ring system profoundly alters its physicochemical properties, offering a powerful tool to fine-tune molecular characteristics for improved drug efficacy and pharmacokinetics.[3][4][5] This guide provides an in-depth comparison of the two primary lenses through which we characterize these critical molecules: computational prediction and experimental validation. We will explore the causality behind methodological choices, present self-validating experimental protocols, and offer a clear-eyed view of where these two worlds converge and diverge.

The Crucial Properties: Why pKa and Lipophilicity Matter

Before diving into the "how," we must understand the "why." For a halogenated imidazole to become a successful drug, two of its most critical properties are its acid dissociation constant (pKa) and its lipophilicity (logP).

  • pKa (Ionization State): The pKa dictates the charge of the imidazole ring at a given pH. This is paramount because the ionization state affects a molecule's solubility, its ability to cross cell membranes, and how it binds to its target protein.[6][7] An accurate pKa value is essential for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6]

  • Lipophilicity (logP): This parameter measures a compound's affinity for a fatty, nonpolar environment versus a watery, polar one. It is a key indicator of a drug's ability to pass through the lipid bilayers of cell membranes and reach its site of action.[8][9] Halogenation can significantly increase lipophilicity, a factor that must be carefully balanced to ensure proper solubility and avoid off-target effects.[4]

The Computational Approach: Predicting Properties In Silico

Computational chemistry provides an invaluable toolkit for predicting molecular properties before a compound is ever synthesized, saving significant time and resources.[10][11] These in silico methods are particularly powerful for screening large libraries of potential drug candidates to prioritize the most promising ones for synthesis and experimental testing.[12][13]

Causality in Computational Choices

The accuracy of a computational prediction hinges on the chosen methodology. For halogenated imidazoles, Density Functional Theory (DFT) is a widely used and robust method.[2][14][15]

  • Why DFT? DFT strikes a balance between computational cost and accuracy. It models the electronic structure of a molecule to derive its properties.

  • Choice of Functional and Basis Set: The selection of a specific functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) is critical. The B3LYP functional is a popular hybrid functional known for its good performance across a wide range of organic molecules.[14] A larger, more flexible basis set like 6-311+G(d,p) is chosen to accurately describe the electron distribution, especially around the electronegative halogen atoms and the diffuse lone pairs of nitrogen.[14]

  • Solvent Modeling: Properties like pKa are highly dependent on the solvent. Therefore, an implicit solvent model (like the Polarizable Continuum Model - PCM) is almost always necessary to simulate the aqueous environment of a biological system and achieve a meaningful prediction.

General Computational Workflow

The process of predicting a property like pKa computationally follows a logical, multi-step sequence.

G cluster_0 Computational Workflow for pKa Prediction A 1. 3D Structure Generation (e.g., from SMILES string) B 2. Geometry Optimization (Gas Phase) (Find lowest energy conformation) A->B Initial Geometry C 3. Frequency Calculation (Confirm true minimum) B->C Optimized Structure D 4. Solvated Geometry Optimization (Protonated and Deprotonated States) C->D Verified Minimum E 5. Single-Point Energy Calculation (High-accuracy energy of final structures) D->E Solvated Structures F 6. Calculate Gibbs Free Energy Change (ΔG = G_products - G_reactants) E->F Final Energies G 7. pKa Calculation (pKa = ΔG / (2.303 * RT)) F->G Free Energy Data

Caption: A typical workflow for the computational prediction of pKa using DFT.

The Experimental Approach: Measuring Properties in the Lab

While computational methods are predictive, experimental techniques provide the ground truth. They measure the actual behavior of the synthesized molecule, serving as the ultimate validation for in silico models.[16]

The Gold Standard: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise and reliable method for determining pKa values.[17][18][19] It directly measures the pH of a solution as a titrant (a strong acid or base) is added incrementally. The pKa is found at the midpoint of the buffer region, where the concentrations of the protonated and deprotonated forms of the imidazole are equal.[18]

Experimental Protocol: Potentiometric Titration

This protocol is designed to be a self-validating system, with calibration and control steps built in.

I. Preparation and Calibration:

  • Calibrate the pH Meter: Use standard aqueous buffers of pH 4, 7, and 10 to ensure the accuracy of the electrode.[6][20]

  • Prepare Solutions:

    • Titrant: Prepare and standardize a 0.1 M solution of NaOH (carbonate-free).

    • Analyte: Accurately weigh and dissolve the halogenated imidazole in deionized water to a concentration of approximately 1 mM.[6][20]

    • Ionic Strength: Add KCl to the analyte solution to maintain a constant ionic strength (e.g., 0.15 M), which mimics physiological conditions and stabilizes activity coefficients.[6][20]

II. Titration Procedure:

  • Inert Atmosphere: Place the analyte solution in a reaction vessel and purge with nitrogen gas to remove dissolved CO2, which can interfere with the titration of bases.[6][20]

  • Initial pH: Immerse the calibrated pH electrode and a magnetic stir bar into the solution. Record the initial pH.

  • Incremental Titration: Add the standardized NaOH titrant in small, precise increments (e.g., 0.05-0.1 mL).

  • Equilibration: After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and the total volume of titrant added.[20]

  • Data Collection: Continue the titration well past the equivalence point (the point of steepest pH change).

III. Data Analysis:

  • Plot the Titration Curve: Graph the measured pH (y-axis) versus the volume of NaOH added (x-axis).

  • Determine Equivalence Point: Identify the inflection point of the sigmoid curve. This can be done visually or more accurately by plotting the first derivative (ΔpH/ΔV vs. V). The peak of the first derivative curve corresponds to the equivalence point.

  • Calculate pKa: The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).[19]

G cluster_1 Experimental Workflow for pKa Determination A 1. Calibrate pH Meter (Using standard buffers) B 2. Prepare Analyte Solution (Known concentration, constant ionic strength) A->B Accurate Meter C 3. Titrate with Standardized Base (Incremental addition, record pH vs. volume) B->C Prepared Sample D 4. Plot Titration Curve (pH vs. Volume) C->D Raw Data E 5. Analyze Curve (Find equivalence and half-equivalence points) D->E Visual Representation F 6. Determine pKa (pKa = pH at 1/2 equivalence point) E->F Inflection Points Identified

Caption: Workflow for pKa determination via potentiometric titration.

Head-to-Head Comparison: Theory vs. Reality

The true power of these methodologies emerges when they are used in concert. Computational predictions guide experimental efforts, and experimental results validate and refine computational models.

Below is a comparative table of predicted and experimental properties for several halogenated imidazoles. Note that direct, one-to-one comparisons from a single source are rare in the literature; this table is a synthesis of data from various public databases and publications to illustrate the general trends.

CompoundPropertyPredicted ValueExperimental ValueReference (Predicted)Reference (Experimental)
4,5-Dibromo-1H-imidazole logP2.1-[21]-
2-Bromo-4,5-diphenyl-1H-imidazole pKa10.33-[22]-
4,5-Diiodo-1H-imidazole logP1.4-[23]-
2,4,5-Triiodo-1H-imidazole logP2.8-[24]-
2-Bromo-4,5-dichloro-1H-imidazole logP1.9-[25]-
4,5-Dibromo-1-methyl-1H-imidazole logP1.95-[26]-
Analysis of Synergy and Discrepancy
  • Strengths of Computation:

    • Speed and Cost: It is far cheaper and faster to model thousands of compounds than to synthesize and test them.[10][11]

    • Safety: Allows for the evaluation of potentially toxic or difficult-to-synthesize molecules.

    • Insight: Provides detailed information about electronic structure, orbital energies, and other properties that are difficult or impossible to measure directly.[2][15]

  • Strengths of Experimentation:

    • Accuracy: Provides the definitive, real-world value for a property under specific conditions. It is the benchmark against which all predictions are judged.

    • Unexpected Results: Can reveal unforeseen chemical behavior, impurities, or stability issues not captured by idealized computational models.

  • Common Discrepancies and Their Causes:

    • Prediction Accuracy: While generally good, computational pKa predictions can sometimes be off by one or more log units, especially for complex molecules. Predictions for bases are often less accurate than for acids.[16]

    • Solvation Effects: Implicit solvent models are approximations. Specific, explicit interactions between a molecule and solvent molecules (e.g., hydrogen bonding) can cause deviations.

    • Tautomers and Conformers: Imidazoles can exist in different tautomeric forms. If the computational model does not identify the lowest-energy tautomer present in the experimental solution, the prediction will be inaccurate.

    • Experimental Conditions: Low solubility, weak chromophores (for UV-based methods), or impurities can complicate experimental measurements and introduce errors.[16]

Conclusion: An Integrated Strategy for Success

Neither computational modeling nor experimental validation is sufficient on its own. The most efficient and effective path in drug development involves a symbiotic relationship between the two.

  • Screen Broadly with Computation: Use in silico tools to screen vast virtual libraries and prioritize a smaller, more promising set of halogenated imidazoles based on predicted ADME properties.

  • Synthesize and Test Selectively: Synthesize the highest-priority candidates.

  • Validate with Experiment: Use rigorous, gold-standard experimental methods like potentiometric titration and HPLC to determine the actual pKa and logP.

  • Refine the Model: Feed the experimental results back into the computational models to refine them, improving the predictive accuracy for the next generation of compounds.

By embracing this integrated workflow, research organizations can accelerate the discovery of novel therapeutics, reduce costs, and increase the probability of success in the challenging landscape of drug development.

References

  • Bari, A., et al. (2021). "Synthesis, antimicrobial activity and molecular modeling studies of halogenated 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazoles." PubMed.
  • Creative Bioarray. "Protocol for Determining pKa Using Potentiometric Titration.
  • Acheampong, A., et al. (2024). "Computational/in silico methods in drug target and lead prediction." PubMed Central.
  • Ahmed, M., et al. (2024). "Advanced Computational Insights into Coronary Artery Disease Drugs: A Machine Learning and Topological Analysis." MDPI.
  • Li, X., et al. (2025). "Scalable Drug Property Prediction via Automated Machine Learning." ChemRxiv.
  • Akhtar, M. N. (2024). "Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry." DergiPark.
  • Lee, K., et al. (2024). "Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus." MDPI.
  • Ahmed, M., et al. (2024). "Artificial neural networks: revolutionizing computational chemistry for physicochemical property prediction." Taylor & Francis Online.
  • Sirci, F., & Guney, E. (2025). "Schematic representation of computational drug repurposing workflow." ResearchGate.
  • Google Patents. "CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole.
  • Mary, Y. S., et al. (2018). "Spectroscopic analysis and molecular docking of imidazole derivatives and investigation of its reactive properties by DFT and mo." Journal of Molecular Structure.
  • ECETOC. "APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • Google Patents. "CN102432543A - Synthesis method of 4-iodo-1H-imidazole.
  • Fadipe, O. S., & B-R, B. (2024). "Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens." ResearchGate.
  • Zafar, S., et al. "REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium." Pak. J. Pharm. Sci..
  • Reijenga, J., et al. (2013). "Development of Methods for the Determination of pKa Values." PubMed Central.
  • Semantic Scholar. "antibacterial activity of hydroxyimidazole derivatives.
  • PubChem. "4,5-Diiodo-1H-imidazole.
  • Lestari, D., et al. (2023). "Molecular docking and dynamics analysis of halogenated imidazole chalcone as anticancer compounds." ResearchGate.
  • Berezin, A. S., et al. (2020). "4,5-Diiodo-1-H-imidazole-derived linker ligand and Cu(i) and Co(ii) coordination polymers based thereupon." CrystEngComm.
  • ResearchGate. "Antimicrobial activity of imidazoles.
  • Suradkar, R. R., et al. (2025). "Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance." PubMed Central.
  • Al-Hamdani, A. A., et al. (2022). "Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents." MDPI.
  • Smietana, M., et al. (2013). "Comparison of the accuracy of experimental and predicted pKa values of basic and acidic compounds." PubMed.
  • Ghammamy, S., et al. (2014). "Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies." Oriental Journal of Chemistry.
  • Chemistry Stack Exchange. (2017). "pKa of imidazoles.
  • Alí-Torres, J., et al. (2011). "Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance." Physical Chemistry Chemical Physics.
  • Semantic Scholar. "Computational calculations of pKa values of imidazole in Cu(II) complexes of biological relevance.
  • Al-Ostath, R. A., et al. (2024). "Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors." MDPI.
  • PubChem. "2-Bromo-4,5-dichloro-1H-imidazole.
  • Al-Ostath, R. A., et al. (2025). "Design, synthesis, anticancer properties, and molecular docking of imidazolone derivatives with lipophilic moiety." PubMed.
  • Lee, Y. R., et al. (2015). "Synthesis of Halogenated 1,5-Diarylimidazoles and Their Inhibitory Effects on LPS-Induced PGE2 Production in RAW 264.7 Cells." PubMed Central.
  • Năstasă, C., et al. (2015). "Synthesis, determination of the lipophilicity, anticancer and antimicrobial properties of some fused 1,2,4-triazole derivatives." PubMed.
  • Stana, A., et al. (2022). "Evaluation of the Lipophilicity of New Anticancer 1,2,3-Triazole-Dipyridothiazine Hybrids Using RP TLC and Different Computational Methods." MDPI.
  • PubChem. "2,4,5-Triiodo-1H-imidazole.
  • PubChem. "1H-Imidazole, 4,5-dibromo-.

Sources

A Senior Application Scientist's Guide to Assessing the Kinase Selectivity of Indazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold has proven to be a cornerstone in the development of potent protein kinase inhibitors, with several approved drugs like Axitinib and Pazopanib validating its therapeutic utility.[1][2] However, the success of any kinase inhibitor, particularly those targeting the highly conserved ATP-binding site, is critically dependent on its selectivity profile across the human kinome.[3] Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a rigorous and multi-faceted assessment of kinase selectivity is not merely a characterization step but a foundational pillar of the drug discovery process.

This guide provides an in-depth comparison of methodologies for evaluating the selectivity of indazole-based kinase inhibitors. We will move beyond simple protocols to discuss the strategic rationale behind experimental choices, enabling researchers to build a comprehensive and reliable selectivity profile for their lead compounds.

Pillar 1: Foundational Assessment with Biochemical Assays

Biochemical assays are the first line of evaluation, providing a direct measure of an inhibitor's ability to interact with and inhibit a purified kinase. The choice of assay format is crucial as it can influence the interpretation of selectivity data.

Comparing Biochemical Approaches: Activity vs. Binding

Two primary categories of biochemical assays are employed: those that measure the inhibition of catalytic activity (yielding an IC50) and those that measure direct binding affinity (yielding a Kd).

  • Activity-Based Assays (IC50 Determination): These assays quantify the functional consequence of the inhibitor on the kinase's ability to phosphorylate a substrate. Common formats include:

    • Radiometric Assays: The traditional "gold standard," these assays use radiolabeled ATP (e.g., [γ-³³P]-ATP) and measure the incorporation of the radioactive phosphate onto a substrate.[4] They are highly sensitive and directly measure catalytic activity.

    • Luminescence-Based Assays: Formats like Promega's ADP-Glo™ measure the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, less ADP is produced, resulting in a higher luminescent signal.[5] This format is highly amenable to high-throughput screening (HTS).

    • Fluorescence-Based Assays: Techniques like Fluorescence Resonance Energy Transfer (FRET) use fluorescently labeled components to generate a signal upon substrate phosphorylation.[4]

  • Binding-Based Assays (Kd Determination): These assays measure the direct interaction between the inhibitor and the kinase, providing a thermodynamic measure of affinity (the dissociation constant, Kd). A key advantage is that they are independent of ATP concentration.[6][7]

    • Competition Binding Assays: A prominent example is the KINOMEscan™ platform (Eurofins DiscoverX), which measures the ability of a test compound to displace a known, immobilized ligand from the kinase active site.[6][7] The amount of kinase bound to the solid support is quantified, allowing for the calculation of a Kd. This method can screen a single compound against hundreds of kinases in a uniform assay format.[8][9]

Causality Behind the Choice: Why choose one over the other? An IC50 value from an activity assay is context-dependent; it can be significantly influenced by the concentration of ATP used in the assay due to competitive binding.[4][10][11] A potent inhibitor might appear weaker in an assay with high ATP concentrations. Binding assays circumvent this by directly measuring affinity, providing a more direct comparison of inhibitor potency across different kinases.[7] Therefore, for true selectivity profiling, Kd values are often preferred, while IC50 values are critical for confirming functional inhibition.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol provides a framework for determining the IC50 value of an indazole-based inhibitor against a target kinase.

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer.

    • Prepare serial dilutions of the indazole-based inhibitor in DMSO, then dilute further in kinase buffer to create a 2X compound solution. Include a DMSO-only control.

  • Kinase Reaction:

    • Add 5 µL of the 2X inhibitor solution to a 384-well plate.

    • Add 5 µL of the 2X kinase/substrate solution to initiate the reaction.

    • Incubate for 1 hour at room temperature.

  • ATP Depletion & ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Luminescence Generation & Measurement:

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the no-inhibitor (high activity) and no-kinase (low activity) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

G cluster_prep Step 1: Preparation cluster_reaction Step 2: Kinase Reaction cluster_detection Step 3: Signal Generation cluster_analysis Step 4: Analysis P1 Prepare 2X Kinase/ Substrate Solution R1 Add Inhibitor to Plate P2 Prepare 2X Serial Dilutions of Indazole Inhibitor P2->R1 R2 Add Kinase/Substrate (Initiate Reaction) R1->R2 R3 Incubate (1 hr) R2->R3 D1 Add ADP-Glo™ Reagent (Stop Reaction) R3->D1 D2 Incubate (40 min) D1->D2 D3 Add Kinase Detection Reagent D2->D3 D4 Incubate (30 min) D3->D4 A1 Measure Luminescence D4->A1 A2 Calculate % Inhibition A1->A2 A3 Plot Dose-Response Curve & Determine IC50 A2->A3

Workflow for a typical in vitro kinase IC50 determination using the ADP-Glo™ assay.

Pillar 2: Cellular Assays for Physiological Relevance

Demonstrating potent biochemical inhibition is necessary but not sufficient. An inhibitor must be able to enter a cell, engage its target in the presence of millimolar concentrations of endogenous ATP, and elicit a functional response.[12][13] Cellular assays are therefore a critical step in validating selectivity.

Comparing Cellular Approaches: Target Engagement vs. Downstream Signaling
  • Target Engagement Assays: These assays directly measure the interaction of the inhibitor with its target kinase inside intact cells. This provides crucial information on cell permeability and target occupancy.[14]

    • NanoBRET™ (Promega): This technology measures target engagement by detecting energy transfer between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled energy transfer molecule that reversibly binds to the kinase. An inhibitor that enters the cell and binds to the kinase will displace the tracer, disrupting BRET.[15] This allows for the quantitative determination of cellular potency (cellular IC50).

  • Phosphorylation/Signaling Assays: These assays measure the inhibitor's effect on the kinase's downstream signaling pathway. This confirms that target engagement leads to functional modulation of the pathway.

    • Western Blotting: A classic method to detect changes in the phosphorylation status of a kinase's direct substrate.

    • ELISA/HTRF®: High-throughput immunoassays that can quantify the levels of a specific phosphoprotein in cell lysates.[16]

Causality Behind the Choice: It is essential to perform both types of cellular assays. A target engagement assay confirms the inhibitor is reaching its intended target. However, a cell could have redundant signaling pathways that compensate for the inhibition of one kinase. A downstream signaling assay verifies that target engagement translates into the desired biological outcome (i.e., pathway inhibition).[14]

G cluster_outside cluster_inside Indazole Indazole-Based Inhibitor Kinase Target Kinase (e.g., VEGFR2) ATP Substrate Indazole->Kinase Binds to ATP pocket (Target Engagement) Indazole->Kinase Membrane Cell Membrane pSubstrate Phosphorylated Substrate Kinase->pSubstrate Phosphorylation Signal Downstream Signaling (Proliferation, Angiogenesis) pSubstrate->Signal

Mechanism of an indazole inhibitor blocking intracellular kinase signaling.

Pillar 3: Kinome-Wide Profiling for a Global Perspective

To understand the full selectivity profile, an inhibitor must be tested against a broad representation of the human kinome. Large-scale panel screening is the industry standard for this purpose.[17][18]

Comparative Kinome Profiling Platforms

Several commercial services offer large-scale kinase profiling, typically screening a compound at one or two concentrations against hundreds of kinases.[16][6][8]

  • KINOMEscan™ (Binding Assay): As mentioned, this platform uses a competition binding assay to determine Kd values or percentage inhibition against a panel of over 480 kinases.[6][9] The data output is uniform and allows for direct comparison across the kinome.

  • HotSpot™/³³PanQinase™ (Activity Assay): Reaction Biology offers radiometric activity-based screening against a large panel of kinases.[16][19] This provides functional inhibition data (IC50 or % inhibition) across the kinome.

  • Multiplexed Inhibitor Beads (MIBs) and Mass Spectrometry: This research technique uses beads coated with multiple kinase inhibitors to "pull down" kinases from a cell lysate. The captured kinases are then identified and quantified by mass spectrometry.[20][21] This can reveal which kinases are active and engaged by an inhibitor in a cellular context.

Causality Behind the Choice: For lead optimization, a broad binding assay panel like KINOMEscan™ is invaluable for identifying potential off-targets early.[22] Activity-based panels are crucial for confirming that binding interactions translate to functional inhibition. MIB-MS approaches are powerful for target deconvolution and understanding inhibitor effects in a more complex biological sample.[20]

Data Interpretation and Visualization

The output from a kinome scan can be extensive. Several metrics and visualization tools are used to distill this information:

  • Selectivity Score (S-score): A common metric is the S-score, calculated by dividing the number of kinases inhibited above a certain threshold (e.g., Kd < 3 µM) by the total number of kinases tested.[4][23] A lower score indicates higher selectivity.

  • TREEspot™ Visualization: This tool, often provided with KINOMEscan™ data, maps the binding interactions onto a dendrogram of the human kinome.[8] This provides an intuitive visual representation of an inhibitor's selectivity profile, highlighting which kinase families are most affected.

Comparative Data Example: Indazole-Based Inhibitors

To illustrate, let's compare the selectivity of a highly selective indazole-based inhibitor with a known multi-kinase indazole inhibitor, Axitinib.

Kinase TargetInvestigational Indazole (% Inhibition at 1 µM)Axitinib (Kd in nM)Rationale for Comparison
VEGFR2 98%0.2Primary target for Axitinib, a potent anti-angiogenic agent.
VEGFR1 95%0.1Closely related family member, often co-inhibited.
PDGFRβ 85%1.6Common off-target for VEGFR inhibitors, contributing to efficacy.
c-Kit 70%1.7Another related tyrosine kinase; inhibition can have clinical implications.
PLK4 5%>10,000A structurally distinct serine/threonine kinase, used as a negative control.
CDK2 <10%>10,000A key cell cycle kinase; lack of inhibition is desirable for selectivity.
Aurora A <10%2800Serine/threonine kinase; off-target inhibition can lead to toxicity.
Data is representative and compiled for illustrative purposes based on publicly available profiles of indazole inhibitors.[1][24][25]

This table clearly shows that while both compounds are potent against their primary targets, their broader selectivity profiles differ, which has significant implications for their therapeutic application and potential side effects.

Conclusion: An Integrated Strategy

Assessing the kinase selectivity of indazole-based inhibitors requires a multi-pronged approach. No single assay can provide the complete picture. The journey begins with precise biochemical assays to establish potency and functional inhibition, followed by critical cell-based assays to confirm physiological activity and target engagement. Finally, comprehensive kinome-wide screening provides the global perspective necessary to understand on- and off-target effects. By logically layering these methodologies and understanding the causality behind each experimental choice, researchers can build a robust data package that de-risks clinical progression and ultimately leads to safer, more effective medicines.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637. [Link]
  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Kovelman, R., & Reitz, B. A. (2013). A broad-spectrum screen for prediction of kinase inhibitor activities. Journal of biomolecular screening, 18(1), 107-117. [Link]
  • Fabian, M. A., Biggs III, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature biotechnology, 23(3), 329-336. [Link]
  • Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of chemical biology, 2(3), 131-151. [Link]
  • Eurofins Discovery. KINOMEscan Technology. [Link]
  • Mittal, S., Singh, H., & Singh, G. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC advances, 11(36), 22430-22475. [Link]
  • Lo, Y. C., Sen, S., Smith, C. A., & Huang, J. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • RSC Publishing. (2021).
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
  • Oxford Academic. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge. [Link]
  • ACS Publications. (2010). Computational Modeling of Kinase Inhibitor Selectivity. [Link]
  • MDPI. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. [Link]
  • Uitdehaag, J. C., Verkaar, F., Alwan, H., de Man, J., Buijsman, R. C., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 858-876. [Link]
  • Eurofins Discovery.
  • Duncan, J. S., Whittle, M. C., Nakamura, K., & Aboagye, E. O. (2012). Recent advances in methods to assess the activity of the kinome. The FASEB Journal, 26(8), 3047-3056. [Link]
  • INiTS. (2020). Cell-based test for kinase inhibitors. [Link]
  • Fox Chase Cancer Center. Multi-Analyte Columns – Generating a Kinome Profile for Cancer Therapy. [Link]
  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039-1045. [Link]
  • Posy, S. L., Herms, J., & Van Vlijmen, H. (2012). Targeted kinase selectivity from kinase profiling data. Journal of medicinal chemistry, 55(15), 6935-6946. [Link]
  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
  • Diks, S. H., & Peppelenbosch, M. P. (2004). Kinome profiling. Current opinion in chemical biology, 8(1), 60-65. [Link]
  • Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. [Link]
  • Technology Networks. (2016). KINOMEscan® ELECT Kinase screening and profiling services. [Link]
  • Reaction Biology. (2022).
  • Bauer, D., Whittington, D. A., Coxon, A., Bready, J., Harriman, S. P., Patel, V. F., ... & Harmange, J. C. (2008). Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors. Bioorganic & medicinal chemistry letters, 18(17), 4844-4848. [Link]
  • Creative Biolabs. Cellular Kinase Target Engagement Assay Service. [Link]
  • Diks, S. H., Kok, K., O'Toole, K., Hommes, D. W., Van den Blink, J. W., & Peppelenbosch, M. P. (2007). Kinome profiling of clinical cancer specimens. Cancer research, 67(19), 9038-9044. [Link]
  • Reaction Biology. Kinase Selectivity Panels. [Link]
  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A cell-based assay for measuring endogenous BcrAbl kinase activity and inhibitor resistance. PloS one, 11(9), e0161748. [Link]
  • Reaction Biology. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. [Link]
  • BMG LABTECH. (2020). Kinase assays. [Link]
  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature biotechnology, 25(9), 1035-1044. [Link]
  • Klebl, B., & Müller, G. (Eds.). (2011). Protein kinases as drug targets. John Wiley & Sons. [Link]
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
  • Vasta, J. D., & Robers, M. B. (2014).
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]

Sources

A Comparative Guide to the Efficacy of Indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases, enzymes that regulate the majority of cellular pathways, have become one of the most critical classes of drug targets in modern medicine, particularly in oncology. Dysregulation of kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and angiogenesis. The development of small-molecule kinase inhibitors has consequently revolutionized cancer therapy.

Within the vast chemical space explored for kinase inhibition, the indazole scaffold has emerged as a "privileged structure."[1][2] Its unique bicyclic aromatic system provides a versatile framework for creating potent and selective inhibitors that can target the highly conserved ATP-binding pocket of various kinases.[2] Commercially successful drugs such as Axitinib and Pazopanib are testaments to the therapeutic potential of this chemical core.[2]

This guide provides an in-depth comparative analysis of the efficacy of prominent indazole-based kinase inhibitors. We will move beyond a simple cataloging of data to explore the causality behind experimental design, compare performance using quantitative data, and provide field-proven protocols for their evaluation. This content is designed for researchers, scientists, and drug development professionals seeking to understand the nuances of this important class of therapeutics.

Chapter 1: Key Classes of Indazole-Based Kinase Inhibitors & Their Targets

The therapeutic utility of a kinase inhibitor is defined by its potency and selectivity. The indazole framework has been successfully adapted to create both highly selective inhibitors and multi-targeted agents designed to block several oncogenic pathways simultaneously. For this guide, we will compare three FDA-approved, indazole-based drugs that exemplify distinct strategic approaches to kinase inhibition.

  • Axitinib (Inlyta®): A potent and highly selective second-generation inhibitor primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFRs).[3][4] Its design objective is the specific and powerful blockade of angiogenesis, the process by which tumors form new blood vessels.

  • Pazopanib (Votrient®): A second-generation multi-targeted tyrosine kinase inhibitor that, in addition to VEGFRs, also potently inhibits Platelet-Derived Growth Factor Receptors (PDGFRs) and c-Kit.[5][6] This broader spectrum of activity is intended to simultaneously disrupt angiogenesis and other tumor growth signaling pathways.[7]

  • Entrectinib (Rozlytrek®): A highly selective inhibitor of Tropomyosin Receptor Kinases (TRK A, B, and C) and the oncogenic fusion proteins ROS1 and ALK.[8][9] It is a prime example of a targeted therapy developed for patient populations with specific, rare genetic alterations, regardless of the tumor's tissue of origin.[10]

G cluster_0 Indazole-Based Kinase Inhibitors cluster_1 Primary Target Classes Axitinib Axitinib Angiogenesis Receptors Angiogenesis Receptors Axitinib->Angiogenesis Receptors Highly Selective Pazopanib Pazopanib Pazopanib->Angiogenesis Receptors Multi-Targeted Entrectinib Entrectinib Oncogenic Fusion Kinases Oncogenic Fusion Kinases Entrectinib->Oncogenic Fusion Kinases Highly Selective

Caption: Classification of selected indazole inhibitors.

Chapter 2: Comparative Efficacy Analysis

Efficacy evaluation for kinase inhibitors is a multi-step process that begins with assessing direct enzyme inhibition and progresses to measuring effects in complex biological systems.

Biochemical Potency: A Head-to-Head Comparison

The first critical measure of an inhibitor's power is its biochemical potency, typically expressed as the half-maximal inhibitory concentration (IC50). This value quantifies the drug concentration required to inhibit 50% of the target kinase's activity in an in vitro, cell-free system.[11] These assays are essential for initial screening and lead optimization as they measure direct, on-target engagement without the complexities of cellular uptake, efflux, or metabolism.[12]

The data below, consolidated from multiple studies, highlights the distinct biochemical profiles of our selected inhibitors. Axitinib, for instance, demonstrates exceptional potency against VEGFRs, with IC50 values in the sub-nanomolar range, making it one of the most potent VEGFR inhibitors described.[3][4] Entrectinib also shows low nanomolar potency against its target TRK, ROS1, and ALK kinases.[13] Pazopanib displays a broader but generally less potent profile compared to Axitinib's primary targets.[1]

CompoundTarget KinaseIC50 (nM)Reference(s)
Axitinib VEGFR-10.1[3][14]
VEGFR-20.2[3][14]
VEGFR-30.1 - 0.3[3][14]
PDGFRβ1.6[14]
c-Kit1.7[14]
Pazopanib VEGFR-110[1]
VEGFR-230[1]
VEGFR-347[1]
PDGFRs84[1]
c-Kit74[1]
Entrectinib TRKA1[13]
TRKB3[13]
TRKC5[13]
ROS17[13]
ALK12[13]

Table 1: Comparative Biochemical Potency (IC50) of Indazole-Based Inhibitors. Note: IC50 values can vary between experiments based on assay conditions (e.g., ATP concentration). The data presented represents reported values from cited literature.

Cellular Potency & Pathway Inhibition

While biochemical assays are fundamental, they do not predict an inhibitor's efficacy in a living cell.[15] Cellular assays are the crucial next step to confirm that a compound can cross the cell membrane, engage its target in the complex intracellular environment, and elicit a biological response.[12][16]

The primary method for confirming target engagement in cells is to measure the phosphorylation status of the kinase's direct downstream substrates. For an inhibitor of the VEGFR pathway like Axitinib, this involves assessing the reduction in phosphorylation of key signaling nodes like AKT and ERK.[4] A significant reduction in the phosphorylated form of these proteins (p-AKT, p-ERK) upon treatment provides direct evidence of pathway inhibition. This is often followed by cell viability assays (e.g., MTT) to determine the concentration at which the inhibitor reduces cell proliferation or induces cell death. For example, in a patient-derived glioblastoma cell line, Axitinib demonstrated an IC50 value of 3.58 µM after three days of treatment.[17]

G cluster_pathway VEGFR Signaling Pathway VEGF VEGF Ligand VEGFR VEGFR-2 VEGF->VEGFR PLCg PLCγ VEGFR->PLCg AKT AKT PLCg->AKT ERK ERK PLCg->ERK Angiogenesis Angiogenesis, Permeability, Survival AKT->Angiogenesis ERK->Angiogenesis Axitinib Axitinib Axitinib->VEGFR Inhibition

Caption: Axitinib's mechanism of action in the VEGFR-2 pathway.

Chapter 3: Experimental Protocols for Efficacy Determination

Scientific integrity demands that protocols be robust and reproducible. The following methods represent industry-standard, self-validating systems for assessing kinase inhibitor efficacy.

Experimental Workflow Overview

The evaluation of a novel kinase inhibitor follows a logical progression from high-throughput biochemical screening to more complex, lower-throughput cellular and in vivo models.

G Biochem Biochemical Screen (e.g., ADP-Glo) Determine IC50 Cellular_Phospho Cellular Phosphorylation Assay (e.g., Western Blot) Confirm Pathway Inhibition Biochem->Cellular_Phospho Validate Hits Cellular_Viability Cell Viability Assay (e.g., MTT) Determine Cellular IC50 Cellular_Phospho->Cellular_Viability Confirm Mechanism InVivo In Vivo Model (e.g., Xenograft) Assess Anti-Tumor Activity Cellular_Viability->InVivo Test in Organism

Caption: Standard workflow for kinase inhibitor evaluation.
Protocol 3.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol measures the amount of ADP produced by a kinase reaction; less ADP signifies greater inhibition.

Rationale: The ADP-Glo™ assay is a luminescence-based method that is highly sensitive, has a strong signal-to-background ratio, and is amenable to high-throughput screening in 384-well formats.[18] It is a gold-standard method for determining biochemical IC50 values.[19]

Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of the indazole-based inhibitor (e.g., Axitinib) in 100% DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Setup: In a 384-well plate, add 1 µL of the diluted inhibitor to the appropriate wells. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

  • Enzyme/Substrate Addition: Prepare a master mix containing the target kinase (e.g., VEGFR-2), its specific substrate peptide, and the assay buffer.

    • Causality Note: The concentrations of enzyme and substrate should be optimized beforehand to ensure the reaction proceeds linearly over time and is at or below the Michaelis-Menten constant (Km) for ATP to ensure sensitive detection of ATP-competitive inhibitors.[18]

  • Reaction Initiation: Add 2 µL of the enzyme/substrate mix to each well and pre-incubate with the compound for 15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.

  • Start Reaction: Add 2 µL of ATP solution (at its predetermined Km concentration) to all wells to initiate the kinase reaction. Incubate for the desired time (e.g., 60 minutes) at room temperature.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent. This stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

    • Causality Note: Depleting the remaining ATP is critical to prevent it from generating a background signal in the final luminescence step.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP produced by the kinase reaction into ATP. Incubate for 30 minutes.

  • Signal Detection: Read the luminescence on a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to kinase activity.

  • Data Analysis: Normalize the data to controls and plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to calculate the IC50 value.

Protocol 3.2: Cellular Phosphorylation Assay (Western Blot)

This protocol assesses the ability of an inhibitor to block kinase signaling within intact cells.

Rationale: Western blotting provides a semi-quantitative readout of the phosphorylation status of a specific protein. It is the most direct way to visualize the inhibition of a signaling cascade in a cellular context.

Methodology:

  • Cell Culture: Plate cells (e.g., HUVECs for VEGFR studies) in a 6-well plate and grow to 70-80% confluency.

  • Serum Starvation (Optional): To reduce basal kinase activity, starve the cells in a low-serum medium (e.g., 0.5% FBS) for 12-24 hours before the experiment.

  • Inhibitor Treatment: Treat the cells with various concentrations of the kinase inhibitor (e.g., Pazopanib) for a predetermined time (e.g., 2 hours). Include a vehicle-only (DMSO) control.

  • Ligand Stimulation: Stimulate the kinase pathway by adding the relevant ligand (e.g., VEGF) for a short period (e.g., 10 minutes) to all wells except the unstimulated control.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Causality Note: The inclusion of phosphatase inhibitors is absolutely critical to preserve the phosphorylation state of the proteins after cell lysis.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading on the gel.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk) for 1 hour.

    • Incubate with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-VEGFR-2) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total protein (e.g., anti-total-VEGFR-2) and a loading control (e.g., anti-β-actin).

Chapter 4: Concluding Remarks & Future Directions

This guide has compared three distinct, clinically successful indazole-based kinase inhibitors: Axitinib, Pazopanib, and Entrectinib. The experimental data and methodologies demonstrate a clear divergence in their therapeutic strategies.

  • Axitinib exemplifies a focus on high-potency, selective inhibition of a well-defined pathway (angiogenesis via VEGFR), making it a powerful tool where this pathway is the primary driver of disease.[3][4]

  • Pazopanib represents a multi-targeted approach, trading some of the exquisite potency of Axitinib for a broader inhibitory profile against several pro-cancerous pathways.[5][7]

  • Entrectinib showcases the power of precision medicine, with its efficacy tightly linked to specific genetic alterations (NTRK/ROS1/ALK fusions), highlighting a shift towards biomarker-driven therapies.[8][20]

The indazole scaffold remains a fertile ground for kinase inhibitor discovery.[2] Current research is actively exploring its application against novel targets such as Polo-like kinase 4 (PLK4) and Aurora kinases, which are involved in cell cycle regulation and mitosis.[21][22] The continued evolution of indazole-based compounds promises to deliver even more sophisticated and effective therapies for a range of diseases in the future.

References

  • The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects.
  • Pazopanib - Wikipedia. (2023, December 1). Wikipedia. [Link]
  • Ursu, R. G., et al. (2021). In vitro evaluation of Axitinib and Sorafenib treatment in glioblastoma cell viability and morphology. PubMed Central. [Link]
  • In Vivo Kinase Activity Models.
  • Al-Salama, Z. T. (2022). Entrectinib: A New Selective Tyrosine Kinase Inhibitor Approved for the Treatment of Pediatric and Adult Patients with NTRK Fusionpositive, Recurrent or Advanced Solid Tumors. PubMed. [Link]
  • Pazopanib: a promising new agent in the treatment of soft tissue sarcomas. (2012). PubMed. [Link]
  • What is the mechanism of Pazopanib Hydrochloride? (2024, July 17).
  • What is the mechanism of Entrectinib? (2024, July 17).
  • Cell-based test for kinase inhibitors. (2020, November 26). INiTS. [Link]
  • What is the mechanism of action, adverse effects, and contraindications of Votrient (pazopanib)? (2025, December 18). Dr.Oracle. [Link]
  • What is Entrectinib used for? (2024, June 14).
  • Ardini, E., et al. (2016).
  • Escudier, B., & Gore, M. (2011). Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. PubMed Central. [Link]
  • Entrectinib - Wikipedia. (2023, November 28). Wikipedia. [Link]
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024, August 13). Reaction Biology. [Link]
  • Biochemical kinase assay to improve potency and selectivity. (2021, March 25). Domainex. [Link]
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. [Link]
  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
  • High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications. (2008).
  • van der Lugt, J., et al. (2022). Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib. PubMed Central. [Link]
  • Korf, B. R. (2020, May 7). FDA Approves Selumetinib as First Treatment for NF1 and a Discussion of MEK Inhibitor-Based Treatments for Plexiform Neurofibromas.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. [Link]
  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. [Link]
  • Bauer, D., et al. (2008). Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors. PubMed. [Link]
  • Selumetinib Shows Promise in Treating Adult NF1-Associated Plexiform Neurofibromas. (No date).
  • The MEK inhibitor selumetinib reduces spinal neurofibroma burden in patients with NF1 and plexiform neurofibromas. (2021). PubMed Central. [Link]
  • Selumetinib in the Treatment of Neurofibromatosis Type 1 (NF1). (2025, November 1). Clausius Scientific Press. [Link]
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Publishing. [Link]
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025, September 12). PubMed Central. [Link]
  • Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. (2024, October 12).
  • Novel indazole-based inhibitor of polo-like kinase 4 against cancer. (2025, October 10). BioWorld. [Link]
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). PubMed Central. [Link]
  • Discovery of novel indazole derivatives as second-generation TRK inhibitors. (No date).
  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (2016, November 29). PubMed. [Link]
  • Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase: Modulation of Tumor Cell Growth in Vitro and In Vivo. (2009, November 20).
  • Cell-based test for kinase inhibitors. (2020, November 26). INiTS. [Link]

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 4-Chloro-5-iodo-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of protein kinase inhibitors. Its unique structure facilitates crucial hydrogen bonding interactions within the ATP-binding pocket of a wide array of kinases, making it a privileged starting point for inhibitor development. The strategic placement of substituents on the indazole ring is a key determinant of both potency and, critically, selectivity. This guide focuses on the 4-chloro-5-iodo-1H-indazole substitution pattern, a promising but underexplored scaffold.

While comprehensive, publicly available cross-reactivity data for a series of this compound derivatives is limited, this guide will provide a framework for understanding and evaluating their potential selectivity. We will delve into the rationale behind this substitution pattern, compare it with other halogenated indazoles, and provide detailed experimental protocols for researchers to conduct their own cross-reactivity studies.

The Rationale for 4-Chloro-5-iodo Substitution

The introduction of halogens at the 4 and 5-positions of the 1H-indazole ring is a deliberate design choice aimed at leveraging several key biochemical and synthetic principles:

  • Modulation of Electronic Properties: The electron-withdrawing nature of chlorine and iodine can influence the pKa of the indazole nitrogen, potentially altering the strength of hydrogen bonds with the kinase hinge region.

  • Steric Interactions and Conformational Restriction: The bulky iodine atom at the 5-position can introduce steric constraints that favor binding to kinases with accommodating active sites, thereby enhancing selectivity.

  • Halogen Bonding: Iodine, in particular, is a strong halogen bond donor. This non-covalent interaction with backbone carbonyls or other electron-rich residues in the ATP-binding site can significantly contribute to binding affinity and selectivity.

  • Synthetic Versatility: The iodo group serves as a versatile synthetic handle for introducing further diversity through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the exploration of a broad chemical space to optimize potency and selectivity.

A Comparative Look at Halogenated Indazole Derivatives

While specific data for this compound derivatives is scarce, we can infer potential trends by examining related compounds. For instance, the well-characterized kinase inhibitor Axitinib, which features a 6-fluoro substitution, demonstrates the profound impact of halogenation on the selectivity profile. Axitinib is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) but also shows off-target activity against other kinases like platelet-derived growth factor receptor (PDGFR) and c-KIT.

The following table presents a hypothetical comparison of a putative this compound derivative with other halogenated indazoles to illustrate how different substitution patterns can fine-tune the selectivity profile.

Compound IDSubstitution PatternPrimary Target(s)IC50 (nM) - Primary TargetKey Off-Target(s)IC50 (nM) - Off-Target(s)Selectivity Fold (Primary vs. Off-Target)
Hypothetical-1 4-chloro-5-iodo VEGFR2 5 SRC, LCK 500, 1200 100, 240
Axitinib6-fluoroVEGFRs0.2 - 1.6PDGFRβ, c-KIT1.6, 1.7~1
Pazopanib5-amino, 6-chloroVEGFRs, PDGFRs, c-KIT10 - 84MultipleBroadMulti-targeted
Indazole-A6-bromop38α15JNK2, JNK3250, 40016, 26

This table contains hypothetical and literature-derived data for illustrative purposes.

This comparative view underscores the principle that even subtle changes in the halogen substitution pattern can dramatically shift the cross-reactivity landscape of an indazole-based inhibitor.

Experimental Protocols for Cross-Reactivity Profiling

To rigorously assess the selectivity of novel this compound derivatives, a systematic approach involving both biochemical and cellular assays is essential.

Experimental Workflow for Kinase Inhibitor Cross-Reactivity Profiling

G cluster_0 Biochemical Profiling cluster_1 Cellular Validation Initial_Screening Initial Screening (e.g., against primary target) Broad_Panel_Screening Broad Kinome Panel Screening (e.g., KINOMEscan™, >400 kinases) Initial_Screening->Broad_Panel_Screening High Potency IC50_Determination IC50 Determination for Hits Broad_Panel_Screening->IC50_Determination Identify Off-Targets Target_Engagement Cellular Target Engagement (e.g., CETSA, NanoBRET) IC50_Determination->Target_Engagement Validate in cellular context Phenotypic_Assay Phenotypic Assays (e.g., cell viability, apoptosis) Target_Engagement->Phenotypic_Assay Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot for phospho-proteins) Phenotypic_Assay->Signaling_Pathway_Analysis

Caption: A typical workflow for characterizing the cross-reactivity of a novel kinase inhibitor.

Protocol 1: Broad Kinase Profiling using KINOMEscan™

The KINOMEscan™ platform is a widely used competition binding assay to quantitatively measure the interactions of a compound against a large panel of kinases.

1. Compound Preparation:

  • Prepare a 100 mM stock solution of the this compound derivative in 100% DMSO.
  • Submit the compound for screening at a concentration of 1 µM or 10 µM.

2. Assay Principle:

  • The test compound is incubated with a panel of DNA-tagged kinases.
  • The mixture is passed over a column containing an immobilized, active-site directed ligand.
  • Kinases that do not bind to the test compound will bind to the immobilized ligand and be retained on the column.
  • Kinases that bind to the test compound will flow through the column.
  • The amount of kinase in the flow-through is quantified by qPCR of the DNA tag.

3. Data Interpretation:

  • Results are typically reported as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding.
  • A common threshold for a significant interaction is a %Ctrl value of <10% or <35%.
  • The output is often visualized as a "tree-spot" diagram, mapping the interactions onto the human kinome tree.
Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to validate target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.

1. Cell Culture and Treatment:

  • Culture a relevant cell line to ~80% confluency.
  • Treat the cells with the this compound derivative at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 1-2 hours.

2. Thermal Challenge:

  • Harvest the cells and resuspend them in a suitable buffer.
  • Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling on ice.

3. Lysis and Protein Quantification:

  • Lyse the cells by freeze-thaw cycles.
  • Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation.
  • Quantify the amount of the target kinase and a control protein in the soluble fraction by Western blotting or mass spectrometry.

4. Data Analysis:

  • Plot the amount of soluble protein as a function of temperature for both treated and untreated samples.
  • A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement and stabilization.

Data Visualization and Interpretation: A Hypothetical Case Study

Effective visualization of cross-reactivity data is crucial for making informed decisions in a drug discovery program. A heatmap is an excellent tool for representing the inhibition profile of a compound against a panel of kinases.

Hypothetical Kinase Inhibition Data for Compound "XYZ-Indazole" (a this compound derivative)

Kinase% Inhibition @ 1 µM
VEGFR2 98
PDGFRβ 95
c-KIT 88
SRC65
LCK58
FYN55
ABL142
FLT335
EGFR15
HER212
CDK28
p38α5

Caption: A heatmap visualizing hypothetical kinase inhibition data. Red indicates strong inhibition, yellow moderate, green weak, and blue negligible.

Interpreting the Kinase Signaling Context

Understanding the biological pathways in which the primary and off-targets are involved is critical for predicting the therapeutic and toxicological effects of an inhibitor.

G cluster_0 VEGFR2 Signaling (Primary Target) cluster_1 SRC Family Kinase Signaling (Off-Target) VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis, Cell Survival PLCg->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Growth_Factor_Receptors Growth Factor Receptors SRC SRC Growth_Factor_Receptors->SRC STAT3 STAT3 SRC->STAT3 Cell_Proliferation Cell Proliferation, Migration STAT3->Cell_Proliferation XYZ_Indazole XYZ_Indazole XYZ_Indazole->VEGFR2 Potent Inhibition XYZ_Indazole->SRC Moderate Inhibition

Caption: A simplified diagram showing the inhibition of a primary target pathway (VEGFR2) and a potential off-target pathway (SRC) by a hypothetical inhibitor.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The strategic incorporation of these halogens offers opportunities to fine-tune potency, selectivity, and pharmacokinetic properties. While direct comparative cross-reactivity data for a series of these compounds is not yet widely available, this guide provides the conceptual framework and practical methodologies for researchers to conduct their own thorough investigations. By employing a systematic approach to cross-reactivity profiling, from broad kinome screening to cellular target validation, the full potential of these derivatives can be unlocked, paving the way for the development of next-generation targeted therapies.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central.
  • Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Indian Academy of Sciences.

A Senior Scientist's Guide to the Structural Validation of Indazole Derivatives: An Orthogonal Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural determination of active pharmaceutical ingredients is a cornerstone of chemical research. Indazole and its derivatives are prominent scaffolds in medicinal chemistry, valued for their diverse biological activities.[1][2] However, the synthesis of substituted indazoles frequently presents a critical challenge: controlling regioselectivity.[3] Synthetic routes can yield mixtures of isomers, most commonly N-1 and N-2 substituted products, which possess distinct physicochemical and pharmacological properties.[4][5] Therefore, a multi-faceted, orthogonal analytical approach is imperative for unequivocal structural validation.

This guide provides a comparative overview of the core analytical techniques required to confirm the identity, purity, and absolute structure of novel indazole derivatives. We will move beyond simple data reporting to explore the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.

The Validation Workflow: A Strategy of Orthogonal Techniques

A definitive structural proof is not built on a single piece of evidence but on the convergence of data from multiple, independent analytical techniques. Each method interrogates a different physical property of the molecule, and together they provide a comprehensive and irrefutable structural assignment. The logical workflow proceeds from confirming the basic molecular formula to mapping the intricate atomic connectivity and, finally, determining the precise three-dimensional arrangement in space.

Validation_Workflow cluster_0 Step 1: Foundational Analysis cluster_1 Step 2: Connectivity & Isomerism cluster_2 Step 3: Absolute Structure Synthesized_Compound Synthesized Compound (e.g., Substituted Indazole) MS Mass Spectrometry (MS) Synthesized_Compound->MS Determine Molecular Weight & Formula NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS->NMR Formula Confirmed Isomer_Check Matches Target Isomer? NMR->Isomer_Check Xray X-ray Crystallography Isomer_Check->Xray Yes Re_evaluate Re-evaluate Synthesis or Isomer Separation Isomer_Check->Re_evaluate No Confirmation Unambiguous Confirmation? Xray->Confirmation Validated Structure Validated Confirmation->Validated Yes Confirmation->Re_evaluate No (e.g., poor crystal quality)

Caption: A stepwise, orthogonal workflow for comprehensive structural validation.

Mass Spectrometry (MS): The First Proof Point

Mass spectrometry serves as the initial and most fundamental check, providing the molecular weight and, with high-resolution instruments (HRMS), the elemental composition of the synthesized compound.

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Impact (EI) and Electrospray Ionization (ESI) are common techniques. ESI is a soft ionization method that typically yields the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺), which is crucial for determining molecular weight.[6]

Expertise & Causality: For indazole derivatives, ESI-HRMS is superior to EI for initial validation. EI can cause extensive fragmentation, sometimes making the molecular ion peak difficult to identify.[7][8] ESI, however, preserves the molecular ion, providing a clear and accurate mass. This accuracy is sufficient to predict an elemental formula, immediately confirming that the correct atoms have been incorporated. The fragmentation patterns observed, especially in EI or tandem MS (MS/MS), can offer structural clues. For instance, cleavage of side chains and characteristic ruptures of the indazole ring can help corroborate the structure proposed by NMR.[9]

Comparative Analysis: MS vs. Other Techniques
Technique Principle Information Gained for Indazoles Advantages Disadvantages
Mass Spectrometry Measures mass-to-charge ratio of ions.Molecular Weight, Elemental Formula, Fragmentation Pattern.High sensitivity, small sample requirement, rapid analysis.Provides no direct information on atom connectivity or stereochemistry; cannot easily distinguish isomers.
NMR Spectroscopy Absorption of radiofrequency by nuclei in a magnetic field.Detailed connectivity (¹H-¹³C skeleton), Regiochemistry (N-1 vs. N-2), Conformation.Unparalleled for determining connectivity in solution; essential for isomer differentiation.[5]Lower sensitivity than MS, requires larger sample size, more complex data interpretation.
X-ray Crystallography Diffraction of X-rays by a single crystal.[10]Absolute 3D structure, bond lengths, bond angles, stereochemistry.[11]Provides definitive, unambiguous structural proof.[10]Requires high-quality single crystals, which can be difficult or impossible to grow.[10]
Experimental Protocol: High-Resolution Mass Spectrometry (ESI-HRMS)
  • Sample Preparation: Dissolve approximately 0.1-1.0 mg of the purified indazole derivative in 1 mL of a suitable high-purity solvent (e.g., methanol or acetonitrile).[3]

  • Instrument Setup: Calibrate the mass spectrometer (e.g., a Time-of-Flight or Orbitrap instrument) using a known standard to ensure high mass accuracy.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).[3]

  • Data Acquisition: Acquire the spectrum in positive ion mode to observe [M+H]⁺ or [M+Na]⁺ ions. Ensure the mass range is set appropriately to detect the expected molecular ion.

  • Data Analysis: Determine the exact mass of the most intense peak in the molecular ion cluster. Use the instrument's software to calculate the elemental formula that corresponds to this mass within a narrow tolerance (e.g., < 5 ppm).

NMR Spectroscopy: Mapping the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule.[12] For indazole derivatives, it is the primary tool for distinguishing between N-1 and N-2 regioisomers.[5][13]

Principle: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The frequency (chemical shift) is highly sensitive to the local electronic environment, providing a unique fingerprint of each atom's position.

Expertise & Causality: Distinguishing N-1 vs. N-2 Isomers

The key to differentiating N-1 and N-2 substituted indazoles lies in the distinct chemical shifts of the ring protons and carbons, which arise from differences in their electronic environments and spatial proximities.[14]

  • ¹H NMR: In N-1 substituted isomers, the H-7 proton is typically shifted significantly downfield compared to its position in the corresponding N-2 isomer. This is due to the deshielding anisotropic effect of the adjacent pyrazole ring.[14] Conversely, the H-3 proton in 2H-indazoles is often more deshielded than in 1H-indazoles.[4]

  • ¹³C NMR: The chemical shifts of the carbon atoms, particularly C-3 and C-7a, are also diagnostic. These carbons are often more shielded in N-2 isomers compared to their N-1 counterparts.[15]

  • 2D NMR (HMBC & NOESY): Two-dimensional techniques provide definitive proof. A Heteronuclear Multiple Bond Correlation (HMBC) experiment is the gold standard. For an N-1 substituted indazole, a correlation will be observed between the protons of the substituent and the C-7a carbon of the indazole ring.[16] For an N-2 isomer, this correlation will be to the C-3 carbon. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can also be used, showing spatial proximity between the substituent's protons and the H-3 proton (for N-2 isomers) or the H-7 proton (for N-1 isomers).[17][18]

HMBC_Correlation cluster_N1 N-1 Isomer cluster_N2 N-2 Isomer a CH₂ b C-7a a->b c CH₂ d C-3 c->d

Caption: Key HMBC correlations for differentiating N-1 and N-2 isomers.

Comparative ¹H NMR Data for Indazole Isomers
Proton 1H-Indazole Derivative (Representative) 2H-Indazole Derivative (Representative) Key Difference
N-H ~10.0 - 13.5 ppm (broad singlet)-The presence of a broad, downfield N-H signal is characteristic of unsubstituted 1H-indazoles.[6][19]
H-3 ~8.10 ppm~8.40 ppmThe H-3 proton in 2H-isomers is typically more deshielded.[4]
H-7 ~7.80 ppm~7.70 ppmThe H-7 proton in 1H-isomers is often more deshielded due to ring anisotropy.[14]

Note: Chemical shifts are approximate and can vary significantly based on solvent and other substituents.

Experimental Protocol: NMR Structural Elucidation
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[3] DMSO-d₆ is often preferred as it allows for the observation of the exchangeable N-H proton.[12]

  • Spectrometer Setup: Use a high-field NMR spectrometer (≥400 MHz is recommended for better resolution).[19] Tune the probe and shim the magnetic field to optimize homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum. Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A much larger number of scans is required due to the low natural abundance of ¹³C.[4]

  • 2D NMR Acquisition: If isomerism is , acquire 2D spectra. An HMBC experiment is essential. Set the experiment to detect 2- and 3-bond correlations (e.g., an optimization for ⁸J_CH).

  • Data Processing: Process all spectra using appropriate software (e.g., Fourier transform, phase correction, baseline correction). Reference the spectra to the residual solvent peak or an internal standard like TMS.[6][12]

Single-Crystal X-ray Crystallography: The Final Arbiter

When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the definitive technique.[10][20] It provides an absolute confirmation of connectivity, regiochemistry, and stereochemistry by mapping the electron density of a molecule in its crystalline state.

Principle: When a beam of X-rays is directed at a single, well-ordered crystal, the X-rays are diffracted by the electron clouds of the atoms in a predictable pattern.[21] By measuring the position and intensity of these diffracted beams, a 3D model of the electron density, and thus the atomic positions, can be reconstructed.[11]

Expertise & Causality: While NMR and MS can build a strong case for a particular structure, X-ray crystallography provides the final, incontrovertible proof. This is particularly vital for regulatory submissions or when publishing a novel scaffold where no precedent exists. The primary challenge is not the analysis itself, but the prerequisite of growing a high-quality single crystal, which can be a time-consuming and sometimes unsuccessful process.[10] The choice of solvent, temperature, and crystallization technique (e.g., slow evaporation, vapor diffusion) is critical and often requires extensive screening.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: The most critical and empirical step. Screen for crystallization conditions by dissolving the purified compound to near-saturation in various solvents and solvent systems (e.g., ethanol, ethyl acetate, hexane/dichloromethane). Use techniques like slow evaporation of the solvent, vapor diffusion of an anti-solvent, or slow cooling to promote the growth of single crystals.[10]

  • Crystal Mounting: Using a microscope, select a suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a diffractometer. A stream of monochromatic X-rays is directed at the crystal, which is rotated while a series of diffraction images are collected by a detector.[10]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial electron density map and atomic model. This model is then "refined" to best fit the experimental data, yielding precise atomic coordinates, bond lengths, and angles.[10][22]

Conclusion: An Integrated and Self-Validating System

The structural validation of indazole derivatives is a process of building a layered, self-consistent argument. Mass spectrometry confirms the molecular formula, providing the foundational piece of the puzzle. NMR spectroscopy then maps the atomic framework, crucially distinguishing between the potential regioisomers that so often complicate indazole chemistry.[5][23] Finally, where absolute certainty is required and suitable crystals can be obtained, X-ray crystallography provides the ultimate, unambiguous confirmation of the three-dimensional structure.[24] By employing these techniques in a logical, orthogonal workflow, researchers can ensure the scientific integrity of their work and confidently advance their drug development programs.

References

  • A Comparative Guide to the Structural Validation of 4-Iodo-3-methyl-1H-indazole Deriv
  • A Spectroscopic Guide to Differentiating 1H- and 2H-Indazole Isomers. Benchchem.
  • Supporting Information for "A General and Efficient Method for the Synthesis of 1H-Indazoles by the [3+2] Dipolar Cycloaddition of Arynes with Diazo Compounds". Wiley-VCH.
  • A Comparative Guide to the X-ray Crystallography of Novel Imidazole Deriv
  • High-Sensitivity LC-MS/MS Method for the Detection of 7-Methyl-1H-indazole-3-carboxamide and its Metabolites. Benchchem.
  • ¹H and ¹³C NMR of 3-Iodo-6-methyl-5-nitro-1H-indazole. Benchchem.
  • Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS.
  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry.
  • Review articles in SINGLE CRYSTAL X-RAY DIFFRACTION.
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
  • Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Deriv
  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids.
  • ¹³C NMR of indazoles.
  • Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. MDPI.
  • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Longdom Publishing.
  • The mass fragments of indole and indazole synthetic cannabimimetic compounds in GC-EI-MS, GC-positive CI-MS, and GC-negative CI-MS analyses.
  • Synthesis molecular docking and DFT studies on novel indazole derivatives.
  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. PubMed.
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
  • Structure and synthesis of indazole.
  • Technical Support Center: Troubleshooting Unexpected NMR Peaks in Indazole Synthesis. Benchchem.
  • Regioselective N-alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. MDPI.
  • fragmentation patterns in the mass spectra of organic compounds. Chemguide.
  • REGIOISOMERIC N-ALKYL
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • Single-crystal X-ray Diffraction. Carleton College.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-chloro-5-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our scientific discoveries. The handling and disposal of specialized chemical reagents like 4-chloro-5-iodo-1H-indazole demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to ensure the safety of laboratory personnel and the protection of our environment.

Hazard Identification and Immediate Safety Precautions

Before beginning any work that will generate waste, it is imperative to understand the hazards associated with this compound. While comprehensive toxicological data for this specific compound is not extensively published, its structure as a halogenated heterocyclic compound necessitates handling it with care. Based on data from structurally similar chemicals, we must assume it presents potential hazards.[1][2][3]

Assumed Hazard Profile:

Hazard TypeDescriptionRecommended Action
Acute Oral Toxicity Harmful if swallowed.[1][4]Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. If ingested, seek immediate medical attention.[4][5]
Skin Irritation May cause skin irritation upon contact.[4]Avoid contact with skin. Wear appropriate chemical-resistant gloves and a lab coat at all times.[2]
Eye Irritation May cause serious eye irritation.[4]Wear tightly fitting safety goggles or a face shield to protect from dust and splashes.
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation.[6]

Mandatory Personal Protective Equipment (PPE):

  • Hand Protection: Use chemical-impermeable gloves, such as nitrile rubber. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[2][7]

  • Eye Protection: Wear chemical splash goggles that conform to ANSI Z87.1 standards.

  • Body Protection: A fully buttoned, long-sleeved laboratory coat is required to protect skin and clothing.

  • Respiratory Protection: All handling of the solid compound or solutions should occur within a chemical fume hood.[6] If a significant spill occurs outside of a fume hood, a NIOSH-approved respirator may be necessary.

Waste Characterization: A Halogenated Organic Compound

The molecular structure of this compound contains both a chlorine atom and an iodine atom. This unequivocally classifies it as a halogenated organic compound .[8][9][10] This classification is the single most important factor determining its disposal pathway.

The Causality Behind Segregation: Halogenated organic wastes cannot be mixed with non-halogenated organic solvent waste.[8][9] The reason is twofold:

  • Disposal Method: Halogenated wastes require high-temperature incineration in specialized facilities equipped with scrubbers to neutralize the acidic gases (like HCl and HI) produced during combustion.[8] Mixing them with non-halogenated solvents, which can often be recycled or used for fuel blending, contaminates the entire waste stream, rendering it unsuitable for these more economical and environmentally preferable methods.[9]

  • Regulatory Compliance: Environmental regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, mandate the strict segregation and proper disposal of halogenated organic compounds.[11][12]

Therefore, all waste streams containing this compound must be treated as halogenated hazardous waste.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is essential. The following protocol outlines the necessary steps from waste generation to final disposal.

Experimental Workflow: Waste Segregation and Disposal

G cluster_0 cluster_1 cluster_2 cluster_3 A Waste Generation (e.g., residual compound, contaminated consumables, spillage material) B Characterize Waste: Contains this compound? A->B C Classify as: HALOGENATED ORGANIC WASTE B->C Yes J Follow appropriate disposal protocol for non-halogenated waste. B->J No D Select a designated, compatible waste container (e.g., HDPE). C->D E Affix a 'Hazardous Waste' label. Clearly write the full chemical name and any other required information. D->E F Transfer waste into the container. Use a funnel, avoid splashes, and do not overfill (<90% capacity). E->F G Securely seal the container and clean its exterior. F->G H Store in a designated Satellite Accumulation Area with secondary containment. G->H I Arrange for pickup by your institution's Environmental Health & Safety (EHS) or a licensed waste contractor. H->I

Caption: Waste Disposal Decision Workflow for this compound.

Detailed Procedural Steps:

  • Container Selection:

    • Collect all waste streams (solid residue, contaminated wipes, pipette tips, and solutions) in a dedicated hazardous waste container.

    • The container must be compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable.[13][14] Avoid metal cans, as halogenated compounds can degrade to form acids that corrode metal.[13]

    • Ensure the container is in good condition with a tightly sealing lid.[14]

  • Waste Labeling:

    • Properly label the container before adding any waste.

    • The label must clearly state: "Hazardous Waste ".[15]

    • List all chemical constituents by their full name, including "this compound". Do not use abbreviations.[6][7]

    • Include any relevant hazard pictograms (e.g., irritant, harmful).

  • Waste Accumulation:

    • For solids (e.g., leftover reagent, contaminated silica gel), place them directly into the container.

    • For contaminated consumables (gloves, wipes), place them in a sealed bag before adding to the main waste container to minimize dust generation.

    • For solutions, use a funnel to pour waste into the container to prevent spills on the container's exterior.

    • Crucially, do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills.[14]

    • Always keep the waste container tightly sealed when not actively adding waste.[14]

  • Temporary Storage:

    • Store the sealed waste container in a designated and secure hazardous waste accumulation area within your laboratory.

    • This area should be well-ventilated and provide secondary containment (e.g., a larger bin or tray) to contain any potential leaks.[6]

    • Store it away from incompatible materials, such as strong bases or oxidizing agents.[13]

  • Final Disposal:

    • Never dispose of this compound or its containers in the regular trash or down the drain.[7][13]

    • Arrange for the disposal of the full waste container through your institution's Environmental Health and Safety (EHS) department or a licensed professional hazardous waste disposal service.[2]

Spill and Decontamination Protocol

Immediate and correct action is vital in the event of a spill to protect personnel and prevent environmental contamination.

  • Evacuate and Secure: Alert others in the immediate area and evacuate non-essential personnel.[7]

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the proper height. If outside a hood, increase ventilation if it is safe to do so.

  • Don PPE: Before cleanup, don the full PPE described in Section 1 (gloves, goggles, lab coat).

  • Contain and Absorb: For a small, solid spill, carefully sweep or scoop the material to avoid creating dust. For liquid spills, cover and contain the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[7][13] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully collect the absorbent material and spilled substance using spark-proof tools and place it into your labeled halogenated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials (wipes, etc.) must also be disposed of as halogenated hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.

By adhering to these rigorous procedures, you uphold your professional responsibility to maintain a safe laboratory environment and ensure that the byproducts of scientific progress do not come at the cost of environmental integrity.

References

  • Halogenated Solvents Safety Guidelines.
  • Hazardous Waste Segreg
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
  • Hazardous Waste Management. University of Texas at Austin Environmental Health and Safety. [Link]
  • Halogenated Waste Guidance. University of Louisville Department of Environmental Health and Safety. [Link]
  • 4-Chloro-5-iodo-6-(trifluoromethyl)-1H-indazole.
  • Controlling Occupational Exposure to Hazardous Drugs.
  • Production, Import/Export, Use, and Disposal of Iodine.
  • Iodine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
  • Environmental Health and Safety Disposal of Iodine. Case Western Reserve University. [Link]
  • This compound.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. eCFR :: 40 CFR Part 268. [Link]

Sources

A Researcher's Comprehensive Guide to the Safe Handling of 4-chloro-5-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

As our understanding of complex biological pathways deepens, so does the need for novel chemical probes and therapeutic agents. The indazole scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives, such as 4-chloro-5-iodo-1H-indazole, are of significant interest to researchers in drug development. However, with great potential comes the responsibility of ensuring the utmost safety in the laboratory. This guide provides essential, experience-driven safety and logistical information for handling this compound, empowering you to conduct your research with confidence and care.

I. Foundational Safety: Engineering Controls and Personal Protective Equipment (PPE)

The cornerstone of laboratory safety is a multi-layered approach, beginning with robust engineering controls and culminating in the correct use of personal protective equipment. This hierarchy of controls is a fundamental principle of occupational safety, as mandated by organizations like the Occupational Safety and Health Administration (OSHA).[5][6][7][8]

Engineering Controls: Your First Line of Defense

  • Chemical Fume Hood: All manipulations of solid this compound that could generate dust, as well as any work with its solutions, must be conducted in a certified chemical fume hood.[1][9][10] This is critical to minimize inhalation exposure. The fume hood's sash should be kept as low as possible to maximize its efficiency.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive vapors or dusts.[11]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The following table outlines the minimum PPE requirements for handling this compound. Remember, PPE is the last line of defense and should be used in conjunction with the engineering controls mentioned above.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended.[1] Always inspect gloves for any signs of degradation or puncture before use. Double-gloving is a prudent practice when handling potent compounds.
Eyes Safety glasses with side shields or gogglesStandard laboratory safety glasses with side shields are mandatory.[1] Goggles provide a more complete seal and are recommended when there is a higher risk of splashing.
Face Face shieldTo be used in addition to safety glasses or goggles, particularly during procedures with a significant splash potential, such as when transferring large volumes of solutions.[1]
Body Laboratory coatA standard, buttoned lab coat is required to protect against skin contact.[1] Ensure it is clean and in good condition.
Respiratory NIOSH-approved respiratorA NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be available. Its use is required if handling the powder outside of a certified chemical fume hood or if there is a risk of dust generation that cannot be adequately controlled by other means.[1] A formal risk assessment should guide the selection of the specific respirator type.
II. Operational Plan: A Step-by-Step Workflow for Safe Handling

A well-defined operational plan is crucial for minimizing the risk of exposure and ensuring the integrity of your experiment. The following workflow provides a procedural guide for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Assemble PPE Review 2. Review Protocol & SDS (of similar compounds) Hood 3. Prepare Fume Hood Weigh 4. Weighing Hood->Weigh In Fume Hood Dissolve 5. Dissolution Reaction 6. Reaction Setup Decon 7. Decontaminate Glassware Reaction->Decon Post-Reaction Waste 8. Segregate & Dispose Waste Wash 9. Personal Decontamination

Figure 1: A step-by-step workflow for the safe handling of this compound.

Step 1: Preparation and Pre-Work Checklist

  • Don all required PPE as outlined in the table above.

  • Review the experimental protocol and the SDS of a structurally similar compound to re-familiarize yourself with the potential hazards.

  • Prepare your workspace within the chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

  • Assemble all necessary equipment (glassware, spatulas, etc.) and reagents before introducing the this compound.

Step 2: Weighing and Transfer

  • Tare a suitable container (e.g., a glass vial) on an analytical balance located within the fume hood or in a containment enclosure.

  • Carefully transfer the desired amount of this compound to the tared container using a clean spatula. Avoid any actions that could generate dust.

  • Close the primary container of the compound immediately after weighing.

Step 3: Dissolution and Reaction

  • Add the solvent to the container with the weighed compound slowly and carefully to avoid splashing.

  • Ensure the compound is fully dissolved before proceeding with the reaction.

  • Perform all subsequent reaction steps within the chemical fume hood.

III. Spill Management and Emergency Procedures

Accidents can happen, and a well-rehearsed emergency plan is your best defense.

  • Minor Spill (Solid):

    • If a small amount of solid is spilled within the fume hood, carefully sweep it up with a brush and dustpan, minimizing dust generation.

    • Place the collected material into a sealed container for hazardous waste disposal.

    • Decontaminate the area with an appropriate solvent and wipe clean with absorbent pads.

  • Minor Spill (Liquid):

    • If a solution is spilled within the fume hood, absorb it with a chemical spill pillow or absorbent pads.

    • Place the contaminated materials into a sealed container for hazardous waste disposal.

    • Decontaminate the area with an appropriate solvent.

  • Major Spill or Spill Outside of a Fume Hood:

    • Evacuate the immediate area and alert your colleagues and the laboratory supervisor.

    • If safe to do so, close the laboratory doors to contain any potential vapors or dust.

    • Contact your institution's Environmental Health and Safety (EHS) department for assistance.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[12] Seek medical attention.

    • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.

    • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]

IV. Waste Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All solid waste contaminated with this compound (e.g., used weighing paper, contaminated gloves, bench paper) should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound should be collected in a designated, labeled hazardous waste container. Do not mix incompatible waste streams.

  • Sharps: Any sharps (needles, razor blades) contaminated with the compound should be disposed of in a designated sharps container.

  • Decontamination: All glassware and equipment that have come into contact with this compound should be decontaminated before being removed from the fume hood. This can typically be achieved by rinsing with an appropriate solvent, with the rinsate being collected as hazardous waste.

By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly advance your research with this compound. Remember that a culture of safety is a shared responsibility, and open communication with your colleagues and safety officers is paramount.

References

  • Laboratory Safety Guidance.
  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group, 2023. [Link]
  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
  • Potent compound safety in the labor
  • 29 CFR 1910.
  • This compound. PubChem. [Link]
  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
  • 4-Chloro-5-iodo-6-(trifluoromethyl)-1H-indazole. PubChem. [Link]
  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. [Link]
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
  • Part D: Chemical Safety Procedures for Labor
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. [Link]
  • Protective Equipment | Plant Protection. Albert Kerbl GmbH. [Link]
  • 5 Types of PPE for Hazardous Chemicals.
  • Personal Protective Equipment. Environmental Health & Safety Services. [Link]
  • GHS 11 (Rev.11) SDS Word 下载CAS: 13096-96-3 Name: 4-CHLORO-1H-INDAZOLE. [Link]
  • An Improved Preparation of 4-Chloro-1H-indazole (V).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-5-iodo-1H-indazole
Reactant of Route 2
4-chloro-5-iodo-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.